6-chloro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-one
Description
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Properties
IUPAC Name |
6-chloro-2,3,4,9-tetrahydropyrido[3,4-b]indol-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O/c12-6-1-2-9-8(5-6)7-3-4-13-11(15)10(7)14-9/h1-2,5,14H,3-4H2,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEAGCIWJKRFYRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C2=C1C3=C(N2)C=CC(=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10170824 | |
| Record name | 1H-Pyrido(3,4-b)indol-1-one, 2,3,4,9-tetrahydro-6-chloro- | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17952-83-9 | |
| Record name | 6-Chloro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17952-83-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 1H-Pyrido(3,4-b)indol-1-one, 2,3,4,9-tetrahydro-6-chloro- | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Pyrido(3,4-b)indol-1-one, 2,3,4,9-tetrahydro-6-chloro- | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-chloro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.057 | |
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| Record name | 6-Chloro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-one | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8BH7ZE6493 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Comprehensive Guide to the Synthesis of 6-chloro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-one: Methodologies and Mechanistic Insights
Abstract: This technical guide provides a detailed exploration of the synthetic pathways leading to 6-chloro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-one, a halogenated derivative of the β-carbolinone scaffold. The β-carbolinone framework is a key pharmacophore found in numerous natural alkaloids and synthetic compounds exhibiting a wide range of potent biological activities.[1] As such, efficient and scalable synthetic routes to its derivatives are of significant interest to researchers in medicinal chemistry and drug development. This document focuses on a robust and logical synthetic strategy commencing from the key intermediate, 5-chlorotryptamine, and proceeding through an N-acylation followed by a Lewis acid-mediated intramolecular cyclization. We will dissect the rationale behind procedural choices, provide detailed experimental protocols, and present mechanistic diagrams to offer a holistic understanding of the chemical transformations involved.
Retrosynthetic Analysis and Strategic Overview
The target molecule, this compound ( 3 ), is a tetracyclic lactam. A logical retrosynthetic approach involves disconnecting the piperidone ring fused to the indole core. The most strategic disconnection is that of the C4a-C9a bond, formed during the key cyclization step. This reveals an N-acylated tryptamine derivative ( 2 ) as the direct precursor. This intermediate, in turn, can be readily synthesized from the key starting material, 5-chlorotryptamine ( 1 ), and a suitable two-carbon acylating agent such as chloroacetyl chloride. This strategy leverages the inherent nucleophilicity of the indole ring for the final ring-closing reaction.
Sources
The Mechanistic Profile of 6-chloro-β-carbolin-1-one: A Survey of Current Knowledge
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The β-carboline scaffold represents a privileged chemical structure, renowned for its diverse pharmacological activities, primarily centered on the central nervous system. As a member of this extensive family, 6-chloro-β-carbolin-1-one is a synthetic derivative with potential modulatory effects on key neurotransmitter systems. This technical guide synthesizes the available scientific intelligence to construct a theoretical framework for its mechanism of action, drawing upon structure-activity relationships established for the broader β-carboline class. While direct experimental data on 6-chloro-β-carbolin-1-one is not extensively available in peer-reviewed literature, this document will extrapolate from closely related analogs to propose its most probable molecular targets and functional consequences. The primary focus will be on the benzodiazepine binding site of the γ-aminobutyric acid type A (GABAA) receptor, a well-established target for β-carbolines. Furthermore, alternative potential mechanisms, including interactions with other receptors and enzymes, will be considered. This guide aims to provide a foundational understanding for researchers investigating this and similar compounds, highlighting areas where further experimental validation is critically needed.
Introduction: The β-Carboline Family and its Pharmacological Significance
β-Carboline alkaloids, both naturally occurring and synthetic, constitute a large group of indole alkaloids that have garnered significant interest in medicinal chemistry.[1][2] Their tricyclic structure provides a rigid framework for interaction with various biological targets. The most extensively studied mechanism of action for β-carbolines is their interaction with the benzodiazepine (BDZ) binding site on the GABAA receptor.[3][4] This interaction can produce a spectrum of effects, classifying these compounds as agonists, antagonists, or inverse agonists, thereby modulating GABAergic neurotransmission.[2] Beyond the GABAA receptor, certain β-carbolines have been shown to intercalate into DNA, inhibit enzymes such as monoamine oxidase and topoisomerase, and interact with serotonin receptors.[1] This polypharmacology underscores the therapeutic potential of the β-carboline scaffold in a range of disorders from anxiety and epilepsy to cancer and parasitic diseases.[1][5]
The subject of this guide, 6-chloro-β-carbolin-1-one, is a synthetic derivative featuring a chlorine atom at the 6-position and a carbonyl group at the 1-position of the β-carboline nucleus. These substitutions are expected to significantly influence its electronic properties, lipophilicity, and steric profile, thereby dictating its binding affinity and functional activity at its molecular targets.
Primary Postulated Mechanism of Action: Modulation of the GABAA Receptor
The principal hypothesis for the mechanism of action of 6-chloro-β-carbolin-1-one is its interaction with the benzodiazepine binding site of the GABAA receptor. This receptor is a pentameric ligand-gated ion channel that, upon binding of the neurotransmitter GABA, allows the influx of chloride ions, leading to hyperpolarization of the neuronal membrane and subsequent inhibition of neurotransmission.
The Benzodiazepine Binding Site
The BDZ binding site is an allosteric modulatory site located at the interface of the α and γ subunits of the GABAA receptor. Ligands binding to this site do not directly open the chloride channel but rather modulate the effect of GABA.
-
Agonists (e.g., diazepam) enhance the effect of GABA, leading to increased chloride ion influx and a resultant anxiolytic, sedative, and anticonvulsant effect.
-
Antagonists (e.g., flumazenil) bind to the site but have no intrinsic activity, thereby blocking the effects of both agonists and inverse agonists.
-
Inverse agonists (e.g., certain β-carbolines like β-CCE) bind to the site and reduce the effect of GABA, leading to a proconvulsant and anxiogenic profile.
Structure-Activity Relationships of β-Carbolines at the BDZ Site
The functional outcome of a β-carboline's interaction with the BDZ site is heavily dependent on the nature and position of its substituents.[4][6]
-
Substituents at the 3-position: The presence of an ester or amide group at this position is common among β-carbolines with high affinity for the BDZ site.[4] The size and electronic nature of this substituent can influence whether the compound acts as an agonist, antagonist, or inverse agonist.
-
Substituents at the 6-position: Modifications at the 6-position have been explored to enhance subtype selectivity, particularly for α1-containing GABAA receptors.[7] The introduction of a halogen, such as chlorine, can alter the electronic distribution and lipophilicity of the molecule, impacting its binding affinity.
Given the structure of 6-chloro-β-carbolin-1-one, the presence of the 6-chloro substituent suggests a potential for high-affinity binding to the BDZ site. The 1-one modification introduces a polar carbonyl group, which could influence hydrogen bonding interactions within the binding pocket. The overall effect of these combined substitutions on its functional activity (agonist, antagonist, or inverse agonist) remains to be experimentally determined.
Proposed Experimental Workflow for Characterization
To elucidate the precise mechanism of 6-chloro-β-carbolin-1-one at the GABAA receptor, a systematic experimental approach is necessary.
Step 1: Radioligand Binding Assays
-
Objective: To determine the binding affinity of 6-chloro-β-carbolin-1-one for the benzodiazepine binding site.
-
Protocol:
-
Prepare synaptic membrane fractions from rodent cerebral cortex.
-
Incubate the membranes with a radiolabeled benzodiazepine ligand (e.g., [3H]flunitrazepam).
-
Add increasing concentrations of 6-chloro-β-carbolin-1-one to compete for binding with the radioligand.
-
Separate bound and free radioligand by rapid filtration.
-
Quantify the radioactivity of the filters using liquid scintillation counting.
-
Calculate the IC50 (concentration that inhibits 50% of specific binding) and subsequently the Ki (inhibition constant) for 6-chloro-β-carbolin-1-one.
-
Step 2: Electrophysiological Studies
-
Objective: To characterize the functional effect of 6-chloro-β-carbolin-1-one on GABA-induced chloride currents.
-
Protocol (Two-Electrode Voltage Clamp in Xenopus Oocytes):
-
Inject cRNAs encoding for the desired GABAA receptor subunits (e.g., α1, β2, γ2) into Xenopus oocytes.
-
Allow for receptor expression over 2-4 days.
-
Place an oocyte in a recording chamber and impale it with two microelectrodes.
-
Clamp the membrane potential at a fixed voltage (e.g., -70 mV).
-
Apply GABA at a submaximal concentration (e.g., EC20) to elicit a baseline chloride current.
-
Co-apply GABA with varying concentrations of 6-chloro-β-carbolin-1-one and measure the change in current amplitude.
-
An increase in current indicates agonistic activity, a decrease indicates inverse agonistic activity, and no change but a blockade of a known agonist's effect indicates antagonistic activity.
-
Step 3: In Vivo Behavioral Assays
-
Objective: To assess the physiological effects of 6-chloro-β-carbolin-1-one in animal models.
-
Protocols:
-
Elevated Plus Maze: To assess anxiolytic or anxiogenic effects.
-
Pentylenetetrazole (PTZ)-induced Seizure Model: To evaluate anticonvulsant or proconvulsant activity.
-
Rotarod Test: To measure sedative and motor-impairing effects.
-
Below is a diagram illustrating the proposed experimental workflow.
Caption: Proposed experimental workflow for elucidating the mechanism of action.
Alternative and Secondary Mechanisms of Action
While the GABAA receptor is the most probable primary target, the broad bioactivity of the β-carboline scaffold suggests that 6-chloro-β-carbolin-1-one may interact with other biological molecules.[1]
DNA Intercalation
Certain planar aromatic molecules, including some β-carbolines, can insert themselves between the base pairs of DNA.[1] This interaction can interfere with DNA replication and transcription, leading to cytotoxic effects. The planarity of the β-carboline ring system in 6-chloro-β-carbolin-1-one makes DNA intercalation a plausible, albeit likely secondary, mechanism of action. This could be particularly relevant in the context of potential anticancer applications.
Enzyme Inhibition
β-Carbolines have been reported to inhibit various enzymes, including:
-
Monoamine Oxidase (MAO): Inhibition of MAO-A and MAO-B can lead to increased levels of monoamine neurotransmitters (serotonin, norepinephrine, dopamine), resulting in antidepressant effects.
-
Topoisomerases: These enzymes are crucial for managing DNA topology during replication and transcription. Their inhibition can induce apoptosis in cancer cells.
-
Cyclin-Dependent Kinases (CDKs): Inhibition of CDKs can arrest the cell cycle, another avenue for anticancer activity.
The following diagram illustrates the potential signaling pathways influenced by β-carbolines.
Caption: Potential signaling pathways modulated by 6-chloro-β-carbolin-1-one.
Summary and Future Directions
In the absence of direct experimental evidence, the mechanism of action of 6-chloro-β-carbolin-1-one can be postulated based on the well-established pharmacology of the β-carboline class. The primary hypothesis is that it acts as a ligand for the benzodiazepine binding site of the GABAA receptor. The 6-chloro and 1-one substitutions are likely to confer high binding affinity, but its functional profile as a positive, negative, or neutral allosteric modulator requires empirical determination through binding assays, electrophysiology, and in vivo behavioral studies.
Secondary mechanisms, such as DNA intercalation and enzyme inhibition, should also be considered, particularly if the compound is investigated for applications beyond neuroscience, such as oncology. Future research should focus on the systematic pharmacological characterization of 6-chloro-β-carbolin-1-one to validate these hypotheses and unlock its full therapeutic potential.
References
- Structural features controlling the binding of beta-carbolines to the benzodiazepine receptor. Journal of Pharmaceutical and Biomedical Analysis.
- Biochemical and pharmacological characterization of 1-trichloromethyl-1,2,3,4-tetrahydro-beta-carboline: a biologically relevant neurotoxin? PubMed.
- Theoretical structure-activity studies of beta-carboline analogs. Requirements for benzodiazepine receptor affinity and antagonist activity. PubMed.
- Schematic representation of structure activity relationship. ResearchGate.
- Interaction of beta-carbolines with the benzodiazepine receptor. Structure-activity relationships of amide derivatives of beta-carboline and tetrahydro-beta-carboline. PubMed.
- 1-Trichloromethyl-1,2,3,4-tetrahydro-beta-carboline (TaClo) and related derivatives: chemistry and biochemical effects on catecholamine biosynthesis. PubMed.
- Synthesis and biological studies of 1-amino beta-carbolines. PubMed.
- Structure-Activity Relationships at the Benzodiazepine Receptor. Springer Nature Experiments.
- Synthesis and GABAA receptor activity of a 6,19-oxido analogue of pregnanolone. ScienceDirect.
- Design, Synthesis and Subtype Selectivity of 3, 6-Disubstituted β-Carbolines at Bz/GABA(A)ergic Receptors. SAR and Studies Directed Toward Agents For Treatment of Alcohol Abuse. PubMed Central.
- beta-Carboline alkaloids: biochemical and pharmacological functions. PubMed.
- Synthesis and GABA(A) Receptor Activity of 6-oxa-analogs of Neurosteroids. PubMed.
- Pharmacological evaluation of 1-acetyl-β-carboline, a naturally occurring compound with anti-skin cancer potential. National Institutes of Health.
- ChemInform Abstract: Synthesis and GABAA Receptor Activity of A-Homo Analogues of Neuroactive Steroids. ResearchGate.
- β-carbolines that enhance GABAA receptor response expressed in oligodendrocytes promote remyelination in an in vivo rat model of focal demyelination. Frontiers.
Sources
- 1. beta-Carboline alkaloids: biochemical and pharmacological functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structural features controlling the binding of beta-carbolines to the benzodiazepine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Interaction of beta-carbolines with the benzodiazepine receptor. Structure-activity relationships of amide derivatives of beta-carboline and tetrahydro-beta-carboline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological studies of 1-amino beta-carbolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Theoretical structure-activity studies of beta-carboline analogs. Requirements for benzodiazepine receptor affinity and antagonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis and Subtype Selectivity of 3, 6-Disubstituted β-Carbolines at Bz/GABA(A)ergic Receptors. SAR and Studies Directed Toward Agents For Treatment of Alcohol Abuse - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Biological Activity of 6-chloro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-one
Introduction
The pyrido[3,4-b]indole scaffold, commonly known as β-carboline, is a privileged heterocyclic system found in numerous natural products and synthetic molecules of significant therapeutic interest.[1][2][3] This tricyclic structure is a key pharmacophore, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2] This guide focuses on a specific derivative, 6-chloro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-one , a molecule that, while not extensively studied individually, belongs to a class of compounds with promising pharmacological profiles. Given the limited direct data on this specific molecule, this whitepaper will synthesize information from closely related analogs to infer its potential biological activities, mechanisms of action, and relevant experimental protocols for its investigation. The primary focus will be on the potential anticancer properties, as this is a prominent activity within the broader family of pyrido[3,4-b]indol-1-ones.
Chemical Identity
-
Systematic Name: this compound
-
Molecular Formula: C₁₁H₉ClN₂O
-
Molecular Weight: 220.66 g/mol
-
CAS Number: 17952-83-9
Synthesis of the Pyrido[3,4-b]indole Core
The synthesis of the tetrahydro-β-carboline scaffold is most commonly achieved through the Pictet-Spengler reaction .[3][4] This acid-catalyzed reaction involves the condensation of a tryptamine derivative with an aldehyde or ketone, followed by cyclization.[4] For the synthesis of the core structure of this compound, a plausible synthetic route would involve the reaction of a 5-chlorotryptamine with a suitable glyoxylic acid derivative. Subsequent modifications would then lead to the final product.
A generalized workflow for the synthesis and purification is depicted below:
Caption: Generalized workflow for the synthesis and purification of the target compound.
Postulated Biological Activities and Inferred Mechanisms of Action
Based on the biological activities of structurally similar pyrido[3,4-b]indol-1-one derivatives, the primary therapeutic potential of this compound is anticipated to be in the realm of oncology.
Anticancer and Antiproliferative Effects
Numerous studies have demonstrated the potent anticancer and antiproliferative activities of the pyrido[3,4-b]indole scaffold.[5][6][7] The mechanism of action for many of these compounds involves the inhibition of key enzymes in cancer cell signaling pathways and the induction of programmed cell death (apoptosis).
1. Inhibition of Tyrosine Kinases:
-
Epidermal Growth Factor Receptor (EGFR): A recent study highlighted that certain pyrido[3,4-b]indol-1-ones are potent inhibitors of both wild-type and mutant EGFR.[8] EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling pathways promoting cell proliferation, survival, and metastasis. Inhibition of EGFR is a clinically validated strategy in cancer therapy. The chloro-substitution on the indole ring is a common feature in many EGFR inhibitors, suggesting that this compound could exhibit similar inhibitory activity.
-
Bruton's Tyrosine Kinase (BTK): A series of novel pyrido[3,4-b]indol-1-one derivatives have been identified as potent, non-covalent inhibitors of BTK.[9] BTK is a crucial enzyme in the B-cell receptor signaling pathway and is a therapeutic target in B-cell malignancies like lymphoma.
2. Induction of Apoptosis:
The induction of apoptosis is a hallmark of many effective anticancer agents. β-carboline alkaloids have been shown to trigger apoptosis through various mechanisms:
-
Caspase Activation: The execution of apoptosis is primarily mediated by a family of cysteine proteases called caspases. Studies on β-carboline derivatives have demonstrated their ability to activate key caspases, such as caspase-3 and caspase-8, leading to apoptotic cell death in lymphoma and colorectal cancer cells.[1][10]
-
Modulation of the p53 Pathway: The tumor suppressor protein p53 plays a critical role in regulating the cell cycle and apoptosis. Some β-carboline derivatives have been shown to activate the p53 signaling pathway by inhibiting its negative regulator, MDM2.[1] This leads to an accumulation of p53, which in turn can induce cell cycle arrest and apoptosis.
The following diagram illustrates the potential signaling pathways affected by this compound, based on the activities of its analogs:
Sources
- 1. A novel β-carboline alkaloid derivative targeting MDM2-p53 pathway suppresses colorectal cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrido-indole-one hybrids as potential anticancer agents against breast carcinoma: development of Ru(ii)-catalyzed annulation of indole-2-carboxamides, biological screening and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. asianpharmtech.com [asianpharmtech.com]
- 7. Synthesis, Biological Evaluation and Modeling Studies of New Pyrido[3,4- b]indole Derivatives as Broad-Spectrum Potent Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of pyrido[3,4-b]indol-1-one derivatives as novel non-covalent Bruton's tyrosine kinase (BTK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. DH332, a synthetic β-carboline alkaloid, inhibits B cell lymphoma growth by activation of the caspase family - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Pharmacology of Substituted β-Carbolinones
Foreword
The β-carboline scaffold represents a privileged structure in medicinal chemistry, giving rise to a vast family of natural and synthetic compounds with a wide spectrum of pharmacological activities. This guide is intended for researchers, scientists, and drug development professionals, offering a deep dive into the pharmacology of substituted β-carbolinones. We will move beyond a simple recitation of facts to explore the causal relationships between chemical structure, molecular targets, and physiological outcomes. The content herein is structured to provide not just a knowledge base, but a framework for rational drug design and future investigation into this potent class of molecules.
The β-Carbolinone Core: A Versatile Pharmacophore
The β-carbolinone skeleton, a tricyclic pyrido[3,4-b]indole system, is the foundation upon which a remarkable diversity of pharmacological agents has been built.[1] Naturally occurring in various plants, marine organisms, and even human tissues, these alkaloids have long been of interest for their profound effects on the central nervous system and other biological systems.[2][3] The true power of this scaffold, however, lies in its amenability to synthetic modification. The strategic placement of substituents on the β-carboline ring system allows for the fine-tuning of activity, selectivity, and pharmacokinetic properties, making it a highly attractive starting point for drug discovery programs.[4][5] This guide will primarily focus on two major areas of β-carbolinone pharmacology: their interaction with GABA-A receptors and their inhibition of monoamine oxidases, while also touching upon their emerging roles in other therapeutic areas.
Primary Pharmacological Targets of Substituted β-Carbolinones
Modulation of the GABA-A Receptor Complex
One of the most extensively studied activities of β-carbolinones is their interaction with the benzodiazepine (BZD) binding site on the γ-aminobutyric acid type A (GABA-A) receptor.[6][7] This receptor is a ligand-gated ion channel that, upon binding of the neurotransmitter GABA, allows chloride ions to enter the neuron, leading to hyperpolarization and a reduction in neuronal excitability. β-Carbolinones can modulate this process in a remarkably nuanced way, acting as agonists, antagonists, or inverse agonists, depending on their specific substitution patterns.[8][9]
-
Agonists: Like classical benzodiazepines (e.g., diazepam), agonist β-carbolinones enhance the effect of GABA, leading to anxiolytic, sedative, and anticonvulsant effects.
-
Antagonists: These compounds bind to the BZD site but have no intrinsic activity. Their primary role is to block the effects of both agonists and inverse agonists. The β-carboline ZK 93426 is a classic example, capable of reversing benzodiazepine-induced sleep.[10]
-
Inverse Agonists: In a fascinating display of pharmacology, inverse agonists bind to the BZD site and reduce the effect of GABA, producing effects opposite to those of agonists, such as anxiogenesis (anxiety-induction) and convulsions.[8][9] The partial inverse agonist FG-7142, for instance, has been shown to induce anxiety-related behaviors in various animal models and humans.[9][11]
The causality behind this spectrum of activity lies in the conformational changes induced in the GABA-A receptor upon ligand binding. Agonists stabilize a receptor conformation that has a higher affinity for GABA, whereas inverse agonists stabilize a conformation with a lower affinity. The specific chemical substituents on the β-carbolinone ring dictate which conformation is favored.
Caption: Modulation of the GABA-A receptor by different classes of β-carbolinone ligands.
Inhibition of Monoamine Oxidases (MAO)
Another key pharmacological action of certain β-carbolinones is the inhibition of monoamine oxidases (MAO), enzymes crucial for the degradation of neurotransmitters like serotonin, dopamine, and norepinephrine.[12][13] There are two main isoforms, MAO-A and MAO-B. Inhibition of these enzymes increases the synaptic availability of monoamine neurotransmitters, a mechanism central to the action of many antidepressant drugs.
β-Carboline alkaloids such as harmine, harman, and norharman, found in various plants and tobacco, are known to be reversible and competitive inhibitors of MAO, with a preference for MAO-A.[12][14] This MAO-A selectivity is significant, as MAO-A is the primary enzyme responsible for metabolizing serotonin. The inhibitory potency is highly dependent on the substitution pattern; for instance, 1-methyl and 7-methoxy substituents have been shown to increase the potency of inhibition.[14]
The interaction model suggests that the β-carbolinone molecule binds to the active site of the enzyme through two main interactions: one involving the lone pair of electrons on the pyridine nitrogen and another through a π-electronic interaction between the indole part of the molecule and the enzyme.[15] This competitive inhibition prevents the natural substrates (monoamine neurotransmitters) from being metabolized.[12]
Structure-Activity Relationships (SAR): A Guide to Rational Design
The therapeutic potential of β-carbolinones is unlocked through the careful manipulation of their chemical structure. The relationship between substitutions and biological activity is a cornerstone of their development.
-
Position 3: Substituents at the C3 position are critical for modulating activity at the GABA-A receptor. The presence of an ester group, for example, is common in many potent BZD-site ligands. Varying the size and electronics of this ester can shift the pharmacological profile from full agonist to antagonist to inverse agonist.[16]
-
Position 6: Modifications at the C6 position have been explored to enhance subtype selectivity at the GABA-A receptor. Large substituents at this position are generally well-tolerated and can be used to fine-tune binding affinity and selectivity, for instance, to target α1-containing receptor subtypes for potential use in treating alcohol abuse.[16][17]
-
Positions 1 and 7: For MAO inhibition, substitutions at C1 (e.g., a methyl group as in harman) and C7 (e.g., a methoxy group as in harmine) significantly enhance inhibitory potency, particularly for MAO-A.[14]
-
Dimerization: Linking two β-carbolinone monomers has emerged as a strategy to enhance antitumor activity. The length of the spacer linking the two units and the substituents on the indole nitrogen have been shown to be critical for cytotoxic potency.[18]
Data Summary: Representative β-Carbolinone Activities
| Compound | Primary Target | Pharmacological Action | Key Structural Features | Representative Ki/IC50 | Reference |
| ZK 93426 | GABA-A Receptor | Antagonist | β-Carboline-3-carboxylate | - | [10] |
| FG-7142 | GABA-A Receptor | Partial Inverse Agonist | N-methyl-β-carboline-3-carboxamide | High affinity for α1 subunit | [9][11] |
| Harmine | MAO-A | Reversible Inhibitor | 7-methoxy, 1-methyl | Ki = 5 nM | [14] |
| Harman | MAO-A | Reversible Inhibitor | 1-methyl | - | [12] |
| βCCt | GABA-A Receptor | Near-neutral Antagonist | 3-carboxylate-t-butyl ester | Preferential for α1 subtypes | [16] |
Therapeutic Potential and Applications
The diverse pharmacology of substituted β-carbolinones translates into a broad range of potential therapeutic applications.
-
Neuropsychiatric Disorders: Their ability to modulate GABAergic and monoaminergic systems makes them candidates for treating anxiety, depression, and other mood disorders.[10][19] The development of partial or subtype-selective agonists could offer anxiolytic effects with a reduced side-effect profile compared to classical benzodiazepines.
-
Anticancer Agents: Numerous β-carboline derivatives have demonstrated potent cytotoxic activity against a range of cancer cell lines.[4][20][21] Mechanisms of action are diverse and include DNA intercalation, inhibition of topoisomerases, and modulation of various kinases involved in cell cycle progression.[2][22][23]
-
Antiviral and Antimicrobial Agents: Substituted tetrahydro-β-carbolines have shown promise as antiviral agents, with some compounds exhibiting potent activity against human papillomavirus (HPV) in the low nanomolar range.[24] Antifungal and antimalarial activities have also been extensively reported, highlighting the broad utility of the scaffold.[25][26][27][28]
-
Neuroprotection: Some studies suggest that certain β-carbolines, like harman and norharman, may offer protective effects against neurodegenerative diseases, although the precise mechanisms are still under investigation.[29]
Key Experimental Protocols
To ensure the integrity and reproducibility of research in this field, standardized protocols are essential. Below are outlines for two fundamental assays used to characterize the pharmacology of β-carbolinones.
Protocol: GABA-A Receptor Binding Assay
This protocol is designed to determine the affinity of a test compound for the benzodiazepine binding site on the GABA-A receptor using a competitive radioligand binding assay.
Principle: The assay measures the ability of a substituted β-carbolinone (the "competitor") to displace a known radiolabeled ligand (e.g., [³H]Flumazenil) from the BZD receptor site in a preparation of brain tissue membranes. The amount of radioactivity bound to the membranes is inversely proportional to the affinity of the test compound.
Step-by-Step Methodology:
-
Membrane Preparation:
-
Homogenize rodent cortical or cerebellar tissue in ice-cold Tris-HCl buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cell debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous GABA.
-
Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a Bradford assay).
-
-
Binding Reaction:
-
In a 96-well plate, add in order: assay buffer, the test β-carbolinone compound at various concentrations, and the radioligand (e.g., [³H]Flumazenil) at a fixed concentration near its Kd value.
-
To determine non-specific binding, prepare parallel wells containing a high concentration of an unlabeled BZD ligand (e.g., clonazepam).
-
Initiate the binding reaction by adding the prepared membrane suspension to each well.
-
-
Incubation:
-
Incubate the plate at 0-4°C for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
-
Termination and Filtration:
-
Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Quickly wash the filters with ice-cold assay buffer to remove any non-specifically trapped radioactivity.
-
-
Quantification:
-
Place the filter discs into scintillation vials, add scintillation cocktail, and allow to equilibrate.
-
Measure the radioactivity in each vial using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of test compound that inhibits 50% of specific binding).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: A typical experimental workflow for a competitive radioligand binding assay.
Protocol: MAO-A Inhibition Assay
This protocol outlines a fluorometric method to determine the inhibitory activity of a β-carbolinone against MAO-A.
Principle: The assay measures the activity of the MAO-A enzyme by monitoring the production of a fluorescent product from a non-fluorescent substrate. The presence of an inhibitor will decrease the rate of product formation.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., phosphate buffer, pH 7.4).
-
Prepare a stock solution of the MAO-A enzyme (recombinant human MAO-A is commonly used).
-
Prepare a stock solution of the test β-carbolinone compound in a suitable solvent (e.g., DMSO).
-
Prepare a stock solution of the MAO-A substrate (e.g., kynuramine or a commercial fluorogenic substrate).
-
-
Assay Procedure:
-
In a black 96-well microplate, add the reaction buffer.
-
Add the test β-carbolinone at a range of final concentrations. Include a "no inhibitor" control (vehicle only) and a "no enzyme" control.
-
Add the MAO-A enzyme solution to all wells except the "no enzyme" control.
-
-
Pre-incubation:
-
Pre-incubate the plate at 37°C for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
-
Reaction Initiation:
-
Initiate the enzymatic reaction by adding the substrate to all wells.
-
-
Kinetic Measurement:
-
Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths at regular intervals (e.g., every 1-2 minutes) for a set duration (e.g., 30-60 minutes).
-
-
Data Analysis:
-
For each concentration of the inhibitor, determine the initial reaction velocity (rate of fluorescence increase) from the linear portion of the kinetic curve.
-
Normalize the reaction rates to the "no inhibitor" control (set to 100% activity).
-
Plot the percentage of MAO-A activity against the logarithm of the inhibitor concentration.
-
Fit the data to a suitable inhibition model to determine the IC50 value.
-
Conclusion and Future Directions
Substituted β-carbolinones continue to be a rich source of pharmacologically active compounds with significant therapeutic potential. Their ability to be chemically tailored to achieve a desired biological effect—from CNS modulation to anticancer and antimicrobial activity—ensures their place in modern drug discovery. Future research will likely focus on improving subtype selectivity for established targets like the GABA-A receptor, further elucidating the mechanisms behind their anticancer effects, and exploring novel therapeutic applications. The integration of computational modeling with traditional synthetic and pharmacological approaches will undoubtedly accelerate the development of the next generation of β-carbolinone-based therapeutics.[19]
References
- Dorow, R., Horowski, R., Paschelke, G., Amin, M., & Braestrup, C. (1983).
- Herraiz, T., Guillén, H., & González-Bobes, F. (2022). Monoamine Oxidase Inhibition by Plant-Derived β-Carbolines; Implications for the Psychopharmacology of Tobacco and Ayahuasca. Frontiers in Pharmacology.
- Kalogeropoulou, T., et al. (2021). Computational Insights into β-Carboline Inhibition of Monoamine Oxidase A. MDPI.
- Kim, H., Sablin, S. O., & Ramsay, R. R. (1997). Inhibition of monoamine oxidase A by beta-carboline derivatives. Archives of Biochemistry and Biophysics.
- Potier, M. C., et al. (1987). In vivo binding of beta-carbolines in mice: regional differences and correlation of occupancy to pharmacological effects. PubMed.
- O'Brien, R. A., Schlosser, W., Spirt, N. M., Franco, S., Horst, W. D., Polc, P., & Bonetti, E. P. (1986).
- Platt, D. M., & Rowlett, J. K. (2012). Pharmacology of the β-Carboline FG-7142, a Partial Inverse Agonist at the Benzodiazepine Allosteric Site of the GABAA Receptor: Neurochemical, Neurophysiological, and Behavioral Effects. Pharmacological Reviews.
- Alhaider, A. A. (1979). Monoamine oxidase inhibition by beta-carbolines: a quantum chemical approach. Journal of Pharmaceutical Sciences.
- Herraiz, T., Guillén, H., & González-Bobes, F. (2022). Monoamine Oxidase Inhibition by Plant-Derived β-Carbolines; Implications for the Psychopharmacology of Tobacco and Ayahuasca. PubMed.
- Platt, D. M., & Rowlett, J. K. (2012). Pharmacology of the beta-carboline FG-7142, a partial inverse agonist at the benzodiazepine allosteric site of the GABA A receptor: neurochemical, neurophysiological, and behavioral effects. PubMed.
- Allen, M. S., et al. (1988). Synthesis of 6-substituted beta-carbolines that behave as benzodiazepine receptor antagonists or inverse agonists. Journal of Medicinal Chemistry.
- Cashion, D. K., et al. (2012). Structure-activity relationship study of beta-carboline derivatives as haspin kinase inhibitors. Bioorganic & Medicinal Chemistry Letters.
- Stevenson, A., et al. (1998). beta-Carboline gamma-aminobutyric acidA receptor inverse agonists modulate gamma-aminobutyric acid via the loreclezole binding site as well as the benzodiazepine site. PubMed.
- Siitonen, P. H., et al. (2018).
- Schmidt, A. W., et al. (2017). Synthesis of 1,4‐Disubstituted and 1‐Substituted β‐Carbolines via 3‐Substituted 2‐Acylindoles. European Journal of Organic Chemistry.
- Zhang, P., et al. (2025). Synthesis and structure-activity relationship of β-carboline derivatives with antifungal activity.
- Ocieczek, A., et al. (2022).
- Luo, B., et al. (2021). A comprehensive overview of β-carbolines and its derivatives as anticancer agents. European Journal of Medicinal Chemistry.
- Deng, B., et al. (2018). Synthesis and structure-activity relationships of asymmetric dimeric β-carboline derivatives as potential antitumor agents. European Journal of Medicinal Chemistry.
- Miller, J. F., et al. (2010). Substituted tetrahydro-beta-carbolines as potential agents for the treatment of human papillomavirus infection. Bioorganic & Medicinal Chemistry Letters.
- Kumar, A., et al. (2024). Anticancer mechanisms of β-carbolines. Chemical Biology & Drug Design.
- Salunke, D. B., & Kumar, V. (2021). Structure activity relationship in β-carboline derived anti-malarial agents. European Journal of Medicinal Chemistry.
- G, V., & S, S. (2023). Characterization, Chemistry, Structural Activity Relationship and Antimicrobial Activities of Tetrahydro-β-carboline.
- Jissy, A. K., et al. (2021).
- Zhang, Y., et al. (2010). Design, synthesis, and subtype selectivity of 3,6-disubstituted β-carbolines at Bz/GABA(A)ergic receptors. SAR and studies directed toward agents for treatment of alcohol abuse. Journal of Medicinal Chemistry.
- Li, J., et al. (2024). Design, Synthesis and Biological Activity Evaluation of β-Carboline Derivatives Containing Nitrogen Heterocycles. Molecules.
- Saha, A., et al. (2025). Newly designed, substituted β-carboline derivatives.
- Nemes, P., et al. (2019). Recent Advances in the Synthesis of β-Carboline Alkaloids. Molecules.
- Wang, S., et al. (2023). Health effects of exposure to β-carboline heterocyclic amines: insight into metabolic perturbations and biochemical analysis. Food & Function.
- Singh, A., & Singh, R. (2025). Diverse pharmacological activities of β-carbolines: Substitution patterns, SARs and mechanisms of action.
- Sharma, V., et al. (2022). Published approaches to variously substituted β‐carbolines with special focus on substituents on ring A.
- Potier, M., et al. (1987). In vivo binding of beta-carbolines in mice: regional differences and correlation of occupancy to pharmacological effects. Semantic Scholar.
- Al-Ostoot, F. H., et al. (2022).
- Zhang, C., et al. (2024).
- Chen, Q., et al. (2015).
- Cao, R., Peng, W., Wang, Z., & Xu, A. (2007). β-Carboline Alkaloids: Biochemical and Pharmacological Functions. Current Medicinal Chemistry.
- Wikipedia. (n.d.). β-Carboline. Wikipedia.
- Peduto, A., et al. (2011). Synthesis and Cytotoxic Activity of New β-Carboline Derivatives.
- Singh, A., & Singh, R. (2025). Diverse pharmacological activities of β-carbolines: Substitution patterns, SARs and mechanisms of action. Semantic Scholar.
- Cao, R., et al. (2007). β-Carboline Alkaloids: Biochemical and Pharmacological Functions.
- Wang, Y., et al. (2025). Recent research progress of β-carbolines as privileged scaffold in the discovery of anticancer agent (2019-2024). Bioorganic & Medicinal Chemistry.
- Sharma, R., et al. (2023).
- Li, J., et al. (2024). Design, Synthesis and Biological Activity Evaluation of β-Carboline Derivatives Containing Nitrogen Heterocycles. MDPI.
- Wang, X., et al. (2012). A route to synthesize 3-substituted β-carbolinones.
Sources
- 1. β-Carboline - Wikipedia [en.wikipedia.org]
- 2. eurekaselect.com [eurekaselect.com]
- 3. researchgate.net [researchgate.net]
- 4. Anticancer mechanisms of β-carbolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In vivo binding of beta-carbolines in mice: regional differences and correlation of occupancy to pharmacological effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. beta-Carboline gamma-aminobutyric acidA receptor inverse agonists modulate gamma-aminobutyric acid via the loreclezole binding site as well as the benzodiazepine site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Beta-carbolines with agonistic and inverse agonistic properties at benzodiazepine receptors of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacology of the β‐Carboline FG‐7142, a Partial Inverse Agonist at the Benzodiazepine Allosteric Site of the GABAA Receptor: Neurochemical, Neurophysiological, and Behavioral Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Clinical perspectives of beta-carbolines from first studies in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacology of the beta-carboline FG-7,142, a partial inverse agonist at the benzodiazepine allosteric site of the GABA A receptor: neurochemical, neurophysiological, and behavioral effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Monoamine Oxidase Inhibition by Plant-Derived β-Carbolines; Implications for the Psychopharmacology of Tobacco and Ayahuasca [frontiersin.org]
- 13. Monoamine Oxidase Inhibition by Plant-Derived β-Carbolines; Implications for the Psychopharmacology of Tobacco and Ayahuasca - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Inhibition of monoamine oxidase A by beta-carboline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Monoamine oxidase inhibition by beta-carbolines: a quantum chemical approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Design, synthesis, and subtype selectivity of 3,6-disubstituted β-carbolines at Bz/GABA(A)ergic receptors. SAR and studies directed toward agents for treatment of alcohol abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis of 6-substituted beta-carbolines that behave as benzodiazepine receptor antagonists or inverse agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synthesis and structure-activity relationships of asymmetric dimeric β-carboline derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. [PDF] Computational Insights into β-Carboline Inhibition of Monoamine Oxidase A | Semantic Scholar [semanticscholar.org]
- 20. A comprehensive overview of β-carbolines and its derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. Design, Synthesis and Biological Activity Evaluation of β-Carboline Derivatives Containing Nitrogen Heterocycles [mdpi.com]
- 24. Substituted tetrahydro-beta-carbolines as potential agents for the treatment of human papillomavirus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Synthesis and structure-activity relationship of β-carboline derivatives with antifungal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Structure activity relationship in β-carboline derived anti-malarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. mdpi.com [mdpi.com]
- 28. Synthesis and Fungicidal Activity of β-Carboline Alkaloids and Their Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. mdpi.com [mdpi.com]
An In-Depth Technical Guide to 6-Chloro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-one: Synthesis, Properties, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Potential of a Chlorinated β-Carbolinone
6-Chloro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-one is a heterocyclic compound belonging to the β-carbolinone family, a class of molecules renowned for their diverse and potent biological activities. The presence of a chlorine atom at the 6-position of the tricyclic core significantly influences its electronic properties and, consequently, its interaction with biological targets. This guide provides a comprehensive overview of the synthesis, chemical characteristics, and known biological activities of this compound, offering valuable insights for researchers in medicinal chemistry and drug discovery.
The pyrido[3,4-b]indole scaffold, the backbone of this molecule, is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide array of pharmacological effects, including anticancer, antimicrobial, and central nervous system activities.[1][2] The introduction of a lactam functionality and a chlorine substituent creates a unique chemical entity with the potential for novel therapeutic applications.
Chemical Properties and Characterization
A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₉ClN₂O | [3] |
| Molecular Weight | 220.66 g/mol | [3] |
| CAS Number | 17952-83-9 | [4] |
| Appearance | Solid (predicted) | |
| LogP (predicted) | 2.1072 | [4] |
| Topological Polar Surface Area (TPSA) | 44.89 Ų | [4] |
| Hydrogen Bond Donors | 2 | [4] |
| Hydrogen Bond Acceptors | 1 | [4] |
| Rotatable Bonds | 0 | [4] |
Structure Visualization:
Caption: Chemical structure of 6-chloro-tetrahydropyrido[3,4-b]indol-1-one.
Synthesis Strategies: Building the β-Carbolinone Core
The synthesis of this compound and its derivatives primarily relies on the construction of the tricyclic β-carboline skeleton. The Pictet-Spengler reaction is a cornerstone in this endeavor, providing an efficient means to form the tetrahydro-β-carboline ring system.[5]
A plausible synthetic approach involves the cyclization of a suitably substituted indole derivative. Specifically, the synthesis could commence from a 5-chloro-indole-2-carboxamide precursor.
Hypothetical Synthetic Pathway:
Caption: A potential synthetic route to the title compound.
Detailed Experimental Protocol (Hypothetical, based on related syntheses):
A detailed protocol for the synthesis of the N-substituted analogue, 6-chloro-2-phenethyl-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one, has been reported and can be adapted for the synthesis of the parent compound. The key steps would likely involve:
-
Preparation of the Starting Material: Synthesis of 5-chloro-indole-2-carboxylic acid. This can be achieved through various established methods for indole synthesis, such as the Fischer indole synthesis, followed by carboxylation at the 2-position.
-
Amidation: Conversion of the carboxylic acid to the corresponding carboxamide. This is a standard transformation in organic synthesis, often achieved by activating the carboxylic acid (e.g., with thionyl chloride or a coupling agent) followed by reaction with ammonia or an ammonia equivalent.
-
Cyclization to the β-Carbolinone: The crucial ring-closing step to form the pyridone ring. This can be accomplished through various methods, including intramolecular cyclization reactions. A recent study demonstrated the synthesis of pyrido[3,4-b]indol-1-ones from 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides, suggesting a potential route involving an intramolecular cyclization of a suitably functionalized indole-2-carboxamide.
Rationale behind Experimental Choices:
-
Choice of Starting Material: 5-chloro-indole derivatives are logical precursors as the chlorine atom is already in the desired position.
-
Pictet-Spengler Reaction: This reaction is a classic and highly efficient method for constructing the tetrahydro-β-carboline core from tryptamine derivatives.[5] While not directly forming the lactam, it can provide a key intermediate that can be subsequently oxidized.
-
Intramolecular Cyclization of Carboxamides: This approach offers a direct route to the lactam functionality present in the target molecule. The specific conditions for this cyclization would need to be optimized, but the literature on related compounds provides a strong starting point.
Biological Activity and Therapeutic Potential
The biological activity of this compound itself is not extensively documented in publicly available literature. However, the known activities of its derivatives and the broader class of β-carbolines provide strong indications of its potential pharmacological profile.
Antiproliferative and Anticancer Activity
A significant body of research points to the potent anticancer properties of pyrido[3,4-b]indole derivatives. A recent study on N-substituted derivatives of this compound demonstrated significant antiproliferative activity. Specifically, 6-chloro-2-phenethyl-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one (a closely related compound) exhibited a GI₅₀ value of 54 nM against a panel of cancer cell lines. This suggests that the 6-chloro-tetrahydropyrido[3,4-b]indol-1-one scaffold is a promising starting point for the development of novel anticancer agents.
The proposed mechanism of action for some of these derivatives involves the inhibition of key signaling pathways implicated in cancer progression, such as the Epidermal Growth Factor Receptor (EGFR) pathway. Both wild-type and mutant forms of EGFR are important targets in cancer therapy, and compounds that can inhibit both are of particular interest.
Signaling Pathway Visualization:
Caption: Potential inhibition of the EGFR signaling pathway.
Neurological and Other Activities
Beyond their anticancer potential, β-carboline alkaloids are known to interact with various targets in the central nervous system.[6] These interactions can lead to a range of effects, including anxiolytic, sedative, and hypnotic properties. The specific neurological effects of this compound have yet to be elucidated, but its structural similarity to other neuroactive β-carbolines suggests that this is a promising area for future investigation.
Future Directions and Conclusion
This compound represents a molecule of significant interest for medicinal chemists and drug discovery scientists. While specific biological data for the parent compound is limited, the potent antiproliferative activity of its derivatives highlights the potential of this scaffold.
Key areas for future research include:
-
Development of a robust and scalable synthesis: A reliable synthetic route is essential for producing sufficient quantities of the compound for extensive biological evaluation.
-
Comprehensive biological screening: A broad screening campaign against a panel of cancer cell lines and key pharmacological targets will help to elucidate its full therapeutic potential.
-
Structure-Activity Relationship (SAR) studies: Systematic modification of the core structure will provide valuable insights into the key structural features required for optimal activity and selectivity.
-
Investigation of its mechanism of action: Detailed mechanistic studies are needed to identify the specific molecular targets and signaling pathways modulated by this compound.
References
- [This link was not found.]
-
Pictet–Spengler reaction. In: Wikipedia. [Link]
-
Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors. PMC. [Link]
- [This link was not found.]
-
A Facile Synthesis of 3-Substituted 9H-Pyrido[3,4-b]indol-1(2H)-ones. PubMed Central. [Link]
- [This link was not found.]
-
6-CHLORO-2,3,4,9-TETRAHYDRO-1H-PYRIDO(3,4-B)INDOL-1-ONE. gsrs.ncats.nih.gov. [Link]
- [This link was not found.]
-
Synthesis and cytotoxic activity of pyridazino[1',6':1,2]pyrido[3,4-b]indol-5-inium derivatives as anti-cancer agents. PubMed. [Link]
- [This link was not found.]
- [This link was not found.]
-
Synthesis, Biological Evaluation and Modeling Studies of New Pyrido[3,4-b]indole Derivatives as Broad-Spectrum Potent Anticancer Agents. National Institutes of Health. [Link]
- [This link was not found.]
-
Synthesis of 2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole derivatives and their central nervous system activities. PubMed. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. globethesis.com [globethesis.com]
- 3. The cinchona alkaloid squaramide catalyzed asymmetric Pictet–Spengler reaction and related theoretical studies - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. A Facile Synthesis of 3-Substituted 9H-Pyrido[3,4-b]indol-1(2H)-one Derivatives from 3-Substituted β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Whitepaper: A Multi-technique Spectroscopic Protocol for the Structural Elucidation of 6-chloro-β-carbolin-1-one
Abstract: The β-carboline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active natural products and synthetic compounds.[1][2] The introduction of specific substituents, such as a halogen at the 6-position and a carbonyl at the 1-position, can significantly modulate pharmacological activity, making precise structural confirmation paramount.[3] This technical guide provides a comprehensive, multi-platform spectroscopic approach for the unambiguous characterization of 6-chloro-β-carbolin-1-one. We detail the application of mass spectrometry, nuclear magnetic resonance (NMR), Fourier-transform infrared (FT-IR), and ultraviolet-visible (UV-Vis) spectroscopy. More than a mere presentation of data, this guide emphasizes the causal logic behind experimental choices and data interpretation, offering a robust, self-validating workflow for researchers in drug discovery and chemical analysis.
Introduction and Significance
β-carbolines are a class of indole alkaloids characterized by a tricyclic pyrido[3,4-b]indole core structure.[4][5] Their derivatives are known to exhibit a wide spectrum of pharmacological properties, including anticancer, antiviral, and antifungal activities.[6][7] 6-chloro-β-carbolin-1-one is a synthetic derivative featuring two key modifications to the parent scaffold: a lactam (amide) function within the C-ring at position 1, and an electron-withdrawing chlorine atom on the A-ring at position 6. These features are expected to influence the molecule's electronic distribution, planarity, and potential for intermolecular interactions, thereby impacting its biological target engagement.
Accurate structural elucidation is the non-negotiable foundation of any drug development program. It ensures that biological data is correctly attributed to the intended molecule and informs structure-activity relationship (SAR) studies. This guide provides the analytical framework to achieve that certainty.
Chemical Structure and Numbering Scheme
A standardized numbering system is essential for unambiguous spectral assignment. The structure of 6-chloro-β-carbolin-1-one is presented below with the IUPAC-recommended atom numbering.
Caption: Structure and numbering of 6-chloro-β-carbolin-1-one.
Integrated Analytical Workflow
A sequential and integrated approach is crucial. Mass spectrometry first confirms the molecular weight and elemental composition. NMR spectroscopy then provides the detailed carbon-hydrogen framework and connectivity. Finally, IR and UV-Vis spectroscopy confirm the presence of key functional groups and the conjugated electronic system, respectively.
Caption: Integrated workflow for spectroscopic characterization.
Mass Spectrometry (MS)
Principle: MS provides the most accurate mass measurement of the parent molecule and its fragments. High-resolution mass spectrometry (HRMS), such as Time-of-Flight (TOF) or Orbitrap, is essential for determining the elemental formula, which is a critical first step in identification.
Expected Data: The monoisotopic mass of 6-chloro-β-carbolin-1-one (C₁₁H₇ClN₂O) is calculated to be 218.0247 Da. The presence of a chlorine atom will produce a characteristic M+2 isotopic pattern with an intensity ratio of approximately 3:1 for the ³⁵Cl and ³⁷Cl isotopes.
| Ion | Calculated m/z | Observed m/z | Description |
| [M+H]⁺ | 219.0325 | ~219.032 | Protonated molecule (³⁵Cl) |
| [M+H+2]⁺ | 221.0296 | ~221.030 | Protonated molecule (³⁷Cl) |
| [M-CO+H]⁺ | 191.0376 | ~191.038 | Loss of carbonyl group |
| [M-Cl]⁺ | 183.0558 | ~183.056 | Loss of chlorine radical |
Interpretation:
-
Molecular Ion Peak: The primary evidence is the protonated molecular ion [M+H]⁺ at m/z ≈ 219.0325. The experimental value from an HRMS instrument should be within 5 ppm of this calculated mass.
-
Isotopic Pattern: The presence of a peak at m/z ≈ 221 with roughly one-third the intensity of the m/z 219 peak is definitive proof of a single chlorine atom in the molecule.
-
Fragmentation: Tandem MS (MS/MS) would reveal characteristic fragmentation patterns. A common loss for carbonyl-containing compounds is the neutral loss of CO (28 Da), leading to a fragment at m/z ≈ 191.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR is the most powerful technique for determining the precise atomic connectivity of a molecule in solution. ¹H NMR identifies the chemical environment and connectivity of hydrogen atoms, while ¹³C NMR maps the carbon skeleton.
¹H NMR Spectroscopy
Causality in Solvent Choice: Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice. Its polarity effectively dissolves the planar, polar β-carboline, and its high boiling point allows for stable acquisitions. Crucially, it allows for the clear observation of exchangeable N-H protons, which might be lost or broadened in solvents like methanol-d₄.
Expected Data (400 MHz, DMSO-d₆):
| Position | Predicted δ (ppm) | Multiplicity | Coupling (J, Hz) | Integration |
| H-9 (Indole NH) | ~11.8 | broad singlet | - | 1H |
| H-2 (Amide NH) | ~11.4 | broad singlet | - | 1H |
| H-5 | ~8.2 | doublet | J ≈ 8.5 | 1H |
| H-3 | ~8.1 | doublet | J = 5.2 | 1H |
| H-4 | ~7.9 | doublet | J = 5.2 | 1H |
| H-8 | ~7.7 | doublet | J ≈ 2.0 | 1H |
| H-7 | ~7.5 | dd | J ≈ 8.5, 2.0 | 1H |
Interpretation:
-
Downfield Protons: The two N-H protons (H-9 and H-2) are expected to be significantly deshielded and appear as broad singlets far downfield (>11 ppm) due to the aromatic nature of the ring system and hydrogen bonding with the DMSO solvent.
-
Aromatic Region (7.0-8.5 ppm):
-
H-3 and H-4: These protons on the C-ring form a coupled system and appear as doublets with a characteristic coupling constant of ~5.2 Hz.[9]
-
H-5, H-7, H-8: These protons on the A-ring form another distinct spin system. H-5 will be a doublet coupled to H-7. H-8 will be a doublet coupled to H-7, but with a smaller meta-coupling. H-7 will therefore be a doublet of doublets (dd). The presence of the electron-withdrawing chlorine at C-6 deshields the adjacent protons, particularly H-5 and H-7.
-
¹³C NMR Spectroscopy
Expected Data (100 MHz, DMSO-d₆):
| Position | Predicted δ (ppm) | Description |
| C-1 | ~165.0 | Lactam Carbonyl |
| C-8a | ~141.0 | Aromatic Quaternary |
| C-4a | ~138.0 | Aromatic Quaternary |
| C-3 | ~135.0 | Aromatic CH |
| C-6 | ~131.0 | Aromatic C-Cl |
| C-4b | ~129.0 | Aromatic Quaternary |
| C-9a | ~128.0 | Aromatic Quaternary |
| C-5 | ~122.0 | Aromatic CH |
| C-7 | ~120.0 | Aromatic CH |
| C-8 | ~114.0 | Aromatic CH |
| C-4 | ~113.0 | Aromatic CH |
Interpretation:
-
Carbonyl Carbon: The most downfield signal will be the lactam carbonyl carbon (C-1) at ~165 ppm.[9]
-
Quaternary Carbons: Several quaternary carbons will be present, identifiable by their lower intensity and absence in a DEPT-135 or HSQC experiment.
-
C-Cl Carbon: The carbon directly attached to the chlorine (C-6) will appear in the aromatic region, with its exact shift influenced by the substituent effect.
-
2D NMR (HSQC/HMBC): Two-dimensional techniques are essential for definitive assignment. An HSQC (Heteronuclear Single Quantum Coherence) experiment correlates each proton with its directly attached carbon. An HMBC (Heteronuclear Multiple Bond Correlation) experiment reveals correlations between protons and carbons over 2-3 bonds, allowing the entire molecular puzzle to be pieced together.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Principle: FT-IR spectroscopy probes the vibrational frequencies of chemical bonds. It is an exceptionally reliable method for identifying key functional groups present in a molecule.
Expected Data (Solid-State, ATR):
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
| ~3300 | Medium, Broad | N-H Stretch | Indole N-H |
| ~3150 | Medium, Broad | N-H Stretch | Lactam N-H |
| ~1660 | Strong, Sharp | C=O Stretch | Lactam Carbonyl |
| ~1610, 1470 | Medium-Strong | C=C Stretch | Aromatic Ring |
| ~1100-1000 | Medium | C-N Stretch | Amine/Amide |
| ~750-650 | Strong | C-Cl Stretch | Aryl Halide |
Interpretation:
-
N-H Stretching: Two distinct N-H stretching bands are expected. The indole N-H is typically sharper, while the lactam N-H, involved in intermolecular hydrogen bonding in the solid state, will be broader and at a slightly lower frequency.[10]
-
Carbonyl Stretch: The most prominent and diagnostic peak will be the strong, sharp absorption around 1660 cm⁻¹ corresponding to the C=O stretch of the cyclic amide (lactam).[11][12] Its position confirms the presence of the 1-oxo functionality.
-
Aromatic Region: Multiple sharp peaks between 1610-1450 cm⁻¹ confirm the aromatic nature of the tricyclic system.
-
C-Cl Stretch: A strong band in the lower frequency "fingerprint region" (typically below 800 cm⁻¹) is indicative of the C-Cl bond.[13]
UV-Visible (UV-Vis) Spectroscopy
Principle: UV-Vis spectroscopy measures the absorption of light by a molecule's electronic system. It is particularly useful for characterizing conjugated systems like the β-carboline core.
Expected Data (in Methanol or Ethanol): The spectrum is expected to show multiple absorption bands characteristic of the extended π-system of the pyrido[3,4-b]indole structure.[14][15]
| λmax (nm) | Description |
| ~240-250 | High-energy π → π* transition |
| ~280-290 | Indole chromophore absorption |
| ~340-360 | Lower-energy π → π* transition of the conjugated system |
Interpretation: The β-carboline scaffold has a distinct UV absorption profile. The presence of the carbonyl group and the chlorine atom will cause slight shifts (typically bathochromic or hyperchromic) compared to the unsubstituted parent β-carboline, but the overall pattern of multiple absorption maxima will be retained, confirming the integrity of the conjugated core.[14][16]
Standard Operating Protocols
High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in HPLC-grade methanol. Dilute 1:100 in 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode analysis.
-
Instrumentation: Utilize an ESI-TOF or ESI-Orbitrap mass spectrometer.
-
Acquisition Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Mass Range: 100-500 m/z.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
-
Calibration: Calibrate the instrument immediately prior to the run using a certified calibration standard (e.g., sodium formate) to ensure mass accuracy below 5 ppm.
-
Data Analysis: Determine the m/z of the [M+H]⁺ ion. Use the instrument's software to generate a predicted elemental formula and compare the isotopic distribution with the theoretical pattern for a C₁₁H₇ClN₂O species.
Nuclear Magnetic Resonance (NMR)
-
Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of DMSO-d₆. Filter the solution through a glass wool plug into a clean, dry 5 mm NMR tube.
-
Instrumentation: Use a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Acquire at least 16 scans.
-
Set the spectral width to cover -2 to 14 ppm.
-
Reference the spectrum to the residual DMSO solvent peak at 2.50 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire at least 1024 scans with proton decoupling.
-
Set the spectral width to cover 0 to 180 ppm.
-
Reference the spectrum to the DMSO solvent peak at 39.52 ppm.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Integrate ¹H signals and pick peaks for both spectra.
FT-IR Spectroscopy
-
Sample Preparation: Place a small amount (~1-2 mg) of the solid powder directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Utilize a standard FT-IR spectrometer with an ATR accessory.
-
Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Apply pressure to the sample using the ATR anvil to ensure good contact.
-
Collect the sample spectrum over the range of 4000-400 cm⁻¹, co-adding 32 scans for a good signal-to-noise ratio.
-
-
Data Analysis: Perform an automatic baseline correction. Label major peaks corresponding to the key functional groups.
Conclusion
The structural characterization of 6-chloro-β-carbolin-1-one is achieved through a synergistic application of multiple spectroscopic techniques. HRMS establishes the correct elemental formula and confirms the presence of chlorine. 1D and 2D NMR spectroscopy provide an unambiguous map of the proton and carbon framework. FT-IR and UV-Vis spectroscopy corroborate the presence of the key lactam functional group and the integrity of the conjugated aromatic system, respectively. Following this integrated workflow provides the high-confidence data required for advancing compounds through the drug discovery and development pipeline.
References
-
ResearchGate. (n.d.). UV–Vis spectra characteristics of b -Carboline alkaloids and their BSA... Retrieved from [Link]
-
ACS Publications. (2022). Formation, Characterization, and Occurrence of β-Carboline Alkaloids Derived from α-Dicarbonyl Compounds and l-Tryptophan. Journal of Agricultural and Food Chemistry. Retrieved from [Link]
-
PubMed. (2016). Spectroscopic and structural studies on the interaction of an anticancer β-carboline alkaloid, harmine with GC and AT specific DNA oligonucleotides. Retrieved from [Link]
-
De Gruyter. (n.d.). β-Carboline Alkaloid Constituents from a Thermoactinomyces SP. Strain Isolated from Livingston Isl. Retrieved from [Link]
-
PubMed Central. (2022). Formation, Characterization, and Occurrence of β-Carboline Alkaloids Derived from α-Dicarbonyl Compounds and l-Tryptophan - PMC. Retrieved from [Link]
-
National Genomics Data Center. (1989). Determination of beta-carboline derivatives in biological samples by high-performance liquid chromatography with fluorescence detection. Retrieved from [Link]
-
PubMed Central. (2023). Identification of a β-Carboline Alkaloid from Chemoselectively Derived Vanilla Bean Extract and Its Prevention of Lipid Droplet Accumulation in Human Hepatocytes (HepG2). Retrieved from [Link]
-
ResearchGate. (n.d.). MS¹ and MS² spectra of β-carboline-1-carboxylic acid (25) in the... Retrieved from [Link]
-
ResearchGate. (2016). (PDF) Spectroscopic Study of Interaction of Anticancer β-Carboline Alkaloids Norharman and Harmol with Ribonucleic Acid. Retrieved from [Link]
-
PubMed. (1982). Identification and measurement of 6-hydroxy-1-methyl-1,2,3,4-tetrahydro-beta-carboline by gas chromatography-mass spectrometry. Retrieved from [Link]
-
Sciforum. (n.d.). Synthesis of β-carboline derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). (a) UV-vis absorption spectra. (b and c) Fluorescence spectra of... Retrieved from [Link]
-
LJMU Research Online. (n.d.). METHODOLOGIES FOR THE SYNTHESIS OF β-CARBOLINES. Retrieved from [Link]
-
PubMed. (2010). Synthesis and bioactivity of beta-carboline derivatives. Retrieved from [Link]
-
Chemical Journal of Chinese Universities. (2018). One-pot Synthesis of β-Carboline Derivatives Catalyzed by CuO Nanoparticles. Retrieved from [Link]
-
ResearchGate. (n.d.). One-Pot Synthesis of β-Carboline Derivatives Catalyzed by CuO Nanoparticles. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
-
MDPI. (n.d.). Structures and Biological Activities of Alkaloids Produced by Mushrooms, a Fungal Subgroup. Retrieved from [Link]
-
PubMed. (2018). Design, Synthesis, and Biological Activity of β-Carboline Analogues Containing Hydantoin, Thiohydantoin, and Urea Moieties. Retrieved from [Link]
-
MDPI. (2024). Synthesis and Biological Activities of C1-Substituted Acylhydrazone β-Carboline Analogues as Antifungal Candidates. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectra and normal-mode analysis of chlorin e(6) and its degradation-induced impurities. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectra of vitamin B12 (a); KCC-1 (b); and KCC-1/GMSI/VB12 NPs (c). Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectra in (a) C=O and (b) C–O–C and (c) NH vibrational regions. Retrieved from [Link]
Sources
- 1. Synthesis and bioactivity of beta-carboline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Design, Synthesis, and Biological Activity of β-Carboline Analogues Containing Hydantoin, Thiohydantoin, and Urea Moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. sciforum.net [sciforum.net]
- 6. Spectroscopic and structural studies on the interaction of an anticancer β-carboline alkaloid, harmine with GC and AT specific DNA oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. uanlch.vscht.cz [uanlch.vscht.cz]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
A Technical Guide to the Physicochemical Properties of 6-chloro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-one
An In-depth Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals Executive Summary: This guide provides a comprehensive analysis of the physicochemical properties of 6-chloro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-one, a halogenated derivative of the β-carbolinone scaffold. The β-carbolinone framework is a key pharmacophore found in numerous natural products and serves as a vital intermediate for complex alkaloid synthesis.[1] Understanding the physicochemical profile of this specific analog is critical for assessing its potential in medicinal chemistry, particularly for predicting its pharmacokinetic behavior and suitability as a drug candidate or synthetic precursor. This document synthesizes available computational data with detailed, field-proven methodologies for experimental validation, offering a robust framework for researchers in drug discovery and development.
Foundational Chemistry and Structural Context
The β-Carbolinone Scaffold
The tricyclic pyrido[3,4-b]indol-1-one, or β-carbolinone, ring system is a recurring motif in biologically active molecules.[1] Its rigid, planar structure, combined with hydrogen bonding capabilities, makes it an effective scaffold for interacting with various biological targets. The introduction of substituents, such as the chlorine atom at the 6-position in the subject molecule, allows for the fine-tuning of electronic properties, lipophilicity, and metabolic stability, which are cornerstone considerations in modern drug design.
Profile of this compound
This compound, identified by CAS number 17952-83-9, is a synthetic derivative designed to explore the chemical space around the core β-carbolinone structure.[2] The presence of a chlorine atom on the indole ring is anticipated to significantly influence its lipophilicity and potentially its binding affinity to target proteins. The tetrahydro-pyridone ring introduces a lactam functionality and non-aromatic saturation, affecting solubility and conformational flexibility.
Chemical Identity and Structural Data
A precise understanding of the molecule's identity is the starting point for all subsequent analysis. The following table summarizes its key identifiers.
| Identifier | Value | Source(s) |
| IUPAC Name | This compound | Internal |
| CAS Number | 17952-83-9 | [2] |
| Molecular Formula | C₁₁H₉ClN₂O | [2][3][4] |
| Molecular Weight | 220.65 g/mol | [2] |
| Monoisotopic Mass | 220.04034 Da | [4] |
| Canonical SMILES | C1=CC2=C(C=C1Cl)C3=C(C(=O)NCC3)N2 | [2] |
| InChI | InChI=1S/C11H9ClN2O/c12-6-1-2-9-8(5-6)7-3-4-13-11(15)10(7)14-9/h1-2,5,14H,3-4H2,(H,13,15) | [3][4] |
| InChIKey | LEAGCIWJKRFYRT-UHFFFAOYSA-N | [3][4] |
Computational Physicochemical Properties and Drug-Likeness
In the absence of extensive experimental data, computational models provide valuable initial insights into a molecule's behavior. These predictions are foundational for designing experiments and prioritizing compounds in a drug discovery pipeline.
| Physicochemical Parameter | Predicted Value | Significance in Drug Discovery | Source(s) |
| XLogP3 | 2.3 | Measures lipophilicity; this value suggests good membrane permeability. | [4] |
| LogP | 2.1072 | Corroborates the lipophilicity prediction. | [2] |
| Topological Polar Surface Area (TPSA) | 44.89 Ų | Predicts cell permeability; values < 140 Ų are associated with good oral bioavailability. | [2] |
| Hydrogen Bond Donors | 2 | Indicates potential for specific interactions with biological targets. | [2] |
| Hydrogen Bond Acceptors | 1 | Indicates potential for specific interactions with biological targets. | [2] |
| Rotatable Bonds | 0 | A rigid structure, which can lead to higher binding affinity and reduced entropic penalty upon binding. | [2] |
Lipophilicity Analysis (LogP/LogD)
The predicted LogP value of approximately 2.1-2.3 indicates that the compound is moderately lipophilic.[2][4] This is a favorable range for many drug candidates, suggesting a balance between aqueous solubility and the ability to permeate lipid membranes, a prerequisite for oral absorption and distribution. The chlorine substituent significantly contributes to this lipophilicity compared to the unsubstituted parent compound.[5]
Polarity and Permeability (TPSA)
The TPSA of 44.89 Ų is a strong indicator of potential oral bioavailability.[2] This value, derived from the contributions of the nitrogen and oxygen atoms, is well below the common threshold of 140 Ų used to filter out compounds with poor membrane permeability. This suggests that the molecule is likely to be absorbed efficiently from the gastrointestinal tract.
Methodologies for Experimental Characterization
While computational predictions are useful, they must be validated through rigorous experimentation. The following sections detail the standard, self-validating protocols for determining the key physicochemical properties of this compound.
Solubility Profile Determination
Causality: Solubility is a critical determinant of a drug's bioavailability and formulation feasibility. Assessing solubility at different pH values is essential because a compound's ionization state can change as it transits the gastrointestinal tract, drastically affecting its absorption.
Step-by-Step Protocol (Kinetic Solubility Assay):
-
Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10 mM) of the compound in 100% DMSO.
-
Assay Plate Preparation: Dispense the appropriate aqueous buffer (e.g., pH 2.0, pH 5.5, pH 7.4) into a 96-well microplate.
-
Compound Addition: Add a small volume of the DMSO stock solution to the buffer to achieve the desired final concentration (e.g., 100 µM). This rapid addition from a DMSO stock into an aqueous environment defines the kinetic nature of the assay.
-
Incubation and Equilibration: Seal the plate and incubate at room temperature for a defined period (e.g., 2 hours) with gentle shaking to allow for precipitation of the compound.
-
Separation: Filter the plate to separate the precipitated solid from the saturated solution.
-
Quantification: Analyze the filtrate using HPLC-UV or LC-MS/MS by comparing the peak area to a standard curve prepared from the DMSO stock solution. The resulting concentration is the kinetic solubility.
Melting Point and Purity Assessment
Causality: The melting point is a fundamental physical property that provides a primary indication of a compound's purity. A sharp, well-defined melting range is characteristic of a pure crystalline solid, whereas a broad melting range often signifies the presence of impurities.
Step-by-Step Protocol (Capillary Method):
-
Sample Preparation: Ensure the compound is a finely ground, dry powder.
-
Capillary Loading: Tightly pack a small amount of the powder into a capillary tube to a height of 2-3 mm.
-
Instrument Setup: Place the capillary tube into a calibrated melting point apparatus.
-
Measurement: Heat the sample rapidly to about 15-20 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.
-
Observation: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). The range between these two points is the melting range.
Anticipated Spectroscopic Profile
Structural confirmation is achieved through a combination of spectroscopic techniques. Based on its chemical structure, the following spectral characteristics are anticipated for this compound.
-
¹H NMR: The spectrum should reveal distinct signals for the aromatic protons on the chlorinated benzene ring, with coupling patterns influenced by the chlorine substituent. An NH proton signal from the indole and another from the lactam amide are expected. Two aliphatic signals, likely complex multiplets, corresponding to the two CH₂ groups in the tetrahydropyridine ring should be present in the upfield region.
-
¹³C NMR: The spectrum will show a characteristic carbonyl signal for the lactam at ~160-170 ppm. A series of signals in the aromatic region (110-140 ppm) will correspond to the indole carbons, and two signals in the aliphatic region will correspond to the CH₂ carbons.
-
Mass Spectrometry: The mass spectrum will be defined by a molecular ion peak (M⁺). Critically, due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl), a characteristic isotopic pattern will be observed, with an [M]⁺ peak and an [M+2]⁺ peak in an approximate 3:1 ratio of intensity, confirming the presence of a single chlorine atom.[4]
Conclusion
This compound presents a promising physicochemical profile based on computational analysis. Its moderate lipophilicity and low polar surface area suggest it is a good candidate for oral absorption and cell permeability. The rigid, chlorinated β-carbolinone scaffold provides a solid foundation for further exploration in medicinal chemistry. However, it is imperative that these computational predictions are substantiated with robust experimental data. The methodologies outlined in this guide provide a clear path for researchers to validate the solubility, purity, and structural integrity of this compound, enabling its confident progression in the drug discovery and development process.
References
-
6-CHLORO-2,3,4,9-TETRAHYDRO-1H-PYRIDO(3,4-B)INDOL-1-ONE. gsrs. [Link]
-
This compound. PubChemLite. [Link]
-
A Facile Synthesis of 3-Substituted 9H-Pyrido[3,4-b]indol-1(2H). PubMed Central. [Link]
-
This compound. mvalaboratory.com. [Link]
-
Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Frontiers. [Link]
-
2,3,4,9-Tetrahydro-1H-pyrido(3,4-b)indole-1-carboxylic acid | C12H12N2O2 | CID 145879. PubChem. [Link]
- Method for preparing intermediate for synthesis of sphingosine-1-phosphate receptor agonist.
-
1H-pyrido[3,4-b]indole-3-carboxylic acid, 2,3,4,9-tetrahydro-. NIST WebBook. [Link]
-
Divergent synthesis of pyrrolidone fused pyrimido[1,2-b]indazole through selective trapping of an enone intermediate by 1H-indazol-3-amine. Chemical Communications (RSC Publishing). [Link]
-
(PDF) Spectroscopic characterization, docking studies and reactive properties by DFT calculations of halogen substituted 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide with MD simulations. ResearchGate. [Link]
-
2,3,4,9-Tetrahydro-1H-pyrido(3,4-b)indol-1-one | C11H10N2O | CID 87371. PubChem. [Link]
Sources
- 1. A Facile Synthesis of 3-Substituted 9H-Pyrido[3,4-b]indol-1(2H)-one Derivatives from 3-Substituted β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. PubChemLite - this compound (C11H9ClN2O) [pubchemlite.lcsb.uni.lu]
- 5. 2,3,4,9-Tetrahydro-1H-pyrido(3,4-b)indol-1-one | C11H10N2O | CID 87371 - PubChem [pubchem.ncbi.nlm.nih.gov]
Unlocking the Therapeutic Potential of 6-Chloro-β-carbolin-1-one: A Technical Guide to Putative Molecular Targets
Introduction: The β-Carbolin-1-one Scaffold as a Privileged Structure in Drug Discovery
The β-carboline skeleton, a tricyclic indole alkaloid, is a recurring motif in a multitude of biologically active natural products and synthetic compounds. Its rigid, planar structure provides an ideal framework for interaction with various biological macromolecules, leading to a broad spectrum of pharmacological activities, including anticancer, antiviral, and neuropharmacological effects. The β-carbolin-1-one subclass, characterized by a carbonyl group at the C-1 position, has garnered significant attention for its potential as a therapeutic scaffold. This guide focuses on a specific, yet under-explored derivative, 6-chloro-β-carbolin-1-one, to delineate its putative therapeutic targets and provide a roadmap for its investigation as a novel drug candidate. While direct experimental data for this precise molecule is limited, a comprehensive analysis of structure-activity relationships (SAR) within the β-carboline class allows for the formulation of robust hypotheses regarding its molecular mechanisms of action.
This document will serve as an in-depth technical resource for researchers, scientists, and drug development professionals, offering insights into the probable therapeutic avenues of 6-chloro-β-carbolin-1-one and detailed methodologies for their experimental validation.
Part 1: Anticancer Therapeutic Potential: Targeting the Engines of Cell Proliferation
The β-carboline scaffold is a well-established pharmacophore in the design of anticancer agents. The introduction of a chlorine atom at the 6-position of the β-carbolin-1-one core is predicted to significantly influence its biological activity, potentially enhancing its potency and selectivity against cancer cells.
Putative Target Class 1: Protein Kinases
Protein kinases are critical regulators of cell signaling pathways that are often dysregulated in cancer, making them prime targets for therapeutic intervention. The 6-chloro substituent on the β-carbolin-1-one ring is hypothesized to facilitate unique interactions within the ATP-binding pocket of specific kinases.
Studies on related di-chloro-1-oxo-β-carbolines have revealed an unconventional, non-ATP mimetic binding mode to cdc2-like-kinases (CLKs), where a halogen bond between a chloro substituent and the kinase hinge residues contributes to inhibitor specificity. This suggests that the 6-chloro group of our lead compound could play a similar role in targeting a specific subset of kinases. Furthermore, other β-carboline derivatives have demonstrated inhibitory activity against cyclin-dependent kinases (CDKs) and RET kinase, further supporting the potential of 6-chloro-β-carbolin-1-one as a kinase inhibitor.
Caption: Hypothesized inhibition of a kinase-driven signaling pathway by 6-chloro-β-carbolin-1-one.
Putative Target Class 2: DNA Topoisomerases
DNA topoisomerases are essential enzymes that resolve topological problems in DNA during replication, transcription, and recombination. Their inhibition can lead to the accumulation of DNA strand breaks and subsequent apoptosis in rapidly dividing cancer cells.
Many natural and synthetic β-carboline alkaloids are known to exert their anticancer effects by intercalating into DNA and inhibiting the activity of topoisomerase I and II. The planar tricyclic ring system of 6-chloro-β-carbolin-1-one is well-suited for such interactions. The chloro substituent may further enhance this activity by altering the electronic properties of the molecule and its interaction with the enzyme-DNA complex. Studies on 3-benzylamino-6-chloro-β-carboline have shown that this compound induces apoptosis and cell cycle arrest in the G2/M phase, a hallmark of topoisomerase inhibitors.
Caption: Experimental workflow for validating topoisomerase inhibition by 6-chloro-β-carbolin-1-one.
Part 2: Neuropharmacological Potential: Modulating Cholinergic Neurotransmission
Beyond oncology, β-carboline alkaloids have shown significant promise in the treatment of neurological disorders. The structural features of 6-chloro-β-carbolin-1-one suggest a potential role in modulating cholinergic signaling, which is implicated in conditions such as Alzheimer's disease.
Putative Target: Cholinesterases (AChE and BuChE)
Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are enzymes responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of these enzymes increases acetylcholine levels in the synaptic cleft, a key therapeutic strategy for Alzheimer's disease.
Several β-carboline derivatives have been identified as potent inhibitors of both AChE and BuChE. A study on 6-oxygenated β-carbolines demonstrated significant inhibitory activity against these enzymes. While a chloro group at the 6-position differs electronically from an oxygen-containing substituent, its electron-withdrawing nature is expected to influence the binding affinity of the β-carbolin-1-one core to the active site of cholinesterases. The planarity of the ring system is also conducive to interaction with the aromatic gorge of the enzyme's active site.
Data Presentation: Comparative IC50 Values of Representative β-Carboline Derivatives
| Compound Class | Target Cancer Cell Line | Reported IC50 (µM) | Reference |
| β-carboline-1-one hydantoins | MCF-7 (Breast), A549 (Lung) | Potent inhibition observed | |
| 3-benzylamino-β-carbolines | HeLa S-3 (Cervical) | 0.032 - 0.074 | |
| β-carboline-imidazolium hybrids | HL-60, A549, MCF-7 | 3.24 - 15.03 |
Note: Specific IC50 values for 6-chloro-β-carbolin-1-one are not yet publicly available. The data presented is for structurally related compounds to indicate the potential potency range.
Part 3: Experimental Protocols for Target Validation
To rigorously test the hypotheses outlined above, the following experimental protocols are recommended.
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
Objective: To determine the cytotoxic effect of 6-chloro-β-carbolin-1-one on various human cancer cell lines.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of 6-chloro-β-carbolin-1-one in culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Protocol 2: In Vitro Kinase Inhibition Assay
Objective: To assess the inhibitory activity of 6-chloro-β-carbolin-1-one against a panel of purified kinases.
Methodology:
-
Reaction Setup: In a 96-well plate, combine the purified kinase, a fluorescently labeled substrate, and varying concentrations of 6-chloro-β-carbolin-1-one in a kinase reaction buffer.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at 30°C for a specified period (e.g., 60 minutes).
-
Reaction Termination: Stop the reaction by adding a kinase inhibitor or a chelating agent.
-
Signal Detection: Measure the fluorescence signal, which is proportional to the amount of phosphorylated substrate.
-
Data Analysis: Calculate the percentage of kinase inhibition for each concentration of the test compound and determine the IC50 value.
Protocol 3: In Vitro Topoisomerase I DNA Relaxation Assay
Objective: To determine if 6-chloro-β-carbolin-1-one inhibits the catalytic activity of human topoisomerase I.
Methodology:
-
Reaction Mixture: Prepare a reaction mixture containing supercoiled plasmid DNA, human topoisomerase I, and varying concentrations of 6-chloro-β-carbolin-1-one in a reaction buffer.
-
Incubation: Incubate the reaction at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding a stop solution containing SDS and proteinase K.
-
Agarose Gel Electrophoresis: Separate the different DNA topoisomers (supercoiled, relaxed, and nicked) on a 1% agarose gel.
-
Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light.
-
Analysis: Inhibition of topoisomerase I is indicated by the persistence of the supercoiled DNA band and a decrease in the relaxed DNA band with increasing concentrations of the test compound.
Protocol 4: In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
Objective: To quantify the inhibitory effect of 6-chloro-β-carbolin-1-one on AChE activity.
Methodology:
-
Reagent Preparation: Prepare solutions of AChE, acetylthiocholine iodide (ATCI), and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in a phosphate buffer.
-
Reaction Setup: In a 96-well plate, add the AChE solution and varying concentrations of 6-chloro-β-carbolin-1-one. Pre-incubate for 15 minutes at room temperature.
-
Reaction Initiation: Add DTNB and then ATCI to initiate the reaction.
-
Kinetic Measurement: Immediately measure the change in absorbance at 412 nm every minute for 10-15 minutes using a microplate reader. The rate of color change is proportional to the AChE activity.
-
Data Analysis: Calculate the percentage of AChE inhibition for each concentration of the test compound and determine the IC50 value.
Conclusion and Future Directions
Based on a thorough analysis of the structure-activity relationships of the β-carboline class of compounds, 6-chloro-β-carbolin-1-one emerges as a promising candidate for further investigation as a therapeutic agent. Its potential to target key enzymes involved in cancer progression, such as protein kinases and topoisomerases, and its predicted ability to modulate cholinergic neurotransmission warrant a comprehensive preclinical evaluation. The experimental protocols detailed in this guide provide a robust framework for validating these putative therapeutic targets and elucidating the precise mechanisms of action of this intriguing molecule. Future studies should focus on synthesizing 6-chloro-β-carbolin-1-one and performing the described assays to generate empirical data. Positive in vitro results would then pave the way for in vivo studies in relevant animal models of cancer and neurodegenerative diseases, ultimately determining the clinical translational potential of this novel β-carboline derivative.
References
-
Boursereau, Y., & Coldham, I. (2012). Synthesis and evaluation of 1-amino-6-halo-β-carbolines as antimalarial and antiprion agents. Archiv der Pharmazie, 345(8), 639-646. [Link]
-
Ishida, J., et al. (2012). Structure-activity relationship in the antitumor activity of 6-, 8- or 6,8-substituted 3-benzylamino-β-carboline derivatives. Bioorganic & Medicinal Chemistry Letters, 22(10), 3506-3515. [Link]
-
Cao, R., et al. (2020). Design, synthesis and anticancer evaluation of β-carboline-1-one hydantoins. Future Medicinal Chemistry, 12(3), 183-192. [Link]
-
Kuhn, L., et al. (2021). 7,8-Dichloro-1-oxo-β-carbolines as a Versatile Scaffold for the Development of Potent and Selective Kinase Inhibitors with Unusual Binding Modes. Journal of Medicinal Chemistry, 64(15), 11466-11482. [Link]
-
Ahmad, I., et al. (2021). Promising Anticancer Activity of β-Carboline Derivatives: Design, Synthesis, and Pharmacological Evaluation. Molecules, 26(16), 4991. [Link]
-
Kumar, A., et al. (2021). β-Carboline-based molecular hybrids as anticancer agents: a brief sketch. RSC Medicinal Chemistry, 12(5), 723-740. [Link]
-
Nagy, L., et al. (2020). Inhibition of Cholinesterases by β‐Carboline Derivatives. ChemistrySelect, 5(33), 10425-10430. [Link]
-
Shi, Y., et al. (2024). Design, Synthesis and Biological Activity Evaluation of β-Carboline Derivatives Containing Nitrogen Heterocycles. Molecules, 29(1), 23. [Link]
-
Hou, Y., et al. (2019). Synthesis and Fungicidal Activity of β-Carboline Alkaloids and Their Derivatives. Molecules, 24(18), 3358. [Link]
-
Antol, M., et al. (2020). Anticholinesterase activity of β-carboline-1,3,5-triazine hybrids. Brazilian Journal of Pharmaceutical Sciences, 56. [Link]
-
Csonka, R., et al. (2021). Recent Advances in the Synthesis of β-Carboline Alkaloids. Molecules, 26(21), 6614. [Link]
-
Ma, C., et al. (2018). Synthesis and structure-activity relationships of asymmetric dimeric β-carboline derivatives as potential antitumor agents. European Journal of Medicinal Chemistry, 149, 13-26. [Link]
-
Schott, Y., et al. (2006). 6-Hydroxy- And 6-methoxy-beta-carbolines as Acetyl- And Butyrylcholinesterase Inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(22), 5840-5843. [Link]
-
Castro, A. C., et al. (2003). Novel IKK inhibitors: beta-carbolines. Bioorganic & Medicinal Chemistry Letters, 13(14), 2419-2422. [Link]
- Krsková, Z., Martin, J., & Dusek, J. (2011). The inhibition activity of selected beta-carboline alkaloids on enzymes of acetylcholinesterase and butyrylcholinesterase. *Ceska a Slovenska farmacie : casopis Ceske farmaceuticke spole
An In-Depth Technical Guide to the In Silico Modeling of 6-chloro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-one
Abstract
This technical guide provides a comprehensive, step-by-step framework for the in silico analysis of 6-chloro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-one, a member of the pharmacologically significant β-carboline family. β-carboline alkaloids are heterocyclic compounds known for a wide spectrum of biological activities, making them compelling scaffolds for drug discovery.[1][2] This document outlines a validated computational workflow, from initial target identification and molecular docking to the dynamic analysis of protein-ligand stability through molecular dynamics simulations and predictive ADMET profiling. Each protocol is presented with the underlying scientific rationale, emphasizing a self-validating system to ensure the trustworthiness and reproducibility of the generated data. This guide is intended for researchers, computational chemists, and drug development professionals seeking to apply computational methods to accelerate the evaluation of novel small molecules.
Introduction: The Rationale for In Silico Assessment
The journey of a drug from concept to clinic is notoriously long and expensive, with high attrition rates often attributed to unforeseen issues in efficacy or safety.[3] In silico modeling offers a powerful paradigm to mitigate these risks by predicting a compound's behavior before it is even synthesized.[4][5] By simulating interactions at a molecular level, we can prioritize promising candidates, identify potential liabilities, and generate testable hypotheses, thereby conserving significant resources.[3][5]
The subject of this guide, this compound, belongs to the β-carboline class.[6][7][8] These structures are renowned for their ability to interact with a diverse range of biological targets, including receptors and enzymes implicated in neuropsychiatric disorders and cancer.[1][9] This inherent "target promiscuity" makes a broad, computational screening approach particularly valuable for identifying its most promising therapeutic applications.
This guide details a logical, multi-stage computational workflow designed to comprehensively characterize our molecule of interest.
Caption: High-level overview of the in silico modeling pipeline.
Compound Characterization
Before any simulation, a precise representation of the molecule is required. This information is foundational for all subsequent steps.
2.1. Physicochemical Properties
A 3D structure of the ligand is generated from its SMILES string using a program like Open Babel and energy-minimized using a suitable force field (e.g., MMFF94) to obtain a low-energy starting conformation.
| Property | Value | Source |
| Molecular Formula | C₁₁H₉ClN₂O | [6] |
| Molecular Weight | 220.66 | [6] |
| XlogP (predicted) | 2.3 | [8] |
| Hydrogen Bond Donors | 2 | [7] |
| Hydrogen Bond Acceptors | 1 | [7] |
| Rotatable Bonds | 0 | [7] |
Table 1: Key physicochemical properties of the molecule.
Target Identification: A Dual-Strategy Approach
Identifying the most probable protein targets is a critical first step. We employ a two-pronged strategy to maximize the chances of discovering relevant interactions.[10]
-
Ligand-Based Strategy: This approach leverages the principle that structurally similar molecules often have similar biological activities. We can use the molecule's SMILES string to search databases like ChEMBL or PubChem for compounds with high structural similarity (e.g., Tanimoto coefficient > 0.85) and known biological targets.
-
Structure-Based Strategy (Inverse Docking): In this approach, the ligand is docked against a large library of protein binding sites to identify those with the most favorable predicted binding energies.[10] This can uncover novel targets not identifiable through similarity searching alone. Given the history of β-carbolines in cancer research, a relevant panel for inverse docking could include various Cyclin-Dependent Kinases (CDKs), Histone Deacetylases (HDACs), and Mitogen-Activated Protein Kinases (MAPKs).[9][10]
For this guide, we will proceed with a hypothetical high-priority target identified from the literature for other β-carbolines: Cyclin-Dependent Kinase 2 (CDK2) , a key regulator of the cell cycle and a validated cancer target.[9]
Molecular Docking: Predicting Binding Affinity and Pose
Molecular docking predicts the preferred orientation (pose) and binding affinity of a ligand when it forms a complex with a protein.[11][12] A lower binding energy score indicates a more favorable interaction.
Caption: Step-by-step molecular docking protocol.
4.1. Detailed Docking Protocol (using AutoDock Vina)
-
Protein Preparation:
-
Action: Download the crystal structure of CDK2, for instance, PDB ID: 1PYE, from the RCSB Protein Data Bank.[9]
-
Rationale: Using a high-resolution crystal structure provides an experimentally determined, accurate representation of the target protein's binding site.
-
Execution: Using software like UCSF Chimera or AutoDock Tools, remove all water molecules and co-solvents.[13][14] Add polar hydrogens and assign Gasteiger charges. Save the prepared protein in the required .pdbqt format.
-
-
Ligand Preparation:
-
Action: Convert the 3D structure of this compound into the .pdbqt format.
-
Rationale: This step assigns charges and defines the rotatable bonds that the docking algorithm will explore, allowing for ligand flexibility.
-
Execution: Load the ligand file into AutoDock Tools, assign charges, and save as .pdbqt.
-
-
Grid Box Generation:
-
Action: Define a 3D search space (the "grid box") that encompasses the entire binding site.
-
Rationale: The docking algorithm will confine its search for the best ligand pose within this box. The box should be large enough to allow the ligand to move freely but small enough to focus the search, saving computational time. A common practice is to center the box on the position of the co-crystallized ligand.[14]
-
-
Running the Docking Simulation:
-
Results Analysis:
-
Action: Vina will output multiple binding poses, ranked by their predicted binding affinity in kcal/mol. Visualize the top-ranked pose in a molecular viewer like PyMOL or Chimera.
-
Rationale: The primary analysis involves examining the binding energy (more negative is better) and inspecting the specific hydrogen bonds, hydrophobic interactions, and pi-stacking that stabilize the ligand in the binding pocket.
-
Molecular Dynamics (MD) Simulation: Assessing Complex Stability
While docking provides a static snapshot of the binding event, MD simulations offer a dynamic view, revealing how the protein-ligand complex behaves over time in a simulated physiological environment.[15][16] This step is crucial for validating the stability of the docked pose and gaining deeper insights into the binding mechanism.
Caption: Standard workflow for a protein-ligand MD simulation.
5.1. Detailed MD Protocol (using GROMACS)
-
System Preparation:
-
Action: Combine the coordinates of the protein (from docking) and the best ligand pose into a single complex file. Generate a system topology using a force field like CHARMM36.[15]
-
Rationale: The force field is a set of parameters that defines the potential energy of the system, governing the interactions between all atoms. A topology file describes all the atoms, bonds, angles, and dihedrals for the entire system.[15][17]
-
-
Solvation and Ionization:
-
Action: Place the complex in a periodic box of water molecules (e.g., TIP3P water model). Then, add counter-ions (e.g., Na⁺ or Cl⁻) to neutralize the net charge of the system.[15]
-
Rationale: Solvation mimics the aqueous environment of the cell. Neutralizing the system is a requirement for many algorithms used to calculate long-range electrostatic interactions, ensuring a more physically realistic simulation.[15]
-
-
Energy Minimization:
-
Action: Run a minimization algorithm (like steepest descent) to remove steric clashes and relax the system to a low-energy state.
-
Rationale: The initial system setup may contain unfavorable atomic positions. Minimization ensures the simulation begins from a stable starting point.
-
-
Equilibration:
-
Action: Perform two short simulation phases. First, under constant Number of particles, Volume, and Temperature (NVT ensemble) to stabilize the system's temperature. Second, under constant Number of particles, Pressure, and Temperature (NPT ensemble) to stabilize the pressure and density.[18]
-
Rationale: This two-step equilibration ensures the system is at the desired temperature and pressure before the main data collection (production) run begins.
-
-
Production MD:
-
Action: Run the simulation for a significant duration (e.g., 100-200 nanoseconds) to sample the conformational space of the complex.
-
Rationale: This long-timescale simulation generates a trajectory that can be analyzed to understand the dynamic behavior and stability of the protein-ligand interaction.
-
-
Analysis:
-
Root Mean Square Deviation (RMSD): Measures the average deviation of the protein backbone and ligand atoms from their initial positions. A stable, converging RMSD plot for the ligand indicates it remains bound in a consistent pose.
-
Root Mean Square Fluctuation (RMSF): Measures the fluctuation of individual residues. High RMSF in binding site residues can indicate flexibility and induced-fit effects.
-
Hydrogen Bond Analysis: Tracks the formation and breakage of hydrogen bonds between the ligand and protein over time, identifying the key interactions that anchor the ligand.
-
ADMET Prediction: Profiling Druglikeness and Safety
An effective drug must not only bind its target but also possess favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. In silico ADMET prediction provides an early warning system for potential liabilities.[3][4][19]
6.1. ADMET Prediction Protocol
-
Action: Submit the SMILES string of the molecule to multiple open-access web servers like SwissADME and PreADMET.[1][20]
-
Rationale: Using multiple tools is crucial, as their predictions are based on different algorithms and datasets.[3][4] Concordance across multiple platforms increases confidence in the prediction.
-
Parameters to Analyze:
-
Physicochemical Properties: Molecular Weight, LogP, TPSA.
-
Lipinski's Rule of Five: A widely used filter for druglikeness.
-
Pharmacokinetics: Human Intestinal Absorption (HIA), Blood-Brain Barrier (BBB) penetration, Cytochrome P450 (CYP) enzyme inhibition.[1]
-
Toxicity: Predictions for mutagenicity (AMES test), cardiotoxicity (hERG inhibition), and hepatotoxicity.
-
| ADMET Parameter | Predicted Value/Outcome | Implication |
| Absorption | ||
| GI Absorption | High | Good oral bioavailability is likely. |
| BBB Permeant | No | Low risk of CNS side effects (or low efficacy for CNS target). |
| Distribution | ||
| Plasma Protein Binding | >90% (Hypothetical) | High binding may reduce free drug concentration. |
| Metabolism | ||
| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions via this pathway. |
| CYP3A4 Inhibitor | Yes (Hypothetical) | Potential for drug-drug interactions. |
| Excretion | ||
| Renal OCT2 Substrate | No | Excretion likely not dominated by this transporter. |
| Toxicity | ||
| AMES Toxicity | No | Unlikely to be mutagenic. |
| hERG I Inhibition | Low Risk | Low risk of causing cardiac arrhythmia. |
Table 2: Example of a summarized ADMET profile for the molecule.
Conclusion and Future Directions
This guide has outlined a robust, multi-faceted in silico workflow for the comprehensive evaluation of this compound. By integrating target prediction, molecular docking, molecular dynamics, and ADMET profiling, this approach provides a holistic view of the molecule's therapeutic potential and potential liabilities.
The results from these simulations—a prioritized target, a stable binding pose with key interactions identified, and a favorable preliminary safety profile—generate strong, data-driven hypotheses. These computational findings are not an end in themselves but serve as a critical foundation to guide subsequent, resource-intensive experimental validation, including in vitro binding assays, cell-based functional assays, and eventually, preclinical studies.
References
-
Dutta, A., Singh, S. K., & Kumar, R. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. Expert Opinion on Drug Discovery, 15(12), 1473-1487. [Link]
-
Dutta, A., Singh, S. K., & Kumar, R. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. PubMed. [Link]
-
Ayipo, Y. O., et al. (2022). Structural modelling and in silico pharmacology of β-carboline alkaloids as potent 5-HT1A receptor antagonists and reuptake inhibitors. Journal of Biomolecular Structure and Dynamics, 41(15), 7306-7322. [Link]
-
Rossi, A. R. GROMACS: MD Simulation of a Protein-Ligand Complex. Angelo Raymond Rossi. [Link]
-
Li, H., et al. (2012). Synthesis and in silico screening of a library of β-carboline-containing compounds. Beilstein Journal of Organic Chemistry, 8, 1315-1322. [Link]
-
Ayipo, Y. O., et al. (2022). Structural modelling and in silico pharmacology of β-carboline alkaloids as potent 5-HT1A receptor antagonists and reuptake inhibitors. Taylor & Francis Online. [Link]
-
Sahoo, B. M., & De, B. (2022). In Silico Tools and Software to Predict ADMET of New Drug Candidates. In Sustainable Approaches in Pharmaceutical Research and Development. Springer, Singapore. [Link]
-
Lemkul, J. A. Protein-Ligand Complex. MD Tutorials. [Link]
-
National Genomics Data Center. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. CNCB-NGDC. [Link]
-
Gaikwad, S., et al. (2023). Synthesis, ADME, and In Silico Molecular Docking Study of Novel N-Substituted β-Carboline Analogs as a Potential Anticancer Agent. Molecules, 28(13), 5192. [Link]
-
Bapat, S. (2020). Molecular Dynamics Tutorial | Protein-Ligand Complex: GROMACS - PART 1. YouTube. [Link]
-
Panda, P. (2021). Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial. YouTube. [Link]
-
openfe-gromacs developers. Running a Molecular Dynamics (MD) simulation of a protein-ligand complex. Read the Docs. [Link]
-
KBbox. Small Molecule Docking. KBbox: Methods. [Link]
-
Ouattara, A., et al. (2021). Open access in silico tools to predict the ADMET profiling and PASS (Prediction of Activity Spectra for Substances of Bioactive compounds of Garlic (Allium sativum L.). bioRxiv. [Link]
-
Penna-Coutinho, J., et al. (2019). Rational-Based Discovery of Novel β-Carboline Derivatives as Potential Antimalarials: From In Silico Identification of Novel Targets to Inhibition of Experimental Cerebral Malaria. Molecules, 24(21), 3848. [Link]
-
Bonvin Lab. Small molecule docking. Bonvin Lab. [Link]
-
ChemCopilot. (2023). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot. [Link]
-
Kireev, D. (2020). How to Dock Your Own Drug. Chemistry LibreTexts. [Link]
-
University of Cambridge. Session 4: Introduction to in silico docking. University of Cambridge. [Link]
-
Global Substance Registration System. 6-CHLORO-2,3,4,9-TETRAHYDRO-1H-PYRIDO(3,4-B)INDOL-1-ONE. gsrs. [Link]
-
PubChemLite. This compound. PubChemLite. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Open access in silico tools to predict the ADMET profiling of drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Silico Tools and Software to Predict ADMET of New Drug Candidates | Springer Nature Experiments [experiments.springernature.com]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. chemscene.com [chemscene.com]
- 8. PubChemLite - this compound (C11H9ClN2O) [pubchemlite.lcsb.uni.lu]
- 9. mdpi.com [mdpi.com]
- 10. BJOC - Synthesis and in silico screening of a library of β-carboline-containing compounds [beilstein-journals.org]
- 11. KBbox: Methods [kbbox.h-its.org]
- 12. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]
- 15. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]
- 16. Protein-Ligand Complex [mdtutorials.com]
- 17. m.youtube.com [m.youtube.com]
- 18. Running a Molecular Dynamics (MD) simulation of a protein-ligand complex — openfe-gromacs documentation [openfe-gromacs.readthedocs.io]
- 19. Open access in silico tools to predict the ADMET profiling of drug candidates. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 20. biorxiv.org [biorxiv.org]
Methodological & Application
Application Notes & Protocols for the Synthesis of 6-chloro-β-carbolin-1-one via Pictet-Spengler Reaction
Abstract
This document provides a comprehensive guide for the synthesis of 6-chloro-β-carbolin-1-one, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthetic strategy is centered around the pivotal Pictet-Spengler reaction, a robust and widely utilized method for the construction of β-carboline scaffolds.[1][2] This guide is intended for researchers, scientists, and drug development professionals, offering a detailed, step-by-step protocol, mechanistic insights, and practical considerations for the successful synthesis of the target molecule. The provided protocol is a composite methodology derived from established procedures for analogous compounds, given the absence of a single, dedicated synthesis for 6-chloro-β-carbolin-1-one in the current literature.
Introduction and Scientific Background
The β-carboline framework is a core structural motif present in a vast array of natural products and synthetic molecules exhibiting significant biological activities, including antitumor, antiviral, and antimicrobial properties.[2][3] The Pictet-Spengler reaction, discovered in 1911, remains a cornerstone in the synthesis of tetrahydro-β-carbolines, the precursors to fully aromatic β-carbolines.[4][5] The reaction involves the condensation of a β-arylethylamine, such as a tryptamine derivative, with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[5][6]
The synthesis of 6-chloro-β-carbolin-1-one presents a unique challenge due to the electronic effects of the chloro substituent on the indole nucleus. This guide outlines a rational, multi-step synthetic pathway, providing detailed experimental procedures and elucidating the chemical principles that govern each transformation.
Proposed Synthetic Pathway
The synthesis of 6-chloro-β-carbolin-1-one can be envisioned through a four-step sequence, commencing with the preparation of the requisite 4-chlorotryptamine precursor. The subsequent Pictet-Spengler reaction, followed by oxidation and lactam formation, yields the final product.
Caption: Proposed synthetic workflow for 6-chloro-β-carbolin-1-one.
Detailed Experimental Protocols
Step 1: Synthesis of 4-Chlorotryptamine
The synthesis of 4-chlorotryptamine can be achieved from 4-chloroindole through a three-step sequence involving gramine synthesis, nitrile displacement, and subsequent reduction.
3.1.1. Materials and Reagents
| Reagent/Material | Molecular Weight | Quantity | Moles |
| 4-Chloroindole | 151.59 g/mol | 10.0 g | 0.066 mol |
| Formaldehyde (37% aq.) | 30.03 g/mol | 7.5 mL | ~0.093 mol |
| Dimethylamine (40% aq.) | 45.08 g/mol | 15.0 mL | ~0.133 mol |
| Acetic Acid | 60.05 g/mol | 100 mL | - |
| Sodium Cyanide | 49.01 g/mol | 4.85 g | 0.099 mol |
| Dimethyl Sulfoxide (DMSO) | 78.13 g/mol | 150 mL | - |
| Lithium Aluminum Hydride (LAH) | 37.95 g/mol | 5.0 g | 0.132 mol |
| Tetrahydrofuran (THF), anhydrous | 72.11 g/mol | 200 mL | - |
3.1.2. Protocol
-
Gramine Synthesis: To a stirred solution of 4-chloroindole (10.0 g, 0.066 mol) in acetic acid (100 mL) at 0°C, add formaldehyde (7.5 mL) and dimethylamine (15.0 mL). Stir the mixture at room temperature for 12 hours. Pour the reaction mixture into a solution of sodium hydroxide (2 M) until basic (pH > 10) and extract with ethyl acetate (3 x 100 mL). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-chloro-3-((dimethylamino)methyl)-1H-indole (gramine).
-
Nitrile Formation: Dissolve the crude gramine in DMSO (150 mL) and add sodium cyanide (4.85 g, 0.099 mol). Heat the mixture at 90°C for 6 hours. Cool to room temperature, pour into ice water (500 mL), and extract with ethyl acetate (3 x 150 mL). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give 2-(4-chloro-1H-indol-3-yl)acetonitrile.
-
Reduction to Tryptamine: In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), suspend lithium aluminum hydride (5.0 g, 0.132 mol) in anhydrous THF (100 mL). Cool the suspension to 0°C and add a solution of the crude 2-(4-chloro-1H-indol-3-yl)acetonitrile in anhydrous THF (100 mL) dropwise. After the addition is complete, allow the reaction to warm to room temperature and then reflux for 4 hours. Cool the reaction to 0°C and quench by the sequential dropwise addition of water (5 mL), 15% aqueous NaOH (5 mL), and water (15 mL). Filter the resulting granular precipitate and wash with THF. Concentrate the filtrate under reduced pressure to yield 4-chlorotryptamine. Purify by column chromatography on silica gel.
Step 2: Pictet-Spengler Reaction to form 6-chloro-1,2,3,4-tetrahydro-β-carboline-1-carboxylic acid
This step involves the condensation of 4-chlorotryptamine with glyoxylic acid to form the tetrahydro-β-carboline ring system.
3.2.1. Materials and Reagents
| Reagent/Material | Molecular Weight | Quantity | Moles |
| 4-Chlorotryptamine | 194.66 g/mol | 5.0 g | 0.026 mol |
| Glyoxylic acid monohydrate | 92.06 g/mol | 2.6 g | 0.028 mol |
| Hydrochloric acid (2 N) | 36.46 g/mol | 50 mL | - |
| Methanol | 32.04 g/mol | 100 mL | - |
3.2.2. Protocol
-
Dissolve 4-chlorotryptamine (5.0 g, 0.026 mol) and glyoxylic acid monohydrate (2.6 g, 0.028 mol) in a mixture of methanol (100 mL) and 2 N hydrochloric acid (50 mL).
-
Stir the reaction mixture at room temperature for 24 hours.
-
A precipitate will form. Collect the solid by filtration, wash with cold methanol, and then with diethyl ether.
-
Dry the solid under vacuum to yield 6-chloro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-1-carboxylic acid.
Step 3: Oxidation and Decarboxylation to 6-chloro-β-carboline
The tetrahydro-β-carboline is aromatized and decarboxylated in this step.
3.3.1. Materials and Reagents
| Reagent/Material | Molecular Weight | Quantity | Moles |
| 6-chloro-tetrahydro-β-carboline-1-carboxylic acid | 250.68 g/mol | 4.0 g | 0.016 mol |
| Potassium permanganate (KMnO4) | 158.03 g/mol | 5.0 g | 0.032 mol |
| Acetic acid, glacial | 60.05 g/mol | 100 mL | - |
3.3.2. Protocol
-
Suspend the 6-chloro-tetrahydro-β-carboline-1-carboxylic acid (4.0 g, 0.016 mol) in glacial acetic acid (100 mL).[1]
-
Heat the mixture to reflux.
-
Add potassium permanganate (5.0 g, 0.032 mol) portion-wise over 30 minutes.[1]
-
Continue refluxing for 2 hours after the addition is complete.[1]
-
Cool the reaction mixture to room temperature and pour it into ice water (300 mL).
-
Neutralize the solution with concentrated ammonia solution until pH 7. A yellow solid will precipitate.[1]
-
Filter the solid, wash with water, and dry to yield crude 6-chloro-9H-pyrido[3,4-b]indole (6-chloro-β-carboline). Purify by recrystallization from methanol.
Step 4: Conversion to 6-chloro-β-carbolin-1-one
The final step involves the oxidation of the C1 position to a carbonyl group.
3.4.1. Materials and Reagents
| Reagent/Material | Molecular Weight | Quantity | Moles |
| 6-chloro-β-carboline | 202.64 g/mol | 2.0 g | 0.010 mol |
| Potassium dichromate (K2Cr2O7) | 294.18 g/mol | 4.3 g | 0.015 mol |
| Sulfuric acid, concentrated | 98.08 g/mol | 5 mL | - |
| Acetic acid, glacial | 60.05 g/mol | 50 mL | - |
3.4.2. Protocol
-
Dissolve 6-chloro-β-carboline (2.0 g, 0.010 mol) in glacial acetic acid (50 mL).
-
Prepare a solution of potassium dichromate (4.3 g, 0.015 mol) in a mixture of water (10 mL) and concentrated sulfuric acid (5 mL).
-
Add the potassium dichromate solution dropwise to the solution of 6-chloro-β-carboline at room temperature.
-
Heat the reaction mixture at 60°C for 3 hours.
-
Cool the mixture and pour it into ice water (200 mL).
-
Collect the precipitate by filtration, wash thoroughly with water, and dry.
-
Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to obtain 6-chloro-β-carbolin-1-one.
Mechanistic Insights: The Pictet-Spengler Reaction
The Pictet-Spengler reaction proceeds through a well-established mechanism.[6] The initial step is the formation of a Schiff base (iminium ion) from the condensation of the primary amine of 4-chlorotryptamine and the aldehyde of glyoxylic acid.[6] This is followed by an intramolecular electrophilic substitution, where the electron-rich C2 position of the indole nucleus attacks the electrophilic iminium carbon.[7][8] Subsequent proton transfer and rearomatization of the indole ring lead to the formation of the tetrahydro-β-carboline product.
Caption: Simplified mechanism of the Pictet-Spengler reaction.
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Fume Hood: All manipulations should be performed in a well-ventilated fume hood.
-
Reagent Handling:
-
Lithium Aluminum Hydride (LAH): Extremely reactive with water. Handle under an inert atmosphere and quench carefully.
-
Sodium Cyanide: Highly toxic. Handle with extreme caution and have a cyanide poisoning antidote kit readily available.
-
Potassium Dichromate: A strong oxidizing agent and a suspected carcinogen. Avoid inhalation and skin contact.
-
Acids and Bases: Handle concentrated acids and bases with care.
-
Characterization
The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Infrared (IR) Spectroscopy: To identify functional groups.
-
Melting Point: To assess purity.
For the final product, 6-chloro-β-carbolin-1-one, the expected spectroscopic data would be analogous to similar β-carbolin-1-one structures.[9][10]
References
- Simple and Efficient Synthesis of Tetrahydro-β-Carbolines via the Pictet–Spengler Reaction in 1,1,1,3,3. (2014).
- Lessons from the Total Synthesis of (±) Phalarine: Insights Into the Mechanism of the Pictet-Spengler Reaction - ResearchGate. (2025).
- Lessons from the Total Synthesis of (±) Phalarine: Insights Into the Mechanism of the Pictet–Spengler Reaction - PubMed Central.
- Exploring the Chemistry of Spiroindolenines by Mechanistically-Driven Reaction Development: Asymmetric Pictet–Spengler-type Reactions and Beyond | Accounts of Chemical Research - ACS Publications. (2020).
- Exploring the Chemistry of Spiroindolenines by Mechanistically-Driven Reaction Development: Asymmetric Pictet-Spengler-type Reactions and Beyond - PubMed. (2020).
- A Versatile Route to the Synthesis of 1-Substituted β-Carbolines by a Single Step Pictet—Spengler Cyclization | Request PDF - ResearchGate. (2025).
- The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC.
- Thiourea-Catalyzed Enantioselective Iso-Pictet–Spengler Reactions - ACS Publications.
- Pictet-Spengler Reaction - J&K Scientific LLC. (2021).
- Synthesis of Tetrahydro-β-carboline Derivatives under Electrochemical Conditions in Deep Eutectic Solvents - PMC - NIH.
- The Progress in Pictet‐Spengler β‐Carboline Synthesis under Green Conditions.
- Synthesis of β-carboline derivatives - Sciforum.
- Synthesis of β‐carboline through Pictet‐Spengler reaction. - ResearchGate.
- METHODOLOGIES FOR THE SYNTHESIS OF β-CARBOLINES - LJMU Research Online.
- Recent Advances in the Synthesis of β-Carboline Alkaloids - PMC - NIH.
- One pot synthesis of 1-substituted tetrahydro-β-carbolines by Bischler–Napieralski cyclization - Indian Academy of Sciences.
- (PDF) Synthesis of novel tryptamine and β-carboline derivatives via palladium-catalyzed reaction of bromotryptamine with organic boronic acids - ResearchGate. (2025).
- Purification and characterization of 6-chlorohydroxyquinol 1,2-dioxygenase from Streptomyces rochei 303: comparison with an analogous enzyme from Azotobacter sp. strain GP1 - NIH.
- The Novel Psychoactive Substance Cumyl-CH-MEGACLONE: Human Phase-I Metabolism, Basic Pharmacological Characterization and Comparison to Other Synthetic Cannabinoid Receptor Agonists with a γ-Carboline-1-One Core - PubMed.
- Synthesis and biological studies of 1-amino beta-carbolines - PubMed. (2004).
- Purification and characterization of calmodulin-sensitive adenylyl cyclase from bovine brain. (1991).
- Overexpression, Purification, and Characterization of the Cloned Metallo-β-Lactamase L1 from Stenotrophomonas maltophilia - NIH.
Sources
- 1. sciforum.net [sciforum.net]
- 2. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 3. Recent Advances in the Synthesis of β-Carboline Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. jk-sci.com [jk-sci.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Exploring the Chemistry of Spiroindolenines by Mechanistically-Driven Reaction Development: Asymmetric Pictet-Spengler-type Reactions and Beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The Novel Psychoactive Substance Cumyl-CH-MEGACLONE: Human Phase-I Metabolism, Basic Pharmacological Characterization and Comparison to Other Synthetic Cannabinoid Receptor Agonists with a γ-Carboline-1-One Core - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating 6-chloro-β-carbolin-1-one in Cancer Cell Lines
Introduction: The Promise of β-Carboline Alkaloids in Oncology
The β-carboline scaffold is a privileged heterocyclic system found in numerous natural products and synthetic molecules, exhibiting a wide range of pharmacological activities. Within this family, β-carboline-1-one derivatives have emerged as a particularly promising class of compounds in the pursuit of novel anticancer therapeutics.[1] Extensive research has demonstrated the potential of these compounds to inhibit the proliferation of various cancer cell lines, including breast, lung, and glioblastoma.[1][2] The versatility of the β-carboline-1-one core allows for chemical modifications that can enhance potency and selectivity, making it an attractive starting point for drug discovery programs.[3]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the anticancer potential of a novel derivative, 6-chloro-β-carbolin-1-one. While specific data on this exact molecule is emerging, the protocols and mechanistic insights detailed herein are based on established methodologies for evaluating analogous compounds and provide a robust starting point for its characterization. We will delve into the foundational assays for assessing cytotoxicity, apoptosis induction, and cell cycle perturbation, equipping your research with the necessary tools to elucidate the therapeutic promise of 6-chloro-β-carbolin-1-one.
Hypothesized Mechanism of Action: Targeting Cancer Cell Proliferation
Based on the known biological activities of related β-carboline compounds, 6-chloro-β-carbolin-1-one is hypothesized to exert its anticancer effects through the induction of apoptosis and disruption of the cell cycle. Many cytotoxic agents converge on these fundamental cellular processes to eliminate malignant cells. The following diagram illustrates a potential signaling pathway that could be triggered by 6-chloro-β-carbolin-1-one, leading to cell cycle arrest and programmed cell death.
Caption: Workflow for the MTT cell viability assay.
Protocol: MTT Assay
-
Cell Seeding:
-
Harvest and count cells, ensuring viability is >90% as determined by Trypan Blue exclusion.
-
Seed cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 1 x 10⁴ to 1.5 x 10⁵ cells/ml for solid tumor lines). [4]A final volume of 100 µL per well is recommended.
-
Incubate the plate overnight at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of 6-chloro-β-carbolin-1-one in culture medium. It is advisable to perform serial dilutions (e.g., 1:3 or 1:4) to determine the IC50 value accurately. [4] * Carefully remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include vehicle-only controls (e.g., DMSO) and untreated controls.
-
Incubate the plates for a predetermined duration (e.g., 72 hours) at 37°C and 5% CO₂. [4]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization and Measurement:
-
Add 100 µL of the solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well. [5] * Allow the plate to stand overnight in the incubator to ensure complete solubilization of the formazan crystals. [5] * Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm. [5]A reference wavelength of >650 nm can be used to subtract background absorbance. [6] Data Presentation
-
| Concentration (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |
| 0 (Vehicle) | 1.254 | 0.087 | 100.0 |
| 0.1 | 1.198 | 0.075 | 95.5 |
| 1 | 0.987 | 0.061 | 78.7 |
| 10 | 0.632 | 0.045 | 50.4 |
| 50 | 0.215 | 0.023 | 17.1 |
| 100 | 0.101 | 0.011 | 8.1 |
Note: The above table is a representative example of how to structure the quantitative data obtained from the MTT assay.
Apoptosis Detection: Annexin V and Propidium Iodide Staining
The Annexin V assay is a widely used method for detecting early-stage apoptosis. [7]During apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. [7][8]Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. [7][9]Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised. [7][9]
Caption: Workflow for the Annexin V and Propidium Iodide apoptosis assay.
Protocol: Annexin V/PI Staining
-
Cell Preparation:
-
Seed cells in 6-well plates and treat with 6-chloro-β-carbolin-1-one at various concentrations (including a vehicle control) for a specified time (e.g., 24 or 48 hours).
-
Harvest both adherent and floating cells. For adherent cells, use trypsin and neutralize with complete medium. Combine all cells from each treatment condition. [9] * Wash the cells twice with cold PBS by centrifuging at approximately 300 x g for 5 minutes. [9]
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1-5 x 10⁶ cells/mL. [10] * To 100 µL of the cell suspension, add 5 µL of fluorochrome-conjugated Annexin V (e.g., FITC) and 5 µL of Propidium Iodide staining solution. [10] * Gently vortex the cells and incubate for 10-15 minutes at room temperature in the dark. [10]
-
-
Flow Cytometry Analysis:
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. [9] * Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be positive for both Annexin V and PI. [9] Data Presentation
-
| Treatment | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic (Annexin V+/PI-) | % Late Apoptotic/Necrotic (Annexin V+/PI+) |
| Vehicle Control | 92.5 ± 2.1 | 3.1 ± 0.8 | 4.4 ± 1.2 |
| 10 µM Compound | 65.3 ± 4.5 | 25.8 ± 3.2 | 8.9 ± 1.9 |
| 50 µM Compound | 20.1 ± 3.8 | 58.7 ± 5.1 | 21.2 ± 3.5 |
Note: The above table is a representative example of how to structure the quantitative data obtained from the Annexin V/PI assay.
Cell Cycle Analysis: Propidium Iodide Staining and Flow Cytometry
Dysregulation of the cell cycle is a hallmark of cancer. [11]Many chemotherapeutic agents exert their effects by inducing cell cycle arrest, preventing cancer cells from progressing through division. Flow cytometry with propidium iodide (PI) staining is a standard technique for analyzing the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). PI is a fluorescent intercalating agent that stoichiometrically binds to DNA, meaning the fluorescence intensity is directly proportional to the DNA content. [12]
Caption: Workflow for cell cycle analysis using Propidium Iodide staining.
Protocol: Cell Cycle Analysis
-
Cell Preparation and Fixation:
-
Seed cells and treat with 6-chloro-β-carbolin-1-one as described for the apoptosis assay.
-
Harvest the cells and wash once with PBS.
-
Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. [12] * Incubate the cells on ice for at least 30 minutes or store at -20°C for later analysis. [12][13]
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. [12] * Wash the cell pellet with PBS to remove any residual ethanol.
-
Resuspend the cell pellet in a staining solution containing Propidium Iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS. The RNase is crucial to prevent the staining of double-stranded RNA. * Incubate the cells in the dark at room temperature for 30 minutes. [12]
-
-
Flow Cytometry Analysis:
-
Transfer the stained cells to flow cytometry tubes.
-
Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample. [12] * Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the DNA content histogram and determine the percentage of cells in the G1, S, and G2/M phases. [12]A sub-G1 peak can also be quantified, which is indicative of apoptotic cells with fragmented DNA. Data Presentation
-
| Treatment | % Cells in G0/G1 | % Cells in S Phase | % Cells in G2/M | % Sub-G1 Population |
| Vehicle Control | 55.2 ± 3.4 | 28.9 ± 2.1 | 15.9 ± 1.8 | 2.1 ± 0.5 |
| 10 µM Compound | 48.7 ± 2.9 | 25.1 ± 1.9 | 26.2 ± 2.5 | 5.8 ± 1.1 |
| 50 µM Compound | 30.5 ± 4.1 | 15.3 ± 2.8 | 54.2 ± 4.7 | 12.4 ± 2.3 |
Note: The above table is a representative example of how to structure the quantitative data obtained from cell cycle analysis.
Conclusion and Future Directions
The protocols and frameworks provided in these application notes offer a robust starting point for the comprehensive evaluation of 6-chloro-β-carbolin-1-one as a potential anticancer agent. By systematically assessing its impact on cell viability, apoptosis, and cell cycle progression, researchers can build a strong preclinical data package. Positive findings from these initial screens would warrant further investigation into the specific molecular targets and signaling pathways modulated by this compound. Subsequent studies could include Western blotting for key apoptotic and cell cycle regulatory proteins (e.g., caspases, cyclins, p53, p21), kinase activity assays, and eventually, in vivo studies in relevant cancer models. The exploration of novel β-carboline-1-one derivatives like 6-chloro-β-carbolin-1-one holds significant promise for the development of next-generation cancer therapies.
References
- Assaying cell cycle status using flow cytometry - PMC - NIH. (n.d.).
- MTT Assay Protocol for Cell Viability and Proliferation. (n.d.).
- Cell cycle analysis with flow cytometry and propidium iodide - Abcam. (n.d.).
- Annexin V staining assay protocol for apoptosis - Abcam. (n.d.).
- MTT assay protocol | Abcam. (n.d.).
- Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC. (n.d.).
- Introduction to XTT assays for cell-viability assessment - Abcam. (n.d.).
- MTT Cell Assay Protocol. (n.d.).
- Protocol for Cell Viability Assays - BroadPharm. (2022, January 18).
- BestProtocols: Annexin V Staining Protocol for Flow Cytometry - Thermo Fisher Scientific. (n.d.).
- Cell Cycle Analysis with Flow Cytometry | Biocompare: The Buyer's Guide for Life Scientists. (2020, August 6).
- Flow Cytometry Protocol | 10 Hints & Tips - Assay Genie. (n.d.).
- Application Notes and Protocols: Flow Cytometry Analysis of Cell Cycle Arrest by Entasobulin - Benchchem. (n.d.).
- Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (2013, March 20).
- β-Carboline-based molecular hybrids as anticancer agents: a brief sketch - PMC - NIH. (2021, March 24).
- Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method | Request PDF - ResearchGate. (2025, December 20).
- Design, synthesis and anticancer evaluation of β-carboline-1-one hydantoins - PubMed. (n.d.).
- Design, Synthesis and Preliminary In‐Vitro Activity of 6‐Hydroxyalkyl β‐Carboline Derivatives for the Development of Drug. (n.d.).
Sources
- 1. Design, synthesis and anticancer evaluation of β-carboline-1-one hydantoins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. β-Carboline-based molecular hybrids as anticancer agents: a brief sketch - PMC [pmc.ncbi.nlm.nih.gov]
- 4. texaschildrens.org [texaschildrens.org]
- 5. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 8. researchgate.net [researchgate.net]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. biocompare.com [biocompare.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Evaluating the Efficacy of 6-chloro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-one
For Researchers, Scientists, and Drug Development Professionals
Introduction: Situating a Novel β-Carboline Derivative in Preclinical Research
The compound 6-chloro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-one belongs to the β-carboline class of indole alkaloids.[1][2][3] While this specific molecule is not extensively characterized in public literature, its core structure, a tricyclic pyrido[3,4-b]indole scaffold, is well-documented for a vast range of potent biological activities.[3][4] β-carbolines are known to interact with a multitude of targets within the central nervous system (CNS) and demonstrate significant effects on cell proliferation pathways, making them compelling candidates for both neurological and oncological drug development.[1][2][4]
Pharmacological activities associated with the β-carboline family include modulation of benzodiazepine and serotonin receptors, inhibition of monoamine oxidase (MAO), and interactions with cyclin-dependent kinases (CDKs) and topoisomerases.[1][2] These mechanisms underpin a broad spectrum of therapeutic effects, such as anxiolytic, anticonvulsant, neuroprotective, and antitumor properties.[1][2][3]
Given this mechanistic precedent, this guide provides detailed protocols for evaluating the efficacy of this compound in two robust and highly relevant preclinical animal models:
-
A Neuroprotection Model: The MPTP-induced mouse model of Parkinson's Disease, to assess the compound's potential to protect dopaminergic neurons.
-
An Oncology Model: The human tumor xenograft model in immunodeficient mice, to evaluate the compound's anti-cancer activity.
These protocols are designed to be self-validating systems, incorporating essential controls and clear, quantitative endpoints to ensure the generation of reliable and translatable data.
Part 1: Neuroprotection Efficacy in a Parkinson's Disease Model
Scientific Rationale: Parkinson's Disease (PD) is characterized by the progressive loss of dopaminergic neurons in the substantia nigra.[5] The neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is metabolized in the brain to MPP+, a potent inhibitor of mitochondrial complex I.[6] This leads to ATP depletion, oxidative stress, and selective death of dopaminergic neurons, closely mimicking key pathological features of human PD.[5][6] The MPTP mouse model is therefore a cornerstone for testing the efficacy of potential neuroprotective agents.[5][7][8]
Overall Experimental Workflow: Neuroprotection Study
Caption: Workflow for the MPTP-induced Parkinson's model.
Protocol 1.1: MPTP-Induced Neurodegeneration in Mice
This protocol describes a sub-acute MPTP regimen, which provides a reliable and reproducible model of dopaminergic neuron loss.[7][9]
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
MPTP-HCl (Sigma-Aldrich)
-
Sterile 0.9% saline
-
This compound (Test Compound)
-
Vehicle for Test Compound (e.g., 0.5% CMC in water, or 10% DMSO/40% PEG300/50% saline)
Procedure:
-
Acclimatization: Allow mice to acclimate to the facility for at least 7 days before any procedures.
-
Group Allocation: Randomly assign mice to the following groups (n=10-15 per group):
-
Group 1 (Vehicle Control): Receives vehicle and saline injections.
-
Group 2 (MPTP Control): Receives vehicle and MPTP injections.
-
Group 3 (Treatment): Receives Test Compound and MPTP injections.
-
-
Dosing Regimen:
-
Pre-treatment: Administer the Test Compound or vehicle (e.g., via oral gavage or IP injection) once daily for 7 consecutive days prior to MPTP induction.
-
MPTP Induction: On day 8, administer MPTP-HCl (20 mg/kg, dissolved in saline) via intraperitoneal (IP) injection. Repeat this injection every 2 hours for a total of four injections.[9] Administer saline to the Vehicle Control group on the same schedule.
-
Post-treatment: Continue daily administration of the Test Compound or vehicle for an additional 7 to 21 days, depending on the planned endpoint analysis.
-
-
Animal Monitoring: Monitor animals daily for signs of distress, weight loss, or severe motor impairment.
| Group | Pre-Treatment (Days 1-7) | Induction (Day 8) | Post-Treatment (Days 9-21) |
| Vehicle Control | Vehicle, once daily | Saline (4x, 2h intervals) | Vehicle, once daily |
| MPTP Control | Vehicle, once daily | MPTP (20 mg/kg, 4x) | Vehicle, once daily |
| Treatment | Test Compound (X mg/kg), once daily | MPTP (20 mg/kg, 4x) | Test Compound (X mg/kg), once daily |
Protocol 1.2: Behavioral Assessment of Motor Function
Behavioral tests should be conducted at baseline (before treatment) and at specified time points post-MPTP injection (e.g., 7 and 14 days) to assess motor coordination and bradykinesia.
A. Rotarod Test: This test assesses motor coordination and balance.[10][11][12]
-
Training: For 2-3 days prior to baseline testing, train mice on the rotarod apparatus at a constant low speed (e.g., 5 RPM) for 60 seconds.[10]
-
Testing: Place the mouse on the rod and begin acceleration from 4 to 40 RPM over a 300-second period.[10][13]
-
Data Collection: Record the latency to fall from the rod.
-
Procedure: Perform three trials per mouse with a 10-15 minute inter-trial interval.[10] The average latency to fall is used for analysis.
B. Pole Test: This test measures bradykinesia.
-
Apparatus: Use a wooden pole (approx. 50 cm long, 1 cm diameter) with a rough surface, placed vertically in a cage.
-
Procedure: Place the mouse head-upward at the top of the pole.
-
Data Collection: Record the time it takes for the mouse to turn completely downward (T-turn) and the total time to descend to the base of the pole. A maximum time of 120 seconds is typically set.
Protocol 1.3: Post-Mortem Endpoint Analysis
A. Tyrosine Hydroxylase (TH) Immunohistochemistry: TH is the rate-limiting enzyme in dopamine synthesis and serves as a marker for dopaminergic neurons.[7][14]
-
Tissue Preparation: Perfuse animals transcardially with saline followed by 4% paraformaldehyde (PFA). Harvest brains and post-fix overnight in 4% PFA, then transfer to a 30% sucrose solution for cryoprotection.
-
Sectioning: Section the brains coronally (e.g., 30 µm thickness) through the substantia nigra pars compacta (SNpc) and striatum using a cryostat.
-
Staining:
-
Wash sections in PBS.
-
Perform antigen retrieval if necessary.
-
Block non-specific binding with a blocking buffer (e.g., 10% normal donkey serum with 0.3% Triton X-100 in PBS) for 1 hour.[15][16]
-
Incubate sections overnight at 4°C with a primary antibody against Tyrosine Hydroxylase (e.g., rabbit anti-TH).[15][17]
-
Wash and incubate with an appropriate fluorescently-conjugated secondary antibody for 1-2 hours at room temperature.[16][18]
-
Mount sections on slides and coverslip.[18]
-
-
Quantification: Use stereological methods to count the number of TH-positive neurons in the SNpc. A significant reduction is expected in the MPTP group, and a neuroprotective compound should attenuate this loss.
B. Striatal Dopamine Measurement by HPLC:
-
Dissection: Rapidly dissect the striata from fresh, non-perfused brains on ice.
-
Homogenization: Homogenize the tissue in an appropriate buffer (e.g., 0.1 M perchloric acid).
-
Analysis: Centrifuge the homogenate and filter the supernatant. Analyze the levels of dopamine and its metabolites (DOPAC, HVA) using high-performance liquid chromatography (HPLC) with electrochemical detection.
-
Endpoint: A neuroprotective effect is demonstrated if the Test Compound significantly prevents the MPTP-induced depletion of striatal dopamine.
Part 2: Anti-Cancer Efficacy in a Human Tumor Xenograft Model
Scientific Rationale: The ability of many β-carbolines to intercalate DNA and inhibit key enzymes in cell division makes them candidates for cancer therapy.[1] The human tumor xenograft model, where human cancer cells are implanted into immunodeficient mice, is a gold-standard preclinical model for evaluating the in vivo efficacy of potential anti-cancer drugs.[19][20] It allows for direct assessment of a compound's ability to inhibit tumor growth in a living system.[21]
Hypothesized Anti-Cancer Mechanismdot
Sources
- 1. beta-Carboline alkaloids: biochemical and pharmacological functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. eurekaselect.com [eurekaselect.com]
- 3. [beta]-Carboline Alkaloids: Biochemical and Pharmacological Functions - ProQuest [proquest.com]
- 4. Neuropharmacological potentials of β-carboline alkaloids for neuropsychiatric disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MPTP Mouse Models of Parkinson’s Disease: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MPTP Mouse Model of Parkinson’s Disease - Creative Biolabs [creative-biolabs.com]
- 7. Protocol for the MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New insights in animal models of neurotoxicity-induced neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Rotarod-Test for Mice [protocols.io]
- 11. Measuring Motor Coordination in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Rotarod for Rats and Mice | Standard Test for Motor Coordination, Balance & Fatigue [bioseb.com]
- 13. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 14. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 15. Immunohistochemistry for Tyrosine Hydroxylase (TH) Detection in Brain Sections [protocols.io]
- 16. researchgate.net [researchgate.net]
- 17. sysy.com [sysy.com]
- 18. protocols.io [protocols.io]
- 19. Application of Animal Models in Cancer Research: Recent Progress and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 20. dovepress.com [dovepress.com]
- 21. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of 6-chloro-β-carbolin-1-one
Abstract
This document provides a comprehensive guide to the quantitative analysis of 6-chloro-β-carbolin-1-one, a compound of significant interest in pharmacological and toxicological research. The protocols detailed herein are designed to deliver accurate, reproducible, and robust quantification from various biological matrices. We will explore state-of-the-art analytical methodologies, primarily focusing on High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS), a technique renowned for its sensitivity and specificity. This guide will delve into the critical aspects of sample preparation, chromatographic separation, and mass spectrometric detection, explaining the scientific rationale behind each procedural step. Furthermore, it adheres to stringent validation principles to ensure the trustworthiness of the generated data.
Introduction: The Significance of 6-chloro-β-carbolin-1-one Quantification
The β-carboline alkaloids are a class of compounds known for their diverse biological activities, and their halogenated derivatives, such as 6-chloro-β-carbolin-1-one, are of particular interest due to their potential neuropharmacological effects.[1] Accurate quantification of this compound in biological matrices like plasma, urine, and tissue homogenates is paramount for pharmacokinetic studies, metabolism research, and toxicological assessments. The inherent complexity of these matrices necessitates highly selective and sensitive analytical methods to isolate and measure the target analyte amidst a multitude of endogenous components.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for bioanalytical quantification due to its ability to provide structural confirmation and high sensitivity.[2][3] This application note will provide detailed protocols for LC-MS/MS analysis, alongside essential sample preparation techniques that are critical for achieving reliable and accurate results.
Sample Preparation: The Foundation of Accurate Analysis
The primary goal of sample preparation is to extract the analyte of interest from the complex biological matrix, remove interfering substances, and concentrate the sample to a level suitable for the analytical instrument. The choice of technique depends on the analyte's properties, the nature of the matrix, and the desired level of cleanliness.
Rationale for Method Selection
For 6-chloro-β-carbolin-1-one, a compound with moderate polarity, both Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are viable options.
-
Solid-Phase Extraction (SPE): This technique offers high recovery and excellent cleanup by utilizing a solid sorbent to selectively retain the analyte while matrix components are washed away.[4] For β-carbolines, C18 cartridges are commonly used, providing a robust method for extraction from plasma.[2]
-
Liquid-Liquid Extraction (LLE): LLE is a classic and cost-effective method that separates compounds based on their differential solubility in two immiscible liquid phases. While effective, it can be more labor-intensive and prone to emulsion formation.[5]
Given the need for high throughput and reproducibility in many research and development settings, this guide will focus on an SPE-based protocol.
Experimental Workflow for Sample Preparation
The following diagram illustrates the general workflow for solid-phase extraction of 6-chloro-β-carbolin-1-one from a biological matrix.
Sources
- 1. Rational-Based Discovery of Novel β-Carboline Derivatives as Potential Antimalarials: From In Silico Identification of Novel Targets to Inhibition of Experimental Cerebral Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of dimethyltryptamine and β-carbolines (ayahuasca alkaloids) in plasma samples by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. agilent.com [agilent.com]
Application Notes & Protocols: The Tetrahydropyrido[3,4-b]indol-1-one Scaffold in Neuroscience Research
Introduction
The indole nucleus is a cornerstone of neuropharmacology, forming the structural basis for a multitude of endogenous neurotransmitters, signaling molecules, and therapeutic agents.[1] Within this vast chemical space, the rigid, tricyclic structure of the pyrido[3,4-b]indole (β-carboline) scaffold has garnered significant attention for its diverse interactions with the central nervous system (CNS).[2] This document provides a detailed guide to the potential applications and experimental evaluation of the tetrahydropyrido[3,4-b]indol-1-one core, a lactam derivative of the β-carboline family.
While extensive research exists for the broader β-carboline and indole classes, public domain data on specific analogues such as 6-chloro-tetrahydropyrido[3,4-b]indol-1-one is limited. Therefore, this guide synthesizes insights from structurally related compounds to provide a robust framework for investigating novel derivatives within this chemical series. The protocols and theoretical discussions presented herein are intended to serve as a foundational resource for researchers aiming to elucidate the neuropharmacological profile of this promising scaffold.
Potential Mechanisms of Action in Neuroscience
Derivatives of the pyrido[3,4-b]indole scaffold have been shown to interact with a wide array of CNS targets. The specific substitution pattern on the aromatic ring and the piperidone moiety will dictate the pharmacological profile. Based on existing literature for related compounds, potential mechanisms of action for a novel tetrahydropyrido[3,4-b]indol-1-one derivative could include:
-
Serotonergic System Modulation: The structural similarity of the indole core to serotonin makes serotonergic receptors (e.g., 5-HT1A, 5-HT2A, 5-HT2C) and the serotonin transporter (SERT) primary hypothetical targets.[2] Modulation of these targets is a key strategy in the treatment of depression, anxiety, and other mood disorders.
-
Cannabinoid Receptor Interaction: Certain complex pyrido[4,3-b]indol-1-one derivatives have been identified as potent synthetic cannabinoid receptor agonists, specifically targeting the CB1 receptor.[3] This suggests that the core scaffold may be amenable to modifications that confer affinity for the endocannabinoid system.
-
General CNS Depressant Activity: Some fused pyrazino-pyrido[3,4-b]indole systems have been characterized as CNS depressants, suggesting potential interactions with GABAergic or other inhibitory neurotransmitter systems.[4]
The following diagram illustrates a hypothetical signaling cascade following the interaction of a tetrahydropyrido[3,4-b]indol-1-one derivative with a G-protein coupled receptor (GPCR), a common target class in the CNS.
Caption: Hypothetical GPCR signaling pathway for a pyrido[3,4-b]indol-1-one derivative.
Experimental Protocols
The following protocols provide a tiered approach to characterizing the neuropharmacological profile of a novel tetrahydropyrido[3,4-b]indol-1-one derivative, moving from initial target screening to in vivo functional assessment.
Protocol 1: In Vitro Receptor Binding Assay
This protocol is designed to assess the affinity of the test compound for a specific CNS target, such as the human cannabinoid receptor 1 (hCB1), based on methodologies for similar scaffolds.[3]
Objective: To determine the binding affinity (Ki) of 6-chloro-tetrahydropyrido[3,4-b]indol-1-one at a selected CNS receptor.
Materials:
-
Test Compound (e.g., 6-chloro-tetrahydropyrido[3,4-b]indol-1-one) dissolved in DMSO.
-
Cell membranes expressing the target receptor (e.g., hCB1-CHO cell membranes).
-
Radioligand (e.g., [3H]CP-55,940 for CB1).
-
Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Compound Dilution: Prepare a serial dilution of the test compound in binding buffer. The final concentration range should typically span from 10-11 M to 10-5 M.
-
Assay Setup: In a 96-well plate, add in the following order:
-
50 µL of binding buffer (for total binding) or non-specific binding agent (e.g., 10 µM unlabeled ligand).
-
50 µL of the diluted test compound.
-
50 µL of the radioligand at a final concentration close to its Kd.
-
50 µL of the cell membrane preparation (protein concentration to be optimized, e.g., 10-20 µ g/well ).
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a duration sufficient to reach equilibrium (e.g., 60-90 minutes). Causality Note: Incubation time and temperature are critical parameters optimized to ensure the binding reaction reaches a steady state without significant degradation of the receptor or ligands.
-
Harvesting: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold binding buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a one-site competition model using non-linear regression to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Protocol 2: In Vivo Behavioral Assessment (Forced Swim Test)
Should in vitro data suggest a potential antidepressant-like profile (e.g., interaction with the serotonergic system), the Forced Swim Test (FST) in rodents is a standard primary screen.
Objective: To evaluate the potential antidepressant-like effects of the test compound by measuring the duration of immobility in mice.
Materials:
-
Test Compound formulated in a suitable vehicle (e.g., 0.9% saline with 5% Tween 80).
-
Positive Control (e.g., Imipramine, 20 mg/kg).
-
Vehicle Control.
-
Male C57BL/6 mice (8-10 weeks old).
-
Glass cylinders (25 cm high, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm.
-
Automated video tracking software or a trained observer with a stopwatch.
Procedure:
-
Acclimation: Acclimate animals to the testing room for at least 1 hour before the experiment.
-
Dosing: Administer the test compound, vehicle, or positive control via the desired route (e.g., intraperitoneal injection, i.p.) 30-60 minutes prior to the test. Causality Note: The pre-treatment time is chosen based on the expected pharmacokinetic profile of the compound to ensure it has reached peak brain concentration during the test.
-
Pre-Swim Session (Day 1): Place each mouse individually into the swim cylinder for a 15-minute adaptation session. This session induces a state of helplessness that is sensitive to antidepressant treatment. Remove and dry the mice before returning them to their home cages.
-
Test Session (Day 2): 24 hours after the pre-swim, place the mice back into the cylinders for a 6-minute test session.
-
Scoring: Record the duration of immobility during the last 4 minutes of the 6-minute session. Immobility is defined as the cessation of struggling and remaining floating, making only small movements necessary to keep the head above water.
-
Data Analysis: Compare the mean immobility time across all treatment groups using a one-way ANOVA followed by an appropriate post-hoc test (e.g., Dunnett's or Tukey's). A significant reduction in immobility time compared to the vehicle group suggests an antidepressant-like effect.
Quantitative Data Presentation
Data generated from the above protocols should be systematically organized to facilitate interpretation and comparison.
| Compound ID | Target | Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) | In Vivo Efficacy (FST, % Reduction in Immobility @ 10 mg/kg) |
| 6-Chloro-TP-Indolone | hCB1 | 150 ± 12 | >10,000 (Antagonist) | Not Assessed |
| 6-Chloro-TP-Indolone | hSERT | 25 ± 3.5 | 85 ± 9.1 (Inhibitor) | 45% |
| Reference: Imipramine | hSERT | 4 ± 0.8 | 15 ± 2.2 (Inhibitor) | 60% |
Table 1: Hypothetical quantitative data for a 6-chloro-tetrahydropyrido[3,4-b]indol-1-one derivative.
Experimental Workflow Visualization
The overall process for characterizing a novel CNS compound can be visualized as a multi-stage funnel, progressing from broad screening to specific functional testing.
Caption: General workflow for CNS drug discovery and characterization.
References
- [Source Not Available]
- [Source Not Available]
-
Central Nervous System Activities of Indole Derivatives: An Overview. ResearchGate. Available at: [Link]
- [Source Not Available]
- [Source Not Available]
-
Taborsky, R. G., & McIsaac, W. M. (1964). THE SYNTHESIS AND PRELIMINARY PHARMACOLOGY OF SOME 9H-PYRIDO(3,4-B)INDOLES (BETA-CARBOLINES) AND TRYPTAMINES RELATED TO SEROTONIN AND MELATONIN. Journal of Medicinal Chemistry, 7, 135–141. Available at: [Link]
- [Source Not Available]
-
Novel Indole Derivatives as Serotonergic Psychedelic Agents for Treating Psychosis, Mental Illness, and CNS Disorders. ACS Medicinal Chemistry Letters, 16(6), 982-983. Available at: [Link]
- [Source Not Available]
- [Source Not Available]
- [Source Not Available]
-
The Novel Psychoactive Substance Cumyl-CH-MEGACLONE: Human Phase-I Metabolism, Basic Pharmacological Characterization and Comparison to Other Synthetic Cannabinoid Receptor Agonists with a γ-Carboline-1-One Core. Journal of Analytical Toxicology, 45(3), 277-290. Available at: [Link]
-
Saxena, A. K., Jain, P. C., & Anand, N. (1973). Agents acting on the central nervous system. 15. 2-Substituted 1,2,3,4,6,7,12,12a-octahydropyrazino(2',1':6,1)pyrido(3,4-b)indoles. A new class of central nervous system depressants. Journal of Medicinal Chemistry, 16(5), 560-564. Available at: [Link]
- [Source Not Available]
- [Source Not Available]
- [Source Not Available]
- [Source Not Available]
- [Source Not Available]
Sources
- 1. researchgate.net [researchgate.net]
- 2. THE SYNTHESIS AND PRELIMINARY PHARMACOLOGY OF SOME 9H-PYRIDO(3,4-B)INDOLES (BETA-CARBOLINES) AND TRYPTAMINES RELATED TO SEROTONIN AND MELATONIN - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Novel Psychoactive Substance Cumyl-CH-MEGACLONE: Human Phase-I Metabolism, Basic Pharmacological Characterization and Comparison to Other Synthetic Cannabinoid Receptor Agonists with a γ-Carboline-1-One Core - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Agents acting on the central nervous system. 15. 2-Substituted 1,2,3,4,6,7,12,12a-octahydropyrazino(2',1':6,1)pyrido(3,4-b)indoles. A new class of central nervous system depressants - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Experimental Design of β-Carbolinone Derivative Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction to β-Carbolinone Derivatives: A Scaffold of Diverse Bioactivity
The β-carboline ring system, a tricyclic indole alkaloid structure, is a privileged scaffold in medicinal chemistry, found in both natural products and synthetic compounds.[1][2] Its derivatives, including β-carbolinones, exhibit a remarkable breadth of pharmacological activities, positioning them as promising candidates for drug development in various therapeutic areas.[3][4] Documented bioactivities include anticancer, neuroprotective, anti-inflammatory, antiviral, and antifungal properties.[4][5][6][7]
The therapeutic potential of these compounds stems from their diverse mechanisms of action. In oncology, for instance, β-carbolinone derivatives have been shown to intercalate with DNA, inhibit topoisomerases, and modulate the activity of key cell cycle regulators like cyclin-dependent kinases (CDKs).[8][9][10] Their neuroprotective effects are, in part, attributed to their ability to mitigate oxidative stress-induced cytotoxicity.[6]
This guide provides a detailed roadmap for researchers to systematically investigate the therapeutic potential of novel β-carbolinone derivatives, from initial synthesis and screening to elucidation of their mechanism of action and preclinical validation.
Section 1: Synthesis of β-Carbolinone Derivatives
A common and efficient method for synthesizing the β-carboline scaffold is the Pictet-Spengler reaction.[1][11][12] This reaction involves the condensation of a tryptamine derivative with an aldehyde or ketone, followed by cyclization.
Protocol 1: Synthesis of Tetrahydro-β-carboline Derivatives via Pictet-Spengler Reaction
This protocol provides a general procedure for the synthesis of the tetrahydro-β-carboline backbone, which can be further modified to yield various β-carbolinone derivatives.
Materials:
-
Tryptamine or a substituted tryptamine derivative
-
An appropriate aldehyde or ketone
-
Anhydrous solvent (e.g., dichloromethane, toluene, or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP))
-
Acid catalyst (e.g., trifluoroacetic acid (TFA), p-toluenesulfonic acid (p-TsOH), or citric acid)[1][12]
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Dissolve the tryptamine derivative (1 equivalent) in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add the aldehyde or ketone (1.1 equivalents) to the solution.
-
Add the acid catalyst (0.1-1 equivalent, depending on the catalyst's strength and the substrates' reactivity) to the reaction mixture.
-
Stir the reaction at room temperature or with heating, monitoring the progress by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight.
-
Upon completion, quench the reaction by adding a saturated sodium bicarbonate solution to neutralize the acid.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) three times.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).
-
Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, and mass spectrometry) to confirm its structure and purity.
Section 2: In Vitro Anticancer Evaluation
A primary and extensively studied application of β-carbolinone derivatives is in oncology.[3][8] The following experimental workflow provides a systematic approach to evaluate the anticancer potential of newly synthesized compounds.
Experimental Workflow for Anticancer Assessment
Caption: Workflow for anticancer evaluation of β-carbolinone derivatives.
Protocol 2: Cytotoxicity Screening using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[6][13][14][15]
Materials:
-
Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HepG2 for liver cancer)[8]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)
-
β-carbolinone derivatives dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS, sterile filtered)[15]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Multi-well spectrophotometer (ELISA reader)
Procedure:
-
Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plates at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the β-carbolinone derivatives in the culture medium. The final concentration of the solvent (e.g., DMSO) should not exceed 0.5% to avoid solvent-induced cytotoxicity.
-
After 24 hours, remove the medium and add 100 µL of the medium containing the different concentrations of the compounds to the respective wells. Include a vehicle control (medium with the same concentration of solvent) and an untreated control (medium only).
-
Incubate the plates for 48 or 72 hours.
-
After the incubation period, add 10 µL of the MTT solution to each well and incubate for another 4 hours at 37°C.
-
After the 4-hour incubation, carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a multi-well spectrophotometer.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
| Compound | Cell Line | IC₅₀ (µM) |
| Derivative X | MCF-7 | 5.2 |
| Derivative Y | A549 | 8.1 |
| Derivative Z | HepG2 | 3.5 |
| This is an example data table. Actual results will vary. |
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol allows for the determination of the cell cycle distribution (G0/G1, S, and G2/M phases) of cells treated with β-carbolinone derivatives.[3][4][5][8][9]
Materials:
-
Cancer cells
-
β-carbolinone derivative(s)
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat them with the β-carbolinone derivative at its IC₅₀ concentration for 24 or 48 hours. Include an untreated control.
-
Harvest the cells by trypsinization, and then centrifuge at 1200 rpm for 5 minutes.
-
Wash the cell pellet with ice-cold PBS.
-
Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Incubate at 4°C for at least 30 minutes.
-
Centrifuge the fixed cells at 2000 rpm for 5 minutes and discard the ethanol.
-
Wash the cells twice with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.
-
Analyze the data using appropriate software (e.g., ModFit LT™, FlowJo™) to determine the percentage of cells in each phase of the cell cycle.
Protocol 4: Western Blot Analysis for Apoptosis-Related Proteins
Western blotting can be used to detect the expression levels of key proteins involved in apoptosis, such as cleaved caspases and PARP, to confirm if the β-carbolinone derivatives induce programmed cell death.[16][17]
Materials:
-
Treated and untreated cancer cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated and untreated cells in RIPA buffer.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities using image analysis software and normalize to the loading control.
Protocol 5: DNA Intercalation Assay using UV-Visible Spectroscopy
This biophysical assay helps to determine if a β-carbolinone derivative can bind to DNA by intercalation.[18][19]
Materials:
-
β-carbolinone derivative
-
Calf Thymus DNA (ct-DNA)
-
Tris-HCl buffer (pH 7.4)
-
UV-Visible spectrophotometer
-
Quartz cuvettes
Procedure:
-
Prepare a stock solution of ct-DNA in Tris-HCl buffer and determine its concentration by measuring the absorbance at 260 nm.
-
Prepare a solution of the β-carbolinone derivative in the same buffer at a fixed concentration.
-
Record the UV-Vis absorption spectrum of the compound alone.
-
Titrate the compound solution with increasing concentrations of ct-DNA.
-
After each addition of DNA, allow the solution to equilibrate for 5 minutes before recording the spectrum.
-
Analyze the spectral changes. Hypochromism (decrease in absorbance) and a bathochromic shift (redshift) of the maximum absorption wavelength are indicative of DNA intercalation.
Protocol 6: Topoisomerase I Inhibition Assay
This assay determines if a β-carbolinone derivative can inhibit the activity of topoisomerase I, a key enzyme in DNA replication and a target for many anticancer drugs.[7][10][20][21][22]
Materials:
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Human Topoisomerase I
-
10x Topoisomerase I assay buffer
-
β-carbolinone derivative
-
Stop buffer/gel loading dye
-
Agarose gel and electrophoresis system
-
Ethidium bromide or other DNA stain
-
UV transilluminator
Procedure:
-
Set up the reaction mixture containing the assay buffer, supercoiled plasmid DNA, and the β-carbolinone derivative at various concentrations.
-
Add Topoisomerase I to initiate the reaction. Include a positive control (e.g., camptothecin) and a negative control (no inhibitor).
-
Incubate the reaction at 37°C for 30 minutes.
-
Stop the reaction by adding the stop buffer/gel loading dye.
-
Analyze the DNA topology by agarose gel electrophoresis.
-
Stain the gel with ethidium bromide and visualize the DNA bands under UV light.
-
Inhibition of topoisomerase I activity is indicated by the persistence of the supercoiled DNA form, whereas the relaxed form will be prevalent in the control with active enzyme.
Section 3: In Vivo Anticancer Efficacy
Promising compounds identified from in vitro studies should be further evaluated for their efficacy and toxicity in animal models.
Protocol 7: Xenograft Mouse Model for Anticancer Studies
This protocol outlines a general procedure for evaluating the in vivo antitumor activity of a β-carbolinone derivative using a xenograft mouse model.[2][23][24][25][26]
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line
-
β-carbolinone derivative formulated for in vivo administration
-
Vehicle control
-
Calipers
-
Animal balance
Procedure:
-
Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10⁶ cells) into the flank of each mouse.
-
Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Administer the β-carbolinone derivative to the treatment group via a suitable route (e.g., intraperitoneal, oral gavage, or intravenous) at a predetermined dose and schedule. The control group should receive the vehicle.
-
Measure the tumor volume (Volume = 0.5 x length x width²) and the body weight of the mice regularly (e.g., 2-3 times per week).
-
Monitor the mice for any signs of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
-
Plot the mean tumor volume over time for each group to assess the antitumor efficacy. Calculate the tumor growth inhibition (TGI).
Section 4: Evaluation of Other Potential Bioactivities
Protocol 8: Assessment of Neuroprotective Effects
This protocol provides a method to evaluate the neuroprotective potential of β-carbolinone derivatives against oxidative stress in a neuronal cell line.[27][28][29][30]
Cell Line: SH-SY5Y human neuroblastoma cells are a commonly used model for neuroprotective studies.
Procedure:
-
Culture SH-SY5Y cells and seed them in 96-well plates.
-
Induce oxidative stress using an agent like hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA). Determine the optimal concentration of the stressor that causes approximately 50% cell death.
-
Pre-treat the cells with various concentrations of the β-carbolinone derivative for a specified period (e.g., 2-24 hours) before adding the oxidative stressor.
-
After the treatment period, assess cell viability using the MTT assay as described in Protocol 2.
-
An increase in cell viability in the presence of the β-carbolinone derivative compared to the cells treated with the stressor alone indicates a neuroprotective effect.
Protocol 9: Antifungal Susceptibility Testing
The broth microdilution method is a standardized technique to determine the minimum inhibitory concentration (MIC) of an antifungal agent.[7][31][32][33][34][35]
Materials:
-
Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)
-
Standardized fungal testing medium (e.g., RPMI-1640)
-
β-carbolinone derivative
-
96-well microplates
Procedure:
-
Prepare a standardized inoculum of the fungal strain.
-
Prepare serial two-fold dilutions of the β-carbolinone derivative in the testing medium in a 96-well plate.
-
Add the fungal inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubate the plates at the appropriate temperature (e.g., 35°C) for 24-48 hours.
-
Determine the MIC, which is the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control.
Conclusion
The experimental designs and protocols detailed in this guide provide a robust framework for the comprehensive evaluation of β-carbolinone derivatives. By systematically progressing from synthesis and initial in vitro screening to detailed mechanistic studies and in vivo validation, researchers can effectively identify and characterize promising new therapeutic agents. The emphasis on validated protocols and a logical, stepwise approach ensures the generation of high-quality, reproducible data, which is essential for advancing these versatile compounds through the drug discovery and development pipeline.
References
-
Kamal, A., et al. (2015). Recent Advances in the Synthesis of β-Carboline Alkaloids. Molecules, 20(7), 11846-11885. [Link]
-
Ahmad, I., et al. (2022). Promising Anticancer Activity of β-Carboline Derivatives: Design, Synthesis, and Pharmacological Evaluation. Molecules, 27(19), 6285. [Link]
-
Li, S., et al. (2023). Design, Synthesis and Biological Activity Evaluation of β-Carboline Derivatives Containing Nitrogen Heterocycles. Molecules, 28(21), 7354. [Link]
-
Li, S., et al. (2010). Synthesis and bioactivity of beta-carboline derivatives. Natural Product Communications, 5(10), 1591-1596. [Link]
-
Luo, B., et al. (2021). A comprehensive overview of β-carbolines and its derivatives as anticancer agents. European Journal of Medicinal Chemistry, 223, 113688. [Link]
-
Singh, S. K., & Singh, S. (2021). β-Carbolines as Anti-inflammatory and Antidepressant Agents. In New and Future Developments in Microbial Biotechnology and Bioengineering. Elsevier. [Link]
-
Wang, J., et al. (2018). Design, Synthesis, and Biological Activity of β-Carboline Analogues Containing Hydantoin, Thiohydantoin, and Urea Moieties. Journal of Agricultural and Food Chemistry, 66(33), 8775-8782. [Link]
-
Faria, J., et al. (2024). 3-Tetrazolyl-β-carboline derivatives as potential neuroprotective agents. Bioorganic & Medicinal Chemistry, 108, 117865. [Link]
-
Kumar, A., et al. (2017). Therapeutic journey of synthetic betacarboline derivatives: A short review. International Journal of Pharmaceutical and Allied Researches, 6(1), 1-13. [Link]
-
Cao, R., et al. (2007). β-Carboline alkaloids: biochemical and pharmacological functions. Current Medicinal Chemistry, 14(4), 479-500. [Link]
-
Cao, R., et al. (2007). β-Carboline Alkaloids: Biochemical and Pharmacological Functions. Current Medicinal Chemistry, 14(4), 479-500. [Link]
-
Patil, S. A., et al. (2019). A facile and efficient method for the synthesis of tetrahydro-β-carbolines via the Pictet-Spengler reaction in water/citric acid. Eurasian Chemical Communications, 1(1), 1-8. [Link]
-
Pui, C. H., & Evans, W. E. (2006). Treatment of acute lymphoblastic leukemia. New England Journal of Medicine, 354(2), 166-178. [Link]
-
Bio-Rad. (n.d.). Analysis by Western Blotting - Apoptosis. [Link]
-
González-Sarrías, A., et al. (2017). Neuroprotective Effects of Bioavailable Polyphenol-Derived Metabolites against Oxidative Stress-Induced Cytotoxicity in Human Neuroblastoma SH-SY5Y Cells. Journal of Agricultural and Food Chemistry, 65(3), 753-759. [Link]
-
Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. [Link]
-
Fernandes, C., et al. (2017). Synthesis of β-carboline derivatives. Molbank, 2017(2), M940. [Link]
-
Li, F., et al. (2018). Assay of topoisomerase I activity. protocols.io. [Link]
-
Pfaller, M. A., & Sheehan, D. J. (2006). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 19(4), 630-643. [Link]
-
Houghton, P. J., et al. (2007). Prospective use of the Single Mouse Experimental Design for Evaluation of PLX038A. Pediatric Blood & Cancer, 49(6), 834-840. [Link]
-
Ellis, D. (2002). Review Standardization of antifungal susceptibility testing. Mycoses, 45(s1), 1-7. [Link]
-
S, S., & G, R. (2025). In vivo cancer modeling using mouse models. Methods in Cell Biology. [Link]
-
Helmy, M. W., et al. (2020). (a) Experimental design of in vivo experiment. Mice were divided into... [Link]
-
Corbett, T. H., et al. (2001). Classic In Vivo Cancer Models: Three Examples of Mouse Models Used in Experimental Therapeutics. Current Protocols in Pharmacology, Chapter 5, Unit 5.24. [https://www.researchgate.net/publication/227771764_Classic_In_Vivo_Cancer_Models_Three_Examples_of_Mouse_Models_Used_in_Experimental_Therapeutics]([Link]_ therapeutics)
-
Wiederhold, N. P. (2020). A Practical Guide to Antifungal Susceptibility Testing. Journal of Fungi, 6(4), 233. [Link]
-
Vallieres, C., et al. (2025). A novel pan-fungal screening platform for antifungal drug discovery: proof of principle study. Antimicrobial Agents and Chemotherapy. [Link]
-
Rex, J. H., et al. (2001). Antifungal Susceptibility Testing: Practical Aspects and Current Challenges. Clinical Microbiology Reviews, 14(4), 643-658. [Link]
-
Kassim, M., et al. (2022). Neuroprotective Assessment of Moringa oleifera Leaves Extract against Oxidative-Stress-Induced Cytotoxicity in SHSY5Y Neuroblastoma Cells. Molecules, 27(19), 6288. [Link]
-
Agholme, L., et al. (2010). A Novel and Robust Protocol for Differentiation of SH-SY5Y Neuroblastoma Cells into Neuron Like Cells. PLoS ONE, 5(11), e13832. [Link]
-
ResearchGate. (n.d.). Compound cytotoxicity in SH-SY5Y cells. [Link]
-
de Oliveira, M. R., et al. (2019). In vitro evaluation of the protective effects of plant extracts against amyloid-beta peptide-induced toxicity in human neuroblastoma SH-SY5Y cells. PLoS ONE, 14(2), e0212330. [Link]
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Initiating and Performing in vivo experiments of anti-cancer treatments in mice (General) [protocols.io]
- 3. wp.uthscsa.edu [wp.uthscsa.edu]
- 4. Flow cytometry with PI staining | Abcam [abcam.com]
- 5. assaygenie.com [assaygenie.com]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 10. DNA cleavage assay for the identification of topoisomerase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent Advances in the Synthesis of β-Carboline Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. echemcom.com [echemcom.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. blog.cellsignal.com [blog.cellsignal.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 22. Assay of topoisomerase I activity [protocols.io]
- 23. Prospective use of the Single Mouse Experimental Design for Evaluation of PLX038A - PMC [pmc.ncbi.nlm.nih.gov]
- 24. In vivo cancer modeling using mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. pubs.acs.org [pubs.acs.org]
- 28. mdpi.com [mdpi.com]
- 29. researchgate.net [researchgate.net]
- 30. In vitro evaluation of the protective effects of plant extracts against amyloid-beta peptide-induced toxicity in human neuroblastoma SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 32. academic.oup.com [academic.oup.com]
- 33. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 34. journals.asm.org [journals.asm.org]
- 35. Antifungal Susceptibility Testing: Practical Aspects and Current Challenges - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput Screening of 6-Chloro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-one Analogs for PDE5 Inhibition
Introduction
The β-carboline (9H-pyrido[3,4-b]indole) scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds.[1][2] Its rigid, tricyclic nature allows for precise spatial presentation of functional groups, leading to high-affinity interactions with various biological targets.[2] A prominent example of a drug featuring a related core structure is Tadalafil, a potent and selective inhibitor of phosphodiesterase type 5 (PDE5).[3][4][5] The PDE5 enzyme plays a critical role in cellular signaling by catalyzing the hydrolysis of cyclic guanosine monophosphate (cGMP).[6][7] Inhibition of PDE5 leads to elevated intracellular cGMP levels, resulting in smooth muscle relaxation and vasodilation, a mechanism exploited for therapeutic benefit in conditions such as erectile dysfunction and pulmonary arterial hypertension.[5][6]
This application note provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on conducting a high-throughput screening (HTS) campaign. The objective is to identify novel PDE5 inhibitors from a compound library of 6-chloro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-one analogs. The protocols herein describe a robust biochemical primary screen using Homogeneous Time-Resolved Fluorescence (HTRF), followed by essential confirmatory and cell-based secondary assays to ensure data integrity and physiological relevance.
Part I: Assay Principle and Design
The cGMP Signaling Pathway & Rationale for HTS
The nitric oxide (NO) signaling pathway is fundamental to vasodilation. NO activates soluble guanylate cyclase (sGC), which converts guanosine triphosphate (GTP) to cGMP.[7] The second messenger cGMP then activates protein kinase G (PKG), leading to a cascade of events that culminates in smooth muscle relaxation. The action of cGMP is terminated by its degradation into the inactive GMP by phosphodiesterases, with PDE5 being a key enzyme in this process.[7][8] By inhibiting PDE5, the intracellular concentration of cGMP is increased, prolonging its vasodilatory effects.[9]
Caption: The NO/cGMP signaling pathway and the inhibitory action of PDE5 inhibitors.
HTRF Assay Principle
To screen the analog library, we employ a competitive, homogeneous time-resolved fluorescence (HTRF) immunoassay. This technology is exceptionally well-suited for HTS due to its high sensitivity, low background signal, and resistance to interference from library compounds.[10][11]
The assay principle is as follows:
-
Recombinant PDE5 enzyme hydrolyzes the cGMP substrate.
-
The remaining cGMP in the well competes with a d2-labeled cGMP derivative for binding to a Europium (Eu3+) cryptate-labeled anti-cGMP antibody.
-
When the Eu3+-cryptate (donor) and d2-label (acceptor) are in close proximity, excitation of the donor triggers a Fluorescence Resonance Energy Transfer (FRET) to the acceptor, which then emits a long-lived fluorescent signal at 665 nm.[12]
-
In the presence of an active inhibitor from the analog library, PDE5 activity is blocked, leading to high levels of endogenous cGMP. This cGMP outcompetes the d2-labeled cGMP for antibody binding, disrupting FRET and causing a decrease in the 665 nm signal. The signal is therefore inversely proportional to PDE5 activity.[12]
Caption: HTRF competitive assay principle for detecting PDE5 inhibition.
Part II: Materials & Reagents
| Reagent / Equipment | Supplier & Catalog Number (Example) | Purpose |
| Enzymes & Substrates | ||
| Recombinant Human PDE5A1 | BPS Bioscience, #60051 | Enzyme source |
| Guanosine 3',5'-cyclic monophosphate (cGMP) | Sigma-Aldrich, G7524 | Enzyme substrate |
| Detection Reagents | ||
| HTRF cGMP Assay Kit | Revvity, 62GM2PEG | Contains Eu-Cryptate Ab and cGMP-d2 |
| Control Compounds | ||
| Tadalafil | Sigma-Aldrich, PZ0004 | Positive control (known PDE5 inhibitor) |
| Dimethyl Sulfoxide (DMSO), ACS Grade | Sigma-Aldrich, D2650 | Compound solvent / Negative control |
| Buffers & Plates | ||
| Tris-HCl, MgCl₂, DTT | MilliporeSigma | Assay Buffer components |
| Low-Volume 384-well plates, white | Greiner Bio-One, 784075 | HTS plates |
| Equipment | ||
| Automated Liquid Handler | Beckman Coulter, Echo 550 | Compound dispensing |
| Reagent Dispenser | Thermo Fisher, Multidrop Combi | Reagent addition |
| HTRF-compatible Plate Reader | Molecular Devices, SpectraMax iD5 | Signal detection |
Part III: Experimental Protocols
Protocol 1: Compound Library & Control Plating
Causality: Precise and consistent compound delivery is the foundation of a successful HTS campaign. Using an acoustic liquid handler like the Echo minimizes volume variability and avoids pipette tip-based cross-contamination. DMSO concentration must be kept constant across all wells to prevent solvent-induced artifacts.
-
Library Preparation : Solubilize the this compound analog library in 100% DMSO to a stock concentration of 10 mM.
-
Source Plate : Transfer the stocks into an Echo-qualified 384-well source plate.
-
Assay Plate Layout : Design the 384-well assay plate map. Reserve columns 1-2 for negative controls (DMSO only) and columns 23-24 for positive controls (Tadalafil). The remaining wells (columns 3-22) are for the library compounds.
-
Acoustic Dispensing : Using an acoustic liquid handler, transfer 50 nL of compound/control from the source plate to the destination assay plate. This results in a 10 µM final assay concentration in a 5 µL reaction volume.
-
Negative Control Wells : Dispense 50 nL of 100% DMSO.
-
Positive Control Wells : Dispense 50 nL of 10 mM Tadalafil in DMSO.
-
Library Wells : Dispense 50 nL of 10 mM library compounds in DMSO.
-
Protocol 2: HTS Primary Screen (Biochemical Assay)
Trustworthiness: This protocol is designed as a self-validating system. Each plate contains a full set of positive and negative controls, allowing for the calculation of a Z'-factor, a statistical measure of assay quality, for every plate screened.[13][14]
Assay Buffer : 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT.
-
Enzyme/Substrate Mix : Prepare a 2X PDE5/cGMP working solution in Assay Buffer. The final concentration in the well should be 0.5 nM PDE5 and 100 nM cGMP.
-
Enzyme Addition : Using a reagent dispenser, add 2.5 µL of the 2X PDE5/cGMP solution to all wells of the assay plate containing the pre-spotted compounds.
-
Incubation : Centrifuge the plate briefly (1 min at 1000 rpm) to mix. Incubate for 60 minutes at room temperature.
-
Detection Reagent Addition : Prepare the HTRF detection reagents (anti-cGMP Cryptate and cGMP-d2) according to the manufacturer's protocol (e.g., Revvity).[12] Add 2.5 µL of the 2X detection mix to all wells.
-
Final Incubation : Seal the plate and incubate for 60 minutes at room temperature, protected from light.
-
Plate Reading : Read the plate on an HTRF-compatible reader. Excitation at 320 nm, and dual emission at 620 nm (Cryptate) and 665 nm (FRET signal).
Protocol 3: Data Analysis & Hit Identification
-
Calculate HTRF Ratio :
-
Ratio = (Emission at 665 nm / Emission at 620 nm) * 10,000
-
-
Calculate Percent Inhibition :
-
% Inhibition = 100 * (1 - (Ratio_sample - Ratio_pos) / (Ratio_neg - Ratio_pos))
-
Where Ratio_sample is the ratio from a library compound well, Ratio_neg is the average ratio of the negative control wells, and Ratio_pos is the average ratio of the positive control wells.
-
-
Calculate Z'-Factor : This metric assesses the quality and robustness of the assay.[15][16]
-
Hit Selection : A compound is typically classified as a "primary hit" if its percent inhibition exceeds a defined threshold, commonly set at >50% or greater than three standard deviations from the negative control mean.
Part IV: Confirmatory & Secondary Assays
Expertise & Experience: A primary hit is not a validated lead. It is crucial to perform confirmatory and orthogonal assays to eliminate false positives and verify the mechanism of action. False positives can arise from compound autofluorescence, light scattering, or non-specific enzyme inhibition. A cell-based assay confirms that the compound is active in a more complex biological environment.
Protocol 4: Dose-Response and IC₅₀ Determination
-
Select all primary hits from the HTS.
-
Prepare 10-point, 3-fold serial dilutions for each hit compound, starting from 100 µM.
-
Perform the same HTS biochemical assay as described in Protocol 2.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration at which 50% of enzyme activity is inhibited).
Protocol 5: Cell-Based cGMP Assay
Trustworthiness: This step validates the biochemical findings in a physiological context. We use a cell line known to express PDE5 and measure the accumulation of intracellular cGMP upon stimulation.[18][19]
-
Cell Seeding : Seed HEK293 cells (or another suitable cell line) into a 384-well plate and culture overnight.
-
Compound Treatment : Treat the cells with the confirmed hits at various concentrations for 1 hour.
-
Stimulation : Stimulate the cells with an NO donor (e.g., Sodium Nitroprusside, SNP) to activate sGC and induce cGMP production.
-
Cell Lysis & Detection : Lyse the cells and measure the intracellular cGMP concentration using a commercially available cGMP detection kit (e.g., HTRF or ELISA-based).[7][20][21]
-
Data Analysis : Potent compounds should demonstrate a dose-dependent increase in intracellular cGMP levels.
Caption: A comprehensive workflow for the HTS and validation of PDE5 inhibitors.
Part V: Data Interpretation & Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Low Z'-Factor (<0.5) | High variability in control wells; low signal-to-background ratio. | Optimize enzyme/substrate concentrations. Verify reagent stability and dispenser performance. Increase control replicate number.[22] |
| High Plate-to-Plate Variability | Inconsistent incubation times; temperature fluctuations; reagent degradation. | Standardize all incubation steps precisely. Use freshly prepared reagents. Monitor lab environment. |
| "Edge Effects" | Uneven evaporation or temperature distribution across the plate. | Use plates with lids, ensure proper sealing. Do not use the outer rows/columns for samples if the effect persists. |
| High Number of False Positives | Compound interference (autofluorescence), non-specific inhibition. | Implement orthogonal/confirmatory assays. Screen hits against a "no-enzyme" control to identify fluorescent compounds. |
Part VI: Conclusion and Future Directions
This application note details a robust, validated workflow for the high-throughput screening of this compound analogs to identify novel PDE5 inhibitors. The use of HTRF technology provides a sensitive and reliable platform for the primary screen, while the outlined confirmatory and cell-based assays ensure the identification of high-quality, physiologically relevant hits.
Validated leads from this campaign should be subjected to further studies, including:
-
Selectivity Profiling : Screen against other PDE isoforms (e.g., PDE6, PDE11) to determine inhibitor selectivity and predict potential side effects.[4]
-
Mechanism of Action Studies : Perform enzyme kinetics to determine the mode of inhibition (e.g., competitive, non-competitive).
-
Structure-Activity Relationship (SAR) : Synthesize and test further analogs to optimize potency and drug-like properties.
-
ADME/Tox Profiling : Evaluate absorption, distribution, metabolism, excretion, and toxicity properties of the most promising leads.
This systematic approach provides a solid foundation for advancing novel β-carboline derivatives through the drug discovery pipeline.
References
-
Bolt Pharmacy. (n.d.). How Tadalafil Works: Mechanism, Onset, and Effectiveness. Retrieved from [Link]
-
Wikipedia. (2024). Tadalafil. Retrieved from [Link]
-
Yafi, F. A., & Sharlip, I. (2024). Tadalafil. In StatPearls. StatPearls Publishing. Retrieved from [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Tadalafil? Retrieved from [Link]
-
GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. Retrieved from [Link]
-
BMG LABTECH. (2025). The Z prime value (Z´). Retrieved from [Link]
-
Zhang, Y., et al. (2024). The Construction and Application of a New Screening Method for Phosphodiesterase Inhibitors. Molecules, 29(10), 2348. Retrieved from [Link]
-
International Journal of Pharmaceutical and Allied Research. (n.d.). Therapeutic journey of synthetic betacarboline derivatives: A short review. Retrieved from [Link]
-
PunnettSquare Tools. (2025). Z-Factor Calculator. Retrieved from [Link]
-
Shin, A. (n.d.). Z-factors. BIT 479/579 High-throughput Discovery. Retrieved from [Link]
-
Marin Biologic Laboratories. (n.d.). Design and Validate a GMP Cell Based Assay. Retrieved from [Link]
-
Al-Ostoot, F. H., et al. (2022). Promising Anticancer Activity of β-Carboline Derivatives: Design, Synthesis, and Pharmacological Evaluation. Molecules, 27(19), 6285. Retrieved from [Link]
-
Eli Lilly and Company & National Institutes of Health Chemical Genomics Center. (2007). Guidance for Assay Development & HTS. Retrieved from [Link]
-
MSU Drug Discovery. (n.d.). Resources for Assay Development and High Throughput Screening. Retrieved from [Link]
-
Wunder, F., et al. (2005). A cell-based cGMP assay useful for ultra-high-throughput screening and identification of modulators of the nitric oxide/cGMP pathway. Analytical Biochemistry, 339(1), 104-112. Retrieved from [Link]
- Google Books. (2024). β-Carbolines: A Privileged Scaffold for Modern Drug Discovery.
-
Bo, L., et al. (2021). A comprehensive overview of β-carbolines and its derivatives as anticancer agents. European Journal of Medicinal Chemistry, 223, 113688. Retrieved from [Link]
-
On HTS. (2023). Z-factor. Retrieved from [Link]
-
Anticancer Research. (2010). A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. Retrieved from [Link]
-
Niinivehmas, S., et al. (2011). Comparison of Virtual High-Throughput Screening Methods for the Identification of phosphodiesterase-5 Inhibitors. Journal of Chemical Information and Modeling, 51(6), 1353-1363. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Assay Guidance Manual. Retrieved from [Link]
-
Åbo Akademi University Research Portal. (2011). Comparison of virtual high-throughput screening methods for the identification of phosphodiesterase-5 inhibitors. Retrieved from [Link]
-
Molecular Devices. (n.d.). Complete cGMP workflow solution using the CatchPoint cGMP Fluorescent Assay Kit. Retrieved from [Link]
-
Wang, Y., et al. (2021). Discovery of β-Carboline Derivatives as a Highly Potent Cardioprotectant against Myocardial Ischemia-Reperfusion Injury. Journal of Medicinal Chemistry, 64(13), 9166-9181. Retrieved from [Link]
-
Journal of AOAC INTERNATIONAL. (2014). Simultaneous Detection of Three Phosphodiesterase Type 5 Inhibitors and Eight of Their Analogs in Lifestyle Products and Screening for Adulterants by High-Performance Thin-Layer Chromatography. Retrieved from [Link]
-
Iversen, P. W., et al. (2012). HTS Assay Validation. In Assay Guidance Manual. National Center for Biotechnology Information. Retrieved from [Link]
-
Molecular Devices. (n.d.). Detect GPCR activity with the cAMP-Gs HiRange HTRF Assay. Retrieved from [Link]
-
YouTube. (2024). How to run a cAMP HTRF assay. Retrieved from [Link]
-
Global Substance Registration System. (n.d.). 6-CHLORO-2,3,4,9-TETRAHYDRO-1H-PYRIDO(3,4-B)INDOL-1-ONE. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound. Retrieved from [Link]
-
CAS Common Chemistry. (n.d.). 5-(2-Chloroethyl)-6-chlorooxindole. Retrieved from [Link]
Sources
- 1. A comprehensive overview of β-carbolines and its derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. books.google.cn [books.google.cn]
- 3. How Tadalafil Works: Mechanism, Onset, and Effectiveness [boltpharmacy.co.uk]
- 4. Tadalafil - Wikipedia [en.wikipedia.org]
- 5. Tadalafil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. What is the mechanism of Tadalafil? [synapse.patsnap.com]
- 7. Cyclic GMP Assay Kit | Cell Signaling Technology [cellsignal.com]
- 8. The Construction and Application of a New Screening Method for Phosphodiesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tadalafil: Mechanism of Action and Pharmacokinetics_Chemicalbook [chemicalbook.com]
- 10. Detect GPCR activity with the cAMP-Gs HiRange HTRF Assay [moleculardevices.com]
- 11. HTRF® Enzyme Assays | Life Science Research | Merck [merckmillipore.com]
- 12. resources.revvity.com [resources.revvity.com]
- 13. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 14. bmglabtech.com [bmglabtech.com]
- 15. punnettsquare.org [punnettsquare.org]
- 16. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 17. assay.dev [assay.dev]
- 18. marinbio.com [marinbio.com]
- 19. A cell-based cGMP assay useful for ultra-high-throughput screening and identification of modulators of the nitric oxide/cGMP pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. revvity.com [revvity.com]
- 21. Complete cGMP workflow solution using the CatchPoint cGMP Fluorescent Assay Kit [moleculardevices.com]
- 22. HTS Assay Validation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Cellular Assays with 6-chloro-β-carbolin-1-one
Authored by: Your Senior Application Scientist
Introduction: The β-carboline alkaloids are a diverse class of compounds, both naturally occurring and synthetic, known for their wide range of pharmacological activities.[1][2] 6-chloro-β-carbolin-1-one is a synthetic derivative belonging to this family. Understanding its cellular effects is crucial for evaluating its therapeutic potential or toxicological profile. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the essential cell culture techniques and experimental protocols for investigating the biological activity of 6-chloro-β-carbolin-1-one.
These protocols are designed to be adaptable, emphasizing the rationale behind each step to allow for modifications based on specific research questions and cell types. We will cover everything from the initial handling of the compound to advanced cellular assays, ensuring data integrity and reproducibility.
Part 1: Compound Handling and Preparation
The accurate preparation of small-molecule drugs is a critical prerequisite for reliable and reproducible experimental results in cell culture.[3] Errors in concentration can invalidate extensive experimental data.[3]
Reconstitution of 6-chloro-β-carbolin-1-one
Most synthetic small molecules are supplied as a lyophilized powder. To avoid loss of material, especially with milligram-level quantities, it is advisable to prepare the stock solution directly in the original vial.[3]
Protocol for Preparing a 10 mM Stock Solution:
-
Determine Key Parameters: Before opening the vial, confirm the molecular weight (MW) of 6-chloro-β-carbolin-1-one and the mass of the compound provided.
-
Solvent Selection: Based on the chemical structure of β-carbolines, Dimethyl Sulfoxide (DMSO) is a common and effective solvent.[4] It is crucial to use a high-purity, anhydrous grade of DMSO to prevent compound degradation.
-
Volume Calculation: Use the following formula to calculate the volume of DMSO required to achieve a 10 mM stock solution:
Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) * Molar Concentration (mol/L))
For a 1 mg sample of a compound with a hypothetical MW of 218.63 g/mol :
Volume (µL) = (0.001 g / (218.63 g/mol * 0.01 mol/L)) * 1,000,000 µL/L ≈ 457.4 µL
-
Reconstitution: Aseptically add the calculated volume of DMSO to the vial containing the lyophilized powder. Mix thoroughly by vortexing until the compound is completely dissolved.
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C, protected from light.
Part 2: Cell Line Selection and Culture
The choice of cell line is paramount and should be guided by the research objectives. Given that some β-carboline derivatives exhibit neurotoxic properties, neuronal cell lines may be particularly relevant.[5][6] For general cytotoxicity screening, cancer cell lines from various tissues are often employed.
Recommended Cell Lines:
| Cell Line | Type | Rationale for Use |
| SH-SY5Y | Human Neuroblastoma | A well-established model for neurotoxicity studies.[6] |
| HeLa | Human Cervical Cancer | A robust and commonly used cell line for initial cytotoxicity screening. |
| MCF-7 | Human Breast Cancer | A common model for studying anticancer effects on epithelial-derived tumors. |
| HepG2 | Human Liver Cancer | Relevant for assessing potential hepatotoxicity. |
General Cell Culture Maintenance:
-
Culture Medium: Use the recommended complete medium for each cell line (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Incubation Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculturing: Passage adherent cells when they reach 70-90% confluency to ensure they remain in the logarithmic growth phase.[7]
Part 3: Experimental Protocols
Determining the Optimal Seeding Density
Before any treatment, it is essential to determine the optimal cell seeding density. This ensures that the cells are in an exponential growth phase throughout the experiment.[7]
Workflow for Optimizing Seeding Density:
Caption: Workflow for determining optimal cell seeding density.
Dose-Response Assay (Cytotoxicity Kill Curve)
The first step in characterizing the effect of 6-chloro-β-carbolin-1-one is to determine its effective concentration range using a dose-response assay. This will allow for the calculation of key metrics like the IC₅₀ (half-maximal inhibitory concentration).[7]
Protocol:
-
Cell Seeding: Seed the chosen cell line in a 96-well plate at the predetermined optimal density and allow the cells to adhere for 24 hours.[7]
-
Compound Preparation: Prepare a series of serial dilutions of the 6-chloro-β-carbolin-1-one stock solution in complete culture medium. A common starting range is a 1:2 or 1:3 dilution series spanning from 100 µM to 1 nM.[7]
-
Vehicle Control: It is critical to include a vehicle control group, which consists of cells treated with the highest concentration of DMSO used in the dilutions (typically ≤ 0.1%).[4]
-
Treatment: Carefully remove the old medium from the wells and add 100 µL of the medium containing the different drug concentrations.[7]
-
Incubation: Incubate the plates for a duration relevant to the expected mechanism of action, typically 24, 48, or 72 hours.[7]
-
Cell Viability Assessment: At the end of the incubation period, assess cell viability using a suitable method.
Recommended Viability Assays:
| Assay | Principle | Advantages |
| MTT Assay | Measures metabolic activity via the reduction of MTT to formazan by mitochondrial dehydrogenases. | Cost-effective and widely used. |
| CellTiter-Glo® Luminescent Cell Viability Assay | Quantifies ATP, an indicator of metabolically active cells.[8] | Highly sensitive with a broad linear range, suitable for high-throughput screening.[9] |
| PrestoBlue™ Assay | Uses a resazurin-based reagent that is reduced by viable cells to the fluorescent resorufin. | Homogeneous (no-wash) and allows for multiplexing with other assays. |
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (set to 100%).
-
Plot the percentage of cell viability against the logarithm of the drug concentration.
-
Use non-linear regression analysis (e.g., a sigmoidal dose-response curve) to determine the IC₅₀ value.[7]
Investigating the Mechanism of Cell Death: Apoptosis vs. Necrosis
Once the cytotoxic concentration of 6-chloro-β-carbolin-1-one is established, the next step is to determine the mode of cell death. This is crucial for understanding the compound's mechanism of action.
Signaling Pathways in Apoptosis:
Caption: Simplified intrinsic apoptosis pathway.
Recommended Assays for Cell Death Mechanism:
-
Caspase-Glo® 3/7 Assay: This is a gold-standard assay for measuring the activity of caspases 3 and 7, which are key executioner caspases in the apoptotic pathway.[9] Its simple, homogeneous protocol is ideal for screening.[9]
-
Annexin V Staining: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Fluorescently labeled Annexin V binds to PS and can be detected by flow cytometry or fluorescence microscopy. Co-staining with a viability dye like propidium iodide (PI) allows for the differentiation between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and necrotic (Annexin V negative, PI positive) cells.
-
RealTime-Glo™ Annexin V Apoptosis and Necrosis Assay: This assay allows for the continuous monitoring of apoptosis and secondary necrosis in the same well, providing kinetic data on the progression of cell death.[9]
Part 4: Advanced Considerations: 3D Cell Culture Models
While 2D cell culture models are excellent for initial screening, they often fail to replicate the complex microenvironment of in vivo tissues.[10] 3D cell cultures, such as spheroids, are more physiologically relevant and can provide more predictive data on a compound's efficacy.[8][9]
Transitioning to 3D Models:
-
Spheroid Formation: Utilize ultra-low attachment plates or hanging drop methods to encourage cells to aggregate and form 3D spheroids.
-
Assay Optimization: Assays like CellTiter-Glo® have been optimized for use with 3D models.[9] However, reagent penetration and incubation times may need to be adjusted to ensure accurate measurements within the spheroid structure.
References
-
AntBio. Small-Molecule Drug Preparation for Cell Culture: Core Principles and Practical Guidelines. [Link]
-
Promega Connections. (2014, September 26). Improving Cancer Drug Screening with 3D Cell Culture. [Link]
-
Lang, X., et al. (2022). A review for cell-based screening methods in drug discovery. Frontiers in Pharmacology. [Link]
-
de Oliveira, R. B., et al. (2022). Rational-Based Discovery of Novel β-Carboline Derivatives as Potential Antimalarials: From In Silico Identification of Novel Targets to Inhibition of Experimental Cerebral Malaria. Pharmaceuticals. [Link]
-
Sasse, F., Heckenberg, U., & Berlin, J. (1982). Accumulation of β-Carboline Alkaloids and Serotonin by Cell Cultures of Peganum harmala L. Plant Physiology. [Link]
-
Zhang, J., et al. (2018). One-pot Synthesis of β-Carboline Derivatives Catalyzed by CuO Nanoparticles. Chemical Journal of Chinese Universities. [Link]
-
Ferreira, I. C., et al. (2012). Synthesis of β-carboline derivatives. Molbank. [Link]
-
Chen, Q., et al. (2018). Synthesis and Fungicidal Activity of β-Carboline Alkaloids and Their Derivatives. Molecules. [Link]
-
Draczynski, Z., et al. (1996). Studies of the potentially endogenous toxin TaClo (1-trichloromethyl-1,2,3,4-tetrahydro-beta-carboline) in neuronal and glial cell cultures. Journal of Neural Transmission. [Link]
-
Ashari, N. A. N., et al. (2022). Efficient Synthesis of Novel 1-Substituted β- Carboline Derivatives via Pictet-Spengler Cyclization of 5-Hydroxy-L-Tryptophan. Journal of Chemistry. [Link]
-
Shavali, S., et al. (2017). 1-Trichloromethyl-1,2,3,4-tetrahydro-beta-carboline (TaClo) Alters Cell Cycle Progression in Human Neuroblastoma Cell Lines. Neurotoxicity Research. [Link]
Sources
- 1. sciforum.net [sciforum.net]
- 2. mdpi.com [mdpi.com]
- 3. antbioinc.com [antbioinc.com]
- 4. Rational-Based Discovery of Novel β-Carboline Derivatives as Potential Antimalarials: From In Silico Identification of Novel Targets to Inhibition of Experimental Cerebral Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Studies of the potentially endogenous toxin TaClo (1-trichloromethyl-1,2,3,4-tetrahydro-beta-carboline) in neuronal and glial cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1-Trichloromethyl-1,2,3,4-tetrahydro-beta-carboline (TaClo) Alters Cell Cycle Progression in Human Neuroblastoma Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. promegaconnections.com [promegaconnections.com]
- 9. Cell Health Screening Assays for Drug Discovery [worldwide.promega.com]
- 10. A review for cell-based screening methods in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Comprehensive Structural Elucidation of 6-chloro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-one using NMR and High-Resolution Mass Spectrometry
Abstract
This application note provides a detailed guide for the comprehensive structural analysis of 6-chloro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-one, a member of the β-carbolinone class of heterocyclic compounds. The β-carboline skeleton is a privileged pharmacophore found in numerous natural alkaloids with significant biological activities.[1][2] As such, unambiguous characterization of synthetic analogues is critical in medicinal chemistry and drug development. We present an integrated analytical workflow employing a suite of advanced Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) techniques. This guide details not only the step-by-step protocols but also the underlying scientific rationale for each experiment, ensuring a robust and verifiable structural elucidation for researchers and drug development professionals.
Introduction and Molecular Overview
This compound (Molecular Formula: C₁₁H₉ClN₂O, Molecular Weight: 220.65 g/mol ) is a tricyclic lactam built upon the tetrahydro-β-carboline scaffold.[3][4] Compounds of this class are often synthesized via the Pictet-Spengler reaction, a powerful method for constructing this key heterocyclic system.[5][6] Given the potential for isomerism and the need for absolute certainty in structure, a multi-technique analytical approach is not just recommended, but essential. This document outlines the synergistic use of 1D NMR (¹H, ¹³C, DEPT), 2D NMR (COSY, HSQC, HMBC), and ESI-HRMS to confirm the identity, connectivity, and elemental composition of the title compound.
Below is the chemical structure with standardized atom numbering used throughout this note for spectral assignment.
Caption: Structure of this compound.
Part I: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. By probing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
Overall NMR Analysis Workflow
The logical progression of NMR experiments is designed to build a complete picture of the molecule, starting with broad surveys and moving to specific connectivity.
Caption: Integrated workflow for NMR-based structural elucidation.
Protocol: NMR Sample Preparation
Rationale: The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is selected for its excellent solubilizing power for polar, aromatic compounds and its ability to allow for the observation of exchangeable protons (N-H).
-
Weighing: Accurately weigh 5-10 mg of the sample.
-
Dissolution: Transfer the sample to a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6 mL of DMSO-d₆.
-
Homogenization: Gently vortex or sonicate the sample until fully dissolved.
-
Analysis: The sample is now ready for insertion into the NMR spectrometer.
Protocols: 1D and 2D NMR Data Acquisition
The following are standard protocols for a 500 MHz spectrometer. Instrument parameters should be optimized as needed.
| Experiment | Purpose | Key Parameters |
| ¹H NMR | To identify the number of unique proton environments, their chemical shifts, integrations, and coupling patterns. | Pulse Program: zg30; Acquisition Time: ~3s; Relaxation Delay: 2s; Scans: 16 |
| ¹³C{¹H} NMR | To identify the number of unique carbon environments and their chemical shifts. | Pulse Program: zgpg30; Acquisition Time: ~1s; Relaxation Delay: 2s; Scans: 1024 |
| DEPT-135 | To determine carbon multiplicity (CH₃/CH vs. CH₂).[7] | Pulse Program: dept135; Relaxation Delay: 2s; Scans: 256 |
| COSY | To identify proton-proton (J-coupling) correlations, revealing adjacent protons.[8] | Pulse Program: cosygpqf; Scans per increment: 8; Increments: 256 |
| HSQC | To correlate each proton with its directly attached carbon atom.[8][9] | Pulse Program: hsqcedetgpsisp2.3; Scans per increment: 4; Increments: 256 |
| HMBC | To identify long-range (2-3 bond) correlations between protons and carbons, key for piecing together the molecular skeleton.[9][10] | Pulse Program: hmbcgpndqf; Long-range coupling delay: 60 ms (optimized for ~8 Hz); Scans per increment: 16; Increments: 256 |
Expected NMR Data and Interpretation
The following table summarizes the anticipated chemical shifts (δ) in ppm. These values are predicted based on the structure and published data for similar tetrahydro-β-carboline derivatives.[2][11][12]
| Position | Atom | Expected ¹H δ (ppm), Multiplicity, J (Hz) | Expected ¹³C δ (ppm) | DEPT-135 | Key 2D Correlations (COSY, HMBC) |
| 1 | C | - | ~165.0 | Absent | HMBC to H-9a, H-4 |
| 2 | NH | ~8.0-8.5, br s | - | - | HMBC to C-1, C-3 |
| 3 | CH₂ | ~3.5-3.7, t, J=6-7 | ~40.0 | Negative | COSY with H-4; HMBC to C-1, C-4a |
| 4 | CH₂ | ~2.8-3.0, t, J=6-7 | ~22.0 | Negative | COSY with H-3; HMBC to C-4b, C-5 |
| 4a | C | - | ~108.0 | Absent | HMBC to H-3, H-4, H-5 |
| 4b | C | - | ~126.0 | Absent | HMBC to H-4, H-5 |
| 5 | CH | ~7.5, d, J=8-9 | ~118.0 | Positive | COSY with H-7 (meta, weak), HMBC to C-4, C-4b, C-7, C-9 |
| 6 | C-Cl | - | ~125.0 | Absent | HMBC to H-5, H-7 |
| 7 | CH | ~7.1, dd, J=8-9, 2 | ~120.0 | Positive | COSY with H-5 (meta, weak), HMBC to C-5, C-6, C-8a |
| 8 | C | - | ~113.0 | Absent | HMBC to H-7 |
| 8a | C | - | ~135.0 | Absent | HMBC to H-5, H-7 |
| 9 | NH | ~11.0-11.5, s | - | - | HMBC to C-4a, C-4b, C-5, C-8a |
Interpretation Insights:
-
Aromatic Region (¹H): The aromatic protons on the indole ring are expected to show a characteristic pattern. H-5 will be a doublet, and H-7 a doublet of doublets due to ortho and meta coupling. The chlorine at C-6 simplifies the spectrum compared to an unsubstituted analogue.
-
Aliphatic Region (¹H): The two methylene groups at C-3 and C-4 will appear as two mutually coupled triplets, forming a classic A₂X₂ spin system.
-
Exchangeable Protons (¹H): The two N-H protons (indole N9-H and amide N2-H) are expected to be downfield, with the indole NH being particularly deshielded.
-
¹³C and DEPT-135: The DEPT-135 experiment is crucial for confirming the assignment of the two aliphatic CH₂ groups (negative signals) and the two aromatic CH groups (positive signals).[13][14] Quaternary carbons (C=O, C-Cl, and ring-junction carbons) will be absent from the DEPT spectrum but present in the broadband ¹³C spectrum.
-
HMBC Correlations: This is the definitive experiment for confirming the overall structure. For instance, a correlation from the aliphatic H-4 protons to the aromatic carbon C-5 bridges the two ring systems, confirming the fusion.
Caption: Key HMBC correlations confirming the molecular framework.
Part II: High-Resolution Mass Spectrometry (HRMS)
While NMR provides the structural skeleton, HRMS offers definitive confirmation of the elemental composition and molecular weight with extremely high accuracy.[15] We utilize Electrospray Ionization (ESI), a soft ionization technique ideal for polar molecules, as it typically produces an intact protonated molecular ion [M+H]⁺ with minimal fragmentation.[16][17][18]
Protocol: LC-HRMS Sample Preparation and Acquisition
Rationale: Coupling liquid chromatography (LC) to the mass spectrometer allows for sample purification prior to analysis and provides retention time as an additional data point. A simple mobile phase is used for direct infusion-style analysis.
-
Stock Solution: Prepare a 1 mg/mL stock solution of the sample in methanol or acetonitrile.
-
Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL using a 50:50 mixture of acetonitrile and water containing 0.1% formic acid. The acid facilitates protonation for positive ion mode ESI.
-
Instrumentation: Use a high-resolution mass spectrometer such as an Orbitrap or TOF instrument.[19]
-
Acquisition Parameters:
-
Ionization Mode: Positive ESI
-
Mass Range: m/z 100-500
-
Resolution: >60,000 FWHM
-
Capillary Voltage: 3.5 kV
-
Sheath/Aux Gas: Nitrogen, instrument-dependent flow rates
-
Expected Mass Spectrometry Data and Interpretation
1. Accurate Mass Measurement: The primary goal of HRMS is to measure the mass-to-charge ratio (m/z) with high precision, allowing for the unambiguous determination of the elemental formula.[20]
| Adduct | Calculated Exact Mass | Expected Observed m/z | Mass Accuracy (ppm) |
| [C₁₁H₉³⁵ClN₂O + H]⁺ | 221.04762 | 221.0476 ± 0.0011 | < 5 ppm |
| [C₁₁H₉³⁷ClN₂O + H]⁺ | 223.04467 | 223.0447 ± 0.0011 | < 5 ppm |
A mass accuracy of < 5 ppm provides high confidence in the assigned elemental formula.
2. Isotopic Pattern: A key validation feature for chlorine-containing compounds is the characteristic isotopic signature arising from the natural abundance of ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). The mass spectrum should exhibit two major peaks for the molecular ion, separated by approximately 2 Da, with a relative intensity ratio of roughly 3:1. This provides definitive evidence for the presence of a single chlorine atom in the molecule.
3. Fragmentation Analysis (MS/MS): While ESI is a soft ionization method, fragmentation can be induced in the collision cell (MS/MS) to further confirm the structure. For β-carboline structures, a common fragmentation pathway is a retro-Diels-Alder (RDA) reaction in the tetrahydro-pyridine ring.[21]
Caption: Proposed primary fragmentation pathway for the title compound.
This fragmentation corresponds to the loss of the C3-C4-N2 fragment, providing evidence for the integrity of the core indole structure.
Conclusion
The combination of one- and two-dimensional NMR spectroscopy with high-resolution mass spectrometry provides a powerful and self-validating system for the complete structural characterization of this compound. ¹H, ¹³C, and DEPT-135 NMR establish the types and number of proton and carbon environments. 2D NMR experiments, particularly COSY and HMBC, unequivocally determine the atomic connectivity and assemble the molecular framework. Finally, HRMS confirms the correct elemental formula with high accuracy and provides further structural evidence through the characteristic chlorine isotopic pattern and predictable fragmentation pathways. This integrated approach ensures the highest level of confidence in structural assignment, a critical requirement for advancing compounds in research and drug development pipelines.
References
- Simple and Efficient Synthesis of Tetrahydro-β-Carbolines via the Pictet–Spengler Reaction in 1,1,1,3,3. (2014). Accessed via Google Search.
-
Nguyen, D. T., & Loo, J. A. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. Clinical Biochemistry Review, 24(1), 3–12. [Link]
-
Wikipedia. Electrospray ionization. Wikipedia.[Link]
-
Dass, C. (2001). Electrospray Ionization for Mass Spectrometry. LCGC International.[Link]
-
Interpreting DEPT NMR Spectrum. (2022). YouTube.[Link]
-
Nielsen, T. E., & Schreiber, S. L. (2000). Solid-phase synthesis of tetrahydro-beta-carbolines and tetrahydroisoquinolines by stereoselective intramolecular N-carbamyliminium Pictet-Spengler reactions. Angewandte Chemie International Edition, 39(18), 3107-3111. [Link]
-
Iannazzo, D., et al. (2016). The Pictet-Spengler Reaction Updates Its Habits. Molecules, 21(6), 764. [Link]
-
Physics LibreTexts. (2022). 6.3: Electrospray Ionization (ESI) Mass Spectrometry. Physics LibreTexts.[Link]
-
N-Acylation/Pictet–Spengler Reaction/Intramolecular [4 + 2] Cycloaddition/Aromatization in the Synthesis of β-Carboline Alkaloid Analogues. (2018). The Journal of Organic Chemistry.[Link]
-
Chemistry Steps. DEPT NMR: Signals and Problem Solving. Chemistry Steps Website.[Link]
-
Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. (2017). University of Calgary.[Link]
-
Wikipedia. Two-dimensional nuclear magnetic resonance spectroscopy. Wikipedia.[Link]
-
2D NMR Spectroscopy. (2016). Slideshare.[Link]
-
The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. (2016). Molecules, 21(11), 1545. [Link]
-
Chemistry LibreTexts. (2024). 13.12: DEPT ¹³C NMR Spectroscopy. Chemistry LibreTexts.[Link]
-
OpenStax. (2023). 13.12 DEPT 13C NMR Spectroscopy. OpenStax.[Link]
-
Global Substance Registration System. 6-CHLORO-2,3,4,9-TETRAHYDRO-1H-PYRIDO(3,4-B)INDOL-1-ONE. gsrs.ncats.nih.gov.[Link]
-
SDSU NMR Facility. Common 2D (COSY, HSQC, HMBC). SDSU Website.[Link]
-
Elyashberg, M., et al. (2004). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Journal of Chemical Information and Computer Sciences, 44(3), 805-816. [Link]
-
Mass spectra of selected beta‐carbolines. (1971). ResearchGate.[Link]
-
2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. (2020). YouTube.[Link]
-
PubChemLite. This compound. PubChemLite.[Link]
-
Digital CSIC. FORMATION, CHARACTERIZATION AND OCCURRENCE OF β-CARBOLINE ALKALOIDS DERIVED FROM α-DICARBONYL COMPOUNDS AND L-TRYPTOPHAN. Digital CSIC.[Link]
-
1H and 13C NMR Assignments of Cytotoxic 3S-1,2,3,4-Tetrahydro-β-carboline-3-carboxylic Acid from the Leaves of Cichorium endivia. (2014). Molecules, 19(6), 8497-8505. [Link]
-
Chemistry For Everyone. (2025). What Is High-Resolution Mass Spectrometry (HRMS) In LC-MS?. YouTube.[Link]
-
A Facile Synthesis of 3-Substituted 9H-Pyrido[3,4-b]indol-1(2H). (2013). Molecules, 18(1), 1049-1063. [Link]
-
ResearchGate. (2021). HIGH-RESOLUTION MASS SPECTROSCOPY (HRMS)-A REVIEW. ResearchGate.[Link]
-
Donegan, M., et al. (2021). Advances in high‐resolution mass spectrometry applied to pharmaceuticals in 2020: A whole new age of information. Drug Testing and Analysis, 13(5), 906-921. [Link]
Sources
- 1. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Facile Synthesis of 3-Substituted 9H-Pyrido[3,4-b]indol-1(2H)-one Derivatives from 3-Substituted β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. The Pictet-Spengler Reaction Updates Its Habits | MDPI [mdpi.com]
- 7. DEPT NMR: Signals and Problem Solving - Chemistry Steps [chemistrysteps.com]
- 8. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 9. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 10. m.youtube.com [m.youtube.com]
- 11. digital.csic.es [digital.csic.es]
- 12. 1H and 13C NMR Assignments of Cytotoxic 3S-1,2,3,4-Tetrahydro-β-carboline-3-carboxylic Acid from the Leaves of Cichorium endivia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. 13.12 DEPT 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]
- 15. measurlabs.com [measurlabs.com]
- 16. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]
- 18. phys.libretexts.org [phys.libretexts.org]
- 19. researchgate.net [researchgate.net]
- 20. Advances in high‐resolution mass spectrometry applied to pharmaceuticals in 2020: A whole new age of information - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Troubleshooting & Optimization
"improving the yield of 6-chloro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-one synthesis"
Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a specialized resource for troubleshooting and optimizing the synthesis of 6-chloro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-one. This β-carbolinone scaffold is a key intermediate in medicinal chemistry, and achieving high yields is crucial for efficient drug discovery pipelines. As Senior Application Scientists, we have compiled this guide based on established chemical principles and field-proven insights to address the common challenges encountered in its synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section is designed in a question-and-answer format to directly address the specific issues you may encounter during your experiments.
Q1: What are the primary synthetic routes for the 6-chloro-β-carbolinone core, and what are their strategic differences?
The synthesis of the tricyclic pyrido[3,4-b]indole system is predominantly achieved through two classical methods: the Pictet-Spengler reaction and the Bischler-Napieralski reaction.[1][2]
-
Pictet-Spengler Reaction: This is an intramolecular electrophilic aromatic substitution that involves the condensation of a β-arylethylamine (like 5-chlorotryptamine) with a carbonyl compound (an aldehyde or ketone), followed by an acid-catalyzed ring closure.[2][3] For the synthesis of the target lactam, a suitable carbonyl partner would be a glyoxylic acid derivative or a related synthon. Its primary advantage is the often milder conditions and direct formation of the tetrahydro-β-carboline ring.
-
Bischler-Napieralski Reaction: This reaction involves the intramolecular cyclization of a β-arylethylamide using a strong dehydrating agent, such as phosphoryl chloride (POCl₃) or polyphosphoric acid (PPA).[4][5] This route first forms a 3,4-dihydro-β-carboline, which can then be further processed. This method is particularly useful for creating the C1-N2 double bond, which can be a precursor to the desired lactam. It generally requires harsher conditions than the Pictet-Spengler reaction.[4]
Q2: My Pictet-Spengler reaction for the 6-chloro-β-carbolinone is resulting in a low yield. What are the most likely causes?
Low yields in this synthesis are a common challenge and can often be traced back to several key factors:
-
Reduced Nucleophilicity of the Indole Ring: The chlorine atom at the 6-position (corresponding to the 5-position of the starting tryptamine) is an electron-withdrawing group. This deactivates the indole ring, making the crucial intramolecular electrophilic aromatic substitution step more difficult compared to unsubstituted tryptamines.[6] Consequently, the reaction may require stronger acids or higher temperatures to proceed efficiently.[7]
-
Inadequate Acid Catalysis: The reaction is acid-catalyzed, and the choice and concentration of the acid are critical.[8] Insufficient acidity will lead to slow or no formation of the key electrophilic iminium ion intermediate, while excessive acid can lead to side reactions or degradation of the starting material or product.[9]
-
Suboptimal Solvent Choice: The solvent plays a crucial role in reactant solubility and reaction rate. While traditional Pictet-Spengler reactions use protic solvents, aprotic solvents like dichloromethane (DCM), toluene, or acetonitrile have been reported to give superior yields in some cases.[7][9] It is also critical to ensure anhydrous conditions, as water can interfere with the formation of the iminium ion.[9]
-
Purity of Starting Materials: Ensure the 5-chlorotryptamine and the carbonyl compound are of high purity. Contaminants can inhibit the catalyst or lead to unwanted side reactions.[9]
Q3: I'm observing several spots on my TLC plate besides the desired product. What are the common side reactions?
The formation of multiple byproducts is a frequent issue. The most common side reactions include:
-
Oxidation: The desired 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-one can be susceptible to oxidation, especially if the reaction is heated and exposed to air for prolonged periods.[9] This leads to the formation of the more stable, fully aromatic β-carbolinone.
-
Incomplete Cyclization: The reaction may stall after the initial formation of the imine intermediate if the conditions are not optimal for the subsequent cyclization step.[9]
-
Polymerization/Degradation: Aldehydes, in particular, can be prone to self-condensation or polymerization under acidic conditions.[9] Furthermore, harsh conditions (high temperatures, strong acids) can lead to the degradation of the sensitive indole core.
Q4: How can I systematically optimize my reaction to improve the yield?
A systematic approach to optimization is crucial. We recommend screening several parameters. The table below provides a logical framework for this process.
| Parameter | Variables to Screen | Rationale & Expert Insights |
| Acid Catalyst | Brønsted Acids: TFA (10 mol% - 2 eq.), HCl, TsOH. Lewis Acids: BF₃·OEt₂, Cu(OTf)₂. | The electron-withdrawing nature of the chloro-substituent often requires a stronger acid. Trifluoroacetic acid (TFA) is a common and effective choice.[7][10] Start with a catalytic amount (e.g., 50 mol%) and increase if necessary. |
| Solvent | Dichloromethane (DCM), Toluene, Acetonitrile, 1,2-Dichloroethane (DCE). | Aprotic solvents often provide better yields by avoiding competition with the nucleophile and better solubilizing intermediates.[7] Ensure the solvent is anhydrous. |
| Temperature | 0 °C, Room Temperature (RT), 40 °C, 60 °C, Reflux. | Start at room temperature. If the reaction is sluggish (monitored by TLC/LC-MS), gently heat the mixture. Be cautious, as higher temperatures can promote side reactions.[9] |
| Reaction Time | 2h, 6h, 12h, 24h. | Monitor the reaction progress closely. Prolonged reaction times do not always lead to higher yields and can result in product degradation.[9] |
| Stoichiometry | 1.0, 1.2, 1.5 equivalents of the carbonyl compound. | A slight excess (1.1 to 1.2 equivalents) of the carbonyl component can help drive the reaction to completion, but a large excess may increase side reactions.[9] |
Visualizing the Process
Understanding the reaction mechanism and having a clear troubleshooting strategy are essential for success.
dot digraph "Pictet-Spengler Mechanism" { graph [rankdir="LR", splines=ortho, label="Pictet-Spengler Reaction Mechanism", labelloc=t, fontname="Helvetica", fontsize=14]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=10];
// Nodes Start [label="5-Chlorotryptamine +\nCarbonyl Compound", fillcolor="#F1F3F4", fontcolor="#202124"]; Imine [label="Schiff Base\n(Imine)", fillcolor="#F1F3F4", fontcolor="#202124"]; Iminium [label="Iminium Ion\n(Key Electrophile)", fillcolor="#FBBC05", fontcolor="#202124"]; Spiro [label="Spiroindolenine\nIntermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="6-Chloro-Tetrahydro-\nβ-carboline derivative", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Imine [label="- H₂O"]; Imine -> Iminium [label="+ H⁺ (Acid Catalyst)"]; Iminium -> Spiro [label="Intramolecular\nElectrophilic Attack", color="#EA4335"]; Spiro -> Product [label="Rearrangement &\n- H⁺", color="#4285F4"]; } Caption: Pictet-Spengler Reaction Mechanism.
dot digraph "Troubleshooting_Workflow" { graph [splines=ortho, label="Troubleshooting Workflow for Low Yield", labelloc=t, fontname="Helvetica", fontsize=14]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];
// Nodes Start [label="Low Yield Observed", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse]; CheckPurity [label="Verify Purity of\nStarting Materials (NMR, LCMS)", fillcolor="#FBBC05", fontcolor="#202124"]; OptimizeCatalyst [label="Screen Acid Catalysts\n(TFA, HCl, BF₃·OEt₂)\n& Loading (0.5-2.0 eq)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OptimizeSolvent [label="Screen Anhydrous Solvents\n(DCM, Toluene, DCE)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OptimizeTemp [label="Vary Temperature\n(RT -> 40°C -> Reflux)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MonitorTime [label="Monitor Reaction by TLC/LCMS\nto find optimal time", fillcolor="#F1F3F4", fontcolor="#202124"]; Success [label="Improved Yield", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse];
// Edges Start -> CheckPurity; CheckPurity -> OptimizeCatalyst [label="Purity Confirmed"]; OptimizeCatalyst -> OptimizeSolvent; OptimizeSolvent -> OptimizeTemp; OptimizeTemp -> MonitorTime; MonitorTime -> Success; } Caption: Troubleshooting Workflow for Low Yield.
Exemplary Experimental Protocols
Disclaimer: These are generalized protocols and should be adapted and optimized for specific laboratory conditions and substrate batches. Always perform a thorough risk assessment before conducting any chemical reaction.
Protocol 1: Pictet-Spengler Synthesis
This protocol uses 5-chlorotryptamine and glyoxylic acid monohydrate.
Materials:
-
5-Chlorotryptamine (1.0 eq)
-
Glyoxylic acid monohydrate (1.2 eq)
-
Trifluoroacetic acid (TFA, 1.5 eq)
-
Anhydrous Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-chlorotryptamine and anhydrous toluene.
-
Add glyoxylic acid monohydrate to the suspension.
-
Slowly add trifluoroacetic acid to the stirring mixture at room temperature.
-
Heat the reaction mixture to reflux (approx. 110°C) and maintain for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by adding saturated NaHCO₃ solution until the effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product, an intermediate carboxylic acid, is then cyclized to the lactam, often requiring a separate step with a coupling agent (e.g., EDC/HOBt) or thermal cyclization, which may contribute to lower overall yields.
-
Purify the final product by column chromatography on silica gel.
Protocol 2: Bischler-Napieralski Approach (Adapted)
This protocol involves the acylation of 5-chlorotryptamine followed by cyclization.
Materials:
-
5-Chlorotryptamine (1.0 eq)
-
Chloroacetyl chloride (1.1 eq)
-
Triethylamine (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Phosphoryl chloride (POCl₃)
-
Anhydrous Acetonitrile
Procedure:
-
Acylation: Dissolve 5-chlorotryptamine in anhydrous DCM and cool to 0°C in an ice bath. Add triethylamine, followed by the dropwise addition of chloroacetyl chloride. Stir at 0°C for 1 hour and then at room temperature for 3 hours. Monitor for the formation of the intermediate amide.
-
Wash the reaction mixture with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the crude N-chloroacetyl-5-chlorotryptamine.
-
Cyclization: Dissolve the crude amide in anhydrous acetonitrile. Slowly add phosphoryl chloride (POCl₃, 3-5 eq) at 0°C.
-
Heat the mixture to reflux and maintain for 4-8 hours, monitoring by TLC/LC-MS.
-
Cool the reaction mixture and carefully pour it onto crushed ice.
-
Basify the aqueous solution with concentrated ammonium hydroxide to pH 8-9.
-
Extract the product with DCM or ethyl acetate (3x).
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate.
-
The resulting 3,4-dihydro-β-carboline intermediate would then require hydrolysis and oxidation steps to form the target lactam, this compound.
-
Purify the final product by column chromatography or recrystallization.
By leveraging this guide, we are confident that you will be better equipped to navigate the challenges of synthesizing this compound, leading to improved yields and more efficient research outcomes.
References
-
Choudhary, A. N., Kohli, M. S., Kumar, A., & Joshi, A. (2011). Synthesis of Tryptoline-3-Carboxylic Acid Derivatives A Novel Antidiabetic Agent. Journal of Young Pharmacists, 3(2), 132–137. [Link]
-
Hou, C., et al. (2012). Synthesis and biological evaluation of novel tryptoline derivatives as indoleamine 2,3-dioxygenase (IDO) inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(1), 665-668. [Link]
-
Karaghiosoff, K., et al. (2022). METHODOLOGIES FOR THE SYNTHESIS OF β-CARBOLINES. LJMU Research Online. [Link]
-
Choudhary, A. N., Kohli, M. S., Kumar, A., & Joshi, A. (2011). Synthesis of Tryptoline-3-Carboxylic Acid Derivatives A Novel Antidiabetic Agent. Semantic Scholar. [Link]
-
Choudhary, A. N., et al. (2011). Synthesis of tryptoline-3-carboxylic Acid derivatives a novel antidiabetic agent. Journal of Young Pharmacists, 3(2), 132-7. [Link]
-
Hu, J. D., Huang, L. L., & Feng, H. D. (2023). Condition optimization for Pictet–Spengler/decarboxylative A³‐coupling. ResearchGate. [Link]
-
D'Annibale, G., et al. (2018). The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. Molecules, 23(11), 2948. [Link]
-
Various Authors. (2023). Optimization of Acidic Protocols for Pictet− Spengler Reaction. ResearchGate. [Link]
-
Wikipedia. (n.d.). Pictet–Spengler reaction. Wikipedia. Retrieved January 12, 2026, from [Link]
-
Various Authors. (2019). Optimization of reaction conditions. ResearchGate. [Link]
-
Wikipedia. (n.d.). Bischler–Napieralski reaction. Wikipedia. Retrieved January 12, 2026, from [Link]
-
NROChemistry. (n.d.). Bischler-Napieralski Reaction: Examples & Mechanism. NROChemistry. Retrieved January 12, 2026, from [Link]
-
NROChemistry. (n.d.). Pictet-Spengler Reaction. NROChemistry. Retrieved January 12, 2026, from [Link]
-
Adams, R. (Ed.). (1951). The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Organic Reactions, 6, 151-190. [Link]
Sources
- 1. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 2. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 3. organicreactions.org [organicreactions.org]
- 4. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 5. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Substituted β-Carbolinones
Welcome to the technical support center for the synthesis of substituted β-carbolinones. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of constructing this privileged heterocyclic scaffold. Rather than a simple collection of protocols, this resource provides in-depth, field-tested insights into the challenges you may encounter, offering logical troubleshooting pathways and explaining the causality behind experimental choices.
Introduction: The β-Carbolinone Scaffold
The β-carboline core is a cornerstone in natural product chemistry and drug discovery, forming the backbone of numerous bioactive alkaloids with a wide spectrum of pharmacological activities, including antitumor, antiviral, and antimicrobial properties.[1] However, the synthesis of substituted analogs, particularly the oxidized β-carbolinone form, is fraught with challenges ranging from poor yields in the core-forming cyclization to difficulties in purification. This guide addresses the most common issues in a practical, question-and-answer format.
Section 1: Troubleshooting the Pictet-Spengler Reaction
The Pictet-Spengler reaction remains the most fundamental and widely used method for constructing the β-carboline skeleton.[2] It involves the condensation of a tryptamine derivative with an aldehyde or ketone, followed by an acid-catalyzed electrophilic cyclization.[3] Success hinges on the delicate balance of reactivity.
Diagram: The Pictet-Spengler Reaction Mechanism
Caption: Key mechanistic steps of the Pictet-Spengler reaction.
Frequently Asked Questions (FAQs)
Question 1: My Pictet-Spengler reaction has stalled or resulted in a very low yield. What are the most likely causes?
Answer: This is the most common issue. The root cause typically falls into one of three categories: poor iminium ion formation, low nucleophilicity of the indole ring, or catalyst/reagent degradation.
-
Causality - Iminium Ion Formation: The reaction's driving force is the electrophilicity of the protonated imine (the iminium ion).[2] If the acid catalyst is too weak, or if it is neutralized by basic functionalities on your substrates, the iminium ion will not form in sufficient concentration. Conversely, if the acid is excessively strong, it can protonate the tryptamine starting material, rendering it non-nucleophilic.[4]
-
Causality - Indole Nucleophilicity: Electron-withdrawing groups (EWGs) on the indole ring (e.g., nitro, cyano) significantly decrease its nucleophilicity, making the C3 position less likely to attack the iminium ion. This can dramatically slow down or halt the reaction.
-
Troubleshooting Steps:
-
Optimize the Acid Catalyst: If using a weak acid like acetic acid, consider switching to trifluoroacetic acid (TFA) or even harsher conditions like refluxing with strong acids for less reactive substrates.[2] For sensitive substrates, milder Lewis acids such as Yb(OTf)₃ or Sc(OTf)₃ can be effective.[4]
-
Solvent Choice: The reaction is often performed in protic solvents, but aprotic media can sometimes give superior yields.[2] For sluggish reactions, consider a solvent like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), which can act as both the solvent and a highly effective Brønsted acid catalyst, often avoiding the need for additives.[4]
-
Check Substrate Purity: Aldehyd starting materials are prone to oxidation to carboxylic acids. Ensure your aldehyde is pure or freshly distilled. Tryptamines can also degrade on storage.
-
Temperature: While many reactions proceed at room temperature, heating is often required, especially for less reactive partners. Refluxing conditions are common.[5]
-
Question 2: I'm observing significant side-product formation. What are they and how can I prevent them?
Answer: Side products often arise from competing reaction pathways or subsequent degradation.
-
Common Side Products:
-
Unreacted Imine: The equilibrium between the reactants and the imine may not favor cyclization. This is common with sterically hindered ketones or deactivated indoles.
-
Polymerization: Aldehyd self-polymerization can occur under strong acidic conditions.
-
N-Acylation: If using a carboxylic acid as the catalyst (e.g., acetic acid), you may see N-acylation of the tryptamine.
-
-
Prevention Strategies:
-
Protecting Groups: If the indole nitrogen is unsubstituted, its acidity can sometimes interfere. While often not necessary, protection with a Boc or Cbz group can sometimes improve yields by preventing side reactions, though this adds steps to the overall synthesis.[6][7]
-
Control Reagent Stoichiometry: Use the aldehyde as the limiting reagent (e.g., 1.0-1.1 equivalents) to minimize self-polymerization.
-
Reaction Time and Temperature: Monitor the reaction by TLC or LC-MS. Prolonged reaction times at high temperatures can lead to product degradation.
-
Table 1: Effect of Reaction Conditions on a Model Pictet-Spengler Reaction
(Tryptamine + Benzaldehyde → 1-phenyl-1,2,3,4-tetrahydro-β-carboline)
| Catalyst (eq.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference Insight |
| Acetic Acid (solvent) | Acetic Acid | 80 | 2 | >80 | Good for simple, activated substrates.[5] |
| TFA (0.1) | CH₂Cl₂ | 25 | 12 | 75 | Standard, reliable conditions for many substrates.[8] |
| None | HFIP | 60 (reflux) | 12 | 96 | HFIP acts as a powerful catalyst and solvent.[4] |
| Yb(OTf)₃ (0.05) | CH₃CN | 60 | 24 | 85 | Lewis acid catalysis for acid-sensitive substrates.[4] |
Section 2: Alternative Synthetic Strategies & Their Pitfalls
While the Pictet-Spengler is a workhorse, its limitations, especially for creating highly diverse libraries, have driven the development of powerful alternatives.
Diagram: Alternative Routes to the β-Carbolinone Core
Caption: Major synthetic pathways to access the β-carbolinone scaffold.
Frequently Asked Questions (FAQs)
Question 3: I need to generate a diverse library of substituted β-carbolinones quickly. Is the Pictet-Spengler my only option?
Answer: No. For diversity-oriented synthesis, multicomponent reactions (MCRs) are far more efficient. The Ugi four-component reaction (Ugi-4CR) is exceptionally powerful here.[9][10]
-
Mechanism & Advantage: The Ugi reaction combines an indole-2-carboxylic acid, an aldehyde, an isocyanide, and an amine in a single pot. The resulting Ugi adduct can then undergo an in situ acid-mediated cyclization to form the β-carbolinone core.[9] This allows for variation at four different points in the molecule from readily available starting materials, making it ideal for library synthesis.[11]
-
Common Challenges:
-
Starting Material Availability: While diverse, some isocyanides can be challenging to procure or synthesize and may have unpleasant odors.
-
Cyclization of the Ugi Adduct: The final cyclization step requires careful optimization of the acid catalyst and conditions to avoid decomposition of the complex adduct.
-
Question 4: My Pictet-Spengler reaction fails with an aryl ketone. How can I synthesize a 1-aroyl-β-carbolinone?
Answer: Ketones are notoriously poor substrates in the Pictet-Spengler reaction due to steric hindrance and lower electrophilicity. A superior alternative is the tandem aza-Wittig/electrocyclic ring-closure .[6]
-
Mechanism & Advantage: This reaction uses an iminophosphorane (generated from an azide via the Staudinger reaction) which reacts with an aryl carbonyl compound.[12][13] The intermediate undergoes an electrocyclization to form the fully aromatic β-carboline core directly, often in high yields and short reaction times, especially under microwave irradiation.[6]
-
Common Challenges:
-
Iminophosphorane Preparation: The iminophosphorane reagent must be prepared fresh. The azide precursors can be hazardous and require careful handling.
-
Byproduct Removal: Like the standard Wittig reaction, this process generates triphenylphosphine oxide, which can sometimes complicate purification.
-
Section 3: Aromatization and Purification
The initial cyclization often yields a tetrahydro-β-carboline (THBC) or dihydro-β-carboline (DHBC). A final oxidation step is required to achieve the fully aromatic β-carbolinone system.
Frequently Asked Questions (FAQs)
Question 5: My oxidation of the THBC intermediate is low-yielding and messy. What are the best practices?
Answer: Aromatization can be surprisingly tricky, with over-oxidation or degradation being common issues.
-
Reagent Selection is Key:
-
Palladium on Carbon (Pd/C): This is a classic and often clean method. Heating the THBC with 10% Pd/C in a high-boiling solvent like toluene or xylene is effective. It avoids harsh chemical oxidants.[8]
-
Potassium Permanganate (KMnO₄): A strong, inexpensive oxidant, but it can be aggressive. It must be used carefully to avoid cleaving the ring or oxidizing sensitive functional groups.[5]
-
Sulfur: Heating with elemental sulfur is an older but effective method, particularly for aromatizing THBC esters.[1]
-
DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone): A powerful and reliable reagent for dehydrogenation, but it is stoichiometric and can be expensive.
-
-
Troubleshooting: If you see a complex mixture of products, you are likely over-oxidizing. Reduce the reaction temperature, shorten the reaction time, or switch to a milder oxidant (e.g., from KMnO₄ to Pd/C).
Question 6: I'm struggling to purify my final substituted β-carbolinone. It streaks badly on silica gel.
Answer: The nitrogen atoms in the β-carbolinone core can be basic, leading to strong interactions with the acidic surface of standard silica gel, causing tailing and poor separation.
-
Solutions:
-
Neutralize the Silica: Pre-treat your column by flushing it with a solvent mixture containing a small amount of a volatile base, such as 1-2% triethylamine (Et₃N) or ammonia in methanol, before loading your sample. This deactivates the acidic silanol groups.
-
Switch Stationary Phase: If neutralization fails, consider using a different stationary phase like neutral or basic alumina, or C18-functionalized silica (reverse-phase chromatography).
-
Crystallization: β-carbolinones are often crystalline solids. Attempting crystallization from a suitable solvent system (e.g., EtOAc/hexanes, methanol, or acetone) can be an excellent and scalable purification method.
-
Section 4: Experimental Protocols
Protocol 1: General Procedure for Pictet-Spengler Synthesis of a 1-Substituted Tetrahydro-β-carboline (THBC)
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the tryptamine derivative (1.0 eq).
-
Dissolution: Dissolve the tryptamine in an appropriate solvent (e.g., CH₂Cl₂, toluene, or acetic acid, ~0.1 M concentration).[14]
-
Reagent Addition: Slowly add the aldehyde or ketone (1.1 eq) to the stirred solution at room temperature.
-
Catalyst Addition: Add the acid catalyst (e.g., TFA, 0.1-1.0 eq). Note: If using acetic acid or HFIP as the solvent, no additional catalyst is needed.
-
Reaction: Stir the reaction at the desired temperature (room temperature to reflux) and monitor its progress by TLC or LC-MS. Typical reaction times range from 2 to 24 hours.[14]
-
Workup:
-
Cool the reaction mixture to room temperature.
-
If an acidic catalyst was used, neutralize the mixture by carefully adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or ammonium hydroxide (NH₄OH) until the pH is ~8-9.[14]
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or CH₂Cl₂, 3 times).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel or by crystallization to yield the pure THBC.
Protocol 2: General Procedure for Pd/C-Mediated Aromatization to a β-Carboline
-
Setup: In a round-bottom flask, combine the tetrahydro-β-carboline (1.0 eq) and 10% Palladium on Carbon (Pd/C, ~10-20% by weight).
-
Solvent: Add a high-boiling, inert solvent such as toluene or xylene (~0.1 M).
-
Reaction: Heat the mixture to reflux (typically 110-140 °C) and stir vigorously. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 12-48 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute with a solvent like ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad thoroughly with additional solvent.
-
Combine the filtrates and concentrate under reduced pressure.
-
-
Purification: Purify the resulting crude β-carboline by flash column chromatography or crystallization as described in the troubleshooting section.
References
-
Kaur, R., et al. (2016). Diversity oriented synthesis of β-carbolinone and indolo-pyrazinone analogues based on an Ugi four component reaction and subsequent cyclisation of the resulting indole intermediate. RSC Advances, 6(21), 17315-17325. Available at: [Link]
-
Saha, B., et al. (2022). Synthesis of fused polycyclic β-carboline derivatives using Ugi-4CR followed by cascade cyclization. Molecular Diversity, 27(2), 951-957. Available at: [Link]
-
Mishra, N. K., & Sharma, S. (2022). Perspectives on metal-catalysed syntheses of carbolines (α/β/γ/δ): recent advances. Organic & Biomolecular Chemistry, 20(1), 23-45. Available at: [Link]
-
Bracher, F., & T. Krauß. (2021). METHODOLOGIES FOR THE SYNTHESIS OF β-CARBOLINES. LJMU Research Online. Available at: [Link]
-
Stadler, M., et al. (2022). Synthesis of 1,4‐Disubstituted and 1‐Substituted β‐Carbolines via 3‐Substituted 2‐Acylindoles. European Journal of Organic Chemistry, 2022(32), e202200632. Available at: [Link]
-
Marton, J., et al. (2020). The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. Molecules, 25(23), 5656. Available at: [Link]
-
Singh, M., et al. (2022). Classical approach towards I2 catalysed synthesis of β‐carboline C‐1 substituted benzothiazole derivative form 2‐aminothiophenol. ChemistrySelect, 7(30), e202201979. Available at: [Link]
-
Saha, B., et al. (2022). Synthesis of fused polycyclic β-carboline derivatives using Ugi-4CR followed by cascade cyclization. ResearchGate. Available at: [Link]
-
Wikipedia. (n.d.). Pictet–Spengler reaction. Wikipedia. Available at: [Link]
-
Della-Felice, F., et al. (2019). Synthesis of Carbolines via Palladium/Carboxylic Acid Joint Catalysis. University of Parma Research Repository. Available at: [Link]
-
Singh, V., & Malakar, C. C. (2018). A route to synthesize 3-substituted β-carbolinones. ResearchGate. Available at: [Link]
-
Bak, A., et al. (2023). Synthesis of β-Carbolines with Electrocyclic Cyclization of 3-Nitrovinylindoles. Molecules, 28(17), 6204. Available at: [Link]
-
Szabó, L., et al. (2019). Recent Advances in the Synthesis of β-Carboline Alkaloids. Molecules, 24(7), 1349. Available at: [Link]
-
Bak, A., et al. (2023). Synthesis of β-Carbolines with Electrocyclic Cyclization of 3-Nitrovinylindoles. Molecules, 28(17), 6204. Available at: [Link]
-
Abokhdair, A. A., et al. (2022). Synthesis of Tetrahydro-β-carboline Derivatives under Electrochemical Conditions in Deep Eutectic Solvents. ACS Omega, 7(40), 35848–35856. Available at: [Link]
-
Wikipedia. (n.d.). Aza-Wittig reaction. Wikipedia. Available at: [Link]
-
Vitale, P., et al. (2016). The Pictet-Spengler Reaction Updates Its Habits. Molecules, 21(8), 1045. Available at: [Link]
-
Bak, A., et al. (2023). Common methods to synthesize the β-carboline scaffold. ResearchGate. Available at: [Link]
- Wuts, P. G. M., & Greene, T. W. (2007). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
-
Wang, C., et al. (2020). Co‐catalyzed synthesis of β‐carbolines. ResearchGate. Available at: [Link]
-
Saha, B., et al. (2022). Synthesis of fused polycyclic β-carboline derivatives using Ugi-4CR followed by cascade cyclization. ResearchGate. Available at: [Link]
-
Guchhait, S. K., et al. (2019). Effect of solvent and additive on the ratio of 9 and 17. ResearchGate. Available at: [Link]
-
Wikipedia. (n.d.). Ugi reaction. Wikipedia. Available at: [Link]
-
Hamze, A., et al. (2019). Design and Synthesis of a New Soluble Natural β-Carboline Derivative for Preclinical Study by Intravenous Injection. Molecules, 24(6), 1184. Available at: [Link]
-
Stadler, M., et al. (2022). Published approaches to variously substituted β‐carbolines with special focus on substituents on ring A. ResearchGate. Available at: [Link]
-
Liu, X., et al. (2015). Synthesis and Fungicidal Activity of β-Carboline Alkaloids and Their Derivatives. Molecules, 20(1), 1643-1658. Available at: [Link]
-
Li, Y-X., et al. (2024). Synthesis and Biological Activities of C1-Substituted Acylhydrazone β-Carboline Analogues as Antifungal Candidates. Molecules, 29(15), 3569. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Protecting Groups. Organic Chemistry Portal. Available at: [Link]
-
Chem-Station. (2015). Aza-Wittig Reaction. Chem-Station International Edition. Available at: [Link]
-
University of Calcutta. (n.d.). Protecting groups in organic synthesis. University of Calcutta. Available at: [Link]
-
Dias, M., et al. (2017). Synthesis of β-carboline derivatives. Sciforum. Available at: [Link]
-
Bak, A., et al. (2023). Synthesis of β-Carbolines with Electrocyclic Cyclization of 3-Nitrovinylindoles. PMC. Available at: [Link]
-
Szabó, L., et al. (2019). Recent Advances in the Synthesis of β-Carboline Alkaloids. Molecules, 24(7), 1349. Available at: [Link]
-
Dell'Aglio, M., et al. (2014). Synthesis of Aza and Carbocyclic β-Carbolines for the Treatment of Alcohol Abuse. ACS Medicinal Chemistry Letters, 5(6), 701-705. Available at: [Link]
-
Sharma, A., et al. (2022). Synthesis and Investigation of Tetrahydro-β-carboline Derivatives as Inhibitors of Plant Pathogenic Fungi. Molecules, 27(19), 6292. Available at: [Link]
Sources
- 1. Recent Advances in the Synthesis of β-Carboline Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 3. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 7. Protective Groups [organic-chemistry.org]
- 8. mdpi.com [mdpi.com]
- 9. [PDF] Diversity oriented synthesis of β-carbolinone and indolo-pyrazinone analogues based on an Ugi four component reaction and subsequent cyclisation of the resulting indole intermediate | Semantic Scholar [semanticscholar.org]
- 10. Ugi reaction - Wikipedia [en.wikipedia.org]
- 11. Synthesis of fused polycyclic β-carboline derivatives using Ugi-4CR followed by cascade cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Aza-Wittig reaction - Wikipedia [en.wikipedia.org]
- 13. Aza-Wittig Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 14. mdpi.com [mdpi.com]
"solubility issues of 6-chloro-β-carbolin-1-one in biological assays"
Welcome to the technical support resource for researchers working with 6-chloro-β-carbolin-1-one. This guide, developed by our team of Application Scientists, addresses the most common challenge associated with this compound class: poor aqueous solubility. Here you will find in-depth FAQs and troubleshooting workflows to ensure the accuracy and reproducibility of your biological assays.
Frequently Asked Questions (FAQs)
Q1: What is 6-chloro-β-carbolin-1-one and why is it used in research?
6-chloro-β-carbolin-1-one belongs to the β-carboline class of alkaloids. These compounds are of significant research interest due to their rigid, planar tricyclic structure which allows them to intercalate into DNA and interact with various protein targets.[1][2] β-carboline derivatives have been investigated for a wide range of biological activities, including anticancer, antimalarial, antiviral, and antifungal properties.[2][3][4][5] The specific biological profile of 6-chloro-β-carbolin-1-one makes it a valuable tool for drug discovery and chemical biology.
Q2: Why is solubility such a critical issue for in vitro assays?
The bioavailability and ultimate efficacy of a compound are fundamentally linked to its solubility in aqueous environments.[6][] For in vitro experiments, poor solubility can lead to several critical errors:
-
Precipitation: The compound can fall out of solution when a concentrated organic stock is diluted into aqueous culture media, forming micro- or macro-precipitates.[8][9]
-
Inaccurate Dosing: If the compound precipitates, the actual concentration exposed to the cells is unknown and significantly lower than the calculated concentration, leading to erroneous dose-response curves.
-
Physical Artifacts: Compound precipitates can cause physical stress or damage to cells, leading to cytotoxicity that is independent of the compound's pharmacological activity.[10]
-
Assay Interference: Undissolved particles can interfere with assay readouts, for example, by scattering light in absorbance or fluorescence-based assays.
Ultimately, a compound must be fully dissolved to interact with its biological target in a predictable and quantifiable manner.[10]
Q3: What is the recommended primary solvent for preparing a stock solution of 6-chloro-β-carbolin-1-one?
Due to its hydrophobic nature, 6-chloro-β-carbolin-1-one is poorly soluble in water. The recommended primary solvent for creating a high-concentration stock solution is Dimethyl Sulfoxide (DMSO) .[11] DMSO is a powerful, water-miscible organic solvent capable of dissolving a wide array of hydrophobic compounds used in drug discovery.[11][12]
Q4: What is the maximum concentration of DMSO that is safe for my cells?
While essential for solubilizing the compound, DMSO itself can impact cell health.[13][14] The tolerance to DMSO is cell-line dependent, with primary cells and stem cells often being more sensitive.[15][16]
| Final DMSO Concentration | General Cellular Impact | Recommendation |
| ≤ 0.1% | Considered safe and non-influential for the vast majority of cell lines.[17][18] | Gold Standard. Ideal for long-term exposure assays and sensitive cell types. |
| 0.1% - 0.5% | Generally tolerated by most robust, immortalized cell lines without significant cytotoxicity.[15][19] | Widely Acceptable. The most common range for in vitro assays. Always run a vehicle control. |
| 0.5% - 1.0% | May induce stress, differentiation, or cytotoxicity in some cell lines.[13][19][20] The risk of off-target solvent effects increases significantly. | Use with Caution. Requires rigorous validation with a solvent toxicity control for your specific cell line. |
| > 1.0% | Often causes significant cytotoxicity and can dissolve cell membranes.[13][15] Results are likely to be compromised by solvent-induced artifacts. | Not Recommended. Avoid concentrations above 1.0% for any cell-based application. |
Crucial Note: Always include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as your highest compound concentration to isolate the effects of the solvent from the effects of the compound.[18]
Troubleshooting Guide: Solubility Issues
Q5: My compound precipitated immediately after I added my DMSO stock to the cell culture medium. What went wrong and how do I fix it?
This is the most common solubility-related problem. It occurs because while the compound is soluble in DMSO, it is not soluble in the aqueous culture medium.[21] When the DMSO stock is rapidly diluted, the DMSO molecules disperse into the water, and the localized solvent environment around the compound molecules abruptly changes from organic to aqueous, causing the compound to crash out of solution.[21]
-
Prepare Intermediate Stock: Create a 100 µM intermediate stock by diluting your 10 mM primary stock 1:100 in 100% DMSO. (e.g., 2 µL of 10 mM stock + 198 µL of DMSO). This step is critical for accurate pipetting of small volumes.
-
Warm the Medium: Ensure your final volume of cell culture medium is equilibrated to 37°C.
-
Add Compound to Medium: To achieve a 10 µM final concentration from a 100 µM intermediate stock, you need to perform a 1:10 dilution. To achieve a 10 µM final concentration from a 10 mM primary stock, you need to perform a 1:1000 dilution.
-
Using the 10 mM primary stock: Add 10 µL of the 10 mM stock into 9.99 mL of medium.
-
-
Mix Immediately: As you add the small volume of DMSO stock to the medium, gently swirl or pipette up and down to ensure rapid and uniform dispersion. Do not allow the concentrated drop to sit undisturbed.
-
Visual Inspection: Hold the medium up to the light to confirm there is no cloudiness or precipitate.
-
Add to Cells: Immediately add the final working solution to your cells.
References
- Vertex AI Search. (2024). Co-solvency and anti-solvent method for the solubility enhancement.
- BOC Sciences.
- LifeTein. (2023). DMSO usage in cell culture.
- Timm, M., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. PMC - NIH.
- ResearchGate. (2016). What the concentration of DMSO you use in cell culture assays?.
- Wikipedia. Cosolvent.
- Khanna, O., et al. Effect of DMSO Concentration, Cell Density and Needle Gauge on the Viability of Cryopreserved Cells in Three Dimensional Hyaluronan Hydrogel. NIH.
- ResearchGate. (2014). What must be the maximum final DMSO % in a cell culture plate (24 well plate) if I have to dissolve my compound in DMSO?.
- Patel, K., et al. (2022). Enhancement of Water Solubility for Lopinavir by Co-solvency Approach. bepls.
- Shandong IRO Chelating Chemical Co., Ltd.
- Reddit. (2023).
- ResearchGate. (2025). Considerations regarding use of solvents in in vitro cell based assays.
- Reddit. (2021).
- de Souza, A. C. B., et al. (2024). In vitro cytotoxicity assessment of different solvents used in pesticide dilution. PubMed.
- ResearchGate. Figure 4. Cell viability (%)
- ResearchGate. (2017).
- Zhang, M., et al. (2024). Design, Synthesis and Biological Activity Evaluation of β-Carboline Derivatives Containing Nitrogen Heterocycles. PMC - NIH.
- ResearchGate. (2013). Any suggestions for treating DMSO soluble compound in cell culture?.
- ResearchGate. (2025). Dissolution Method Development for Poorly Soluble Compounds.
- ECHEMI. DMSO concentration in cell culture?
- WuXi AppTec DMPK. (2024).
- MedChemExpress. Compound Handling Instructions.
- Benchchem.
- Zhang, J., et al. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. PMC - NIH.
- da Costa, D. S., et al. (2022). Rational-Based Discovery of Novel β-Carboline Derivatives as Potential Antimalarials: From In Silico Identification of Novel Targets to Inhibition of Experimental Cerebral Malaria. PMC.
- Chemistry LibreTexts. (2025). 2.5: Preparing Solutions.
- Boursereau, Y., & Coldham, I. (2004). Synthesis and biological studies of 1-amino beta-carbolines. PubMed.
- Liu, X., et al. (2024).
- Wang, B-L., et al. (2018). Design, Synthesis, and Biological Activity of β-Carboline Analogues Containing Hydantoin, Thiohydantoin, and Urea Moieties. PubMed.
- Gaylord Chemical. Dimethyl Sulfoxide (DMSO)
Sources
- 1. Design, Synthesis and Biological Activity Evaluation of β-Carboline Derivatives Containing Nitrogen Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rational-Based Discovery of Novel β-Carboline Derivatives as Potential Antimalarials: From In Silico Identification of Novel Targets to Inhibition of Experimental Cerebral Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological studies of 1-amino beta-carbolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Design, Synthesis, and Biological Activity of β-Carboline Analogues Containing Hydantoin, Thiohydantoin, and Urea Moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 8. reddit.com [reddit.com]
- 9. echemi.com [echemi.com]
- 10. Cosolvent - The 'Medicinal Magician' in The Laboratory [irochelating.com]
- 11. ptacts.uspto.gov [ptacts.uspto.gov]
- 12. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vitro cytotoxicity assessment of different solvents used in pesticide dilution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. lifetein.com [lifetein.com]
- 16. reddit.com [reddit.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Effect of DMSO Concentration, Cell Density and Needle Gauge on the Viability of Cryopreserved Cells in Three Dimensional Hyaluronan Hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Purification Strategies for 6-chloro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-one
This technical support guide is designed for researchers, scientists, and drug development professionals working with 6-chloro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-one. Here, we address common challenges and frequently asked questions encountered during the purification of this tetracyclic β-carboline lactam. Our goal is to provide practical, experience-driven advice to help you achieve your desired purity and yield.
Troubleshooting Guide: Navigating Common Purification Hurdles
This section is dedicated to resolving specific issues that may arise during the purification of this compound.
Column Chromatography Issues
Question 1: I'm observing poor separation between my desired product and an impurity during column chromatography. What are the likely causes and how can I improve the resolution?
Answer: Poor separation in column chromatography is a frequent challenge. The root cause often lies in the selection of the stationary and mobile phases, or the column packing itself. For this compound, which possesses a polar lactam group and a moderately nonpolar chlorinated indole core, achieving good separation requires a systematic approach.
Potential Causes & Solutions:
-
Inappropriate Solvent System: The polarity of your eluent is critical. If your compound and the impurity are co-eluting, their polarities are likely too similar in the chosen solvent system.
-
Troubleshooting Steps:
-
Systematic TLC Analysis: Before running a column, screen a variety of solvent systems using Thin Layer Chromatography (TLC). The ideal system should give your product an Rf value between 0.2 and 0.4, with clear separation from all impurities.[1]
-
Adjusting Polarity: If the spots are too high on the TLC plate (high Rf), decrease the polarity of the mobile phase. Conversely, if the spots remain at the baseline (low Rf), increase the eluent's polarity.[2]
-
Solvent Selectivity: If simple polarity adjustments fail, consider using a solvent system with different selectivity. For instance, if you are using a hexane/ethyl acetate system, try switching to a dichloromethane/methanol system. The different solvent-solute interactions can significantly alter the elution profile.
-
-
-
Column Overloading: Exceeding the capacity of your column is a common mistake that leads to broad, overlapping peaks.
-
Troubleshooting Steps:
-
As a general rule, for silica gel, the amount of crude material should be about 1-5% of the mass of the stationary phase. For a challenging separation, a lower loading (1%) is advisable.
-
-
-
Poor Column Packing: An improperly packed column with channels or cracks will result in a non-uniform solvent front and poor separation.
-
Troubleshooting Steps:
-
Ensure a homogenous slurry of silica gel in your non-polar solvent.
-
Pack the column in a single, continuous motion to avoid layering.
-
Gently tap the column to settle the stationary phase and remove any air bubbles.
-
-
Question 2: My product seems to be degrading on the silica gel column. How can I confirm this and what are my alternatives?
Answer: The acidic nature of standard silica gel can sometimes lead to the degradation of sensitive compounds. The indole nitrogen and the lactam functionality in this compound could potentially be susceptible to acid-catalyzed reactions.
Confirmation of Degradation:
-
2D TLC Analysis: Spot your compound on a TLC plate. Run the plate in a suitable solvent system. After drying, turn the plate 90 degrees and run it again in the same solvent system. If your compound is stable, you should see a single spot on the diagonal. The appearance of new spots indicates degradation on the silica.[1]
Alternative Purification Strategies:
-
Deactivated Silica Gel: You can reduce the acidity of silica gel by treating it with a base.[1]
-
Protocol: Prepare a slurry of silica gel in your chosen eluent and add 1-2% triethylamine or ammonia solution. This will neutralize the acidic sites on the silica surface.
-
-
Alternative Stationary Phases: If deactivation is insufficient, consider other stationary phases.
-
Alumina: Available in neutral, acidic, or basic forms, alumina can be a good alternative for compounds that are sensitive to silica.[1]
-
Florisil: A magnesium silicate-based adsorbent that is less acidic than silica.[1]
-
Reversed-Phase Chromatography: Using a C18-functionalized silica gel with a polar mobile phase (e.g., water/acetonitrile or water/methanol) is another excellent option, particularly for polar impurities.
-
Crystallization Challenges
Question 1: I'm trying to recrystallize my product, but it's "oiling out" instead of forming crystals. What should I do?
Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid phase instead of solid crystals. This is often due to a supersaturated solution or the presence of impurities.
Troubleshooting Steps:
-
Re-dissolve and Cool Slowly: Add a small amount of hot solvent to redissolve the oil, then allow the solution to cool much more slowly.[2] A Dewar flask or insulated container can be used to slow the cooling rate.
-
Scratching the Flask: Use a glass rod to scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass provide nucleation sites for crystal growth.[2]
-
Seed Crystals: If you have a small amount of pure, solid product, add a tiny crystal to the cooled solution to induce crystallization.[2]
-
Reduce Solution Purity: The presence of impurities can lower the melting point of your compound, making it more prone to oiling out. A preliminary purification step, such as passing the crude material through a short plug of silica, might be necessary.[2]
Question 2: My recovery from crystallization is very low. How can I improve my yield?
Answer: Low recovery is a common issue in crystallization and can often be attributed to using an excessive amount of solvent or the compound having significant solubility in the cold solvent.[2][3]
Strategies to Improve Yield:
-
Minimize Solvent Usage: Use the absolute minimum amount of hot solvent required to fully dissolve your crude product.[4]
-
Solvent Selection: The ideal crystallization solvent is one in which your compound is highly soluble at elevated temperatures but poorly soluble at low temperatures. You may need to screen several solvents to find the optimal one.
-
Cooling to Lower Temperatures: Ensure you are cooling your solution to a sufficiently low temperature (e.g., in an ice bath or refrigerator) to maximize the amount of product that crystallizes out of solution.
-
Second Crop of Crystals: After filtering your initial crystals, the remaining solution (mother liquor) can be concentrated by evaporating some of the solvent and then cooled again to obtain a second crop of crystals.[2] Note that this second crop may be less pure than the first.
| Solvent System Screening for Crystallization | Expected Solubility of this compound | Rationale |
| Ethanol or Methanol | High solubility when hot, moderate to low when cold. | The polar alcohol can solvate the lactam group. |
| Acetone | Moderate solubility. | A less polar option that may provide good differential solubility. |
| Ethyl Acetate | Moderate to low solubility. | May require a co-solvent. |
| Toluene | Low solubility. | Could be used as an anti-solvent. |
| Ethanol/Water | A good co-solvent system to fine-tune solubility. | The addition of water as an anti-solvent can induce crystallization. |
Frequently Asked Questions (FAQs)
Question 1: What is the most likely source of impurities in my crude this compound synthesized via the Pictet-Spengler reaction?
Answer: The Pictet-Spengler reaction, a classic method for synthesizing β-carbolines, involves the condensation of a tryptamine derivative with an aldehyde or ketone followed by ring closure.[5][6] For your target molecule, this would likely involve the reaction of 6-chloro-tryptamine with a glyoxylic acid derivative. Potential impurities can arise from several sources:
-
Unreacted Starting Materials: Incomplete reaction can leave residual 6-chloro-tryptamine or the aldehyde component.
-
Side Products from the Condensation Step: The initial imine formation is a reversible reaction. Side reactions can occur, especially if the reaction conditions are not optimized.
-
Over-oxidation: The tetrahydro-β-carboline core can be susceptible to oxidation, leading to the formation of the aromatic β-carboline derivative.
-
Regioisomers: Depending on the exact synthetic route, there might be a possibility of forming regioisomers if the cyclization can occur at different positions on the indole ring, although this is less likely for the Pictet-Spengler reaction.
Diagram: Simplified Pictet-Spengler Reaction and Potential Impurities
Caption: Pictet-Spengler reaction workflow and potential impurities.
Question 2: How can I definitively assess the purity of my final product?
Answer: A combination of analytical techniques should be used to confirm the purity of your this compound. Relying on a single method is often insufficient.
Recommended Analytical Workflow:
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity assessment.
-
Method: A reversed-phase C18 column is typically effective. A gradient elution with mobile phases such as water (often with 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol is a good starting point.
-
Detection: UV detection at a wavelength where the indole chromophore absorbs strongly (around 220 nm and 280 nm) is recommended. A photodiode array (PDA) detector is even better as it can help identify impurities by their UV spectra.
-
Purity Assessment: The purity is determined by the area percentage of the main product peak relative to the total area of all peaks. For high-purity standards, this should be >98%.
-
-
Mass Spectrometry (MS): Coupling HPLC to a mass spectrometer (LC-MS) provides molecular weight information for your main peak and any impurities. This is invaluable for identifying the nature of the impurities. The expected molecular weight for the target compound is approximately 220.66 g/mol .[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: This will confirm the structure of your compound and can reveal the presence of impurities, even if they are not visible by HPLC (e.g., if they lack a UV chromophore). The integration of the peaks should correspond to the expected proton ratios.
-
¹³C NMR: Provides further structural confirmation.
-
-
Melting Point: A sharp melting point range is indicative of a pure compound. Impurities will typically broaden and depress the melting point.
Diagram: Purity Analysis Workflow
Caption: A decision workflow for assessing product purity.
References
- BenchChem. (n.d.). Overcoming challenges in the purification of heterocyclic compounds.
- University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography.
- Wikipedia. (2023, December 27). Pictet–Spengler reaction.
- ResearchGate. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation?
- GSRS. (n.d.). 6-CHLORO-2,3,4,9-TETRAHYDRO-1H-PYRIDO(3,4-B)INDOL-1-ONE.
- Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
- Dalpozzo, R., & Ciaffoni, L. (2016). The Chiral Pool in the Pictet-Spengler Reaction for the Synthesis of β-Carbolines. Molecules, 21(6), 705.
Sources
- 1. Purification [chem.rochester.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 6. The Chiral Pool in the Pictet-Spengler Reaction for the Synthesis of β-Carbolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. GSRS [gsrs.ncats.nih.gov]
Technical Support Center: Optimization of Pictet-Spengler Reaction Conditions for Chloro-Substituted Tryptamines
Welcome to the Technical Support Center for the optimization of the Pictet-Spengler reaction with chloro-substituted tryptamines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to navigate the specific challenges associated with these electron-deficient substrates.
Introduction: The Challenge of Chloro-Substituted Tryptamines
The Pictet-Spengler reaction is a fundamental transformation in organic synthesis, enabling the construction of the tetrahydro-β-carboline scaffold, a core structure in numerous biologically active alkaloids and pharmaceutical agents.[1] The reaction involves the condensation of a tryptamine derivative with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.
While the reaction is generally efficient for tryptamines bearing electron-donating groups, the presence of a chloro-substituent on the indole ring presents a significant challenge. The electron-withdrawing nature of the chlorine atom deactivates the indole nucleus, rendering it less nucleophilic and impeding the crucial intramolecular electrophilic aromatic substitution step.[2] Consequently, harsher reaction conditions are often required, which can lead to lower yields and the formation of side products.[2][3]
This guide will provide a comprehensive overview of the key parameters influencing the Pictet-Spengler reaction of chloro-substituted tryptamines and offer practical solutions to common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: Why is the Pictet-Spengler reaction of my chloro-substituted tryptamine so sluggish compared to unsubstituted tryptamine?
The chloro group is an electron-withdrawing group, which reduces the electron density of the indole ring.[2] This deactivation makes the indole less nucleophilic and therefore less reactive towards the electrophilic iminium ion intermediate, slowing down the rate-determining cyclization step. As a result, reactions with chloro-substituted tryptamines often require more forcing conditions, such as stronger acids, higher temperatures, or longer reaction times, to achieve reasonable conversion.[2][3]
Q2: What are the best general starting conditions for a Pictet-Spengler reaction with a chloro-substituted tryptamine?
For a chloro-substituted tryptamine, it is advisable to start with more forcing conditions than those used for activated tryptamines. A good starting point would be:
-
Acid Catalyst: A strong Brønsted acid like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[4] Lewis acids can also be effective.[5][6]
-
Solvent: An aprotic solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) is a good choice, although protic solvents like methanol can also be used.[4]
-
Temperature: Start at room temperature and gradually increase to reflux if the reaction is slow.[7] Microwave irradiation can also be a powerful tool to accelerate the reaction.[8][9][10]
-
Stoichiometry: A slight excess of the aldehyde (1.1-1.2 equivalents) is often used to ensure complete consumption of the tryptamine.
Q3: How does the position of the chloro-substituent (e.g., 5-Cl, 6-Cl, 7-Cl) affect the reaction?
Q4: Can I use ketones instead of aldehydes with chloro-substituted tryptamines?
While possible, using ketones is generally more challenging than aldehydes in the Pictet-Spengler reaction, especially with deactivated substrates like chloro-substituted tryptamines. Ketones are sterically more hindered and electronically less reactive than aldehydes, often requiring even harsher conditions and resulting in lower yields.[11]
Troubleshooting Guide
Problem 1: Low to No Product Yield
Possible Causes & Solutions
-
Insufficiently Activated Indole Ring: The primary challenge with chloro-substituted tryptamines is the deactivated indole ring.
-
Solution: Employ harsher reaction conditions. Increase the concentration of the acid catalyst, switch to a stronger acid (e.g., from acetic acid to TFA or a Lewis acid like BF₃·OEt₂), or increase the reaction temperature.[2][3] Microwave-assisted synthesis can be particularly effective in driving the reaction to completion in shorter times.[8][9][10]
-
-
Poor Quality of Starting Materials: Impurities in the tryptamine or aldehyde can inhibit the reaction.
-
Solution: Ensure the purity of your starting materials. Recrystallize or purify the tryptamine and distill the aldehyde if necessary.
-
-
Incomplete Imine Formation: The initial condensation to form the iminium ion is a reversible equilibrium.
-
Solution: Use a dehydrating agent, such as molecular sieves, or perform the reaction in a solvent that allows for the azeotropic removal of water.
-
-
Catalyst Inhibition: The product, a tetrahydro-β-carboline, is basic and can neutralize the acid catalyst, leading to catalyst inhibition.
-
Solution: Use a stoichiometric amount of acid or a catalytic amount of a stronger acid that is less susceptible to product inhibition.
-
Advanced Strategies for Optimization
For particularly challenging substrates, consider these advanced strategies:
-
N-Acyliminium Ion Pictet-Spengler Reaction: This variation involves the in-situ formation of a highly reactive N-acyliminium ion intermediate. This powerful electrophile can overcome the reduced nucleophilicity of the chloro-substituted indole ring, often leading to higher yields under milder conditions.[1][12][13]
-
Lewis Acid Catalysis: Lewis acids can be highly effective in promoting the Pictet-Spengler reaction of electron-deficient tryptamines.[2][3][5][6][14] Screening a variety of Lewis acids (e.g., BF₃·OEt₂, Sc(OTf)₃, Yb(OTf)₃) may lead to improved results.
-
Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate the reaction rate and improve yields, often in a matter of minutes compared to hours under conventional heating.[8][9][10]
Experimental Protocols
Protocol 1: General Procedure for Acid-Catalyzed Pictet-Spengler Reaction of a Chloro-Substituted Tryptamine
This protocol provides a starting point for the optimization of the reaction.
Materials:
-
Chloro-substituted tryptamine (e.g., 5-chlorotryptamine) (1.0 eq)
-
Aldehyde (e.g., benzaldehyde) (1.1 eq)
-
Trifluoroacetic acid (TFA) (1.0 - 2.0 eq)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the chloro-substituted tryptamine in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add the aldehyde dropwise to the stirred solution at room temperature.
-
Cool the mixture in an ice bath and slowly add TFA.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC). If the reaction is sluggish, gently heat the mixture to reflux.
-
Upon completion, quench the reaction by slowly adding saturated NaHCO₃ solution until the effervescence ceases.
-
Separate the organic layer and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Microwave-Assisted Pictet-Spengler Reaction
Materials:
-
Chloro-substituted tryptamine (1.0 eq)
-
Aldehyde (1.1 eq)
-
Acid catalyst (e.g., TFA or a Lewis acid) (catalytic to stoichiometric amount)
-
Solvent (e.g., DCE or acetonitrile)
Procedure:
-
In a microwave-safe reaction vessel, combine the chloro-substituted tryptamine, aldehyde, and acid catalyst in the chosen solvent.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 100-150 °C) for a short period (e.g., 5-30 minutes).
-
After cooling, work up the reaction mixture as described in Protocol 1.
-
Purify the product by column chromatography.
Data Presentation
Table 1: Comparison of Catalysts for the Pictet-Spengler Reaction
| Catalyst Type | Examples | Advantages for Chloro-tryptamines | Disadvantages |
| Brønsted Acids | HCl, H₂SO₄, TFA, p-TsOH | Readily available, effective for many substrates. | Can require harsh conditions and lead to side reactions. |
| Lewis Acids | BF₃·OEt₂, Sc(OTf)₃, Yb(OTf)₃ | Can be highly efficient, sometimes under milder conditions.[6] | Can be moisture-sensitive and more expensive. |
| Organocatalysts | Chiral phosphoric acids, thioureas | Enable enantioselective transformations.[15] | May require specific reaction conditions and longer reaction times. |
Visualization of Key Concepts
Experimental Workflow
Caption: A typical experimental workflow for the Pictet-Spengler reaction.
Troubleshooting Logic
Caption: A troubleshooting flowchart for low-yielding Pictet-Spengler reactions.
Purification and Characterization
Purification of the resulting chloro-substituted tetrahydro-β-carbolines can often be achieved by standard silica gel column chromatography. Due to the presence of the basic nitrogen atom, tailing on silica gel can be an issue. This can often be mitigated by adding a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent. The separation of diastereomers, if formed, may require careful optimization of the chromatographic conditions.[16][17] Derivatization of the product can also be employed to improve chromatographic properties.[18]
Conclusion
The Pictet-Spengler reaction of chloro-substituted tryptamines, while challenging, is a feasible and valuable transformation for the synthesis of important heterocyclic scaffolds. By understanding the underlying electronic effects and systematically optimizing the reaction conditions, researchers can overcome the hurdles associated with these deactivated substrates. This guide provides a starting point for this optimization process, and we encourage you to explore the cited literature for further details and specific examples.
References
-
Ganesan, A. (2003). Highly efficient Lewis acid-catalysed Pictet-Spengler reactions discovered by parallel screening. Chemical Communications, (7), 916-7. [Link]
-
Ganesan, A. (2003). Highly efficient Lewis acid-catalysed Pictet–Spengler reactions discovered by parallel screening. Chemical Communications, (7), 916-917. [Link]
-
Yamada, H., et al. (1998). Chiral Lewis Acid-Mediated Enantioselective Pictet-Spengler Reaction of Nb-Hydroxytryptamine with Aldehydes. The Journal of Organic Chemistry, 63(18), 6348-6354. [Link]
-
Yamada, H., et al. (1998). Chiral Lewis Acid-Mediated Enantioselective Pictet-Spengler Reaction of N(b)-Hydroxytryptamine with Aldehydes. Journal of Organic Chemistry, 63(18), 6348-6354. [Link]
-
Calcaterra, A., et al. (2016). The Pictet-Spengler Reaction Updates Its Habits. Molecules, 21(3), 345. [Link]
-
Dalpozzo, R., & Bartolo, G. (2015). The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. Molecules, 20(7), 12383-12421. [Link]
-
Taylor, M. S., & Jacobsen, E. N. (2008). Weak Brønsted Acid-Thiourea Co-catalysis: Enantioselective, Catalytic Protio-Pictet-Spengler Reactions. Journal of the American Chemical Society, 130(49), 16526-16527. [Link]
-
Kappe, C. O. (2000). Microwave Assisted Pictet–Spengler and Bischler–Napieralski Reactions. In Microwaves in Organic Synthesis (pp. 165-195). Springer, Berlin, Heidelberg. [Link]
-
Seidel, D. (2018). N-Fluorenyl Tryptamines as a Useful Platform for Catalytic Enantioselective Pictet–Spengler Reactions. NSF Public Access Repository. [Link]
-
Wikipedia contributors. (2023). Pictet–Spengler reaction. In Wikipedia, The Free Encyclopedia. [Link]
-
Nielsen, T. E., et al. (2003). Solid-Phase Intramolecular N -Acyliminium Pictet−Spengler Reactions as Crossroads to Scaffold Diversity. Journal of Combinatorial Chemistry, 5(4), 433-443. [Link]
-
Zhou, H., & Cook, J. M. (2007). Two Concise Syntheses of Cialis via the N -Acyliminium Pictet-Spengler Reaction. Organic Letters, 9(18), 3507-3510. [Link]
-
Francis, M. B., et al. (2014). A Pictet-Spengler ligation for protein chemical modification. Proceedings of the National Academy of Sciences, 111(48), 17088-17093. [Link]
-
Bosin, T. R., & Jarvis, C. A. (1985). Derivatization in aqueous solution, isolation and separation of tetrahydro-beta-carbolines and their precursors by liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 341, 287-293. [Link]
-
Cook, J. M., et al. (2004). Microwave accelerated Pictet–Spengler reactions of tryptophan with ketones directed toward the preparation of 1,1-disubstituted indole alkaloids. Tetrahedron Letters, 45(52), 9579-9582. [Link]
-
Al-Zaydi, K. M., et al. (2013). Efficient synthesis of new 6-arylphenanthridines based on microwave-assisted Suzuki–Miyaura cross-coupling and Pictet–Spengler dehydrogenative cyclization in a zinc chloride/[Bmim]BF4 mixture. Green Chemistry, 15(1), 214-221. [Link]
-
Intaraudom, C., et al. (2021). Synthesis and Investigation of Tetrahydro-β-carboline Derivatives as Inhibitors of Plant Pathogenic Fungi. Molecules, 26(1), 163. [Link]
-
El-Shishtawy, R. M., et al. (2020). Synthesis of Tetrahydro-β-carboline Derivatives under Electrochemical Conditions in Deep Eutectic Solvents. ACS Omega, 5(45), 29336-29345. [Link]
-
Delle Monache, G. (2016). The Pictet-Spengler Reaction Updates Its Habits. Molecules, 21(3), 345. [Link]
-
Kaufman, T. S., & Larghi, E. L. (2005). The intermolecular Pictet-Spengler condensation with chiral carbonyl derivatives in the stereoselective syntheses of optically-active isoquinoline and indole alkaloids. Arkivoc, 2005(12), 98-153. [Link]
-
Ban, Y., et al. (1982). Pictet–Spengler reactions from 2‐hydroxytryptamine. Heterocycles, 19(9), 1641-1644. [Link]
-
Liao, X., & Cook, J. M. (2005). Highly stereoselective Pictet-Spengler reaction of D-tryptophan methyl ester with piperonal: convenient syntheses of Cialis (Tadalafil), 12a-epi-Cialis, and their deuterated analogues. Tetrahedron Letters, 46(36), 6129-6132. [Link]
-
Pataj, Z., et al. (2021). High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids. Molecules, 26(16), 4983. [Link]
-
Herraiz, T., & Galisteo, J. (2002). Identification and occurrence of the novel alkaloid pentahydroxypentyl-tetrahydro-beta-carboline-3-carboxylic acid as a tryptophan glycoconjugate in fruit juices and jams. Journal of Agricultural and Food Chemistry, 50(17), 4838-4842. [Link]
Sources
- 1. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 2. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]
- 3. acs.figshare.com [acs.figshare.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Highly efficient Lewis acid-catalysed Pictet-Spengler reactions discovered by parallel screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Highly efficient Lewis acid-catalysed Pictet–Spengler reactions discovered by parallel screening - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Microwave accelerated Pictet–Spengler reactions of tryptophan with ketones directed toward the preparation of 1,1-disubstituted indole alkaloids | Semantic Scholar [semanticscholar.org]
- 10. Efficient synthesis of new 6-arylphenanthridines based on microwave-assisted Suzuki–Miyaura cross-coupling and Pictet–Spengler dehydrogenative cyclization in a zinc chloride/[Bmim]BF4 mixture - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Chiral Lewis Acid-Mediated Enantioselective Pictet-Spengler Reaction of N(b)-Hydroxytryptamine with Aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pages.jh.edu [pages.jh.edu]
- 16. mdpi.com [mdpi.com]
- 17. Identification and occurrence of the novel alkaloid pentahydroxypentyl-tetrahydro-beta-carboline-3-carboxylic acid as a tryptophan glycoconjugate in fruit juices and jams - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Derivatization in aqueous solution, isolation and separation of tetrahydro-beta-carbolines and their precursors by liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 6-Chloro-β-carbolin-1-one
This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-chloro-β-carbolin-1-one. The guidance is structured to address common experimental challenges, explaining the underlying chemical principles to empower users to diagnose and resolve issues effectively.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may be encountered during the synthesis of 6-chloro-β-carbolin-1-one, which is typically achieved through a multi-step process involving a Pictet-Spengler reaction followed by oxidation.
Issue 1: Low or No Yield of the Tetrahydro-β-carboline Intermediate
Symptoms:
-
Thin-layer chromatography (TLC) or Liquid chromatography-mass spectrometry (LC-MS) analysis shows a high amount of unreacted 6-chloro-L-tryptophan starting material.
-
The desired product, 6-chloro-1,2,3,4-tetrahydro-β-carboline-1-carboxylic acid, is present in very low concentrations or not at all.
Probable Causes:
-
Reduced Nucleophilicity of the Indole Ring: The electron-withdrawing nature of the chlorine atom at the 6-position decreases the electron density of the indole ring. This deactivation makes the key electrophilic aromatic substitution step in the Pictet-Spengler reaction more difficult compared to the synthesis with unsubstituted tryptophan.[1]
-
Insufficient Acid Catalysis: The Pictet-Spengler reaction is acid-catalyzed, proceeding through an iminium ion intermediate.[1][2] Inadequate acidity can lead to a slow or stalled reaction.
-
Low Reaction Temperature: While lower temperatures can favor the formation of a specific diastereomer (cis), they may not provide sufficient energy to overcome the activation barrier for the cyclization of the deactivated indole.
Solutions:
| Solution | Rationale |
| Increase Acid Concentration or Strength | Employing stronger protic acids (e.g., trifluoroacetic acid instead of acetic acid) or increasing the concentration of the acid catalyst can enhance the rate of iminium ion formation and subsequent cyclization.[3] |
| Elevate Reaction Temperature | Carefully increasing the reaction temperature can provide the necessary activation energy. However, this must be monitored closely to avoid degradation and potential side reactions like decarboxylation. |
| Use of Lewis Acids | In some cases, Lewis acids can be effective catalysts for the Pictet-Spengler reaction, particularly when protic acids are not providing the desired results. |
| Increase Reaction Time | Given the slower reaction rate, extending the reaction time may be necessary. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction duration. |
Issue 2: Premature Decarboxylation of the Tetrahydro-β-carboline Intermediate
Symptoms:
-
The formation of 6-chloro-1,2,3,4-tetrahydro-β-carboline is observed alongside or instead of the desired 6-chloro-1,2,3,4-tetrahydro-β-carboline-1-carboxylic acid.
Probable Causes:
-
Excessive Heat: The carboxylic acid group at the C1 position of the tetrahydro-β-carboline intermediate can be labile, and heating can promote decarboxylation.[4][5]
-
Strongly Acidic Conditions: While acid is required for the cyclization, prolonged exposure to strong acids, especially at elevated temperatures, can facilitate the loss of CO2.
Solutions:
| Solution | Rationale |
| Optimize Reaction Temperature | Maintain the lowest possible temperature that allows for efficient cyclization. A temperature screening experiment is recommended. |
| Control Acidity and Reaction Time | Use the minimum amount of acid catalyst required and monitor the reaction to avoid unnecessarily long reaction times. Neutralize the acid upon completion of the cyclization step. |
| Consider Pyridoxal-5'-Phosphate | For certain applications, pyridoxal-5'-phosphate has been shown to catalyze the decarboxylation of tetrahydro-β-carboline-1-carboxylic acids under potentially milder conditions, which could be an intended or unintended pathway.[4] |
Issue 3: Incomplete Oxidation or Formation of Side Products During Aromatization
Symptoms:
-
The final product contains residual 6-chloro-1,2,3,4-tetrahydro-β-carbolin-1-one.
-
The presence of unidentified, possibly over-oxidized, byproducts is detected by mass spectrometry.
Probable Causes:
-
Inefficient Oxidizing Agent: The chosen oxidizing agent may not be potent enough to achieve full aromatization of the tetrahydro-β-carboline ring.
-
Over-oxidation: Harsh oxidizing agents (e.g., potassium permanganate) can lead to the formation of N-oxides or even cleavage of the β-carboline ring system.[6]
-
Reaction with the Chlorine Substituent: While generally stable, under certain oxidative conditions, the chloro-substituent could potentially be involved in side reactions, though this is less common.
Solutions:
| Solution | Rationale |
| Select an Appropriate Oxidant | Mild and efficient oxidizing agents are preferred. Palladium on carbon (Pd/C) with a hydrogen acceptor, or silver carbonate are often effective for the aromatization of tetrahydro-β-carbolines.[7] Potassium dichromate has also been used.[8] |
| Optimize Reaction Conditions | Adjust the stoichiometry of the oxidizing agent, reaction temperature, and time. Incomplete oxidation may require a higher equivalent of the oxidant or longer reaction times, while side product formation may necessitate milder conditions. |
| Stepwise Oxidation | Consider a two-step process where the tetrahydro-β-carboline is first oxidized to a dihydro-β-carboline intermediate, which is then aromatized under different conditions. |
Diagram of Synthetic Pathway and Potential Side Reactions
Caption: Synthetic pathway for 6-chloro-β-carbolin-1-one and key side reactions.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 6-chloro-β-carbolin-1-one?
The most prevalent method is a multi-step synthesis starting with 6-chloro-L-tryptophan. This typically involves:
-
An acid-catalyzed Pictet-Spengler reaction between 6-chloro-L-tryptophan and an appropriate carbonyl compound, such as glyoxylic acid, to form the tricyclic 6-chloro-1,2,3,4-tetrahydro-β-carboline-1-carboxylic acid.[1][9]
-
Subsequent oxidation and decarboxylation to yield the final aromatic product, 6-chloro-β-carbolin-1-one. This may occur in a single step or multiple steps depending on the chosen reagents and conditions.
Q2: How does the 6-chloro substituent impact the synthesis?
The chlorine atom is an electron-withdrawing group, which has a significant impact on the reactivity of the indole ring. It reduces the nucleophilicity of the C3 position of the indole, making the ring closure step of the Pictet-Spengler reaction more challenging.[1] Consequently, more forcing conditions (e.g., stronger acids, higher temperatures) may be required compared to the synthesis of non-halogenated β-carbolines.
Q3: Can diastereomers form during the Pictet-Spengler reaction?
Yes. When using a chiral starting material like L-tryptophan, the Pictet-Spengler reaction can generate a new stereocenter at the C1 position. This can result in the formation of two diastereomers, cis and trans, with respect to the existing stereocenter at C3. The ratio of these isomers can often be influenced by the reaction conditions. Kinetically controlled reactions at lower temperatures tend to favor the cis isomer.
Q4: What are suitable oxidizing agents for the aromatization step?
A range of oxidizing agents can be employed, but the choice depends on the stability of the substrate and the desired selectivity. Common choices include:
-
Palladium on carbon (Pd/C) in a suitable solvent, often at elevated temperatures.
-
Silver carbonate (Ag2CO3) , which offers a mild oxidation method.[7]
-
Potassium dichromate (K2Cr2O7) in acetic acid.[8]
-
Manganese dioxide (MnO2) is also used for dehydrogenation to form aromatic β-carbolines.[3] It is crucial to perform small-scale test reactions to identify the optimal oxidant and conditions for your specific substrate to avoid the formation of byproducts.
Q5: How can I monitor the progress of the reaction and identify side products?
-
Thin-Layer Chromatography (TLC): This is a quick and effective method to monitor the consumption of starting materials and the formation of the product. Staining with a suitable agent (e.g., potassium permanganate or ceric ammonium molybdate) can help visualize the different components.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful technique for monitoring the reaction progress with high sensitivity. It provides information on the retention times and mass-to-charge ratios of the components in the reaction mixture, allowing for the identification of the desired product and potential side products by their molecular weights.
References
-
Wikipedia. Pictet–Spengler reaction. Available from: [Link]
-
Molecules. Recent Advances in the Synthesis of β-Carboline Alkaloids. Available from: [Link]
-
Journal of the American Chemical Society. Weak Brønsted Acid-Thiourea Co-catalysis: Enantioselective, Catalytic Protio-Pictet-Spengler Reactions. Available from: [Link]
-
ResearchGate. Synthesis of β-Carbolines via a Silver-Mediated Oxidation of Tetrahydro-β-carbolines. Available from: [Link]
-
Molecules. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. Available from: [Link]
-
NROChemistry. Pictet-Spengler Reaction. Available from: [Link]
-
Royal Society of Chemistry. Electrochemical oxidative rearrangement of tetrahydro-β-carbolines in a zero-gap flow cell. Available from: [Link]
-
Molecules. Application of the Asymmetric Pictet–Spengler Reaction in the Total Synthesis of Natural Products and Relevant Biologically Active Compounds. Available from: [Link]
-
ResearchGate. One-pot Synthesis of β-Carboline Derivatives Catalyzed by CuO Nanoparticles. Available from: [Link]
-
PubMed. Decarboxylation of 1,2,3,4-tetrahydro-beta-carboline-1-carboxylic acids in brain homogenate and catalysis by pyridoxal-5'-phosphate. Available from: [Link]
-
ResearchGate. Reactions of carboline. Available from: [Link]
-
Master Organic Chemistry. Decarboxylation. Available from: [Link]
-
MDPI. Synthesis and Fungicidal Activity of β-Carboline Alkaloids and Their Derivatives. Available from: [Link]
-
Organic Chemistry Portal. Decarboxylation. Available from: [Link]
-
Molecules. Synthesis of β-Carbolines with Electrocyclic Cyclization of 3-Nitrovinylindoles. Available from: [Link]
-
PubMed. Synthesis and bioactivity of beta-carboline derivatives. Available from: [Link]
-
Sciforum. Synthesis of β-carboline derivatives. Available from: [Link]
-
PubMed. Regioselective Decarboxylative Transformations of Tetrahydro-β-carboline-1-carboxylic Acid: Reagent Controlled Selectivity toward Alkynylated or Enaminone Products. Available from: [Link]
-
YouTube. Decarboxylation Reaction Mechanism. Available from: [Link]
-
PubMed. Tricyclic Imidazolidin-4-ones by Witkop Oxidation of Tetrahydro-β-carbolines. Available from: [Link]
Sources
- 1. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 2. Pictet-Spengler Reaction | NROChemistry [nrochemistry.com]
- 3. Application of the Asymmetric Pictet–Spengler Reaction in the Total Synthesis of Natural Products and Relevant Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Decarboxylation of 1,2,3,4-tetrahydro-beta-carboline-1-carboxylic acids in brain homogenate and catalysis by pyridoxal-5'-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Synthesis of β-Carbolines with Electrocyclic Cyclization of 3-Nitrovinylindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and bioactivity of beta-carboline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
"stability of 6-chloro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-one in different solvents"
Document ID: TSS-22065-V1 Last Updated: January 13, 2026
Introduction
This technical guide provides in-depth information, troubleshooting advice, and standardized protocols concerning the stability of 6-chloro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-one (CAS No: 17952-83-9)[1][2]. This molecule, a derivative of the β-carboline family, features a lactam ring within its tetracyclic structure, making its stability a critical parameter for reliable experimental outcomes in research and drug development.[3][4] Understanding its behavior in various solvents and under different stress conditions is essential for proper handling, storage, and the development of robust analytical methods.
This document is intended for researchers, analytical scientists, and formulation experts. It is structured in a question-and-answer format to directly address common challenges and inquiries.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are the primary structural features of this compound that influence its stability?
A1: The stability of this compound is governed by two key structural motifs:
-
The Lactam Ring: This cyclic amide is susceptible to hydrolysis, particularly under strong acidic or basic conditions, which would lead to ring-opening. The rate of hydrolysis is often pH-dependent.[5][6][7]
-
The Indole Nucleus: The electron-rich indole system is prone to oxidation. This can be accelerated by exposure to air (oxygen), light, or oxidizing agents.
-
Tetrahydro-β-carboline Scaffold: This core structure can undergo dehydrogenation (oxidation) to form the corresponding aromatic β-carboline, a potential degradation pathway.[8]
Q2: What are the recommended long-term storage conditions for the solid compound?
A2: For optimal long-term stability, the solid (powder) form of the compound should be stored in a tightly sealed container, protected from light, at -20°C. Placing the container inside a desiccator or using a secondary sealed bag with desiccant is recommended to minimize exposure to moisture and humidity.
Q3: Is this compound sensitive to light?
A3: Yes, compounds with an indole nucleus are often susceptible to photolytic degradation. It is crucial to protect both the solid material and its solutions from direct light. Use amber vials or wrap containers in aluminum foil during experiments and storage. Photostability testing is a required component of formal stability studies under ICH guidelines.[9][10]
Q4: Which common laboratory solvents are recommended for preparing stock solutions?
A4:
-
Recommended: Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are generally suitable for preparing high-concentration stock solutions for long-term storage (at -20°C or -80°C).
-
Use with Caution: Acetonitrile (ACN) is a good choice for analytical purposes (e.g., HPLC mobile phases) and short-term storage. Methanol and ethanol may be suitable, but protic solvents can sometimes participate in degradation reactions (solvolysis) over extended periods.
-
Not Recommended for Stock Solutions: Aqueous solutions are generally not recommended for long-term storage due to the risk of hydrolysis. Prepare aqueous working solutions fresh daily from a non-aqueous stock.
Part 2: Troubleshooting Guide
Q5: I dissolved the compound in methanol and after 24 hours at room temperature, I see a new, significant peak in my HPLC chromatogram. What is happening?
A5: This is a classic sign of degradation, likely solvolysis. The new peak could be the methyl ester product resulting from the methanolysis of the lactam ring.
-
Causality: The lactam ring is an ester-like functional group that can be attacked by nucleophilic solvents like methanol, especially if trace amounts of acid or base are present to catalyze the reaction.
-
Troubleshooting Steps:
-
Confirm Identity: Use LC-MS to determine the mass of the new peak. If it corresponds to the addition of methanol (M + 32), this confirms solvolysis.
-
Solvent Change: Switch to an aprotic solvent like DMSO or acetonitrile for your stock solution.
-
Temperature Control: If you must use methanol, prepare the solution fresh and keep it cold (2-8°C) and use it immediately. Do not store it at room temperature.
-
Q6: My stock solution in DMSO has developed a yellow or brownish tint after a week in the refrigerator. Is the compound degrading?
A6: A color change almost always indicates a chemical transformation. The most probable cause is oxidation.
-
Causality: The indole ring system is susceptible to oxidation, which can lead to the formation of colored, highly conjugated products. This can be initiated by dissolved oxygen in the solvent or exposure to light.
-
Troubleshooting Steps:
-
Analytical Verification: Analyze the colored solution by HPLC to quantify the appearance of new impurity peaks and the loss of the parent compound.
-
Inert Atmosphere: When preparing stock solutions for long-term storage, consider using DMSO that has been sparged with an inert gas (nitrogen or argon) to remove dissolved oxygen.
-
Light Protection: Ensure your solution was stored in an amber vial and protected from light. Even brief exposure to lab lighting can initiate photolytic oxidation.
-
Purity of Solvent: Use high-purity, anhydrous grade DMSO. Water and impurities in the solvent can accelerate degradation.
-
Q7: I'm performing a hydrolysis study. In basic conditions (0.1 M NaOH), the parent peak disappears almost instantly. How can I study the kinetics?
A7: Rapid degradation indicates high reactivity under those conditions. To study the kinetics, you need to slow the reaction down.
-
Causality: Base-catalyzed hydrolysis of the lactam is extremely rapid. The hydroxide ion is a potent nucleophile that readily attacks the carbonyl carbon of the lactam.
-
Troubleshooting Steps:
-
Reduce Strength of Base: Lower the concentration of NaOH significantly (e.g., to 0.01 M or 0.001 M) or use a weaker base.
-
Lower Temperature: Perform the experiment at a reduced temperature (e.g., 4°C or on an ice bath) to decrease the reaction rate.
-
Use Buffered Solutions: Conduct the study across a range of basic pH values using buffers (e.g., phosphate or borate buffers from pH 8-11) instead of a strong base. This provides more controlled and physiologically relevant data.
-
Part 3: Experimental Protocols & Data
Protocol 1: Forced Degradation Study
Forced degradation (or stress testing) is essential for understanding degradation pathways and developing stability-indicating analytical methods.[10][11][12] This protocol outlines the standard conditions recommended by the ICH.[13][14]
Objective: To generate potential degradation products and assess the intrinsic stability of this compound.
Materials:
-
Compound of interest
-
Solvents: Acetonitrile (HPLC grade), Water (HPLC grade), DMSO (Anhydrous)
-
Stress Agents: 1 M HCl, 1 M NaOH, 30% Hydrogen Peroxide (H₂O₂)
-
Equipment: HPLC system with PDA/UV detector, LC-MS system (optional but recommended), calibrated oven, photostability chamber, pH meter.
Workflow Diagram:
Caption: Workflow for a forced degradation study.
Step-by-Step Procedure:
-
Preparation of Stock Solution: Prepare a 1.0 mg/mL stock solution of the compound in acetonitrile.
-
Unstressed Control: Dilute an aliquot of the stock solution to the target analytical concentration (e.g., 0.1 mg/mL) with 50:50 ACN:Water. Analyze immediately (T=0) and store a sealed vial at 4°C, protected from light.
-
Acidic Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M HCl. Place in an oven at 60°C. Withdraw aliquots at timed intervals (e.g., 2, 4, 8, 24 hours). Before analysis, neutralize with an equivalent amount of 1 M NaOH and dilute to the target concentration.
-
Basic Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M NaOH. Keep at room temperature. Due to expected high reactivity, sample at very early time points (e.g., 5, 15, 30, 60 minutes). Neutralize with 1 M HCl and dilute before analysis.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 30% H₂O₂. Keep at room temperature, protected from light. Sample at intervals (e.g., 2, 4, 8, 24 hours) and dilute for analysis.
-
Thermal Degradation:
-
Solution: Place a sealed vial of the stock solution in an oven at 80°C.
-
Solid: Place a small amount of solid compound in an open vial in an oven at 80°C.
-
Sample at intervals (e.g., 1, 3, 7 days). For the solid sample, dissolve in ACN before dilution and analysis.
-
-
Photolytic Degradation: Expose the stock solution and solid compound to light conditions as specified in ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter). Analyze a dark control sample alongside the exposed sample.
-
Analysis: Analyze all samples using a validated stability-indicating HPLC method. Calculate the percent degradation by comparing the peak area of the active ingredient to the T=0 control. Ensure the method separates all degradation products from the main peak.[15][16][17]
Data Summary: Plausible Stability Profile
The following table summarizes expected outcomes from a forced degradation study. The goal is to achieve 5-20% degradation to ensure the analytical method is challenged.[11][12]
| Stress Condition | Reagent/Temp | Time | % Degradation (Plausible) | Major Degradation Pathway |
| Acidic Hydrolysis | 0.1 M HCl @ 60°C | 8 hours | ~15% | Lactam Hydrolysis (Ring Opening) |
| Basic Hydrolysis | 0.01 M NaOH @ RT | 30 min | ~18% | Lactam Hydrolysis (Ring Opening) |
| Oxidation | 3% H₂O₂ @ RT | 24 hours | ~10% | Indole Oxidation / Dehydrogenation |
| Thermal (Solution) | 80°C in ACN | 7 days | ~5% | Minor Oxidation/Solvolysis |
| Thermal (Solid) | 80°C | 7 days | <2% | Generally stable |
| Photolytic | ICH Q1B | 7 days | ~25% | Photolytic Oxidation/Dehydrogenation |
Potential Degradation Pathways
The primary degradation pathways involve attacks on the lactam and indole moieties.
Caption: Potential degradation pathways for the compound.
References
- Stability of β-lactam antibiotics in bacterial growth media - PMC. PubMed Central.
- Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. The Royal Society of Chemistry.
- Annex 10 - ICH.
- TRS 1010 - Annex 10: WHO guidelines on stability testing of active pharmaceutical ingredients and finished pharmaceutical products.
- Guidelines for Stability Testing of Active Pharmaceutical Ingredients and Finished Pharmaceutical Products. Saudi Food and Drug Authority.
- Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance Year 2022. Egyptian Drug Authority.
- Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation.
- The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition. Frontiers.
- Degradation of tetrahydro-beta-carbolines in the presence of nitrite: HPLC-MS analysis of the reaction products. PubMed.
- Study on the chemical stability of β-lactam antibiotics in concomitant simple suspensions with magnesium oxide. PubMed.
- (PDF) Study on the chemical stability of β-lactam antibiotics in concomitant simple suspensions with magnesium oxide.
- Forced Degradation Studies: Regulatory Considerations and Implementation.
- 6-CHLORO-2,3,4,9-TETRAHYDRO-1H-PYRIDO(3,4-B)INDOL-1-ONE.
- Degradation of β-Carbolines Harman and Norharman in Edible Oils during Heating.
- Forced Degrad
- High-Performance Liquid Chromatography (HPLC) Stability Indicating Method Development.
- Forced Degradation in Pharmaceuticals – A Regulatory Update. International Journal of Applied Pharmaceutics.
- Stability Indicating HPLC Method Development and Valid
- This compound. ChemSrc.
- 6-chloro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole. ChemShuttle.
- Stability-indicating HPLC method optimization using quality. Journal of Applied Pharmaceutical Science.
- This compound. ChemScene.
- Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
- Stability Indicating HPLC Method Development: A Review. International Journal of Pharmacy & Pharmaceutical Research.
- This compound. PubChemLite.
- Compartmentalization of the Carbaryl Degradation Pathway: Molecular Characterization of Inducible Periplasmic Carbaryl Hydrolase
- 2,3,4,9-Tetrahydro-1H-pyrido(3,4-b)indol-1-one. PubChem.
- This compound. ChemicalBook.
Sources
- 1. chemscene.com [chemscene.com]
- 2. This compound | 17952-83-9 [amp.chemicalbook.com]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. 2,3,4,9-Tetrahydro-1H-pyrido(3,4-b)indol-1-one | C11H10N2O | CID 87371 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Stability of β-lactam antibiotics in bacterial growth media - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition [frontiersin.org]
- 8. Degradation of tetrahydro-beta-carbolines in the presence of nitrite: HPLC-MS analysis of the reaction products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 11. biopharminternational.com [biopharminternational.com]
- 12. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 13. database.ich.org [database.ich.org]
- 14. TRS 1010 - Annex 10: WHO guidelines on stability testing of active pharmaceutical ingredients and finished pharmaceutical products [who.int]
- 15. openaccessjournals.com [openaccessjournals.com]
- 16. scispace.com [scispace.com]
- 17. japsonline.com [japsonline.com]
Technical Support Center: Troubleshooting Low Bioactivity of Synthetic β-Carbolinones
Welcome to the technical support center for researchers, scientists, and drug development professionals working with synthetic β-carbolinones. This guide provides troubleshooting advice and frequently asked questions (FAQs) in a question-and-answer format to address common issues encountered during experimentation, specifically focusing on lower-than-expected biological activity.
β-Carboline alkaloids, a diverse family of natural and synthetic indole-containing compounds, have garnered significant interest for their wide range of pharmacological activities, including antitumor, antiviral, and antimicrobial properties.[1][2] However, translating the potential of these molecules from synthesis to validated biological activity can be a complex process fraught with challenges. This guide is designed to help you systematically diagnose and resolve issues of low bioactivity in your synthetic β-carbolinone compounds.
Section 1: Compound Integrity and Purity
The first and most critical step in troubleshooting low bioactivity is to confirm the identity, purity, and stability of your synthetic compound. Even minor impurities or degradation can significantly impact biological assay results.[3]
Q1: My synthetic β-carbolinone shows significantly lower or no bioactivity compared to literature reports. Where do I start?
A1: Begin by systematically verifying the compound itself. Low bioactivity can often be traced back to issues with the compound's integrity, purity, or solubility rather than the biological assay.[3][4] A logical first step is to re-characterize your synthesized compound thoroughly.
Troubleshooting Workflow for Compound Verification:
Caption: A step-by-step workflow for verifying the integrity of your synthetic β-carbolinone.
Q2: What are the recommended analytical techniques for characterizing my synthetic β-carbolinone?
A2: A combination of chromatographic and spectroscopic methods is essential for unambiguous characterization.
| Analytical Technique | Purpose | Key Parameters to Check |
| High-Performance Liquid Chromatography (HPLC) | Assess purity and quantify the compound. | Peak purity, retention time consistency, absence of impurity peaks. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Confirm molecular weight and purity. | Expected molecular ion peak, fragmentation pattern consistent with the proposed structure. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Elucidate the chemical structure. | Chemical shifts, coupling constants, and integration values matching the expected structure of the β-carbolinone.[5] |
| High-Resolution Mass Spectrometry (HRMS) | Determine the exact mass and elemental composition. | Measured mass within 5 ppm of the calculated mass. |
Q3: My compound appears pure by HPLC, but the bioactivity is still low. What else could be wrong with the compound itself?
A3: Even if a compound appears as a single peak in HPLC, other issues could be at play:
-
Residual Solvents: Residual solvents from the synthesis or purification process can be toxic to cells or interfere with the assay. Use NMR to check for common organic solvents.
-
Inorganic Salts: Inorganic salts can affect the ionic strength of your assay buffer and impact protein function.
-
Stereoisomers: If your β-carbolinone has chiral centers, the different enantiomers or diastereomers can have vastly different biological activities.[4] Ensure your synthetic route is stereoselective or that you have separated the isomers.
-
Degradation: β-Carbolinones can be susceptible to degradation under certain conditions (e.g., light, pH, temperature). Re-analyze your compound after storage to check for degradation products.
Section 2: Synthesis and Purification Pitfalls
The synthetic route and purification methods used can significantly influence the final compound's quality and, consequently, its bioactivity.
Q4: What are some common synthetic strategies for β-carbolinones, and what are the potential pitfalls?
A4: Several methods are employed for β-carboline synthesis, with the Pictet-Spengler reaction being a cornerstone.[1][6][7]
Common Synthetic Routes and Potential Issues:
| Synthetic Method | Description | Potential Pitfalls Affecting Bioactivity |
| Pictet-Spengler Reaction | Condensation of a tryptamine derivative with an aldehyde or ketone, followed by cyclization.[7] | Incomplete cyclization, formation of side products, racemization at chiral centers. |
| Bischler-Napieralski Reaction | Cyclization of an N-acyl-β-arylethylamine. | Harsh reaction conditions can lead to degradation; requires a subsequent oxidation step. |
| Palladium-Catalyzed Reactions | Modern methods involving cross-coupling and C-H activation.[6] | Catalyst contamination in the final product can interfere with biological assays. |
| Oxidation of Tetrahydro-β-carbolines | Oxidation of the pyridine ring to form the aromatic β-carboline.[8] | Over-oxidation or incomplete reaction leading to a mixture of products. |
It's crucial to rigorously purify the final product to remove any unreacted starting materials, byproducts, or catalysts.
Q5: How can I effectively purify my synthetic β-carbolinone to ensure high purity for biological testing?
A5: A multi-step purification strategy is often necessary.
Recommended Purification Protocol:
-
Initial Purification: Start with flash column chromatography on silica gel. A gradient elution system (e.g., hexane/ethyl acetate or dichloromethane/methanol) is typically effective.
-
Recrystallization: If the compound is a solid, recrystallization from a suitable solvent system can significantly improve purity.
-
Preparative HPLC: For final polishing and to remove closely related impurities, preparative reverse-phase HPLC is highly recommended.
-
Final Characterization: After purification, re-run analytical HPLC, LC-MS, and NMR to confirm purity and identity.
Section 3: Biological Assay Optimization and Troubleshooting
If you have confirmed the high purity and correct structure of your β-carbolinone, the next step is to scrutinize the biological assay.
Q6: I've confirmed my compound is pure and correct. Why is the bioactivity still low in my cell-based assay?
A6: Several factors in a cell-based assay can lead to artificially low bioactivity.
Troubleshooting Cellular Assays:
Caption: A troubleshooting guide for low bioactivity in cell-based assays.
Q7: How does compound solubility affect bioactivity, and how can I improve it?
A7: Poor aqueous solubility is a common reason for low bioactivity.[9] If your compound precipitates in the assay medium, its effective concentration will be much lower than intended.
Strategies to Address Solubility Issues:
-
Use of Co-solvents: Prepare a high-concentration stock solution in a water-miscible organic solvent like DMSO. Ensure the final concentration of the organic solvent in the assay is low (typically <0.5%) to avoid solvent-induced toxicity.
-
Formulation with Excipients: For in vivo studies, formulation with agents like cyclodextrins or Cremophor EL can enhance solubility.
-
Structural Modification: If solubility remains a significant hurdle, consider synthesizing analogs with improved physicochemical properties, such as the addition of polar functional groups.[10][11]
Q8: What are some common pitfalls in high-throughput screening (HTS) that could lead to false negatives for my β-carbolinone?
A8: HTS assays are prone to various artifacts that can mask true activity.[12][13]
Common HTS Pitfalls and Solutions:
| Pitfall | Description | Mitigation Strategy |
| Assay Interference | The compound may directly interfere with the detection method (e.g., autofluorescence, light scattering).[9] | Run control experiments with the compound in the absence of the biological target. |
| Compound Aggregation | At high concentrations, some compounds form aggregates that can non-specifically inhibit enzymes. | Include a detergent (e.g., Triton X-100) in the assay buffer and confirm activity with a dose-response curve. |
| Systematic Errors | Plate position effects, dispenser errors, and batch effects can introduce variability.[14] | Use proper plate layouts with randomized sample positions and robust statistical analysis. |
| Single Concentration Screening | Testing at a single, often high, concentration can miss potent compounds with a narrow therapeutic window.[15] | Whenever possible, perform dose-response experiments. |
Q9: My β-carbolinone is designed to target a specific enzyme. How can I be sure my enzymatic assay is robust?
A9: For biochemical assays, ensuring the integrity of the target protein and optimizing reaction conditions are paramount.
Key Considerations for Enzymatic Assays:
-
Enzyme Purity and Activity: Use a highly purified and active enzyme preparation. Confirm its activity with a known substrate and inhibitor.
-
Assay Linearity: Ensure the reaction rate is linear with respect to time and enzyme concentration.
-
Substrate Concentration: The substrate concentration should ideally be at or below the Michaelis-Menten constant (Km) to detect competitive inhibitors.
-
Controls: Include positive (known inhibitor) and negative (vehicle) controls on every plate.
Example Protocol: Generic Kinase Inhibition Assay
-
Reagent Preparation: Prepare stock solutions of the kinase, substrate peptide, ATP, and your β-carbolinone in the appropriate assay buffer.
-
Assay Setup: In a 96-well plate, add your synthetic compound at various concentrations, a positive control inhibitor, and a vehicle control.
-
Enzyme Addition: Add the kinase solution to each well.
-
Reaction Initiation: Initiate the reaction by adding a mixture of the substrate peptide and ATP.
-
Detection: After a defined incubation period, stop the reaction and measure the signal (e.g., luminescence, fluorescence) corresponding to kinase activity.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value.
Section 4: Understanding Structure-Activity Relationships (SAR)
The biological activity of β-carbolinones is highly dependent on their substitution pattern.[16][17]
Q10: Are there known structure-activity relationships for β-carbolinones that could explain the low activity of my compound?
A10: Yes, extensive research has established some general SAR principles for β-carbolines.
-
Substitution at C1: The substituent at the C1 position is crucial for activity. Bulky or electron-withdrawing groups can influence binding to target proteins.
-
Substitution at C3: Modification at the C3 position, often with amide or ester groups, can modulate activity and physicochemical properties.[7][11]
-
Aromatic Ring Substituents: Substituents on the A ring (the indole part) can affect properties like lipophilicity and metabolic stability.
-
Planarity: The planar structure of the β-carboline ring system is often important for intercalation into DNA or binding to enzyme active sites.[18]
If your synthetic design deviates significantly from known active scaffolds, it may explain the lack of bioactivity. A thorough literature review of SAR for your target class is highly recommended.
References
-
Methodologies for the Synthesis of β-Carbolines - LJMU Research Online. Available from: [Link]
-
Design, Synthesis, and Biological Activity of β-Carboline Analogues Containing Hydantoin, Thiohydantoin, and Urea Moieties - PubMed. Available from: [Link]
-
Promises and Pitfalls of High-Throughput Biological Assays - PubMed. Available from: [Link]
-
Recent Advances in the Synthesis of β-Carboline Alkaloids - PMC. Available from: [Link]
-
Design, Synthesis and Biological Activity Evaluation of β-Carboline Derivatives Containing Nitrogen Heterocycles - PMC. Available from: [Link]
-
Synthesis and Fungicidal Activity of β-Carboline Alkaloids and Their Derivatives - MDPI. Available from: [Link]
-
beta-Carboline alkaloids: biochemical and pharmacological functions - PubMed. Available from: [Link]
-
Synthesis of β-Carbolines with Electrocyclic Cyclization of 3-Nitrovinylindoles - MDPI. Available from: [Link]
-
Design, Synthesis and Biological Activity Evaluation of β-Carboline Derivatives Containing Nitrogen Heterocycles - MDPI. Available from: [Link]
-
What are the factors affecting the bioactivity of drugs? - Homework.Study.com. Available from: [Link]
-
A comprehensive overview of β-carbolines and its derivatives as anticancer agents - PubMed. Available from: [Link]
-
Anticancer mechanisms of β-carbolines - PubMed. Available from: [Link]
-
(PDF) β-Carboline Alkaloids: Biochemical and Pharmacological Functions - ResearchGate. Available from: [Link]
-
β-Carboline (norharman) - PubMed. Available from: [Link]
-
High-Throughput Screening in Drug Discovery Explained | Technology Networks. Available from: [Link]
-
CHALLENGES IN SECONDARY ANALYSIS OF HIGH THROUGHPUT SCREENING DATA. Available from: [Link]
-
Isolation, structure, and properties of the beta-carboline formed from 5-hydroxytryptamine by the superoxide anion-generating system - PubMed. Available from: [Link]
-
Recent Advances in the Synthesis of β-Carboline Alkaloids - MDPI. Available from: [Link]
-
The structure of tricyclic β-carbolinones. | Download Scientific Diagram - ResearchGate. Available from: [Link]
-
Detecting and overcoming systematic bias in high-throughput screening technologies: a comprehensive review of practical issues and methodological solutions - Oxford Academic. Available from: [Link]
-
Effect of physicochemical factors on biological activity-Medicinal Chemistry - Slideshare. Available from: [Link]
-
Optimizing Bioassays for Biologics conference - Sept. 3-4 | Virtual - PEGS Boston. Available from: [Link]
-
CHI's 4th Optimizing bioassays for biologics conference - Bioanalysis Zone. Available from: [Link]
-
β-Carboline Alkaloids: Biochemical and Pharmacological Functions | Bentham Science. Available from: [Link]
-
Beta-Carboline | C11H8N2 | CID 64961 - PubChem. Available from: [Link]
-
Gaining confidence in high-throughput screening - PNAS. Available from: [Link]
-
β-Carboline - Wikipedia. Available from: [Link]
-
CHI's Optimizing Bioassays for Biologics Conference - 2022 Archive. Available from: [Link]
-
Physicochemical Factors Affecting Biological Activity | 5 | Theory and. Available from: [Link]
-
Formation, Characterization, and Occurrence of β-Carboline Alkaloids Derived from α-Dicarbonyl Compounds and l-Tryptophan - PubMed. Available from: [Link]
-
Synthesis of β-Carbolines with Electrocyclic Cyclization of 3-Nitrovinylindoles - PMC. Available from: [Link]
-
Synthesis and bioactivity of beta-carboline derivatives - PubMed. Available from: [Link]
-
Chromatography-Free Synthesis of β - Carboline 1-Hydrazides and an Investigation of the Mechanism of Their Bioactivity: The Discovery of β - Carbolines as Promising Antifungal and Antibacterial Candidates - PubMed. Available from: [Link]
-
Optimizing Bioassays for Biologics Conference | Immunogenicity & Bioassay Summit | October 7-10, 2025. Available from: [Link]
-
Factors Influencing the Bioavailability of Organic Molecules to Bacterial Cells—A Mini-Review - PMC. Available from: [Link]
-
Factors affecting Bioactivity - Physiological factor+Chemical Structure+Spatial Consideration #msc - YouTube. Available from: [Link]
-
Preparation and purification of canthinone and β‐carboline alkaloids from Picrasma quassioides by using bioautography and a MS‐directed autopurification system - ResearchGate. Available from: [Link]
-
Synthesis and Bioactivity of β-Carboline Derivatives - ResearchGate. Available from: [Link]
-
Isolation of a New β-carboline Alkaloid From Aerial Parts of Triclisia Sacleuxii and Its Antibacterial and Cytotoxicity Effects - PubMed. Available from: [Link]
-
The bioactive compounds and their lower bioavailability issues - ResearchGate. Available from: [Link]
-
Strategies on biosynthesis and production of bioactive compounds in medicinal plants - NIH. Available from: [Link]
-
Biological Activity of Natural and Synthetic Compounds - PMC. Available from: [Link]
-
Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods - MDPI. Available from: [Link]
Sources
- 1. Recent Advances in the Synthesis of β-Carboline Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. beta-Carboline alkaloids: biochemical and pharmacological functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. homework.study.com [homework.study.com]
- 5. Isolation, structure, and properties of the beta-carboline formed from 5-hydroxytryptamine by the superoxide anion-generating system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. High-Throughput Screening in Drug Discovery Explained | Technology Networks [technologynetworks.com]
- 10. Design, Synthesis and Biological Activity Evaluation of β-Carboline Derivatives Containing Nitrogen Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Promises and Pitfalls of High-Throughput Biological Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. CHALLENGES IN SECONDARY ANALYSIS OF HIGH THROUGHPUT SCREENING DATA - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. pnas.org [pnas.org]
- 16. A comprehensive overview of β-carbolines and its derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Anticancer mechanisms of β-carbolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Navigating the Synthesis of 6-Chloro-tetrahydropyrido[3,4-b]indol-1-one: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the scaling up of 6-chloro-tetrahydropyrido[3,4-b]indol-1-one. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to assist you in overcoming common challenges during the synthesis, purification, and scale-up of this important heterocyclic compound. As Senior Application Scientists, we have compiled field-proven insights and scientifically grounded protocols to ensure the integrity and success of your experimental work.
I. Core Synthesis Pathway: Pictet-Spengler Reaction and Lactamization
The synthesis of 6-chloro-tetrahydropyrido[3,4-b]indol-1-one typically proceeds through a two-stage process: a Pictet-Spengler reaction to form the core tricyclic structure, followed by an intramolecular lactamization to yield the final product. Understanding the nuances of each stage is critical for successful and scalable production.
Caption: General synthetic workflow for 6-chloro-tetrahydropyrido[3,4-b]indol-1-one.
II. Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and provides actionable solutions.
Stage 1: Pictet-Spengler Reaction
The Pictet-Spengler reaction is a cornerstone for the synthesis of β-carbolines, involving the condensation of a β-arylethylamine with an aldehyde or ketone, followed by ring closure.[1]
Q1: My Pictet-Spengler reaction is showing low conversion and/or the formation of multiple side products. What are the likely causes and how can I optimize the reaction?
A1: Low conversion and side product formation in the Pictet-Spengler reaction are common challenges, often stemming from several factors:
-
Purity of Starting Materials: The purity of the 6-chlorotryptophan is paramount. Impurities can interfere with the reaction, leading to undesired byproducts.
-
Troubleshooting:
-
Ensure the 6-chlorotryptophan is of high purity (>98%). Recrystallization may be necessary if impurities are suspected.
-
Use a reliable source for your formaldehyde equivalent (e.g., paraformaldehyde or 1,3,5-trioxane). Ensure it is dry and free of formic acid.[2]
-
-
-
Reaction Conditions: The choice of acid catalyst, solvent, and temperature are critical.
-
Troubleshooting:
-
Acid Catalyst: While strong acids like hydrochloric acid are traditionally used, milder acids such as acetic acid or trifluoroacetic acid (TFA) can sometimes provide better results with sensitive substrates.[3] The use of Lewis acids can also be explored.
-
Solvent: The reaction can be sensitive to the solvent. While protic solvents are common, aprotic solvents have been shown to give superior yields in some cases.[4]
-
Temperature: The reaction may require heating to proceed at a reasonable rate. However, excessive heat can lead to degradation and byproduct formation. A systematic temperature screen is recommended.
-
-
-
Stoichiometry: The ratio of reactants can significantly impact the outcome.
-
Troubleshooting:
-
A slight excess of the formaldehyde equivalent is often used to drive the reaction to completion.
-
-
Potential Side Reactions in Pictet-Spengler Cyclization:
| Side Product/Issue | Potential Cause | Mitigation Strategy |
| Epimerization at C1 | Prolonged reaction times or harsh acidic conditions. | Monitor the reaction closely and quench it once the starting material is consumed. Use milder reaction conditions. |
| Decarboxylation | High temperatures. | Optimize the reaction temperature to the minimum required for efficient conversion. |
| Oxidation to β-carboline | Exposure to air, especially at elevated temperatures. | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Stage 2: Intramolecular Lactamization
This step involves the formation of the cyclic amide (lactam) ring.
Q2: The lactamization step is proceeding slowly or not at all. What factors influence this cyclization?
A2: The efficiency of the intramolecular lactamization can be influenced by several factors:
-
Activation of the Carboxylic Acid: The carboxylic acid needs to be activated for the intramolecular nucleophilic attack by the amine to occur.
-
Troubleshooting:
-
This is often achieved by converting the carboxylic acid to a more reactive species, such as an acid chloride or an active ester.
-
Reagents like thionyl chloride (for acid chloride formation) or coupling agents like DCC/HOBt can be employed.
-
-
-
Reaction Conditions:
-
Troubleshooting:
-
The reaction is typically carried out in an anhydrous aprotic solvent to prevent hydrolysis of the activated intermediate.
-
The temperature may need to be elevated to facilitate the cyclization.
-
-
Purification Challenges
Q3: I am having difficulty purifying the final product, 6-chloro-tetrahydropyrido[3,4-b]indol-1-one. What are the recommended purification methods for scale-up?
A3: Purification of the final product is crucial to obtain material of high purity.
-
Recrystallization: This is often the most effective and scalable method for purifying crystalline solids.[5]
-
Troubleshooting:
-
A systematic solvent screen is necessary to identify a suitable solvent or solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below.
-
The use of decolorizing charcoal can help remove colored impurities.[5]
-
For a detailed protocol on recrystallization, refer to established laboratory techniques.[6]
-
-
-
Column Chromatography: While effective at the lab scale, scaling up column chromatography can be challenging and costly. It is often used to isolate small quantities of impurities for characterization or if recrystallization is ineffective.
-
Troubleshooting:
-
Careful selection of the stationary phase (e.g., silica gel) and eluent system is critical for good separation.
-
-
III. Frequently Asked Questions (FAQs)
Q1: What are the key analytical techniques for monitoring the reaction progress and characterizing the final product?
A1: A combination of chromatographic and spectroscopic techniques is essential:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for monitoring the disappearance of starting materials and the formation of the product and any impurities.[7] It is also the primary method for determining the purity of the final product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are indispensable for confirming the structure of the final product and any isolated intermediates or impurities.[8]
-
Mass Spectrometry (MS): MS provides information about the molecular weight of the compounds, which is crucial for confirming the identity of the product and identifying byproducts.
Q2: Are there any specific safety precautions I should take when working with the reagents in this synthesis?
A2: Yes, standard laboratory safety practices should always be followed. Specifically:
-
Thionyl Chloride: This reagent is highly corrosive and reacts violently with water. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Chlorinated Solvents: Many of the solvents used in this synthesis are chlorinated and should be handled with care in a fume hood.
-
Acid Catalysts: Strong acids like HCl and TFA are corrosive and should be handled with appropriate PPE.
Q3: What are some common impurities that might be observed in the final product?
A3: Besides the side products from the Pictet-Spengler reaction mentioned earlier, other impurities can arise:
-
Unreacted Starting Materials: Incomplete reactions will result in the presence of starting materials in the crude product.
-
Solvent Adducts: In some cases, solvent molecules can react with intermediates to form adducts.
-
Degradation Products: The product may degrade under harsh purification conditions (e.g., high heat or extreme pH).
-
Des-chloro impurity: Depending on the reaction conditions, particularly if hydrogenation is involved in any step, dehalogenation can occur, leading to the corresponding non-chlorinated analog. The synthesis and characterization of such impurities are crucial for quality control.[9]
IV. Experimental Protocols
While a specific, detailed, and scalable protocol for 6-chloro-tetrahydropyrido[3,4-b]indol-1-one is proprietary to many organizations, a general procedure based on established methodologies for similar compounds is provided below. Note: This is a representative protocol and requires optimization for specific laboratory conditions and scale.
Protocol 1: Pictet-Spengler Reaction
-
To a solution of 6-chloro-L-tryptophan (1.0 eq) in a suitable solvent (e.g., acetic acid or a mixture of dichloromethane and TFA), add a formaldehyde equivalent (e.g., 37% aqueous formaldehyde, 1.2 eq).
-
Stir the reaction mixture at a predetermined temperature (e.g., 50-80 °C) and monitor the reaction progress by HPLC.
-
Upon completion, cool the reaction mixture and neutralize with a suitable base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 6-chloro-1,2,3,4-tetrahydro-β-carboline-1-carboxylic acid.
Protocol 2: Lactamization
-
Suspend the crude carboxylic acid from the previous step in an anhydrous aprotic solvent (e.g., dichloromethane).
-
Cool the suspension in an ice bath and add thionyl chloride (1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and then reflux until the reaction is complete (monitor by HPLC).
-
Cool the reaction mixture and carefully quench with a saturated sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
V. Data Presentation
Table 1: Representative Analytical Data for 6-Chloro-tetrahydropyrido[3,4-b]indol-1-one
| Analysis | Expected Results |
| 1H NMR (CDCl3) | Signals corresponding to the aromatic protons on the indole and benzene rings, as well as the methylene protons of the tetrahydropyridine ring. The exact chemical shifts and coupling constants would need to be determined experimentally. A published spectrum for a similar compound, 5-chloro-1-(4-fluorophenyl)-3-(4-piperdinyl)-1H-indole, can be used as a reference for the indole proton region.[10] |
| 13C NMR (CDCl3) | Resonances for all 11 carbon atoms, including the carbonyl carbon of the lactam. |
| Mass Spectrometry (ESI+) | [M+H]+ peak at m/z corresponding to the molecular weight of the product (C11H9ClN2O). |
| HPLC Purity | >99% (after purification). |
VI. Concluding Remarks
The successful scaling up of the production of 6-chloro-tetrahydropyrido[3,4-b]indol-1-one hinges on a thorough understanding of the reaction mechanisms, careful optimization of reaction conditions, and robust purification strategies. This guide provides a framework for troubleshooting common issues and a foundation for developing a reliable and scalable synthetic process. As with any chemical synthesis, careful planning, execution, and analysis are the keys to achieving high yields and purity.
VII. References
Sources
- 1. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 6. jocpr.com [jocpr.com]
- 7. researchgate.net [researchgate.net]
- 8. NMR-Based Chromatography Readouts: Indispensable Tools to “Translate” Analytical Features into Molecular Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification and synthesis of impurities formed during sertindole preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. d-nb.info [d-nb.info]
Validation & Comparative
A Senior Application Scientist's Guide to Validating the Anticancer Efficacy of 6-chloro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-one
This guide provides a comprehensive framework for the preclinical validation of the novel synthetic compound, 6-chloro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-one, as a potential anticancer agent. Drawing upon established methodologies and comparative data from existing chemotherapeutics, this document outlines a rigorous, multi-faceted approach to characterize the compound's bioactivity, elucidate its mechanism of action, and establish a foundation for its potential clinical translation. While direct experimental data for this specific compound is not yet publicly available, this guide leverages findings from structurally related pyrido[3,4-b]indole derivatives to propose a robust validation strategy.
Introduction: The Therapeutic Potential of Pyrido[3,4-b]indole Derivatives
The pyrido[3,4-b]indole scaffold, a core structure in many natural and synthetic bioactive molecules, has garnered significant attention in medicinal chemistry due to its diverse pharmacological properties, including notable anticancer activity. Research into this class of compounds has revealed their potential to interfere with critical cellular processes in cancer cells, such as cell cycle progression and survival signaling pathways. Some derivatives have been shown to induce G2/M cell cycle arrest and apoptosis, suggesting a mechanism that could be harnessed for therapeutic benefit. The objective of this guide is to present a systematic approach to validate whether this compound shares and expands upon these promising anticancer activities.
Part 1: In Vitro Efficacy Assessment
The initial phase of validation focuses on characterizing the direct effects of the compound on cancer cells in a controlled laboratory setting. This involves determining its cytotoxic and cytostatic potential across a panel of relevant cancer cell lines and comparing its potency to standard-of-care chemotherapeutic agents.
Cell Viability and Cytotoxicity Profiling using the MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[1] This initial screen will provide crucial data on the dose-dependent effects of the compound on cell proliferation.
Proposed Cancer Cell Line Panel:
-
Breast Cancer: MCF-7 (estrogen receptor-positive), MDA-MB-231 (triple-negative)
-
Colon Cancer: HCT-116 (p53 wild-type), HT-29 (p53 mutant)
Comparative Agents:
-
Doxorubicin: A standard chemotherapeutic for breast cancer.[2][3]
-
5-Fluorouracil (5-FU): A cornerstone of colon cancer treatment.[4][5]
Experimental Protocol: MTT Assay [6][7][8]
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound, doxorubicin, or 5-FU for 48-72 hours. Include a vehicle-only control.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit cell growth by 50%.
Anticipated Data Presentation:
| Compound | Cell Line | Predicted IC50 (µM) | Comparator | Comparator IC50 (µM) |
| This compound | MCF-7 | To be determined | Doxorubicin | ~1-4[3] |
| This compound | MDA-MB-231 | To be determined | Doxorubicin | ~1[3] |
| This compound | HCT-116 | To be determined | 5-Fluorouracil | ~1.48-11.3[4] |
| This compound | HT-29 | To be determined | 5-Fluorouracil | ~11.25[4] |
Elucidating the Mechanism of Cell Death: Apoptosis vs. Necrosis
To understand how the compound induces cell death, it is crucial to distinguish between apoptosis (programmed cell death) and necrosis (uncontrolled cell death). The Annexin V/Propidium Iodide (PI) assay is a widely used method for this purpose.
Experimental Workflow: Apoptosis Detection
Caption: Workflow for apoptosis detection using Annexin V and PI staining.
Experimental Protocol: Annexin V/PI Apoptosis Assay [9][10]
-
Cell Treatment: Treat cancer cells with the IC50 concentration of the compound for 24, 48, and 72 hours.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI.
-
Incubation: Incubate the cells in the dark at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Investigating Cell Cycle Perturbations
Many effective anticancer agents exert their effects by disrupting the cell cycle. Flow cytometric analysis of DNA content using propidium iodide staining can reveal the cell cycle phase at which the compound induces an arrest.[11]
Experimental Protocol: Cell Cycle Analysis [12][13][14]
-
Cell Treatment: Treat cancer cells with the IC50 concentration of the compound for various time points (e.g., 12, 24, 48 hours).
-
Cell Fixation: Harvest the cells and fix them in cold 70% ethanol.
-
Staining: Treat the fixed cells with RNase A to remove RNA and then stain the DNA with propidium iodide.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Hypothesized Signaling Pathway for Pyrido[3,4-b]indole Derivatives
Caption: A potential signaling pathway for pyrido[3,4-b]indole derivatives.
Part 2: In Vivo Validation in a Xenograft Mouse Model
Promising in vitro results must be validated in a more complex biological system. The subcutaneous xenograft mouse model is a standard preclinical model to assess the in vivo efficacy of novel anticancer compounds.[15][16][17]
Study Design and Methodology
Animal Model:
-
Immunodeficient mice (e.g., athymic nude or NOD/SCID) will be used to prevent rejection of human tumor cells.
Tumor Implantation:
-
Human breast (MDA-MB-231) or colon (HCT-116) cancer cells will be subcutaneously injected into the flanks of the mice.
Treatment Groups:
-
Vehicle Control
-
This compound (low dose)
-
This compound (high dose)
-
Positive Control (Doxorubicin for breast cancer model; 5-FU for colon cancer model)
Experimental Protocol: Xenograft Efficacy Study [15][18]
-
Tumor Inoculation: Subcutaneously inject cancer cells into the flanks of the mice.
-
Tumor Growth Monitoring: Monitor tumor growth by caliper measurements.
-
Randomization: When tumors reach a predetermined size, randomize the mice into the treatment groups.
-
Drug Administration: Administer the compound and control agents via an appropriate route (e.g., oral gavage, intraperitoneal injection) according to a defined schedule.
-
Tumor Volume Measurement: Measure tumor volume regularly throughout the study.
-
Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
Data Presentation: Tumor Growth Inhibition
| Treatment Group | Mean Tumor Volume (mm³) at Endpoint | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | To be determined | N/A |
| Compound (Low Dose) | To be determined | To be calculated |
| Compound (High Dose) | To be determined | To be calculated |
| Positive Control | To be determined | To be calculated |
Conclusion and Future Directions
This comprehensive guide outlines a systematic and robust strategy for the preclinical validation of this compound as a potential anticancer agent. The proposed in vitro and in vivo experiments will provide critical data on its efficacy, mechanism of action, and preliminary safety profile. Positive outcomes from these studies will form a strong foundation for further preclinical development, including IND-enabling toxicology studies and the eventual design of clinical trials. The comparative approach against standard-of-care agents will be instrumental in positioning this novel compound within the existing landscape of cancer therapeutics.
References
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (n.d.). NCBI. Retrieved from [Link]
-
Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. (n.d.). Bio-Techne. Retrieved from [Link]
-
The Annexin V Apoptosis Assay. (n.d.). KUMC. Retrieved from [Link]
-
Cell Cycle Protocol - Flow Cytometry. (n.d.). UT Health San Antonio. Retrieved from [Link]
-
Assaying cell cycle status using flow cytometry. (n.d.). NCBI. Retrieved from [Link]
-
Discrimination of the Effects of Doxorubicin on Two Different Breast Cancer Cell Lines on Account of Multidrug Resistance and Apoptosis. (2018). Indian Journal of Pharmaceutical Sciences. Retrieved from [Link]
-
Cell Cycle Analysis by Flow Cytometry. (2020, October 28). YouTube. Retrieved from [Link]
-
Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. (2024). Trends in Sciences. Retrieved from [Link]
-
Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013). NCBI. Retrieved from [Link]
-
Influence of doxorubicin on apoptosis and oxidative stress in breast cancer cell lines. (2016). NCBI. Retrieved from [Link]
-
Cell cycle analysis. (n.d.). Wikipedia. Retrieved from [Link]
-
Overview of drug screening experiments using patient-derived xenograft... (n.d.). ResearchGate. Retrieved from [Link]
-
IC 50 values of 5-FU for colon cancer cells. (n.d.). ResearchGate. Retrieved from [Link]
-
Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. (2015). NCBI. Retrieved from [Link]
-
Doxorubicin resistance in breast cancer cells is mediated by extracellular matrix proteins. (2018). NCBI. Retrieved from [Link]
-
Cell Viability Assays. (2013). NCBI Bookshelf. Retrieved from [Link]
-
Prolonged exposure of colon cancer cells to 5-fluorouracil nanoparticles improves its anticancer activity. (2015). NCBI. Retrieved from [Link]
-
Dose Dependent Cytotoxicity Effect of Doxorubicin on Breast Cancer Cell Line (AMJ13) Proliferation: in Vitro Study. (2023). Journal of Advanced Veterinary Research. Retrieved from [Link]
-
Drug Efficacy Testing in Mice. (n.d.). NCBI. Retrieved from [Link]
-
Improvement of the In Vitro Cytotoxic Effect on HT-29 Colon Cancer Cells by Combining 5-Fluorouacil and Fluphenazine with Green, Red or Brown Propolis. (2023). MDPI. Retrieved from [Link]
-
Colon cancer cells treated with 5-fluorouracil exhibit changes in polylactosamine-type N-glycans. (2014). Spandidos Publications. Retrieved from [Link]
-
5-Fluorouracil induces apoptosis in human colon cancer cell lines with modulation of Bcl-2 family proteins. (1998). PubMed. Retrieved from [Link]
Sources
- 1. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 2. ijpsonline.com [ijpsonline.com]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Prolonged exposure of colon cancer cells to 5-fluorouracil nanoparticles improves its anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-Fluorouracil induces apoptosis in human colon cancer cell lines with modulation of Bcl-2 family proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. kumc.edu [kumc.edu]
- 11. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 12. wp.uthscsa.edu [wp.uthscsa.edu]
- 13. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. xenograft.org [xenograft.org]
- 17. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Drug Efficacy Testing in Mice - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Topoisomerase Inhibitors: Positioning 6-chloro-β-carbolin-1-one within the Landscape
For researchers, medicinal chemists, and drug development professionals, the landscape of anticancer therapeutics is continually evolving. A key target in this arena is the family of topoisomerase enzymes, essential for managing DNA topology during critical cellular processes. This guide provides a comparative analysis of topoisomerase inhibitors, with a special focus on the potential of the β-carboline scaffold, exemplified by 6-chloro-β-carbolin-1-one, in relation to established clinical agents.
The Central Role of Topoisomerases in Cellular Proliferation
DNA topoisomerases are nuclear enzymes that resolve topological challenges in the genome, such as supercoiling and tangling, which inevitably arise during replication, transcription, and chromosome segregation.[1] Their mechanism involves the transient cleavage of DNA strands, allowing for topological changes, followed by re-ligation of the DNA backbone.[1] Because of their heightened activity in rapidly dividing cancer cells, topoisomerases represent a prime target for therapeutic intervention.[1]
There are two main classes of human topoisomerases targeted in cancer therapy:
-
Topoisomerase I (Top1): Creates single-strand breaks in DNA to relieve torsional stress.[2]
-
Topoisomerase II (Top2): Generates transient double-strand breaks to untangle intertwined DNA duplexes.[3]
Inhibitors of these enzymes function primarily as "poisons," stabilizing the transient covalent complex between the topoisomerase and the cleaved DNA.[2] This prevents the re-ligation step, leading to an accumulation of DNA strand breaks. When a replication fork collides with this stabilized complex, the transient single- or double-strand break is converted into a permanent, lethal lesion, ultimately triggering apoptotic cell death.[2]
Established Topoisomerase Inhibitors: The Clinical Benchmarks
A meaningful comparison requires understanding the established players. The following sections detail the mechanisms and properties of the most well-characterized topoisomerase inhibitors.
Camptothecin and its Analogs: The Topoisomerase I Poisons
The natural alkaloid Camptothecin is the archetypal Top1 inhibitor.[2] Its derivatives, such as Topotecan and Irinotecan, are mainstays in the treatment of various cancers.
Mechanism of Action: Camptothecins intercalate into the DNA at the site of Top1-mediated cleavage, forming a ternary complex with the enzyme and the DNA. This prevents the re-ligation of the single-strand break, leading to the cytotoxic lesions described above.[2]
Caption: Mechanism of Topoisomerase I inhibition by Camptothecin.
Etoposide and Doxorubicin: The Topoisomerase II Poisons
Etoposide, a semi-synthetic derivative of podophyllotoxin, and Doxorubicin, an anthracycline antibiotic, are potent Top2 inhibitors used against a wide range of malignancies.[3]
Mechanism of Action: These agents stabilize the Top2-DNA cleavage complex, in which the enzyme is covalently bonded to both strands of the DNA.[3] This results in persistent double-strand breaks that are particularly toxic to the cell. Doxorubicin also has the ability to intercalate into DNA, which may contribute to its cytotoxic effects.[3]
Caption: Mechanism of Topoisomerase II inhibition by Etoposide/Doxorubicin.
The β-Carboline Scaffold: A Privileged Structure for Topoisomerase Inhibition
The β-carboline ring system is a tricyclic aromatic scaffold found in numerous natural products and synthetic compounds with a wide range of biological activities, including potent antitumor effects.[4] Several studies have demonstrated that β-carboline derivatives can exert their cytotoxic effects through the inhibition of both Topoisomerase I and II, as well as by intercalating into DNA.[4]
While specific experimental data for 6-chloro-β-carbolin-1-one is not extensively available in peer-reviewed literature, the broader class of β-carbolin-1-ones and related derivatives has been investigated. The planar nature of the β-carboline ring system is thought to be crucial for its ability to intercalate between DNA base pairs, a mechanism that can contribute to the inhibition of topoisomerase activity.[4]
The mechanism of action for many β-carbolines is multi-faceted. Some derivatives, like certain γ-carbolines, have been shown to inhibit Topoisomerase I and II activity, and their inhibitory concentrations correlate with their ability to intercalate into DNA.[5] However, unlike classical topoisomerase poisons, some of these compounds do not stabilize the cleavable complex, suggesting a different, potentially catalytic inhibitory mechanism.[5]
Comparative Performance Data
The following table summarizes the inhibitory concentrations (IC50) for established topoisomerase inhibitors and representative β-carboline derivatives against their respective enzymes and in cellular assays. It is important to note the absence of specific data for 6-chloro-β-carbolin-1-one, and the data for other β-carbolines are provided for contextual comparison.
| Compound Class | Compound | Target | IC50 (Enzymatic Assay) | IC50 (Cytotoxicity, various cell lines) | Reference(s) |
| Camptothecin Analog | Camptothecin | Topoisomerase I | ~0.1 - 1 µM | 0.01 - 1 µM | [6] |
| Podophyllotoxin Derivative | Etoposide | Topoisomerase II | ~1 - 10 µM | 0.1 - 5 µM | [3] |
| Anthracycline | Doxorubicin | Topoisomerase II | ~1 - 5 µM | 0.01 - 0.5 µM | [3] |
| β-Carboline | Harman | Topoisomerase I | 23.8 µg/mL | Not Reported | [5] |
| β-Carboline | Norharman | Topoisomerase I | 34.4 µg/mL | Not Reported | [5] |
| γ-Carboline | Trp-P-1 | Topoisomerase I | 1.48 µg/mL | Not Reported | [5] |
| γ-Carboline | Trp-P-2 | Topoisomerase I | 1.55 µg/mL | Not Reported | [5] |
| α-Carboline Derivative | YCH337 | Topoisomerase II | ~5 µM | ~0.3 µM (average) | [3] |
Note: IC50 values can vary significantly based on assay conditions, cell lines, and other experimental factors.
Experimental Protocols for Evaluating Topoisomerase Inhibitors
To facilitate research in this area, we provide standardized, step-by-step protocols for key assays used to characterize topoisomerase inhibitors.
Experimental Workflow Overview
Sources
- 1. manchesterorganics.com [manchesterorganics.com]
- 2. mdpi.com [mdpi.com]
- 3. Dual targeting of microtubule and topoisomerase II by α-carboline derivative YCH337 for tumor proliferation and growth inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Facile Synthesis of 3-Substituted 9H-Pyrido[3,4-b]indol-1(2H)-one Derivatives from 3-Substituted β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Activities of C1-Substituted Acylhydrazone β-Carboline Analogues as Antifungal Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological activity of novel inhibitors of topoisomerase I: 2-aryl-substituted 2-bis-1H-benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Ensuring Reproducibility in In Vitro Profiling of Novel Compounds: The Case of 6-chloro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-one
The journey of a novel chemical entity from synthesis to potential therapeutic application is paved with rigorous in vitro testing. However, the scientific community is increasingly aware of the "reproducibility crisis," where findings, particularly in preclinical cancer research, are difficult to replicate.[1][2][3][4][5][6] This guide addresses this challenge head-on, using the novel compound 6-chloro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-one (Molecular Formula: C₁₁H₉ClN₂O, Molecular Weight: 220.66) as a case study.[7][8]
While specific biological data on this particular molecule is not yet widespread, the principles and methodologies for its characterization are universal. This document provides a framework for researchers, scientists, and drug development professionals to design and execute in vitro experiments that are not only scientifically sound but also inherently reproducible. We will move beyond rote protocols to explain the causality behind experimental choices, ensuring a self-validating system of inquiry.
Part 1: The Bedrock of Reproducibility - Good Cell Culture Practice
Before any compound is introduced to a cell, the biological system itself must be stable and consistent. The variability inherent in biological systems, especially cancer cell lines with their unstable genomes, is a primary source of irreproducibility.[1][3] Establishing and adhering to stringent Standard Operating Procedures (SOPs) for cell culture is non-negotiable.[9]
Key Pillars of Reproducible Cell Culture:
-
Cell Line Authentication: The identity of your cell line must be confirmed at the start of any study and after thawing new vials. Genetic drift can lead to significant phenotypic alterations over time.[4][9]
-
Mycoplasma Testing: Regular testing for mycoplasma contamination is critical, as these microorganisms can profoundly alter cellular responses.[4]
-
Passage Number Control: Do not passage cells indefinitely.[10] Work within a defined, low-passage window to minimize phenotypic drift.
-
Standardized Media and Reagents: Use media and supplements from a consistent source and meticulously record lot numbers.[10] Changes in serum or other components can introduce significant variability.[3]
-
Optimized Seeding Density: The density at which cells are seeded for an experiment must be optimized to ensure they are in a healthy, logarithmic growth phase during the assay.[10]
Caption: Comparison of MTT and XTT assay workflows.
Detailed Protocol: MTT Cell Viability Assay
This protocol provides a general framework and must be optimized for your specific cell line and experimental conditions. [11]
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours to allow for attachment. [11]2. Compound Treatment: Prepare serial dilutions of this compound. Remove the old medium and add 100 µL of medium containing the desired concentrations of the compound. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well. [12]5. Formazan Formation: Incubate the plate for 2-4 hours at 37°C. Viable cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully aspirate the medium from the wells without disturbing the formazan crystals. Add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well. [11]7. Absorbance Reading: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan. [12]Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. [11]
Quantifying Apoptosis: Annexin V vs. Caspase Activity
If the compound induces cell death, the next logical step is to determine the mechanism. Apoptosis, or programmed cell death, is a common pathway.
-
The Principle: Apoptosis is characterized by a series of biochemical events, including the externalization of phosphatidylserine (PS) on the cell membrane and the activation of a cascade of enzymes called caspases. [13][14]* Annexin V Staining: Annexin V is a protein that has a high affinity for PS. [15]When conjugated to a fluorescent dye (like FITC) and combined with a viability dye (like Propidium Iodide, PI), it can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells via flow cytometry or fluorescence microscopy. [14][15]* Caspase-3/7 Activity Assay: This is a luminogenic or fluorogenic assay that measures the activity of key executioner caspases (caspase-3 and -7). The assay uses a substrate that, when cleaved by active caspases, releases a signal.
Comparison for Reproducibility:
| Feature | Annexin V/PI Staining | Caspase-3/7 Activity Assay | Reproducibility Implication |
| Endpoint | Measures an early event in apoptosis (PS externalization). [15] | Measures a downstream executioner event. [14] | Provides complementary information. Running both can increase confidence in the results. |
| Methodology | Requires cell harvesting, washing, and staining, followed by flow cytometry. [15] | Typically a plate-based "add-mix-read" assay. | The multiple handling steps in flow cytometry can introduce variability. Plate-based assays are generally more reproducible. |
| Data Output | Provides multi-parameter data on cell populations (live, early/late apoptotic, necrotic). [16] | Provides a single quantitative value (luminescence/fluorescence). | Annexin V offers a richer dataset but requires more complex analysis. |
| Controls | Requires careful setup of compensation and gating controls for flow cytometry. | Requires background subtraction and positive controls. | Improper gating in flow cytometry is a major source of irreproducibility. |
Recommendation: For high-throughput screening and initial characterization, the simplicity and robustness of a plate-based caspase-3/7 assay are advantageous. For more detailed mechanistic studies, the multi-parameter data from Annexin V/PI staining is invaluable, provided that flow cytometry protocols are rigorously standardized.
Sources
- 1. “Biological variability makes reproducibility more difficult” | ETH Zurich [ethz.ch]
- 2. Listen In - Bitesize Bio Webinar Audios | How to Ensure Your Cell-Based Assays Are Reproducible [listen-in.bitesizebio.com]
- 3. biorxiv.org [biorxiv.org]
- 4. Frontiers | In Vitro Research Reproducibility: Keeping Up High Standards [frontiersin.org]
- 5. Assessing reproducibility of the core findings in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reproducibility in Cancer Biology: The challenges of replication | eLife [elifesciences.org]
- 7. GSRS [gsrs.ncats.nih.gov]
- 8. chemscene.com [chemscene.com]
- 9. Treating Cells as Reagents to Design Reproducible Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biocompare.com [biocompare.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. kumc.edu [kumc.edu]
- 14. A comprehensive guide to apoptosis detection [absin.net]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A simple technique for quantifying apoptosis in 96-well plates - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of Halogenated β-Carbolinones for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry, the β-carboline scaffold stands out as a privileged structure, forming the core of numerous natural products and synthetic molecules with a wide array of biological activities.[1][2] The strategic introduction of halogen atoms onto this scaffold has emerged as a powerful tool to modulate the pharmacological properties of these compounds, influencing their potency, selectivity, and pharmacokinetic profiles. This guide provides an in-depth comparison of halogenated β-carbolinones, offering insights into their structure-activity relationships (SAR) and providing experimental frameworks for their synthesis and evaluation.
The Significance of Halogenation in β-Carbolinone Drug Design
Halogenation is a fundamental strategy in drug design, and its application to the β-carbolinone core is no exception. The introduction of fluorine, chlorine, bromine, or iodine can profoundly alter a molecule's physicochemical properties. These alterations include changes in lipophilicity, electronic effects (inductive and mesomeric), and the potential for halogen bonding, all of which can impact target binding and overall bioactivity. For instance, the lipophilic nature of fluorine has been shown to enhance the potency of some β-carboline hybrids in anticancer applications.[3]
This guide will delve into a comparative analysis of halogenated β-carbolinones, with a particular focus on substitutions at the C6 position of the β-carboline ring. We will explore how varying the halogen at this position influences their efficacy as anticancer and antimicrobial agents.
Visualizing the β-Carbolinone Scaffold and Key Positions
To understand the structure-activity relationships, it is essential to be familiar with the core structure and numbering of the β-carbolinone scaffold.
Caption: Core structure of β-carbolin-1-one with key atomic positions numbered.
Comparative Analysis of Halogenated β-Carbolinones
Anticancer Activity
Halogenation has been explored as a strategy to enhance the anticancer properties of β-carbolinones. The introduction of halogens can affect the molecule's ability to intercalate with DNA, inhibit key enzymes like kinases, or induce apoptosis.[4][5]
A study on β-carboline-hydantoin hybrids revealed that substitutions on the C1-aryl group, particularly with para-fluoro (p-F) or trifluoromethyl (CF3), led to better potency against various human cancer cell lines.[3] This suggests that the high electronegativity and lipophilicity of fluorine contribute favorably to the anticancer activity of these specific derivatives.
| Compound Class | Halogen Substitution | Target/Cell Line | Reported Activity (IC50/EC50) | Reference |
| β-Carboline-hydantoin hybrids | p-F/CF3 on C1-aryl | Various cancer cell lines | Improved potency | [3] |
| 6-chloro-/fluorochromone derivatives | 6-Chloro, 6-Fluoro | Ehrlich ascites carcinoma (EAC) cells | Promising anticancer activity | [6] |
Antimicrobial Activity
The β-carboline scaffold is a promising starting point for the development of novel antimicrobial agents. Halogenation can enhance the interaction of these molecules with microbial targets.
One study highlighted that a dimeric 6-chlorocarboline N2-benzylated salt demonstrated potent activity against Staphylococcus aureus, with Minimum Inhibitory Concentrations (MICs) in the range of 0.01-0.05 μmol/mL.[7] Another study on C1-substituted acylhydrazone β-carboline analogues found that compounds with a halogenated R1 group exhibited more promising antifungal activity.[8] Specifically, derivatives with 2-fluoro, 4-chloro, and 4-bromo substitutions showed better activity against V. mali compared to those with electron-donating groups.[8]
| Compound Class | Halogen Substitution | Target Microorganism | Reported Activity (MIC/EC50) | Reference |
| Dimeric N2-benzylated β-carboline salt | 6-Chloro | Staphylococcus aureus | 0.01-0.05 μmol/mL (MIC) | [7] |
| C1-acylhydrazone β-carboline analogues | 2-Fluoro, 4-Chloro, 4-Bromo | V. mali | Enhanced antifungal activity | [8] |
Experimental Protocols
To facilitate further research in this area, this section provides detailed, step-by-step methodologies for the synthesis and biological evaluation of halogenated β-carbolinones.
Synthesis of Halogenated β-Carbolinones: The Pictet-Spengler Reaction
The Pictet-Spengler reaction is a cornerstone in the synthesis of the β-carboline core.[7][9] The following is a general protocol for the synthesis of a 6-halo-tetrahydro-β-carboline, a common precursor to β-carbolinones.
Materials:
-
6-Halotryptamine (e.g., 6-bromotryptamine)
-
Aldehyde or ketone
-
Anhydrous solvent (e.g., dichloromethane, toluene)
-
Acid catalyst (e.g., trifluoroacetic acid - TFA)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Dissolve the 6-halotryptamine in the anhydrous solvent in a round-bottom flask.
-
Add the aldehyde or ketone to the solution at room temperature.
-
Carefully add the acid catalyst to the reaction mixture.
-
Stir the reaction at the appropriate temperature (can range from room temperature to reflux) and monitor its progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer with the reaction solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the solution and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired 6-halo-tetrahydro-β-carboline.
-
The resulting tetrahydro-β-carboline can then be oxidized to the corresponding β-carbolinone using various methods, such as potassium permanganate or palladium on carbon.[10]
Caption: General workflow for the synthesis of halogenated β-carbolinones via the Pictet-Spengler reaction.
Biological Evaluation: Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.[1][11]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
Halogenated β-carbolinone test compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol)
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the halogenated β-carbolinone compounds in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium containing MTT and add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).[12]
Caption: Step-by-step workflow of the MTT assay for evaluating cytotoxicity.
Biological Evaluation: In Vitro Kinase Inhibition Assay
Many β-carbolinones exert their anticancer effects by inhibiting protein kinases.[13] The following is a general protocol for an in vitro kinase inhibition assay.
Materials:
-
Purified kinase enzyme
-
Kinase substrate
-
ATP (Adenosine triphosphate)
-
Kinase reaction buffer
-
Halogenated β-carbolinone test compounds
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing the purified kinase, its substrate, and the kinase reaction buffer in the wells of a microplate.
-
Add the halogenated β-carbolinone compounds at various concentrations to the wells. Include a positive control (a known inhibitor) and a negative control (vehicle).
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at the optimal temperature for the kinase for a specific period.
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent typically measures the amount of ADP produced or the amount of remaining ATP.
-
Measure the signal (e.g., luminescence or fluorescence) using a microplate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.[14]
Caption: General workflow for an in vitro kinase inhibition assay.
Conclusion and Future Directions
The halogenation of β-carbolinones is a promising avenue for the development of novel therapeutic agents. The available data, although not yet fully comprehensive for a direct comparative series, indicates that the type and position of the halogen atom can significantly modulate the anticancer and antimicrobial activities of these compounds. Fluorine and chlorine substitutions, in particular, have shown potential in enhancing biological efficacy.
Future research should focus on the systematic synthesis and evaluation of a complete series of halogenated β-carbolinones (F, Cl, Br, I) at key positions, such as C6, to establish a more definitive structure-activity relationship. Such studies, providing clear quantitative data, will be invaluable for guiding the rational design of next-generation β-carbolinone-based drugs with improved therapeutic indices.
References
- Bahuguna, A., Khan, I., & Kang, S. (2017). MTT assay to evaluate the cytotoxic potential of a drug. Bangladesh Journal of Pharmacology, 12(2), 151-154.
- Babu, V., et al. (2021). β-Carboline-based molecular hybrids as anticancer agents: a brief sketch. RSC Advances, 11(23), 13983-14004.
- Cao, R., Peng, W., Wang, Z., & Xu, A. (2007). beta-Carboline alkaloids: biochemical and pharmacological functions. Current medicinal chemistry, 14(4), 479–500.
- Chou, T. C. (2010). Drug combination studies and their synergy quantification using the Chou-Talalay method. Cancer research, 70(2), 440–446.
- Han, X., et al. (2012). A series of beta-carboline derivatives inhibit the kinase activity of PLKs. PloS one, 7(10), e46546.
- Koketsu, M., et al. (2018). Synthesis and antimicrobial activity of β-carboline derivatives with N2-alkyl modifications. Bioorganic & medicinal chemistry letters, 28(15), 2563–2567.
- Kumar, V., et al. (2025). A Deep Insight into Synthetic and Medicinal Potential of β-Carboline Derivatives: An Update. ChemistrySelect, 10(22), e202501123.
- Kumar, A., et al. (2010). Synthesis and cytotoxicity evaluation of (tetrahydro-beta-carboline)-1,3,5-triazine hybrids as anticancer agents. European journal of medicinal chemistry, 45(6), 2265–2276.
- Lood, K., et al. (2015). Recent Advances in the Synthesis of β-Carboline Alkaloids. Molecules (Basel, Switzerland), 20(7), 12857–12891.
-
Martens, S. (2024). In vitro kinase assay. protocols.io. Retrieved from [Link]
- Meerloo, J. van, Kaspers, G. J. L., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in molecular biology (Clifton, N.J.), 731, 237–245.
- Pictet, A., & Spengler, T. (1911). Über eine neue Synthese der Isochinolin-Derivate. Berichte der deutschen chemischen Gesellschaft, 44(3), 2030-2036.
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]
- Singh, G., et al. (2006). Design, synthesis, and evaluation of novel 6-chloro-/fluorochromone derivatives as potential topoisomerase inhibitor anticancer agents. Bioorganic & medicinal chemistry letters, 16(5), 1366–1370.
- Song, Y. C., et al. (2010). Synthesis and cytotoxic evaluation of 1-carboxamide and 1-amino side chain substituted β-carbolines. European journal of medicinal chemistry, 45(11), 5513–5519.
- Stasyk, T., et al. (2016). The Comparison of MTT and CVS Assays for the Assessment of Anticancer Agent Interactions. PLoS ONE, 11(5), e0155772.
- Titov, D. V., et al. (2022). Comparative Evaluation of the Antibacterial and Antitumor Activities of 9-Phenylfascaplysin and Its Analogs. Marine drugs, 20(1), 53.
- Weisenthal, L. M. (2011). Functional Similarity of Anticancer Drugs by MTT Bioassay. Journal of Cancer Science & Therapy, 3(12), 248-254.
- Wu, F., et al. (2020). Design, synthesis and anticancer evaluation of β-carboline-1-one hydantoins. Future medicinal chemistry, 12(3), 183–192.
- Zhidkov, M. E., & Ponomarev, G. V. (2023). Synthesis of β-Carbolines with Electrocyclic Cyclization of 3-Nitrovinylindoles. Molecules (Basel, Switzerland), 28(17), 6241.
- Zhang, J., et al. (2015). Synthesis and Antimicrobial Activities of 3-Methyl-β-Carboline Derivatives.
- Zhao, S., et al. (2023). Chromatography-Free Synthesis of β-Carboline 1-Hydrazides and an Investigation of the Mechanism of Their Bioactivity: The Discovery of β-Carbolines as Promising Antifungal and Antibacterial Candidates. Journal of medicinal chemistry, 66(13), 9040–9056.
- Zlotorzynski, A. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of visualized experiments : JoVE, (81), 50548.
- Ishar, M. P. S., et al. (2006). Design, synthesis, and evaluation of novel 6-chloro-/fluorochromone derivatives as potential topoisomerase inhibitor anticancer agents. Bioorganic & Medicinal Chemistry Letters, 16(5), 1366-1370.
- Zhidkov, M. E., & Ponomarev, G. V. (2023). Synthesis of β-Carbolines with Electrocyclic Cyclization of 3-Nitrovinylindoles. Molecules, 28(17), 6241.
- Song, Y. C., Wang, J., Teng, S. F., Kesuma, D., Deng, Y., Duan, J., Wang, J. H., Zhong, R., & Sim, M. M. (2002). Beta-carbolines as specific inhibitors of cyclin-dependent kinases. Bioorganic & medicinal chemistry letters, 12(7), 1129–1132.
- Zhang, J., Li, L., Dan, W., Li, J., Zhang, Q., Bai, H., & Wang, J. (2015). Synthesis and Antimicrobial Activities of 3-Methyl-β-Carboline Derivatives.
- Bahuguna, A., Khan, I., & Kang, S. (2017). MTT assay to evaluate the cytotoxic potential of a drug. Bangladesh Journal of Pharmacology, 12(2), 151-154.
- Dan, W.-J., et al. (2024).
Sources
- 1. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis and anticancer evaluation of β-carboline-1-one hydantoins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] MTT assay to evaluate the cytotoxic potential of a drug | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis, and evaluation of novel 6-chloro-/fluorochromone derivatives as potential topoisomerase inhibitor anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and antimicrobial activity of β-carboline derivatives with N2-alkyl modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. sciforum.net [sciforum.net]
- 10. Recent Advances in the Synthesis of β-Carboline Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. The Comparison of MTT and CVS Assays for the Assessment of Anticancer Agent Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. reactionbiology.com [reactionbiology.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
A Comparative Guide to the Cross-Reactivity Profile of 6-chloro-β-carbolin-1-one
This guide provides a comprehensive analysis of the anticipated cross-reactivity profile of 6-chloro-β-carbolin-1-one, a synthetic derivative of the β-carboline family. While direct experimental binding data for this specific compound is not extensively available in peer-reviewed literature, this document synthesizes existing structure-activity relationship (SAR) data for related β-carbolines to project its likely interactions with key central nervous system targets: the benzodiazepine binding site on GABAA receptors and various serotonin (5-HT) receptor subtypes. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the potential pharmacological landscape of this and related small molecules.
Introduction: The Significance of Cross-Reactivity in Drug Discovery
The β-carboline scaffold is a privileged structure in medicinal chemistry, known to interact with a variety of CNS receptors.[1] Compounds based on this tricycle exhibit a wide range of pharmacological effects, including anxiolytic, anticonvulsant, and hypnotic properties, primarily through their interaction with the benzodiazepine binding site on the GABAA receptor.[2][3] Additionally, certain β-carbolines have been shown to possess affinity for serotonin receptors, implicating them in the modulation of mood, cognition, and perception.[4][5]
Understanding the cross-reactivity profile of a novel compound like 6-chloro-β-carbolin-1-one is paramount in early-stage drug discovery. A promiscuous binding profile can lead to off-target effects, while selective polypharmacology can be leveraged for therapeutic benefit. This guide aims to provide a predictive comparison of 6-chloro-β-carbolin-1-one's binding affinity against established ligands for the benzodiazepine and serotonin receptor systems, grounded in the established SAR of the β-carboline class.
Comparative Analysis of Benzodiazepine Receptor Binding
The benzodiazepine binding site on the GABAA receptor is a well-characterized target for anxiolytic and sedative-hypnotic drugs. The affinity of β-carbolines for this site is highly dependent on the substitution pattern on the tricyclic core.
Projected Affinity of 6-chloro-β-carbolin-1-one
Based on the available literature for related 6-substituted β-carbolines, the presence of a halogen at the 6-position is generally well-tolerated and can contribute to high affinity.[6] The 1-oxo functionality, while less common in the extensively studied β-carboline-3-carboxylates, is a key structural feature. Its impact on binding affinity is not definitively established without direct experimental data. However, it is reasonable to hypothesize that 6-chloro-β-carbolin-1-one will exhibit significant affinity for the benzodiazepine receptor.
Comparator Ligands: Benchmarking Affinity
To provide context, the binding affinities of several well-characterized ligands for various GABAA receptor subtypes are presented below. Diazepam serves as a classic non-selective benzodiazepine agonist, while ZK-93423 is a potent, non-selective β-carboline agonist.[7][8]
| Compound | GABA A Receptor Subtype | K i (nM) | Reference |
| Diazepam | α1β3γ2 | 64 ± 2 | [2] |
| α2β3γ2 | 61 ± 10 | [2] | |
| α3β3γ2 | 102 ± 7 | [2] | |
| α5β3γ2 | 31 ± 5 | [2] | |
| ZK-93423 | Non-selective (α1, α2, α3, α5) | ~1 | [7] |
Comparative Analysis of Serotonin Receptor Binding
The interaction of β-carbolines with serotonin receptors is more varied and subtype-dependent. Generally, β-carbolines exhibit modest to low affinity for 5-HT1A receptors, while showing more significant interactions with 5-HT2 receptor subtypes.[5]
Projected Affinity of 6-chloro-β-carbolin-1-one
The SAR for 1-aryl-β-carbolines suggests that substitution at the 1-position is a key determinant of 5-HT receptor affinity.[4] The presence of a 1-oxo group in 6-chloro-β-carbolin-1-one represents a significant structural departure from these aryl-substituted analogs. A study on substituted 1-oxo-1,2,3,4-tetrahydro-β-carbolines reported low affinity for the serotonin receptor.[9] Therefore, it is plausible that 6-chloro-β-carbolin-1-one may exhibit only modest affinity for 5-HT receptor subtypes.
Comparator Ligands: A Spectrum of Serotonin Receptor Affinities
To illustrate the range of affinities at various serotonin receptor subtypes, the binding data for the endogenous ligand serotonin, as well as the atypical antipsychotics clozapine and risperidone, are provided. These comparators are known to interact with multiple 5-HT receptor subtypes.
| Compound | 5-HT Receptor Subtype | K i (nM) | Reference |
| Serotonin | 5-HT1A | 3.2 | [10] |
| 5-HT2A | 6.3 | [10] | |
| 5-HT2C | 5.0 | [10] | |
| Clozapine | 5-HT2A | 12 | [10] |
| 5-HT2C | 13 | [10] | |
| 5-HT6 | 6 | [10] | |
| 5-HT7 | 13 | [10] | |
| Risperidone | 5-HT2A | 0.4 | [11] |
| 5-HT7 | 1.6 | [10] |
Experimental Methodologies for Determining Cross-Reactivity
To empirically determine the cross-reactivity profile of 6-chloro-β-carbolin-1-one, radioligand binding assays are the gold standard. Below are detailed protocols for assessing binding affinity at the benzodiazepine and key serotonin receptors.
Radioligand Displacement Assay for Benzodiazepine Receptors
This protocol is designed to determine the affinity of a test compound for the benzodiazepine binding site on GABAA receptors using [3H]flunitrazepam as the radioligand.
Materials:
-
Tissue Preparation: Rat cerebral cortex, homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
Radioligand: [3H]flunitrazepam (specific activity ~80 Ci/mmol).
-
Non-specific Binding Control: Diazepam (10 µM).
-
Test Compound: 6-chloro-β-carbolin-1-one, dissolved in a suitable solvent (e.g., DMSO) and serially diluted.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Instrumentation: Scintillation counter, filtration apparatus.
Step-by-Step Protocol:
-
Membrane Preparation: Homogenize rat cerebral cortex in 10 volumes of ice-cold Tris-HCl buffer. Centrifuge at 1,000 x g for 10 minutes at 4°C. Discard the supernatant. Resuspend the pellet in fresh buffer and centrifuge at 20,000 x g for 20 minutes at 4°C. Repeat the wash step. Resuspend the final pellet in assay buffer to a protein concentration of approximately 1 mg/mL.
-
Assay Setup: In a 96-well plate, add in the following order:
-
50 µL of assay buffer (for total binding) or 10 µM diazepam (for non-specific binding).
-
50 µL of various concentrations of the test compound.
-
50 µL of [3H]flunitrazepam (final concentration ~1 nM).
-
100 µL of the membrane preparation.
-
-
Incubation: Incubate the plate at 4°C for 60 minutes.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters (e.g., Whatman GF/B) pre-soaked in assay buffer. Wash the filters three times with 4 mL of ice-cold assay buffer.
-
Scintillation Counting: Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of the test compound by non-linear regression analysis of the competition binding data. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Radioligand Displacement Assay for 5-HT2A Receptors
This protocol outlines the determination of binding affinity for the 5-HT2A receptor using [3H]ketanserin.
Materials:
-
Tissue Preparation: Rat frontal cortex, prepared as described for the benzodiazepine receptor assay.
-
Radioligand: [3H]ketanserin (specific activity ~60-90 Ci/mmol).
-
Non-specific Binding Control: Mianserin (10 µM).
-
Test Compound: 6-chloro-β-carbolin-1-one, serially diluted.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Instrumentation: Scintillation counter, filtration apparatus.
Step-by-Step Protocol:
-
Membrane Preparation: Follow the same procedure as for the benzodiazepine receptor assay, using rat frontal cortex.
-
Assay Setup: In a 96-well plate, combine:
-
50 µL of assay buffer (total binding) or 10 µM mianserin (non-specific binding).
-
50 µL of the test compound at various concentrations.
-
50 µL of [3H]ketanserin (final concentration ~0.5 nM).
-
100 µL of the membrane preparation.
-
-
Incubation: Incubate at 37°C for 30 minutes.
-
Filtration and Scintillation Counting: Proceed as described in the benzodiazepine receptor assay protocol.
-
Data Analysis: Analyze the data as described for the benzodiazepine receptor assay to determine the Ki value.
Visualizing the Molecular Landscape
To better understand the biological context of these interactions, the following diagrams illustrate the relevant signaling pathways and the experimental workflow.
GABAA Receptor Signaling
Caption: Allosteric modulation of the GABAA receptor by benzodiazepine site ligands.
5-HT2A Receptor Signaling Pathway
Caption: The Gq-coupled signaling cascade of the 5-HT2A receptor.
Radioligand Binding Assay Workflow
Caption: General workflow for a competitive radioligand binding assay.
Conclusion and Future Directions
The predictive analysis based on the extensive SAR literature for β-carbolines suggests that 6-chloro-β-carbolin-1-one is likely a potent ligand for the benzodiazepine binding site on the GABAA receptor. Its affinity for serotonin receptors is predicted to be lower, though empirical validation is necessary. The provided experimental protocols offer a clear path forward for the definitive characterization of this and other novel β-carboline derivatives.
Future research should focus on obtaining direct binding data for 6-chloro-β-carbolin-1-one across a panel of GABAA and serotonin receptor subtypes. Furthermore, functional assays are crucial to determine the efficacy of the compound at these receptors – whether it acts as an agonist, antagonist, or inverse agonist. Such studies will be instrumental in elucidating the full pharmacological profile of 6-chloro-β-carbolin-1-one and its potential as a CNS-active agent.
References
- Borea, P. A., Gilli, G., Bertolasi, V., & Ferretti, V. (1987). Structural features controlling the binding of β-carbolines to the benzodiazepine receptor. Molecular Pharmacology, 31(4), 334-343.
-
Büttner, A., Bogen, S., Baur, R., & Sigel, E. (2018). Different Benzodiazepines Bind with Distinct Binding Modes to GABAA Receptors. ACS Chemical Biology, 13(8), 2201–2208. [Link]
-
Cain, J. P., Nocerini, M. R., & Li, J. (2019). Synthesis and Structure–Activity Relationships of 1-Aryl-β-carbolines as Affinity Probes for the 5-Hydroxytryptamine Receptor. ACS Omega, 4(6), 10566–10576. [Link]
-
Corda, M. G., Giorgi, O., Longoni, B., Mereu, G. P., & Biggio, G. (1987). Enhancement of gamma-aminobutyric acid binding by the anxiolytic beta-carbolines ZK 93423 and ZK 91296. Journal of Neurochemistry, 48(5), 1355-1358. [Link]
-
Grokipedia. (2026, January 7). ZK-93423. [Link]
- Leysen, J. E., Janssen, P. M., Gommeren, W., Wynants, J., Pauwels, P. J., & Janssen, P. A. (1994). Risperidone: a novel antipsychotic with balanced serotonin-dopamine antagonism, receptor occupancy profile, and pharmacologic activity.
-
Glennon, R. A., Hong, S. S., Dukat, M., Teitler, M., & Davis, K. (2000). Binding of beta-carbolines and related agents at serotonin (5-HT(2) and 5-HT(1A)), dopamine (D(2)) and benzodiazepine receptors. Drug and Alcohol Dependence, 60(2), 151-163. [Link]
- Meltzer, H. Y., & Massey, B. W. (2011). The role of serotonin receptors in the action of atypical antipsychotic drugs. Current Opinion in Pharmacology, 11(1), 59-67.
-
Wikipedia. (n.d.). ZK-93423. Retrieved January 12, 2026, from [Link]
-
Glennon, R. A., Herndon, J. L., & Ismaiel, A. E. (1994). Investigation of hallucinogenic and related beta-carbolines. Pharmacology, Biochemistry and Behavior, 49(1), 1-6. [Link]
-
Glennon, R. A., Hong, S. S., Dukat, M., Teitler, M., & Davis, K. (2000). Binding of beta-carbolines and related agents at serotonin (5-HT2 and 5-HT1A), dopamine (D-2) and benzodiazepine receptors. ResearchGate. [Link]
-
ResearchGate. (n.d.). In vitro assays A [³H]8-OH-DPAT binding to h5-HT1AR. B [³H]ketanserin...[Link]
-
Goetz, A., Gremel, G., & Tasan, R. (1986). In vivo [3H]flunitrazepam binding: imaging of receptor regulation. Journal of Neurochemistry, 47(4), 1199-1206. [Link]
-
Brown, B. L., & Martin, I. L. (1987). The 5-HT1A receptor probe [3H]8-OH-DPAT labels the 5-HT transporter in human platelets. British Journal of Pharmacology, 90(1), 83–91. [Link]
-
Allen, M. S., Gillaspy, M. L., LaLoggia, A. J., & Cook, J. M. (1988). Synthesis of 6-substituted beta-carbolines that behave as benzodiazepine receptor antagonists or inverse agonists. Journal of Medicinal Chemistry, 31(7), 1352-1356. [Link]
-
Nishino, K., Ohkubo, S., & Tanaka, C. (1991). Binding characteristics of [3H]ketanserin for serotonin-2 receptor in the rabbit platelet. Journal of Pharmacobio-Dynamics, 14(8), 461-466. [Link]
-
Herdeis, C., & Bissinger, G. (2014). Synthesis and Serotonin-Receptor Activity of Substituted 1-Oxo-1,2,3,4-tetrahydro-β-carbolines. Zeitschrift für Naturforschung B, 42(6). [Link]
-
PDSP. (n.d.). Assay Protocol Book. [Link]
-
Meltzer, H. Y., & Massey, B. W. (2011). Classification of typical and atypical antipsychotic drugs on the basis of dopamine D-1, D-2 and serotonin2 pKi values. SciSpace. [Link]
-
Assié, M. B., & Koek, W. (1997). [3H]-8-OH-DPAT binding in the rat brain raphe area: involvement of 5-HT1A and non-5-HT1A receptors. British Journal of Pharmacology, 120(4), 743–749. [Link]
-
Sygnature Discovery. (n.d.). High Throughput Assay for CNS Drug Binding in Brain Tissue. [Link]
-
de Bartolomeis, A., & Iasevoli, F. (2018). Antipsychotic Drugs: From Receptor-binding Profiles to Metabolic Side Effects. Current Neuropharmacology, 16(9), 1212–1231. [Link]
-
ResearchGate. (n.d.). Antipsychotic Medication Dopamine Receptor K i Values | Download Table. [Link]
-
ResearchGate. (n.d.). Radioligand displacement assay of [³H]-Flunitrazepam by DCBS192 (a) and...[Link]
-
Hollinshead, S. P., Trudell, M. L., Skolnick, P., & Cook, J. M. (1990). Structural requirements for agonist actions at the benzodiazepine receptor: studies with analogues of 6-(benzyloxy)-4-(methoxymethyl)-beta-carboline-3-carboxylic acid ethyl ester. Journal of Medicinal Chemistry, 33(3), 1062-1069. [Link]
-
Vaskó, D., & Kurti, L. (2021). Recent Advances in the Synthesis of β-Carboline Alkaloids. Molecules (Basel, Switzerland), 26(3), 663. [Link]
-
Van der Eycken, E. V., & D'hooghe, M. (2021). METHODOLOGIES FOR THE SYNTHESIS OF β-CARBOLINES. LJMU Research Online. [Link]
-
Borea, P. A., Gilli, G., Bertolasi, V., & Ferretti, V. (1987). Structure-Activity Relationships at the Benzodiazepine Receptor. Springer Nature Experiments. [Link]
-
Shamsujunaidi, S., & Abas, F. (2023). STUDIES ON THE SYNTHESIS OF β-CARBOLINE AND ITS DERIVATIVES AS POTENTIAL ANTIMALARIAL DRUG COMPONENTS. Malaysian Journal of Chemistry, 25(1), 44-53. [Link]
-
Vemu, B. R., & Kumar, A. (2021). Recent developments in the Synthesis and Biological Activities of THβ-carboline and Its Analogs: Review. Chemistry & Biology Interface, 11(1), 1-35. [Link]
-
Little, H. J., Nutt, D. J., & Taylor, S. C. (1987). Enhancement of brain [3H]flunitrazepam binding and analgesic activity of synthetic cannabimimetics. British Journal of Pharmacology, 91(1), 175–181. [Link]
-
Locock, R. A., Baker, G. B., Micetich, R. G., Coutts, R. T., & Benderly, A. (1982). Interaction of beta-carbolines with the benzodiazepine receptor. Structure-activity relationships of amide derivatives of beta-carboline and tetrahydro-beta-carboline. Progress in Neuro-Psychopharmacology & Biological Psychiatry, 6(4-6), 407-410. [Link]
-
Sciforum. (n.d.). Synthesis of β-carboline derivatives. [Link]
-
Evotec. (n.d.). Cyprotex Brain Tissue Binding Fact Sheet. [Link]
-
Cooper, S. J. (1986). Beta-carbolines characterized as benzodiazepine receptor agonists and inverse agonists produce bi-directional changes in palatable food consumption. Brain Research Bulletin, 17(5), 627-637. [Link]
Sources
- 1. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. Beta-carbolines characterized as benzodiazepine receptor agonists and inverse agonists produce bi-directional changes in palatable food consumption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Binding of beta-carbolines and related agents at serotonin (5-HT(2) and 5-HT(1A)), dopamine (D(2)) and benzodiazepine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of 6-substituted beta-carbolines that behave as benzodiazepine receptor antagonists or inverse agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. grokipedia.com [grokipedia.com]
- 8. ZK-93423 - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Risperidone: a novel antipsychotic with balanced serotonin-dopamine antagonism, receptor occupancy profile, and pharmacologic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking a Novel β-Carboline Derivative: A Comparative Anticancer Study of 6-chloro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-one
In the relentless pursuit of novel and more effective cancer therapeutics, the scientific community continuously explores new chemical entities. Among these, the β-carboline alkaloids and their synthetic derivatives have emerged as a promising class of compounds with significant anticancer potential.[1][2] This guide provides a comprehensive benchmarking analysis of a specific synthetic β-carboline, 6-chloro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-one , against established anticancer drugs: Doxorubicin, Cisplatin, and Paclitaxel. Our objective is to furnish researchers, scientists, and drug development professionals with a rigorous comparative framework, supported by detailed experimental protocols and illustrative data, to evaluate the potential of this novel compound.
Introduction to the Compounds
The Investigational Compound: this compound
This compound belongs to the pyrido[3,4-b]indole class of compounds, a core structure found in many biologically active β-carboline alkaloids.[3] The rationale for investigating this specific derivative stems from the known multi-faceted anticancer activities of the β-carboline scaffold, which include:
-
DNA Intercalation and Topoisomerase Inhibition: Many β-carboline derivatives exert their cytotoxic effects by inserting themselves into the DNA helix and inhibiting topoisomerase enzymes, which are crucial for DNA replication and repair.[4][5] This disruption leads to DNA damage and ultimately triggers cell death.[4]
-
Cyclin-Dependent Kinase (CDK) Inhibition: Certain β-carbolines have been shown to inhibit CDKs, key regulators of the cell cycle.[5] By arresting the cell cycle, these compounds can halt the uncontrolled proliferation of cancer cells.[4]
-
Induction of Apoptosis: A primary goal of cancer therapy is to induce programmed cell death, or apoptosis, in malignant cells. β-carbolines have been demonstrated to trigger apoptosis through various signaling pathways, often involving the Bcl-2 protein family and the activation of caspases.[1][4]
The addition of a chloro-substituent at the 6th position of the tetrahydro-pyrido[3,4-b]indol-1-one core is a strategic medicinal chemistry modification aimed at potentially enhancing potency and modulating the pharmacological profile of the parent molecule.
The Benchmark Anticancer Drugs
To contextualize the anticancer potential of our investigational compound, we have selected three widely used and mechanistically distinct chemotherapeutic agents as benchmarks:
-
Doxorubicin: An anthracycline antibiotic, Doxorubicin is a potent and broad-spectrum anticancer drug.[6] Its primary mechanisms of action include DNA intercalation, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS), all of which contribute to DNA damage and apoptotic cell death.[7][8][9]
-
Cisplatin: A platinum-based coordination complex, Cisplatin is a cornerstone of treatment for various solid tumors.[10] It exerts its cytotoxic effects by forming covalent adducts with DNA, leading to the formation of intra- and inter-strand crosslinks.[11][12] These crosslinks distort the DNA structure, inhibit DNA replication and transcription, and ultimately trigger apoptosis.[11][13]
-
Paclitaxel: A member of the taxane family of drugs, Paclitaxel has a unique mechanism of action that targets the microtubules of the cell's cytoskeleton.[14] It stabilizes microtubules, preventing their dynamic assembly and disassembly required for mitosis.[15][] This disruption of microtubule function leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[15]
Experimental Design for Comparative Analysis
A robust preclinical evaluation of a novel anticancer compound necessitates a multi-pronged experimental approach. The following details the workflow designed to compare the efficacy of this compound against the benchmark drugs.
Figure 1: A schematic overview of the experimental workflow for the comparative benchmarking of anticancer compounds.
Methodologies
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[17]
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HCT116) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[18]
-
Compound Treatment: Prepare serial dilutions of this compound and the benchmark drugs (Doxorubicin, Cisplatin, Paclitaxel) in a complete culture medium. Replace the existing medium with 100 µL of the medium containing the compounds at various concentrations. Include untreated and vehicle-treated controls.[18]
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.[19]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[19][20]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[20]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot dose-response curves to determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).
Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[21]
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the investigational and benchmark compounds at their respective IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.
-
Washing: Wash the cells twice with cold PBS.[21]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.[22]
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[22]
-
Analysis: Add 400 µL of 1X binding buffer and analyze the cells immediately by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.[21]
Mechanistic Investigation: Western Blotting
Western blotting is employed to detect and quantify the expression levels of specific proteins involved in key signaling pathways related to cell cycle regulation and apoptosis.[23]
Protocol:
-
Protein Extraction: Treat cells with the compounds as described for the apoptosis assay. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[24]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (20-50 µg) on a polyacrylamide gel by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[25]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved Caspase-3, p53, p21, Cyclin B1) overnight at 4°C.[24][25]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[25]
Comparative Data Analysis (Hypothetical)
The following tables present hypothetical data to illustrate the potential outcomes of the benchmarking studies.
Table 1: In Vitro Cytotoxicity (IC50 Values in µM)
| Compound | MCF-7 (Breast) | A549 (Lung) | HCT116 (Colon) |
| This compound | 2.5 | 3.1 | 1.8 |
| Doxorubicin | 0.8 | 1.2 | 0.5 |
| Cisplatin | 5.2 | 8.7 | 4.1 |
| Paclitaxel | 0.05 | 0.08 | 0.03 |
Table 2: Induction of Apoptosis (% of Apoptotic Cells after 24h Treatment)
| Compound | MCF-7 | A549 | HCT116 |
| Untreated Control | 4.2 | 3.8 | 5.1 |
| This compound | 45.8 | 41.2 | 52.3 |
| Doxorubicin | 55.1 | 51.9 | 60.7 |
| Cisplatin | 38.5 | 35.6 | 42.8 |
| Paclitaxel | 62.3 | 58.4 | 65.9 |
Mechanistic Insights and Signaling Pathways
Based on the known mechanisms of β-carbolines and the benchmark drugs, we can anticipate the modulation of specific signaling pathways.
Figure 2: A simplified representation of potential anticancer mechanisms of action and convergent downstream signaling pathways.
Western blot analysis would be expected to show that this compound, similar to Doxorubicin and Cisplatin, induces DNA damage, leading to the upregulation of the tumor suppressor protein p53 and its downstream target, the cell cycle inhibitor p21. Furthermore, an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2, along with the appearance of cleaved (active) Caspase-3, would confirm the induction of the intrinsic apoptosis pathway. Paclitaxel's effect would be primarily observed through an increase in proteins associated with mitotic arrest, such as Cyclin B1.
Conclusion
This guide outlines a comprehensive strategy for benchmarking the novel β-carboline derivative, this compound, against established anticancer drugs. The provided experimental protocols for assessing cytotoxicity, apoptosis, and key signaling pathways offer a robust framework for generating comparative data. The hypothetical results presented herein suggest that while the investigational compound may not match the potency of some established drugs like Paclitaxel in certain cell lines, its distinct chemical scaffold and potential for a favorable therapeutic window warrant further investigation. By elucidating its mechanism of action and comparing its efficacy profile to standard-of-care agents, researchers can make informed decisions about the future development of this and other promising pyrido[3,4-b]indole derivatives as novel cancer therapeutics.
References
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
-
Intisar, A., & Al-Ghamdi, K. M. (2020). Cisplatin as an Anti-Tumor Drug: Cellular Mechanisms of Activity, Drug Resistance and Induced Side Effects. Molecules, 25(21), 4937. [Link]
-
ChemistNATE. (2023). Cisplatin: A Cancer Treatment Drug - Mechanism, Side Effects & Discovery. Retrieved from [Link]
-
Dasari, S., & Tchounwou, P. B. (2014). Cisplatin in cancer therapy: molecular mechanisms of action. European journal of pharmacology, 740, 364–378. [Link]
-
Zureick, A. H., & El-Khamisy, S. F. (2021). Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity. Cancers, 13(17), 4333. [Link]
-
Patsnap. (2024). What is the mechanism of Paclitaxel? Synapse. Retrieved from [Link]
-
Thorn, C. F., Oshiro, C., Marsh, S., Hernandez-Boussard, T., McLeod, H., Klein, T. E., & Altman, R. B. (2011). Doxorubicin pathways: pharmacodynamics and adverse effects. Pharmacogenetics and genomics, 21(7), 440–446. [Link]
-
Jayaraman, S. (2020). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 10(18), e3761. [Link]
-
Wikipedia contributors. (2024). Paclitaxel. Wikipedia. Retrieved from [Link]
-
Patsnap. (2024). What is the mechanism of Cisplatin? Synapse. Retrieved from [Link]
-
Siddik, Z. H. (2003). Cisplatin: mode of cytotoxic action and molecular basis of resistance. Oncogene, 22(47), 7265–7279. [Link]
-
Grech, L., Duca, E., & Mizzi, S. (2020). Doxorubicin: An Overview of the Anti-Cancer and Chemoresistance Mechanisms. Remedy Publications LLC. Retrieved from [Link]
-
ResearchGate. (n.d.). The most important anticancer mechanisms of β‐carbolines. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Doxorubicin: Definition, Structure, Cardiotoxicity, Applications and Mechanism of Action. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanism of action of doxorubicin. Retrieved from [Link]
-
Dr.Oracle. (2025). What is the mechanism of action of paclitaxel? Retrieved from [Link]
-
Meštrović, T. (2023). How Paclitaxel Works. News-Medical.Net. Retrieved from [Link]
-
Al-Ostath, A., et al. (2024). Anticancer Potential of β‐Carboline Alkaloids: An Updated Mechanistic Overview. Chemistry & Biodiversity, 21(2), e202301263. [Link]
-
Al-Ostath, A., et al. (2017). Synthesis, Biological Evaluation and Modeling Studies of New Pyrido[3,4-b]indole Derivatives as Broad-Spectrum Potent Anticancer Agents. Journal of Developing Drugs, 6(2). [Link]
-
KUMC. (n.d.). The Annexin V Apoptosis Assay. Retrieved from [Link]
-
Kumar, A., et al. (2022). Promising Anticancer Activity of β-Carboline Derivatives: Design, Synthesis, and Pharmacological Evaluation. Molecules, 27(15), 4995. [Link]
-
G, S. K., & K, S. (2020). Recent Insights into β-Carboline Alkaloids with Anticancer Potential. Crimson Publishers. Retrieved from [Link]
-
Al-Ostath, A., et al. (2024). Anticancer Potential of β-Carboline Alkaloids: An Updated Mechanistic Overview. Chemistry & Biodiversity, 21(2), e202301263. [Link]
-
Al-Ostath, A., et al. (2017). Synthesis, Biological Evaluation and Modeling Studies of New Pyrido[3,4-b]indole Derivatives as Broad-Spectrum Potent Anticancer Agents. Journal of Developing Drugs, 6(2). [Link]
-
Ain, Q. (2023). Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Medium. Retrieved from [Link]
-
Al-Ostath, A., et al. (2017). Synthesis, Biological Evaluation and Modeling Studies of New Pyrido[3,4-b]indole Derivatives as Broad-Spectrum Potent Anticancer Agents. Journal of Developing Drugs, 6(2), 1000171. [Link]
-
Weinstain, R., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of visualized experiments : JoVE, (81), 50584. [Link]
-
Horton, T. (n.d.). MTT Cell Assay Protocol. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
-
Kumar, S., et al. (2025). Pyrido-indole-one hybrids as potential anticancer agents against breast carcinoma: development of Ru(ii)-catalyzed annulation of indole-2-carboxamides, biological screening and molecular docking studies. RSC Advances, 15(40), 28063–28073. [Link]
-
Guillon, J., et al. (2002). Synthesis and cytotoxic activity of pyridazino[1',6':1,2]pyrido[3,4-b]indol-5-inium derivatives as anti-cancer agents. Bioorganic & medicinal chemistry letters, 12(18), 2611–2614. [Link]
-
Bio-Techne. (n.d.). Advanced Western Blotting Solutions for Cell Signaling Pathway Analysis. Retrieved from [Link]
-
Li, J., et al. (2023). Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors. RSC medicinal chemistry, 14(6), 1109–1121. [Link]
-
GSRS. (n.d.). 6-CHLORO-2,3,4,9-TETRAHYDRO-1H-PYRIDO(3,4-B)INDOL-1-ONE. Retrieved from [Link]
-
Wang, L., et al. (2013). A Facile Synthesis of 3-Substituted 9H-Pyrido[3,4-b]indol-1(2H)-ones. Molecules (Basel, Switzerland), 18(7), 7837–7848. [Link]
-
Hsieh, Y. C., et al. (2015). The Novel Synthetic Compound 6-acetyl-9-(3,4,5-trimethoxybenzyl)-9H-pyrido[2,3-b]indole Induces Mitotic Arrest and Apoptosis in Human COLO 205 Cells. Anticancer research, 35(11), 6097–6106. [Link]
-
Kamal, A., et al. (2015). Gold(III) chloride catalyzed regioselective synthesis of pyrano[3,4-b]indol-1(9H)-ones and evaluation of anticancer potential towards human cervix adenocarcinoma. Bioorganic & medicinal chemistry letters, 25(5), 1092–1096. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Anticancer Potential of β-Carboline Alkaloids: An Updated Mechanistic Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrido-indole-one hybrids as potential anticancer agents against breast carcinoma: development of Ru(ii)-catalyzed annulation of indole-2-carboxamides, biological screening and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. remedypublications.com [remedypublications.com]
- 7. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cisplatin in cancer therapy: molecular mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 11. science-revision.co.uk [science-revision.co.uk]
- 12. What is the mechanism of Cisplatin? [synapse.patsnap.com]
- 13. mdpi.com [mdpi.com]
- 14. Paclitaxel - Wikipedia [en.wikipedia.org]
- 15. What is the mechanism of Paclitaxel? [synapse.patsnap.com]
- 17. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 20. MTT assay protocol | Abcam [abcam.com]
- 21. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 22. kumc.edu [kumc.edu]
- 23. medium.com [medium.com]
- 24. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 25. CST | Cell Signaling Technology [cellsignal.com]
Paving the Way for Clinical Translation: A Comparative Guide to the In Vivo Validation of 6-chloro-β-carbolin-1-one's Therapeutic Potential
The β-carboline class of compounds, a family of indole alkaloids, has long captured the attention of medicinal chemists due to their diverse pharmacological activities.[1] These tricyclic structures have shown promise in a range of therapeutic areas, from neuropsychiatric disorders to oncology.[1][2] Within this class, 6-chloro-β-carbolin-1-one emerges as a molecule of significant interest, warranting a thorough investigation of its in vivo therapeutic potential. This guide presents a comparative analysis, proposing a pathway for the in vivo validation of 6-chloro-β-carbolin-1-one against established therapies, supported by detailed experimental protocols and a robust scientific rationale.
Hypothesized Therapeutic Moieties of 6-chloro-β-carbolin-1-one
Based on the well-documented activities of the β-carboline scaffold, we can hypothesize two primary therapeutic avenues for 6-chloro-β-carbolin-1-one: neuroprotection and anti-cancer activity.
Neuroprotective Potential
Several β-carboline derivatives have demonstrated neuroprotective effects, making this a primary area of investigation for 6-chloro-β-carbolin-1-one. The proposed mechanisms of action are multifaceted and include:
-
Stimulation of Dopaminergic Neurons: Compounds like 9-methyl-β-carboline have been shown to increase the expression of tyrosine hydroxylase, a key enzyme in dopamine synthesis, and promote the survival of dopaminergic neurons.[3]
-
Induction of Neurotrophic Factors: β-carbolines may exert their neuroprotective effects by inducing the expression of crucial neurotrophic factors that support neuronal survival and regeneration.[3]
-
Anti-inflammatory Effects: Neuroinflammation is a key pathological feature of many neurodegenerative diseases. β-carbolines have been shown to possess anti-inflammatory properties, which could contribute to their neuroprotective capacity.[3]
Anti-Cancer Activity
The planar structure of the β-carboline ring system allows for intercalation into DNA, a mechanism that can disrupt cancer cell replication.[4] Furthermore, β-carboline derivatives have been identified as potent inhibitors of various kinases that are critical for cancer cell proliferation and survival, including:
-
Polo-like Kinase 1 (PLK1): A key regulator of mitotic progression, its inhibition by β-carbolines can lead to cell cycle arrest and apoptosis in cancer cells.[5][6]
-
Cyclin-Dependent Kinases (CDKs): These enzymes are essential for cell cycle regulation, and their inhibition is a well-established anti-cancer strategy.[7]
A Comparative In Vivo Validation Strategy
To rigorously assess the therapeutic potential of 6-chloro-β-carbolin-1-one, a comparative approach against established clinical agents is proposed. For neuroprotection, Donepezil , an acetylcholinesterase inhibitor widely used in the treatment of Alzheimer's disease, will serve as the comparator. For anti-cancer evaluation, Doxorubicin , a potent anthracycline antibiotic used in the treatment of various cancers, including breast cancer, will be the benchmark.
In Vivo Neuroprotection Studies
Animal Model: The 6-hydroxydopamine (6-OHDA) rat model of Parkinson's disease will be utilized to assess the neuroprotective and neuro-restorative effects of 6-chloro-β-carbolin-1-one. This model induces a specific lesion of the nigrostriatal dopamine system, mimicking a key pathological feature of Parkinson's disease.[8]
Experimental Groups:
| Group | Treatment | Rationale |
| 1 | Vehicle Control | To establish a baseline for disease progression. |
| 2 | 6-chloro-β-carbolin-1-one (Dose 1) | To assess the efficacy of a low dose of the test compound. |
| 3 | 6-chloro-β-carbolin-1-one (Dose 2) | To assess the efficacy of a high dose of the test compound. |
| 4 | Donepezil | To compare the efficacy of the test compound with a clinically relevant neuroprotective agent.[9] |
Behavioral Assessment: The Morris Water Maze test will be employed to evaluate spatial learning and memory, key cognitive functions affected in neurodegenerative diseases.[10]
Post-mortem Analysis: Immunohistochemical analysis of tyrosine hydroxylase (TH)-positive neurons in the substantia nigra will be performed to quantify the extent of dopaminergic neuron survival.
Figure 2: Workflow for in vivo anti-cancer efficacy studies.
Detailed Experimental Protocols
Protocol 1: 6-Hydroxydopamine (6-OHDA) Unilateral Lesioning in Rats
This protocol is adapted from established procedures for inducing a unilateral lesion of the nigrostriatal pathway in rats. [8][11][12] Materials:
-
6-hydroxydopamine hydrochloride (6-OHDA)
-
Ascorbic acid
-
Sterile 0.9% saline
-
Anesthetic (e.g., isoflurane)
-
Stereotaxic apparatus
-
Hamilton syringe (10 µL)
-
Surgical instruments
Procedure:
-
Animal Preparation: Anesthetize the rat using an appropriate anesthetic. Shave and clean the surgical area on the head.
-
Stereotaxic Surgery: Mount the rat in a stereotaxic frame. Make a midline incision on the scalp to expose the skull.
-
Injection Site Identification: Locate the injection coordinates for the medial forebrain bundle (MFB) relative to bregma.
-
6-OHDA Preparation: Prepare a fresh solution of 6-OHDA in sterile saline containing 0.02% ascorbic acid to prevent oxidation.
-
Intracerebral Injection: Slowly lower the Hamilton syringe needle to the target coordinates and infuse the 6-OHDA solution at a controlled rate (e.g., 1 µL/min).
-
Post-operative Care: After injection, leave the needle in place for a few minutes to allow for diffusion before slowly retracting it. Suture the incision and provide post-operative care, including analgesics and hydration.
Protocol 2: Morris Water Maze Test
This protocol outlines the procedure for assessing spatial learning and memory in rodents. [10][13] Materials:
-
Circular water tank (1.5-2 m diameter)
-
Submersible platform
-
Non-toxic white paint or milk powder to opacify the water
-
Video tracking system and software
-
Visual cues placed around the room
Procedure:
-
Acquisition Phase:
-
Place the hidden platform in a specific quadrant of the tank.
-
Release the mouse into the water from different starting positions across multiple trials per day for several consecutive days.
-
Record the latency to find the platform and the path taken.
-
-
Probe Trial:
-
On the day after the last acquisition trial, remove the platform from the tank.
-
Allow the mouse to swim freely for a set period (e.g., 60 seconds).
-
Record the time spent in the target quadrant where the platform was previously located.
-
-
Data Analysis: Analyze the escape latency during the acquisition phase and the time spent in the target quadrant during the probe trial to assess learning and memory.
Protocol 3: Human Breast Cancer Xenograft Model and Efficacy Study
This protocol describes the establishment of a subcutaneous xenograft model and the subsequent evaluation of anti-cancer drug efficacy.
Materials:
-
MCF-7 human breast cancer cell line
-
Immunocompromised mice (e.g., female athymic nude mice, 6-8 weeks old)
-
Cell culture medium and reagents
-
Matrigel® (optional)
-
Sterile syringes and needles
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation: Culture MCF-7 cells to 80-90% confluency. Harvest the cells and resuspend them in sterile PBS or a mixture of PBS and Matrigel® at the desired concentration.
-
Subcutaneous Injection: Inject the cell suspension subcutaneously into the flank of the mice.
-
Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors are palpable, measure their dimensions using calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Randomization and Treatment: When tumors reach a predetermined size, randomize the mice into treatment groups. Administer the test compound, comparator drug, or vehicle according to the planned dosing schedule and route of administration.
-
Efficacy and Toxicity Assessment: Continue to monitor tumor volume and body weight throughout the study.
-
Study Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice, excise the tumors, and measure their weight.
Data Presentation and Interpretation
The quantitative data from these in vivo studies should be presented in a clear and concise manner to facilitate comparison between 6-chloro-β-carbolin-1-one and the alternative therapies.
Table 1: Comparative Efficacy in the 6-OHDA Rat Model of Parkinson's Disease
| Treatment Group | Mean Escape Latency (seconds) in Morris Water Maze (Day X) | % Increase in TH-positive Neurons vs. Vehicle |
| Vehicle Control | ||
| 6-chloro-β-carbolin-1-one (Dose 1) | ||
| 6-chloro-β-carbolin-1-one (Dose 2) | ||
| Donepezil |
Table 2: Comparative Efficacy in the MCF-7 Human Breast Cancer Xenograft Model
| Treatment Group | Mean Tumor Volume (mm³) at Day X | % Tumor Growth Inhibition vs. Vehicle | Mean Change in Body Weight (%) |
| Vehicle Control | |||
| 6-chloro-β-carbolin-1-one (Dose 1) | |||
| 6-chloro-β-carbolin-1-one (Dose 2) | |||
| Doxorubicin |
Signaling Pathways and Mechanistic Insights
The potential mechanisms of action of 6-chloro-β-carbolin-1-one can be visualized to provide a deeper understanding of its therapeutic effects.
Figure 3: Hypothesized neuroprotective signaling of 6-chloro-β-carbolin-1-one.
Figure 4: Hypothesized anti-cancer signaling of 6-chloro-β-carbolin-1-one.
Conclusion and Future Directions
This guide provides a comprehensive and scientifically rigorous framework for the in vivo validation of 6-chloro-β-carbolin-1-one's therapeutic potential in neurodegeneration and cancer. By employing established animal models, detailed experimental protocols, and a comparative approach against standard-of-care agents, researchers can generate the critical data necessary to advance this promising compound towards clinical development. The multifaceted mechanisms of action of the β-carboline scaffold suggest that 6-chloro-β-carbolin-1-one could offer a novel therapeutic strategy for these complex diseases. Future studies should also include comprehensive pharmacokinetic and toxicology assessments to establish a complete preclinical profile of this promising molecule.
References
Sources
- 1. A comprehensive overview of β-carbolines and its derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Experimental study of antiparkinsonian action of the harmine hydrochloride original compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The exceptional properties of 9-methyl-beta-carboline: stimulation, protection and regeneration of dopaminergic neurons coupled with anti-inflammatory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and anticancer evaluation of β-carboline-1-one hydantoins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neuroprotective Effect of Natural Indole and β-carboline Alkaloids against Parkinsons Disease: An Overview - Shome - Current Medicinal Chemistry [edgccjournal.org]
- 9. oamjms.eu [oamjms.eu]
- 10. Design, synthesis and in vitro and in vivo antitumor activities of novel beta-carboline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. β-Carboline derivatives are potent against Acute Myeloid Leukemia in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Unmasking the Molecular Target of 6-chloro-tetrahydropyrido[3,4-b]indol-1-one: A Comparative Guide to Target Identification and Validation
In the landscape of modern drug discovery, the precise identification of a compound's molecular target is a critical milestone that dictates its therapeutic potential and developmental trajectory.[1][2][3] This guide provides an in-depth, comparative analysis of robust experimental strategies to elucidate the molecular target of a novel bioactive compound, exemplified by 6-chloro-tetrahydropyrido[3,4-b]indol-1-one. This molecule belongs to the β-carboline family, a privileged scaffold in medicinal chemistry known to interact with a wide range of biological targets.[4] Our objective is to equip researchers, scientists, and drug development professionals with the rationale and detailed methodologies to navigate the complexities of target deconvolution.
The Enigma of 6-chloro-tetrahydropyrido[3,4-b]indol-1-one: Why Target Identification is Paramount
The pyrido[3,4-b]indole scaffold is a recurring motif in a multitude of biologically active compounds, from anti-cancer agents to neurological modulators.[4][5][6] The introduction of a chloro-substituent and a lactam function on the tetrahydropyrido[3,4-b]indole core, as in our compound of interest, can significantly alter its physicochemical properties and target-binding profile. Without a clear understanding of its molecular target(s), advancing such a compound through the drug discovery pipeline is fraught with uncertainty and risk of late-stage failure.[7] This guide, therefore, presents a strategic and multi-pronged approach to confidently identify and validate the molecular target of 6-chloro-tetrahydropyrido[3,4-b]indol-1-one.
Phase 1: Casting a Wide Net - Unbiased Target Discovery
To begin our quest, we employ unbiased, hypothesis-free methods to capture a broad range of potential interacting proteins from a complex biological sample. Affinity chromatography coupled with mass spectrometry stands out as a powerful frontline technique.[8][9][10]
Affinity Chromatography: Fishing for Targets
This technique relies on the specific interaction between our compound (the "bait") and its cognate protein target(s) (the "prey").[8] The compound is immobilized on a solid support, which is then used to "fish" out its binding partners from a cell lysate.[8][10]
Experimental Workflow: Affinity Chromatography
Caption: Workflow for affinity chromatography-based target identification.
Detailed Protocol: Affinity Chromatography
-
Affinity Probe Synthesis: A crucial first step is the chemical modification of 6-chloro-tetrahydropyrido[3,4-b]indol-1-one to incorporate a linker and a reactive handle (e.g., an alkyne or azide for "click" chemistry, or a biotin tag). It is imperative to ascertain that the modified compound retains its biological activity.[11][12]
-
Immobilization: The affinity probe is covalently attached to a solid support, such as agarose or magnetic beads.
-
Cell Lysate Preparation: A cell line relevant to the observed phenotype of the compound is chosen. Cells are lysed under non-denaturing conditions to preserve protein structure and interactions.
-
Incubation: The cell lysate is incubated with the immobilized probe to allow for the formation of compound-target complexes.
-
Washing: A series of stringent washing steps are performed to remove proteins that bind non-specifically to the beads or the linker.
-
Elution: The specifically bound proteins are eluted from the solid support. This can be achieved by using a competing soluble form of the compound, or by changing the buffer conditions (e.g., pH, salt concentration).
-
Mass Spectrometry: The eluted proteins are identified using high-resolution mass spectrometry.
Comparison with an Alternative: Photo-Affinity Labeling
Another powerful unbiased technique is photo-affinity labeling. This method involves modifying the compound with a photo-reactive group.[12] Upon UV irradiation, a covalent bond is formed between the compound and its target, providing strong evidence of direct interaction.[10][12]
| Feature | Affinity Chromatography | Photo-Affinity Labeling |
| Principle | Non-covalent interaction and pull-down | UV-induced covalent cross-linking |
| Strengths | Captures a broader range of binders, including transient interactions. | Provides strong evidence of direct binding and can identify the binding site.[11] |
| Limitations | Prone to non-specific binding; requires careful optimization of washing conditions. | Requires synthesis of a photo-reactive probe; UV irradiation can damage proteins.[11] |
Phase 2: Sharpening the Focus - Target Validation and Mechanistic Insights
The list of candidate targets from our initial screen must be rigorously validated to confirm genuine biological relevance. We will employ two orthogonal approaches: the Cellular Thermal Shift Assay (CETSA) to confirm direct target engagement in a cellular context, and a focused kinase screen, given the prevalence of kinases as targets for similar scaffolds.
Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement in situ
CETSA is a biophysical method that assesses the thermal stability of proteins in their native cellular environment.[13] The principle is that the binding of a ligand, such as our compound, stabilizes its target protein, leading to an increase in its melting temperature (Tm).[14][15][16]
Experimental Workflow: CETSA
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Detailed Protocol: CETSA
-
Cell Treatment: Intact cells are incubated with either the compound or a vehicle control.
-
Heating: The cell suspensions are aliquoted and heated to a range of temperatures (e.g., 40-70°C).
-
Lysis and Fractionation: The cells are lysed, and the soluble protein fraction is separated from the precipitated, denatured proteins by centrifugation.[13]
-
Protein Quantification: The amount of the specific target protein remaining in the soluble fraction is quantified. This can be done by Western blotting, ELISA, or mass spectrometry.[13]
-
Data Analysis: A melting curve is generated by plotting the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound confirms direct target engagement.[16][17]
Kinase Profiling: A Focused and High-Throughput Approach
Given that a significant number of small molecule drugs target kinases, and the pyridoindole scaffold is a known kinase inhibitor motif, a focused screen against a panel of kinases is a logical and efficient next step.[18] Numerous commercial services offer kinase profiling against hundreds of kinases.[19][20][21]
Methodology: Kinase Profiling
A typical kinase profiling assay measures the ability of a compound to inhibit the activity of a purified kinase.[18] This is often done by quantifying the phosphorylation of a substrate, frequently using methods like TR-FRET or luminescence-based ATP detection.[18][19]
Data Output: Kinase Profiling
The primary data from a kinase screen is typically the percent inhibition of each kinase at a single compound concentration. Hits are then followed up with IC50 determination to quantify the potency of the compound against specific kinases.
| Feature | Cellular Thermal Shift Assay (CETSA) | Kinase Profiling |
| Principle | Ligand-induced thermal stabilization of the target protein.[14][15][16] | Inhibition of the catalytic activity of purified kinases.[18] |
| Context | In situ (intact cells), reflecting the native cellular environment.[13] | In vitro (purified enzymes), may not fully recapitulate cellular conditions. |
| Information Provided | Direct evidence of target engagement in cells. | Potency and selectivity against a panel of kinases. |
| Throughput | Lower throughput, typically focused on a few candidate targets. | High throughput, can screen against hundreds of kinases simultaneously.[19][20] |
Synthesizing the Evidence: A Multi-faceted Approach to Target Confirmation
The power of this comparative guide lies in the integration of data from these orthogonal approaches. A high-confidence molecular target for 6-chloro-tetrahydropyrido[3,4-b]indol-1-one would be a protein that is:
-
Identified as a binder in the affinity chromatography experiment.
-
Shows a significant thermal shift in the CETSA experiment, confirming direct engagement in cells.
-
If it is a kinase, it is identified as a potent hit in the kinase profiling screen.
This multi-pronged strategy provides a self-validating system, significantly increasing the confidence in the identified molecular target and providing a solid foundation for further drug development efforts.[7]
Conclusion: From a Novel Compound to a Validated Target
The journey to confirm the molecular target of a novel compound like 6-chloro-tetrahydropyrido[3,4-b]indol-1-one is a meticulous process that requires a combination of unbiased discovery and focused validation techniques. By strategically employing affinity chromatography, CETSA, and targeted screening approaches such as kinase profiling, researchers can build a compelling and evidence-based case for the compound's mechanism of action. This integrated workflow not only de-risks the drug discovery process but also paves the way for rational optimization and the development of novel therapeutics.
References
-
Pharmaron. Kinase Panel Profiling I Pharmaron CRO Services. [Link]
-
Reaction Biology. Kinase Panel Screening and Profiling Service. [Link]
-
BPS Bioscience. Kinase Screening and Profiling Services. [Link]
-
Creative Biolabs. Affinity Chromatography. [Link]
-
Eurofins DiscoverX. Kinase Screening & Profiling Service | Drug Discovery Support. [Link]
-
Fiveable. Target identification and validation | Medicinal Chemistry Class Notes. [Link]
-
WJBPHS. Target identification and validation in research. [Link]
-
RSC Publishing. Affinity-based target identification for bioactive small molecules. [Link]
-
Aragen Life Sciences. Target Identification and Validation. [Link]
-
UCL. Target Identification and Validation (Small Molecules). [Link]
-
NCBI. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. [Link]
-
PubMed Central. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. [Link]
-
NIH. Target deconvolution techniques in modern phenotypic profiling. [Link]
-
Annual Reviews. The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. [Link]
-
Grokipedia. Cellular thermal shift assay. [Link]
-
Drug Hunter. Drug Target Identification Methods After a Phenotypic Screen. [Link]
-
NIH. Small molecule target identification using photo-affinity chromatography. [Link]
-
News-Medical.Net. Cellular Thermal Shift Assay (CETSA). [Link]
-
PubMed. The Novel Synthetic Compound 6-acetyl-9-(3,4,5-trimetho-xybenzyl)-9H-pyrido[2,3-b]indole Induces Mitotic Arrest and Apoptosis in Human COLO 205 Cells. [Link]
-
PubMed. Identification of 2-(2-(1-naphthoyl)-8-fluoro-3,4-dihydro-1H-pyrido[4,3-b]indol-5(2H)-yl)acetic acid (setipiprant/ACT-129968), a potent, selective, and orally bioavailable chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2) antagonist. [Link]
-
PubMed Central. The Mutually Inspiring Biological and Chemical Synthesis of Fungal Bicyclo[2.2.2]diazaoctane Indole Alkaloids. [Link]
-
MDPI. Synthesis of Benzocycloalkanone-Based Michael Acceptors and Biological Activities as Antimalarial and Antitrypanosomal Agents. [Link]
-
PubMed. 6-Chloro-5-methyl-1-[[2-[(2-methyl-3-pyridyl)oxy]-5-pyridyl]carbamoyl]- indoline (SB-242084): the first selective and brain penetrant 5-HT2C receptor antagonist. [Link]
-
PubMed. The Novel Psychoactive Substance Cumyl-CH-MEGACLONE: Human Phase-I Metabolism, Basic Pharmacological Characterization and Comparison to Other Synthetic Cannabinoid Receptor Agonists with a γ-Carboline-1-One Core. [Link]
-
NIH. Six-component synthesis and biological activity of novel spiropyridoindolepyrrolidine derivatives: A combined experimental and theoretical investigation. [Link]
-
PubMed Central. A comprehensive map of molecular drug targets. [Link]
-
MDPI. Chemical Synthesis and Biological Activities of Amaryllidaceae Alkaloid Norbelladine Derivatives and Precursors. [Link]
-
NIH. Synthesis, Molecular Pharmacology, and Structure–Activity Relationships of 3-(Indanoyl)indoles as Selective Cannabinoid Type 2 Receptor Antagonists. [Link]
-
NIH. Modular assembly of indole alkaloids enabled by multicomponent reaction. [Link]
-
ACS Publications. Spirotetrahydro β-Carbolines (Spiroindolones): A New Class of Potent and Orally Efficacious Compounds for the Treatment of Malaria | Journal of Medicinal Chemistry. [Link]
Sources
- 1. fiveable.me [fiveable.me]
- 2. wjbphs.com [wjbphs.com]
- 3. lifesciences.danaher.com [lifesciences.danaher.com]
- 4. benchchem.com [benchchem.com]
- 5. The novel synthetic compound 6-acetyl-9-(3,4,5-trimetho-xybenzyl)-9H-pyrido[2,3-b]indole induces mitotic arrest and apoptosis in human COLO 205 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Mutually Inspiring Biological and Chemical Synthesis of Fungal Bicyclo[2.2.2]diazaoctane Indole Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Target Identification and Validation - Aragen Life Sciences [aragen.com]
- 8. Affinity Chromatography - Creative Biolabs [creative-biolabs.com]
- 9. Affinity-based target identification for bioactive small molecules - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 10. Target deconvolution techniques in modern phenotypic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. drughunter.com [drughunter.com]
- 12. Small molecule target identification using photo-affinity chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 13. grokipedia.com [grokipedia.com]
- 14. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 16. annualreviews.org [annualreviews.org]
- 17. news-medical.net [news-medical.net]
- 18. bpsbioscience.com [bpsbioscience.com]
- 19. pharmaron.com [pharmaron.com]
- 20. reactionbiology.com [reactionbiology.com]
- 21. assayquant.com [assayquant.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 6-chloro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-one
This guide provides essential safety and logistical information for the proper disposal of 6-chloro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-one (CAS No. 17952-83-9). As a chlorinated heterocyclic compound within the tryptoline family, its handling and disposal require a meticulous approach grounded in established safety protocols and regulatory compliance. This document is intended for researchers, scientists, and drug development professionals who may utilize this compound in a laboratory setting.
The core principle of this guide is proactive risk mitigation. Due to a lack of comprehensive, publicly available hazard data for this specific molecule, it must be handled with the assumption that it is hazardous.[1][2] This procedural framework is designed to ensure personnel safety, environmental protection, and full compliance with federal and local regulations.
Hazard Assessment and Chemical Profile
Before any handling or disposal, a thorough understanding of the compound's characteristics is paramount. The first step in any disposal plan is a robust hazard assessment.
Chemical Identity and Properties:
| Property | Value | Source |
| Chemical Name | This compound | [3] |
| CAS Number | 17952-83-9 | [4] |
| Molecular Formula | C₁₁H₉ClN₂O | [3][4] |
| Molecular Weight | 220.66 g/mol | [3] |
| Structure | Chlorinated Tryptoline Derivative | [5] |
Inferred Hazards and Prudent Practices:
Given the absence of specific toxicity and hazard classification data[2], we must infer potential risks from structurally similar compounds and general chemical principles. Halogenated organic compounds can be toxic and environmentally persistent. Furthermore, related chemical structures are known to cause skin and eye irritation.
Therefore, the operational mandate is to treat this compound as hazardous, adhering to the guidelines set forth by the Occupational Safety and Health Administration (OSHA) under the Laboratory Standard (29 CFR 1910.1450).[6][7] This includes incorporating its handling and disposal into a written Chemical Hygiene Plan (CHP), which is a requirement for all laboratories using hazardous chemicals.[6][8]
Regulatory Framework: Adherence to EPA and OSHA Standards
Disposal procedures are governed by two primary federal agencies:
-
OSHA (Occupational Safety and Health Administration): Ensures worker safety. The Laboratory Standard requires employers to protect laboratory personnel from chemical hazards.[6][7] This involves providing training, appropriate personal protective equipment (PPE), and establishing standard operating procedures for all aspects of a chemical's lifecycle, including disposal.[1]
-
EPA (Environmental Protection Agency): Regulates the disposal of chemical waste to protect the environment under the Resource Conservation and Recovery Act (RCRA).[9] RCRA requires generators of hazardous waste to perform a "hazardous waste determination" to classify their waste.[9][10]
For this compound, the most prudent course of action is to manage it as a regulated hazardous waste. This necessitates following RCRA's stringent requirements for waste accumulation, labeling, and disposal.[11]
Standard Operating Procedure (SOP) for Disposal
This section provides a step-by-step protocol for the safe collection and disposal of waste containing this compound.
Step 1: Personal Protective Equipment (PPE)
Before handling the compound or its waste, ensure the following PPE is worn to minimize exposure:
-
Eye Protection: Chemical splash goggles or safety glasses with side shields.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile). Gloves must be inspected before use and changed immediately if contaminated.[12]
-
Body Protection: A standard laboratory coat.
Step 2: Waste Segregation and Collection
Proper segregation is critical to prevent dangerous chemical reactions.[9][11]
-
Designated Waste Stream: All waste containing this compound must be collected in a container designated for "Halogenated Organic Waste." This prevents it from being mixed with non-halogenated solvents, which have a different and often less expensive disposal pathway.
-
Chemical Incompatibility: Do NOT mix this waste with:
Step 3: Container Management and Labeling
Proper container management is a cornerstone of RCRA compliance.[10]
-
Container Type: Use a chemically compatible container, typically a glass bottle with a screw cap, that can be securely closed. Ensure the container is in good condition and free from leaks.
-
Labeling: The waste container must be clearly labeled as soon as the first drop of waste is added. The label must include:
-
The words "Hazardous Waste" .[10]
-
The full chemical name: "this compound" and other components of the waste stream (e.g., "in Methanol").
-
The approximate concentration or percentage of each component.
-
An indication of the hazards (e.g., "Toxic," "Irritant").
-
The "Accumulation Start Date" (the date the first waste was added).[10]
-
-
Storage: Keep waste containers closed at all times except when adding waste.[11] Store in a designated satellite accumulation area or a central hazardous waste storage area.
Step 4: Managing Different Waste Streams
Different forms of waste require distinct handling procedures.
| Waste Type | Disposal Protocol |
| Unused/Expired Solid Compound | Place directly into the "Halogenated Solid Organic Waste" container. Do not attempt to dispose of it down the drain or in the regular trash. |
| Solutions (Aqueous or Organic) | Collect in a dedicated "Halogenated Liquid Organic Waste" container. If the solution is aqueous, it must still be treated as organic waste due to the presence of the halogenated compound. |
| Contaminated Labware (Glassware, etc.) | 1. Rinse the contaminated item with a minimal amount of a suitable solvent (e.g., acetone or ethanol).2. Collect this first rinsate in the "Halogenated Liquid Organic Waste" container.3. Subsequent rinses can be managed according to your lab's standard procedures for glassware washing. |
| Contaminated Consumables (Gloves, Weigh Boats, Wipes) | Place all contaminated solid items into a plastic bag or other secondary container labeled "Contaminated Debris" and place it in the designated solid waste drum for hazardous materials. |
Step 5: Final Disposal
Final disposal must be handled by qualified professionals.
-
Institutional EHS: Coordinate with your institution's Environmental Health & Safety (EHS) department. They are responsible for the compliant management and disposal of hazardous waste.
-
Licensed Vendor: The EHS office will arrange for a licensed hazardous waste management company to pick up, transport, and dispose of the waste.[9][15] The standard and most environmentally sound disposal method for halogenated organic compounds is high-temperature incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF).[16]
Emergency Procedures
In the event of an accidental release or exposure, immediate and correct action is crucial.
-
Small Spill (in a chemical fume hood):
-
Alert personnel in the immediate area.
-
Wear appropriate PPE.
-
Absorb the spill with a chemical absorbent material (e.g., vermiculite or a spill pad).
-
Collect the contaminated absorbent material using non-sparking tools.
-
Place the collected material in a sealed, labeled container for disposal as hazardous waste.
-
Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.
-
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[12]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[12]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[12]
Visualization of Disposal Workflow
The following diagram outlines the decision-making process for segregating waste streams generated from work with this compound.
Caption: Decision workflow for proper segregation of waste streams.
References
-
Laboratory Safety OSHA LAB STANDARD. Occupational Safety and Health Administration (OSHA). [Link]
-
OSHA Standards for Biological Laboratories. ASPR. [Link]
-
OSHA/PESH Laboratory Standard (Chemical Hygiene Plan). Binghamton University. [Link]
-
Preventing Exposure to Hazardous Chemicals in Laboratories. Oregon Occupational Safety and Health. [Link]
-
1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration (OSHA). [Link]
-
The Essential Guide to Sustainability and Compliance for Industrial Waste Management. Crystal Clean. [Link]
-
Proper Handling of Hazardous Waste Guide. U.S. Environmental Protection Agency (EPA). [Link]
-
6-CHLORO-2,3,4,9-TETRAHYDRO-1H-PYRIDO(3,4-B)INDOL-1-ONE. GSRS. [Link]
-
Best Practices for Hazardous Waste Disposal. AEG Environmental. [Link]
-
Hazardous Waste. U.S. Environmental Protection Agency (EPA). [Link]
-
Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency (EPA). [Link]
-
Disposal of Chemicals used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime (UNODC). [Link]
-
Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. International Narcotics Control Board. [Link]
-
Guidance for Disposal of Drugs Used in Clinical Research. Washington University in St. Louis. [Link]
-
Direct C2–H alkylation of indoles driven by the photochemical activity of halogen-bonded complexes. PubMed Central. [Link]
-
This compound. PubChemLite. [Link]
-
Table of Incompatible Chemicals. University of Rochester. [Link]
-
Structural problems in the indole group. Part III. Halogen compounds. Sci-Hub. [Link]
-
GHS 11 (Rev.11) SDS for this compound. XiXisys. [Link]
-
Halogenated Indole Alkaloids from Marine Invertebrates. PubMed Central. [Link]
-
Drug Disposal: Dispose "Non-Flush List" Medicine in Trash. U.S. Food and Drug Administration (FDA). [Link]
-
Partial List of Chemical Incompatibilities. University of Nevada, Reno. [Link]
-
Guidance Manual for the Disposal of Chlorinated Water. Vita-D-Chlor. [Link]
-
Guidance Manual for Disposal of Chlorinated Water. Vita-D-Chlor. [Link]
-
40 CFR Part 761 -- Polychlorinated Biphenyls (PCBs) Manufacturing, Processing, Distribution in Commerce, and Use Prohibitions. eCFR. [Link]
-
NOP 5026 Guidance on The Use of Chlorine Materials in Organic Production and Handling. Agricultural Marketing Service. [Link]
Sources
- 1. osha.oregon.gov [osha.oregon.gov]
- 2. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 17952-83-9 Name: this compound [xixisys.com]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. PubChemLite - this compound (C11H9ClN2O) [pubchemlite.lcsb.uni.lu]
- 6. osha.gov [osha.gov]
- 7. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 8. OSHA/PESH Laboratory Standard (Chemical Hygiene Plan) [binghamton.edu]
- 9. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 10. crystal-clean.com [crystal-clean.com]
- 11. epa.gov [epa.gov]
- 12. chemicalbook.com [chemicalbook.com]
- 13. Table of Incompatible Chemicals | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 14. Partial List of Chemical Incompatibilities | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 15. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 16. epa.gov [epa.gov]
Personal protective equipment for handling 6-chloro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-one
A Researcher's Guide to Safely Handling 6-chloro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-one
This guide provides essential safety and handling protocols for this compound (CAS No. 17952-83-9).[1] As a chlorinated heterocyclic compound, this substance requires careful management in a laboratory setting to mitigate potential risks. This document synthesizes available data on structurally similar compounds and established best practices for handling halogenated aromatic compounds to ensure the safety of all personnel.
Understanding the Risks: A Proactive Approach to Safety
Key Chemical Identifiers:
| Property | Value | Source |
| CAS Number | 17952-83-9 | ChemScene[1] |
| Molecular Formula | C₁₁H₉ClN₂O | ChemScene[1] |
| Molecular Weight | 220.65 g/mol | ChemScene[1] |
Core Directive: Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial to prevent exposure through inhalation, dermal contact, and eye contact. The following recommendations are based on a comprehensive risk assessment for this class of compounds.
Hand Protection: The First Line of Defense
Given that this compound is a halogenated hydrocarbon, selecting the appropriate glove material is critical. Nitrile gloves are a common choice in laboratory settings; however, their resistance to halogenated hydrocarbons can be limited.[3]
-
Recommended Practice: Double-gloving is strongly advised.
-
Inner Glove: A thin, powder-free nitrile glove provides a primary barrier and dexterity.
-
Outer Glove: A thicker, chemical-resistant glove, such as butyl rubber or Viton™, should be worn over the nitrile glove, especially when handling larger quantities or during procedures with a high risk of splashing.
-
-
Glove Change Frequency: Gloves should be changed immediately upon known or suspected contact with the compound. In the absence of contact, it is good practice to change gloves every one to two hours to prevent permeation.[4]
Eye and Face Protection: Shielding from Splashes and Aerosols
-
Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields are mandatory at all times in the laboratory.
-
Enhanced Protection: For procedures involving the potential for splashes or aerosol generation (e.g., weighing, preparing solutions, sonicating), chemical splash goggles should be worn.
-
Full Face Protection: When handling larger volumes (>100 mL) or performing reactions under pressure, a full-face shield worn over safety goggles is required to protect the entire face.
Body Protection: Preventing Dermal Absorption
-
A flame-resistant lab coat is the minimum requirement.
-
For tasks with a higher risk of contamination, a disposable, chemical-resistant gown or apron made of a non-permeable material should be worn over the lab coat.
Respiratory Protection: Mitigating Inhalation Risks
Due to the potential for aerosolization of fine powders and the unknown inhalation toxicity, respiratory protection is a critical consideration.
-
Weighing and Handling Solids: All weighing and handling of the solid compound should be performed in a certified chemical fume hood or a powder containment hood.
-
Respiratory Selection: If work must be performed outside of a fume hood where there is a risk of inhalation, a NIOSH-approved respirator with an organic vapor/acid gas (OV/AG) cartridge and a P100 particulate filter is recommended. A full-face respirator will also provide eye protection.[5]
Operational Plan: From Benchtop to Disposal
A systematic workflow is essential for minimizing exposure and ensuring a safe laboratory environment.
Workflow for Safe Handling
Caption: Step-by-step workflow for the safe handling of this compound.
Step-by-Step Handling Protocol
-
Preparation:
-
Don all required PPE as outlined above.
-
Ensure a certified chemical fume hood is operational and the sash is at the appropriate height.
-
Cover the work surface with absorbent, plastic-backed paper.
-
Have a designated waste container ready for contaminated materials.
-
-
Handling:
-
Perform all manipulations of the solid compound within the fume hood.
-
Use a spatula or other appropriate tool to handle the solid. Avoid creating dust.
-
If preparing a solution, add the solid to the solvent slowly to prevent splashing.
-
-
Decontamination:
-
Wipe down all surfaces, glassware, and equipment that may have come into contact with the compound using a suitable solvent (e.g., ethanol or isopropanol), followed by a soap and water wash.
-
Dispose of all contaminated wipes and absorbent paper in the designated hazardous waste container.
-
-
Personal Decontamination:
-
Remove outer gloves first, turning them inside out.
-
Remove lab coat and any other disposable PPE.
-
Remove inner gloves.
-
Wash hands thoroughly with soap and water.
-
Disposal Plan: Responsible Waste Management
As a chlorinated organic compound, this compound and any materials contaminated with it must be disposed of as hazardous waste.
-
Waste Segregation:
-
Solid Waste: Collect all contaminated solid materials (e.g., excess compound, contaminated wipes, disposable labware) in a clearly labeled, sealed container. The label should include the chemical name and "Hazardous Waste."
-
Liquid Waste: Collect all contaminated liquid waste (e.g., reaction mixtures, washings) in a separate, clearly labeled, sealed container. Do not mix with other waste streams unless compatibility has been confirmed.
-
-
Disposal Procedures: Follow all institutional and local regulations for the disposal of chlorinated hazardous waste. This typically involves arranging for pickup by a certified hazardous waste disposal company. Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash.
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while flushing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
References
- GSRS. (n.d.). 6-CHLORO-2,3,4,9-TETRAHYDRO-1H-PYRIDO(3,4-B)INDOL-1-ONE.
- Santa Cruz Biotechnology, Inc. (n.d.).
- ChemScene. (n.d.). This compound.
- PubChem. (n.d.). This compound.
- International Safety. (2023, December 14). Guide to Nitrile Gloves Chemical Resistance.
- ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - 6-CHLORO-2,3-DIHYDRO-1H-INDOLE.
- Sigma-Aldrich. (2024).
- TCI Chemicals. (2025).
- Kerbl. (n.d.). Chemical resistant gloves.
- Sigma-Aldrich. (n.d.). 1,2,3,4-Tetrahydro-9H-pyrido[3,4-b]indole.
- Becky Aktsiaselts. (n.d.). CHEMICAL RESISTANCE TABLE FOR GLOVES.
- BINGOLD. (n.d.). Chemical resistance list - disposable gloves.
- KIMBERLY-CLARK. (n.d.). Nitrile Glove Chemical Resistance Guide.
- Pharmacy Practice News. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs.
- University of Maryland. (n.d.). EPA Hazardous Waste Codes.
- World Health Organization. (n.d.). CHLOROTHALONIL (addendum).
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
